H-Gly-Oet
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4(6)3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNZTEQNFHNYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
623-33-6 (hydrochloride) | |
| Record name | Glycine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90196648 | |
| Record name | Glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-73-4 | |
| Record name | Glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Gly-OEt (Glycine Ethyl Ester): A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of H-Gly-OEt (Glycine ethyl ester), a pivotal amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis methodologies, and diverse applications, with a focus on the underlying scientific principles and practical experimental insights.
Core Compound Identification and Properties
H-Gly-OEt, systematically named ethyl 2-aminoacetate, is the ethyl ester derivative of the simplest proteinogenic amino acid, glycine.[1][2] This modification of the carboxyl group plays a crucial role in its utility, particularly in synthetic organic chemistry and pharmaceutical development, by preventing unwanted side reactions.[3] It is most commonly handled and stored as its hydrochloride salt (H-Gly-OEt·HCl) to enhance stability, purity, and ease of handling in a laboratory setting.[3]
A summary of its key identifiers and physicochemical properties is presented below:
| Identifier | H-Gly-OEt (Free Base) | H-Gly-OEt·HCl (Hydrochloride Salt) |
| CAS Number | 459-73-4[1][2][4] | 623-33-6[3][5][6][7][8][9][10] |
| Molecular Formula | C₄H₉NO₂[1][2] | C₄H₉NO₂·HCl[3][11][6] |
| Molecular Weight | 103.12 g/mol [1][2] | 139.58 g/mol [3][6][9] |
| Appearance | - | White to off-white crystalline powder[11][7] |
| Solubility | - | Soluble in water and alcohols[6][7] |
Synthesis of Glycine Ethyl Ester Hydrochloride
The most prevalent and industrially significant method for synthesizing H-Gly-OEt is the Fischer-Speier esterification of glycine.[12] This acid-catalyzed reaction involves refluxing glycine with an excess of ethanol.[12][13] The use of an acid catalyst, typically anhydrous hydrochloric acid (generated in situ from reagents like thionyl chloride or trimethylchlorosilane), is critical for protonating the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[14][15]
The preference for Fischer esterification in amino acid chemistry stems from its cost-effectiveness, operational simplicity, and the ability to use the alcohol reactant as the solvent.[16]
Caption: Fischer-Speier esterification workflow for H-Gly-OEt·HCl synthesis.
Detailed Experimental Protocol for Fischer Esterification
The following protocol is a representative method for the synthesis of glycine ethyl ester hydrochloride.
Materials:
-
Glycine
-
Absolute Ethanol
-
Thionyl Chloride (or concentrated Hydrochloric Acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of Acidic Ethanol: In a round-bottom flask cooled in an ice bath, slowly add 1.2 equivalents of thionyl chloride to absolute ethanol (0.6 mL per mmol of glycine) with stirring.[17] This generates anhydrous HCl in situ.
-
Reaction Initiation: After the addition of thionyl chloride is complete, remove the ice bath and add 1 equivalent of glycine in portions to the acidic ethanol solution.[17]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours.[1][12]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the excess ethanol and thionyl chloride using a rotary evaporator.[17] The resulting crude product can be recrystallized from absolute ethanol to yield fine white needles of glycine ethyl ester hydrochloride.[1]
Applications in Research and Development
The primary utility of H-Gly-OEt lies in its role as a protected form of glycine, making it a valuable building block in various synthetic applications.
Peptide Synthesis
In peptide synthesis, protecting reactive functional groups is essential to prevent polymerization and unwanted side reactions.[18] H-Gly-OEt serves as a C-terminally protected glycine residue. The ethyl ester group effectively masks the carboxylic acid functionality, allowing the free amino group to participate in peptide bond formation.[3][19] This is particularly crucial in both solution-phase and solid-phase peptide synthesis (SPPS).[3][19]
The hydrochloride salt form not only enhances stability but also improves handling and solubility in various solvents used in peptide synthesis.[19]
Caption: Role of H-Gly-OEt in the initial step of peptide synthesis.
Pharmaceutical and Agrochemical Intermediate
H-Gly-OEt is a versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][6] Its applications include:
-
Anti-inflammatory Drugs: It serves as a key building block in the synthesis of various anti-inflammatory agents.[2]
-
Antibiotics and other APIs: It is an intermediate in the production of several active pharmaceutical ingredients (APIs).[6][9]
-
Fungicides: Notably, it is used in the production of the fungicide Iprodione.[2]
-
Herbicides and Plant Growth Regulators: Its utility extends to the synthesis of various agrochemicals.[6]
Biochemical Research
In biochemical research, glycine ethyl ester hydrochloride is used in studies involving amino acid metabolism and protein synthesis.[5][10] It can also function as a buffering agent and pH stabilizer in various laboratory solutions, which is crucial for maintaining the stability of sensitive biological samples.[5][10] There is also research suggesting that amino acid derivatives, including those of glycine, may have applications as ergogenic supplements, potentially influencing the secretion of anabolic hormones and improving mental and physical performance.[20]
Conclusion
H-Gly-OEt and its hydrochloride salt are indispensable reagents in modern chemical and pharmaceutical sciences. The simplicity and efficiency of its synthesis via Fischer esterification, combined with its crucial role as a protected amino acid building block, underscore its importance. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is fundamental to its effective application in the creation of novel peptides, pharmaceuticals, and other bioactive molecules. The continued exploration of its utility in diverse fields promises to yield further innovations.
References
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PubChem. Glycine ethyl ester. National Center for Biotechnology Information. [Link]
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Zephyr Synthesis Private Limited. GLYCINE ETHYL ESTER HCL. [Link]
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Aapptec Peptides. H-Gly-OEt HCl. [Link]
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PubChem. Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. [Link]
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Watson International. H-Gly-OEt.HCl CAS 623-33-6. [Link]
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Semantic Scholar. SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]
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PrepChem.com. Preparation of glycine ethyl ester hydrochloride. [Link]
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Reddit. Why is Fisher method preferred for the esterification of amino acids? [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
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Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride. [Link]
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Solubility of H-Gly-Oet in different solvents.
An In-depth Technical Guide to the Solubility of Glycine Ethyl Ester (H-Gly-OEt)
Introduction
Glycine Ethyl Ester (H-Gly-OEt), often utilized in its more stable and soluble hydrochloride salt form (Glycine Ethyl Ester Hydrochloride, H-Gly-OEt·HCl), is a fundamental building block in synthetic organic chemistry. As the ethyl ester derivative of the simplest amino acid, glycine, it serves as a crucial intermediate in peptide synthesis and the development of various pharmaceutical compounds.[1][2][3] Its utility in these fields is profoundly influenced by its solubility, a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development.
This technical guide provides a comprehensive overview of the solubility of H-Gly-OEt for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing its solubility, present available quantitative data, and provide a detailed, field-proven protocol for its experimental determination.
Physicochemical Properties and the Molecular Basis of Solubility
Understanding the molecular structure of H-Gly-OEt is key to predicting its behavior in different solvents. The molecule's solubility is a direct consequence of its functional groups and overall polarity.
Key Physicochemical Properties:
| Property | H-Gly-OEt (Free Base) | H-Gly-OEt·HCl (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 103.12 g/mol | 139.58 g/mol | [4][6][7] |
| Appearance | - | White Crystalline Powder/Solid | [3][5][7][8] |
| Melting Point | 81-82 °C | 145-148 °C | [1][7][9] |
| pKa (of Amine) | ~7.6 | ~7.66 | [1][4] |
The structure of H-Gly-OEt features three key regions that dictate its solubility:
-
The Amino Group (-NH₂): A basic, polar group capable of acting as a hydrogen bond donor. In its protonated form (-NH₃⁺), as found in the hydrochloride salt, it confers significant hydrophilicity and allows for strong ionic interactions with polar solvents.
-
The Ester Group (-COOEt): A polar group that can act as a hydrogen bond acceptor. It contributes to solubility in polar solvents.
-
The Ethyl Group (-CH₂CH₃): A nonpolar, hydrophobic alkyl chain that promotes solubility in less polar organic solvents.
The principle of "like dissolves like" is paramount. The presence of both polar (amine, ester) and nonpolar (ethyl) moieties makes H-Gly-OEt an amphiphilic molecule. However, its conversion to the hydrochloride salt dramatically enhances its polarity and ionic character, making it overwhelmingly water-soluble.[2][3]
Caption: Molecular structure of H-Gly-OEt highlighting functional groups that govern solubility.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for H-Gly-OEt, particularly the free base, is sparse in publicly available literature. However, for the commonly used hydrochloride salt, the aqueous solubility is well-defined. The following table summarizes the available information.
| Solvent | Solvent Type | H-Gly-OEt (Free Base) | H-Gly-OEt·HCl (Hydrochloride Salt) | Source(s) |
| Water | Polar Protic | Soluble | >1000 g/L (at 20 °C) | [1][5][7][9] |
| Ethanol | Polar Protic | Slightly Soluble | Data not readily available | [9] |
| Methanol | Polar Protic | Slightly Soluble | Data not readily available | [9] |
| n-Octanol | Polar Protic | Data not readily available | Log P = -0.145 | [5] |
| Polar Aprotic (e.g., DMSO, DMF) | Polar Aprotic | Expected to be soluble | Expected to be soluble | General Principle |
| Nonpolar (e.g., Hexane, Toluene) | Nonpolar | Expected to have low solubility | Expected to be insoluble | General Principle |
Expert Insight: The extremely high solubility of H-Gly-OEt·HCl in water is a direct result of its ionic nature. For applications requiring non-aqueous systems, such as certain organic reactions, solubility may be limited. In these cases, conversion to the free base may be necessary, or a polar aprotic solvent like DMSO could be a suitable alternative. However, experimental verification is always required.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
For a definitive understanding of H-Gly-OEt's solubility in a specific solvent system, experimental determination is essential. The Shake-Flask Method, described in OECD Test Guideline 105, is the gold standard for determining the saturation mass concentration of a substance.[10][11]
Causality Behind the Method: This protocol is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution. The extended equilibration time, constant temperature, and rigorous separation of phases ensure that the measured concentration represents the true saturation solubility, a critical and reproducible value for any scientific application.
Protocol Steps:
-
Principle: An excess amount of the solid (H-Gly-OEt·HCl) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method.
-
Materials & Equipment:
-
H-Gly-OEt·HCl (purity > 99%)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Glass flasks with sufficient volume and airtight stoppers
-
Constant temperature orbital shaker or water bath
-
Centrifuge capable of temperature control
-
Analytical balance
-
Calibrated volumetric glassware
-
Syringes and filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical instrument (e.g., HPLC-UV, or a pH meter and titrator for potentiometric analysis)
-
-
Preliminary Test:
-
To estimate the approximate solubility and equilibration time, add an excess of H-Gly-OEt·HCl to the solvent in a flask.
-
Agitate at the test temperature (e.g., 20 °C) and take samples after 24, 48, and 72 hours.
-
Analyze the concentration. Equilibrium is reached when two consecutive measurements are within agreement (e.g., <5% variance).
-
-
Definitive Test (Performed in Triplicate):
-
Preparation: Accurately weigh an amount of H-Gly-OEt·HCl in excess of its estimated solubility and add it to a known volume of the solvent in three separate flasks.
-
Equilibration: Place the flasks in the constant temperature shaker (e.g., 20 ± 0.5 °C) and agitate for the time determined in the preliminary test (a minimum of 24-48 hours is recommended).[10][11]
-
Phase Separation: Stop agitation and allow the flasks to stand in the constant temperature bath to let the solid settle. To ensure complete separation of undissolved solid, centrifuge an aliquot of the suspension at the same temperature.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it to remove any remaining microparticulates.
-
Analysis: Accurately dilute the filtrate and determine its concentration using a validated analytical method. Potentiometric titration of the amine hydrochloride with a standardized base (e.g., NaOH) is a highly effective and direct method for this compound.[12][13]
-
Calculation: Calculate the solubility in g/L or mol/L, taking into account any dilution factors. The results from the triplicate experiments should be averaged.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Key Factors Influencing Solubility
-
pH: The solubility of H-Gly-OEt is highly dependent on pH. In acidic to neutral conditions (pH < 7), the amino group is protonated (-NH₃⁺), leading to high aqueous solubility. In basic conditions (pH > pKa of ~7.6), the amino group is deprotonated to its free base form (-NH₂), which is less polar and significantly less soluble in water.[14]
-
Temperature: For most solids, solubility increases with temperature. A comprehensive solubility profile should ideally be determined at several temperatures relevant to the intended application (e.g., refrigerated storage at 4°C, room temperature at 20-25°C, and physiological temperature at 37°C).
-
Salt Form vs. Free Base: As the data table illustrates, there is a profound difference in aqueous solubility between the hydrochloride salt and the free base. The salt form is almost always preferred for aqueous applications.[2]
-
Purity: The presence of impurities can significantly alter the measured solubility of a substance.[11] It is crucial to use a well-characterized compound with high purity for reliable and reproducible results.
Conclusion
Glycine Ethyl Ester, particularly as its hydrochloride salt, is a highly water-soluble compound, a property that underpins its widespread use in aqueous-based peptide synthesis and as a pharmaceutical intermediate. Its solubility in organic solvents is more limited and is governed by the interplay between its polar functional groups and nonpolar ethyl moiety. For applications requiring specific non-aqueous solvent systems, the Shake-Flask method provides a robust and reliable framework for experimental solubility determination. A thorough understanding and characterization of this fundamental property are indispensable for the successful application of H-Gly-OEt in research and development.
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Stability and Storage of H-Gly-OEt (Glycine Ethyl Ester Hydrochloride)
Executive Summary: Foundational Principles for H-Gly-OEt Integrity
Glycine Ethyl Ester Hydrochloride (H-Gly-OEt), a fundamental building block in peptide synthesis and various biochemical applications, is a seemingly robust compound.[1] However, its long-term stability and efficacy are critically dependent on a nuanced understanding of its chemical vulnerabilities and the implementation of stringent storage and handling protocols. This guide moves beyond rudimentary datasheet recommendations to provide a deeper, mechanistic understanding of H-Gly-OEt's stability profile. We will dissect the primary degradation pathways, establish the causal links behind optimal storage conditions, and provide a validated experimental framework for stability assessment. The core principle underpinning this guide is that proactive, informed handling is the most effective strategy for preserving the integrity and ensuring the reproducibility of experiments involving this vital reagent.
Chemical Identity and Physicochemical Properties
H-Gly-OEt, systematically known as Glycine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of glycine.[2] Its utility in research, particularly in peptide synthesis, stems from the temporary protection of glycine's carboxylic acid group, allowing for controlled amide bond formation.[1]
| Property | Value | Source(s) |
| CAS Number | 623-33-6 | [1][3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][5] |
| Molecular Weight | 139.58 g/mol | [1][2][5] |
| Appearance | White crystalline powder or chunks | [1][5] |
| Melting Point | 144-150°C | [1][5] |
| Solubility | Soluble in water | [6][7] |
| Sensitivity | Hygroscopic | [3][6] |
The Core of Stability: Understanding Degradation Pathways
While generally stable under recommended conditions, the primary vulnerability of H-Gly-OEt is the hydrolysis of its ester linkage.[4][8] This is the most significant non-microbial degradation pathway to consider under typical laboratory storage and use.
Primary Degradation Mechanism: Ester Hydrolysis
The ester functional group in H-Gly-OEt is susceptible to nucleophilic attack by water, leading to the cleavage of the ester bond. This reaction yields glycine and ethanol as the degradation products. The presence of the hydrochloride salt means the amino group is protonated, which slightly reduces the rate of intramolecular catalysis, but the primary pathway remains hydrolysis.
This reaction can be catalyzed by both acid and base. Therefore, storing the compound with strong acids or bases is explicitly advised against, as they will accelerate this degradation process.[3][4] The most critical environmental factor is the presence of moisture, given its role as a key reactant in hydrolysis. The hygroscopic nature of H-Gly-OEt—its tendency to absorb moisture from the air—makes this degradation pathway a primary concern.[3][6]
Caption: The primary degradation route for H-Gly-OEt is ester hydrolysis.
Thermal Decomposition
Under conditions of high heat, such as a fire, H-Gly-OEt will decompose.[5][8] The hazardous decomposition products include toxic and irritating gases like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8] This underscores the importance of avoiding storage near heat sources.
Evidence-Based Storage and Handling Protocols
The following protocols are synthesized from authoritative safety data sheets and are designed to mitigate the degradation risks identified above. The causality for each recommendation is explicitly stated to reinforce best practices.
Core Storage Conditions
| Parameter | Recommendation | Rationale (Why?) |
| Temperature | Store in a cool place.[3][5][8][9][10] | To minimize the rate of any potential degradation reactions, which are generally accelerated by heat. |
| Atmosphere | Store in a dry, well-ventilated area.[3][5][8][9][10] | The compound is hygroscopic.[3] A dry environment minimizes the absorption of atmospheric moisture, which is the primary reactant for ester hydrolysis. |
| Container | Keep container tightly closed when not in use.[3][4][5][8][9] | Prevents the ingress of atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation. |
| Inert Gas | For long-term storage, keep contents under an inert gas (e.g., Argon, Nitrogen).[3] | This provides the ultimate protection against atmospheric moisture and oxygen, creating the most stable environment possible. |
Chemical Incompatibility
It is imperative to segregate H-Gly-OEt from the following classes of chemicals to prevent accelerated degradation and potentially hazardous reactions:
-
Strong Oxidizing Agents: [3][4][5][8] These can react exothermically and degrade the molecule.
-
Strong Acids and Strong Bases: [3][4] As discussed, these will catalyze the hydrolysis of the ester bond, significantly shortening the shelf-life of the compound.
Handling Procedures
Proper handling is crucial to maintain compound integrity from the moment the container is opened.
-
Work Environment: Handle in a well-ventilated area to avoid inhalation of the powder.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4][5][9] H-Gly-OEt can cause skin irritation and serious eye damage.[3]
-
Dispensing: Minimize the time the container is open to the atmosphere. If possible, handle in a glove box with a dry atmosphere. Weigh out the required amount quickly and securely reseal the container.
Experimental Protocol: Stability Assessment via HPLC
To ensure the quality of H-Gly-OEt, particularly for long-term studies or after extended storage, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. The following protocol provides a self-validating system to quantify the parent compound and detect potential degradation products.
Objective
To quantify the purity of H-Gly-OEt and detect the presence of its primary hydrolytic degradant, glycine.
Methodology
Caption: Workflow for assessing H-Gly-OEt stability using HPLC.
Step 1: Preparation of Standards and Samples
-
Mobile Phase: Prepare a suitable mobile phase, for example, a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is a good starting point for separating the parent compound from the more polar glycine.
-
H-Gly-OEt Standard: Accurately weigh and dissolve H-Gly-OEt in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Glycine Standard: Prepare a separate stock solution of glycine in the mobile phase.
-
Test Sample: Prepare the H-Gly-OEt sample to be tested at the same concentration as the standard.
Step 2: HPLC Instrumentation and Conditions
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as neither molecule has a strong chromophore.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of each sample and standard.
Step 3: Analysis and Interpretation
-
Run Standards: Inject the H-Gly-OEt and glycine standards to determine their respective retention times. H-Gly-OEt, being more non-polar due to the ethyl group, will have a longer retention time than glycine.
-
Run Sample: Inject the test sample.
-
Data Processing:
-
Identify the peak in the sample chromatogram corresponding to the retention time of H-Gly-OEt.
-
Identify any peak corresponding to the retention time of glycine.
-
Calculate the purity of H-Gly-OEt by comparing its peak area to the total area of all peaks in the chromatogram (Area % method).
-
A significant peak at the retention time of glycine is a direct indicator of hydrolytic degradation.
-
This method is self-validating because the appearance of a peak at the known retention time of the primary degradant (glycine) confirms the degradation pathway and allows for its quantification.
Conclusion: A Proactive Approach to Reagent Integrity
The stability of Glycine Ethyl Ester Hydrochloride is not a passive property but an actively maintained state. Its primary vulnerability to hydrolysis is effectively managed by strict adherence to protocols that minimize exposure to moisture. Storing the compound in a cool, dry environment within a tightly sealed container, and segregating it from chemical incompatibilities, are paramount. For applications demanding the highest degree of certainty, routine stability testing using a validated HPLC method provides the ultimate assurance of compound integrity. By understanding the "why" behind these protocols, researchers can ensure the reliability and reproducibility of their scientific outcomes.
References
-
Aapptec Peptides. H-Gly-OEt HCl [623-33-6]. [Link]
-
Fengchen Group. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6. [Link]
Sources
- 1. Glycine ethyl ester hydrochloride 0.99 Ethyl glycinate hydrochloride [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. parchem.com [parchem.com]
- 7. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. Glycine ethyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
Mechanism of Action of Glycine Ethyl Ester in Peptide Synthesis: A Guide to Core Principles and Practices
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise, multi-step discipline of peptide synthesis, controlling the reactivity of amino acid functional groups is paramount. The strategic use of protecting groups is the cornerstone of this control, preventing unwanted side reactions and ensuring the directed formation of the desired peptide sequence. Glycine ethyl ester hydrochloride serves as a foundational building block in this field, providing a stable, reliable, and cost-effective method for C-terminal protection. This technical guide elucidates the mechanism of action of glycine ethyl ester, detailing its role from the initial coupling reaction through to the final deprotection step. We will explore the causality behind key experimental choices, present validated protocols, and offer a comparative analysis of its utility, providing researchers with the authoritative grounding required for successful synthesis.
The Essential Role of Carboxyl Protection in Peptide Synthesis
The principal challenge in synthesizing a peptide bond between two amino acids is preventing uncontrolled polymerization.[1] If two unprotected amino acids, such as Alanine and Glycine, are mixed, a statistical mixture of products (Ala-Gly, Gly-Ala, Ala-Ala, Gly-Gly) and longer polypeptides will form.[1] To enforce a specific sequence, the amine group of the N-terminal residue and the carboxyl group of the C-terminal residue must be temporarily blocked, or "protected".[1][2]
Glycine ethyl ester hydrochloride is a widely utilized C-terminal building block where the carboxylic acid is masked as an ethyl ester.[3][4] The hydrochloride salt form enhances its stability, purity, and ease of handling as a crystalline solid.[3][4] The ethyl ester is robust enough to withstand the conditions of N-terminal deprotection and subsequent coupling steps, yet it can be selectively removed under specific conditions, a principle known as orthogonal protection .[5][6][7]
Orthogonality in Practice: The Fmoc/tBu Strategy
A common strategy in modern Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu approach.[2][5] In this scheme:
-
The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Reactive side chains are protected by acid-labile groups like tert-butyl (tBu).
-
The C-terminal carboxyl group can be protected with a group that is stable to both acid and base, such as an alkyl ester, which is typically removed by saponification.
The ethyl ester of glycine fits seamlessly into this strategy for solution-phase synthesis or for the initial preparation of peptide fragments. Its stability to the mild base (e.g., piperidine) used for Fmoc removal and the strong acid (e.g., trifluoroacetic acid, TFA) used for side-chain deprotection makes it an effective orthogonal protecting group.[2][8]
The Mechanism of Peptide Bond Formation: Coupling
The formation of the peptide bond is not spontaneous; it requires the activation of the N-protected amino acid's carboxyl group. This creates a highly electrophilic species that can be readily attacked by the nucleophilic amino group of the C-terminal ester, in this case, glycine ethyl ester.
Activation via Carbodiimide and HOBt
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents used for this activation.[1][9] However, their use alone can lead to significant side reactions, including racemization of the activated amino acid and the formation of a stable N-acylurea byproduct.
To mitigate these issues and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[3][9][10] The mechanism proceeds in two key stages:
-
Formation of the O-acylisourea intermediate: The carboxyl group of the N-protected amino acid attacks the carbodiimide (DCC), forming a highly reactive O-acylisourea.
-
In-situ Conversion to HOBt-ester: This unstable intermediate is immediately intercepted by HOBt to form a more stable and highly reactive HOBt-active ester. This step is crucial as it minimizes the time the amino acid spends in the highly reactive, racemization-prone O-acylisourea state.[3][4]
-
Nucleophilic Attack: Before coupling, the glycine ethyl ester hydrochloride must be neutralized with a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) to free the amino group. This free amine then attacks the carbonyl carbon of the HOBt-ester, forming the peptide bond and releasing HOBt.
The Mechanism of Deprotection: Saponification
Once the peptide chain is assembled to the desired length, the C-terminal ethyl ester must be removed to yield the free carboxylic acid. The standard method for this is saponification—a base-catalyzed hydrolysis.[11][12]
The Hydrolysis Mechanism
The reaction is an irreversible nucleophilic acyl substitution.[11]
-
Nucleophilic Attack: A hydroxide ion (from NaOH, LiOH, etc.) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and eliminating an ethoxide ion (⁻OEt) as the leaving group.
-
Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the entire process to completion, rendering the saponification irreversible under basic conditions.[11][13]
-
Protonation: An acidic workup (e.g., adding dilute HCl) is required in the final step to protonate the carboxylate salt and yield the final peptide with a free C-terminal carboxylic acid.[14]
Field Insight: Minimizing Racemization during Saponification
A significant risk during the base-mediated deprotection of a peptide ester is the racemization of the C-terminal amino acid residue.[15] The hydrogen on the α-carbon is weakly acidic and can be abstracted by the base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, scrambling the stereochemistry.
Experience has shown that the choice of base and reaction conditions is critical. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for saponifying esters of chiral amino acids.[16][17][18] The smaller lithium cation is thought to chelate more effectively with the carbonyl oxygen and the nitrogen of the preceding peptide bond, holding the α-carbon in its original configuration and suppressing enolate formation. Performing the reaction at lower temperatures (e.g., 0-4 °C) further minimizes the risk of racemization.[18]
Data Presentation: Comparison of Carboxyl Protecting Groups
The ethyl ester is one of several options for carboxyl protection. The choice of protecting group is dictated by the overall synthetic strategy, particularly the nature of the N-terminal and side-chain protecting groups.
| Protecting Group | Structure | Cleavage Condition | Stability | Orthogonal To |
| Methyl/Ethyl Ester | -COOCH₃ / -COOCH₂CH₃ | Saponification (e.g., LiOH, NaOH) | Stable to acid (TFA) and hydrogenolysis. | Fmoc, Boc, Cbz |
| Benzyl Ester (Bn) | -COOCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid (TFA) and base. | Fmoc, Boc |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. | Fmoc, Cbz |
Table 1: Comparison of common C-terminal protecting groups and their cleavage conditions.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific peptide sequence and available laboratory equipment.
Protocol: Dipeptide Synthesis using Fmoc-Ala-OH and Gly-OEt·HCl
Materials:
-
Fmoc-Alanine (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
N-methylmorpholine (NMM) (1.0 eq for neutralization + 1.0 eq for coupling)
-
Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution, 1 M HCl solution, Brine
Methodology:
-
Dissolution & Neutralization: Dissolve Glycine ethyl ester hydrochloride in DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) and stir for 10 minutes to generate the free amine.
-
Activation: In a separate flask, dissolve Fmoc-Alanine, HOBt, and an additional equivalent of NMM in DMF. Cool to 0 °C. Add EDC and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Alanine solution dropwise to the cold glycine ethyl ester solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the protected dipeptide, Fmoc-Ala-Gly-OEt.
Protocol: Saponification of a Peptide Ethyl Ester
Materials:
-
Protected Peptide Ethyl Ester (e.g., Fmoc-Ala-Gly-OEt) (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M HCl solution
-
Ethyl acetate
Methodology:
-
Dissolution: Dissolve the peptide ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C.
-
Hydrolysis: Add a pre-dissolved aqueous solution of LiOH dropwise. Stir the reaction at 0 °C, monitoring for the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours). Causality Note: Performing the reaction at low temperature is critical to minimize potential racemization.
-
Quenching & Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~3 by the slow addition of 1 M HCl while maintaining the low temperature.
-
Extraction: Extract the product into ethyl acetate (3x). The aqueous layer will contain the lithium salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the C-terminal deprotected peptide, Fmoc-Ala-Gly-OH.
Conclusion
Glycine ethyl ester is a cornerstone reagent in peptide synthesis due to its reliability, stability, and compatibility with standard orthogonal protection strategies. Its mechanism of action relies on two fundamental organic chemistry principles: the carbodiimide-mediated activation of a carboxyl group for amide bond formation and the subsequent base-catalyzed hydrolysis for deprotection. By understanding the intricate mechanisms of both the coupling and saponification steps, and by being cognizant of potential side reactions like racemization, researchers can leverage this simple yet powerful building block to construct complex peptides with high fidelity and yield. The protocols and principles outlined in this guide provide a robust framework for the successful application of glycine ethyl ester in the demanding field of drug discovery and development.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube.
- Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. (2004). Journal of Peptide Science.
- Process for the saponification of aminoacid-/peptide esters. (n.d.). Google Patents.
- N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. (1973). Canadian Journal of Chemistry.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Process for the saponification of aminoacid-/peptide ester. (n.d.). Google Patents.
- Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate.
- Saponification of esters of chiralα-amino acids anchored through their amine function on solid support. (n.d.). ResearchGate.
- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (n.d.). Luxembourg Bio Technologies.
- Protecting group. (n.d.). Wikipedia.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group. (n.d.). Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate.
- A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (n.d.). ResearchGate.
- Saponification - Base promoted ester hydrolysis. (n.d.). Khan Academy.
- Hydrolysis of esters. (n.d.). Chemguide.
- Saponification-Typical procedures. (2024). OperaChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biosynth.com [biosynth.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Khan Academy [khanacademy.org]
- 14. Saponification-Typical procedures - operachem [operachem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 17. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Glycine ethyl ester hydrochloride for biochemical research.
An In-Depth Technical Guide to Glycine Ethyl Ester Hydrochloride in Biochemical Research
Authored by: A Senior Application Scientist
Abstract
Glycine ethyl ester hydrochloride (GEE·HCl) is a cornerstone reagent in modern biochemical and pharmaceutical research. As the hydrochloride salt of the ethyl ester of glycine, it represents a stable, highly soluble, and reactive form of the simplest amino acid, glycine.[1][2][3] This guide provides an in-depth examination of GEE·HCl, moving beyond simple descriptions to explain the causal mechanisms behind its applications. We will explore its critical role as a protected building block in peptide synthesis, its utility in the chemical modification of proteins for structural analysis, and its function as a precursor in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower rigorous and reproducible scientific discovery.
The Molecular Logic: Why Glycine Ethyl Ester Hydrochloride?
At its core, the utility of GEE·HCl stems from the temporary "masking" or "protection" of glycine's reactive carboxylic acid group.[2][3] In complex syntheses, such as building a peptide chain, a free carboxylic acid on a glycine molecule could engage in unwanted side reactions. By converting it to an ethyl ester, its reactivity is tamed, allowing chemists to precisely control which functional groups participate in a reaction. The formation of the hydrochloride salt further enhances the compound's utility by increasing its stability, crystallinity, and solubility in aqueous and polar organic solvents, simplifying handling, storage, and its use in various reaction conditions.[1][2][3]
Physicochemical Characteristics
A thorough understanding of a reagent's properties is fundamental to its effective application. The table below summarizes the key physicochemical data for GEE·HCl.
| Property | Value | Source(s) |
| CAS Number | 623-33-6 | [1][4][5] |
| Molecular Formula | C₄H₉NO₂·HCl (or C₄H₁₀ClNO₂) | [1][4][5] |
| Molecular Weight | 139.58 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][4][5] |
| Melting Point | 140-149 °C | [1][7][8] |
| Solubility | Highly soluble in water (>1000 g/L at 20°C) | [7][9] |
| Purity (Typical) | ≥ 99% | [1] |
| Storage Conditions | 2-8°C, in a dry, well-ventilated area | [7][8][10] |
Core Applications in Research & Development
The strategic use of GEE·HCl spans multiple domains of biochemical research, from the fundamental construction of biomolecules to the development of novel therapeutics.
Peptide Synthesis: A Protected Building Block
The primary application of GEE·HCl is in peptide synthesis, where it serves as a protected source of glycine.[2][4][11] During the formation of a peptide bond, the amino group of one amino acid attacks the activated carboxyl group of another. If the carboxyl group of the incoming glycine unit were not protected as an ester, it would interfere with the desired coupling reaction.
The workflow is logically sound:
-
Protection: The carboxyl group of glycine is esterified.
-
Coupling: The free amino group of GEE·HCl can now be coupled to the activated carboxyl group of a growing peptide chain.
-
Deprotection: Once the coupling is complete, the ethyl ester group can be easily removed (hydrolyzed) under acidic or basic conditions to reveal the free carboxylic acid, allowing the peptide chain to be extended further.[2]
Protein Structural Analysis: Carboxyl-Footprinting
A sophisticated application of GEE·HCl is in "carboxyl-footprinting" studies, a powerful technique to probe protein structure.[7][12] This method is used to identify aspartate (Asp) and glutamate (Glu) residues that are exposed on the protein's surface versus those that are buried or involved in interactions.
The chemistry is elegant and specific:
-
A water-soluble carbodiimide, typically N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) , activates the carboxyl groups of Asp and Glu residues.
-
The highly water-soluble GEE·HCl, present in the reaction mixture, then acts as a nucleophile, attacking the activated carboxyl groups.
-
This results in a stable amide linkage, effectively "tagging" the accessible residues with a glycine ethyl ester moiety.
The modified protein can then be digested and analyzed by mass spectrometry. The mass shift caused by the GEE tag allows researchers to pinpoint the exact location of the modification, providing a high-resolution map of solvent-exposed acidic residues. This information is invaluable for understanding protein folding, protein-protein interactions, and conformational changes.[12]
Pharmaceutical and Agrochemical Synthesis
Beyond direct biochemical applications, GEE·HCl is a versatile intermediate in the synthesis of a wide range of organic molecules.[4] In the pharmaceutical industry, it serves as a starting material for drugs targeting neurological disorders, anti-inflammatory agents, and antidepressants.[1][5] Its structure provides a convenient scaffold for building more complex molecules. Similarly, in the agrochemical sector, it is used in the development of fungicides and other crop-protection agents.[1][4]
The relevance to neuroscience drug development is particularly noteworthy. Glycine itself is a key neurotransmitter in the central nervous system (CNS), with a dual role. It is the primary inhibitory neurotransmitter in the brainstem and spinal cord, acting on strychnine-sensitive glycine receptors (GlyRs).[13][14] Concurrently, it acts as a mandatory co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity.[15][16] This dual functionality makes the glycinergic system a rich target for therapeutic intervention, and GEE·HCl provides a reliable starting point for synthesizing modulators of these pathways.
Field-Proven Protocol: EDC/GEE·HCl Carboxyl-Footprinting
This protocol provides a self-validating system for labeling solvent-accessible carboxyl groups on a target protein. The causality behind each step is explained to ensure experimental integrity.
Objective: To covalently modify solvent-exposed Asp and Glu residues on Protein-X with GEE·HCl for subsequent mass spectrometry analysis.
Materials:
-
Protein-X (in a buffer free of amines, e.g., MES or HEPES)
-
Glycine ethyl ester hydrochloride (GEE·HCl) (CAS: 623-33-6)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Solution: 500 mM hydroxylamine, pH 8.5
-
Ultrapure water
Methodology:
-
Reagent Preparation (Causality: Freshness & Stoichiometry):
-
Prepare a 1 M stock solution of GEE·HCl in ultrapure water. Rationale: GEE·HCl is stable, but fresh solutions prevent any potential hydrolysis.
-
Prepare a 1 M stock solution of EDC in ultrapure water immediately before use . Rationale: EDC is hydrolytically unstable in aqueous solutions; using it immediately ensures maximum activity for carboxyl activation.
-
Prepare the Quenching Solution. Rationale: Hydroxylamine will react with any remaining EDC-activated carboxyls that have not been modified by GEE, preventing unwanted side reactions.
-
-
Reaction Setup (Causality: pH & Concentration):
-
In a microcentrifuge tube, dilute Protein-X to a final concentration of 1 mg/mL in the Reaction Buffer. Rationale: A pH of ~6.0 is optimal for EDC chemistry, protonating the carboxyl group for efficient activation while minimizing hydrolysis of the EDC itself.
-
Add GEE·HCl from the stock solution to a final concentration of 100 mM. Rationale: A high molar excess of the nucleophile (GEE) drives the reaction towards modification of the activated carboxyls, outcompeting water which would otherwise reverse the activation.
-
Initiate the reaction by adding EDC from the fresh stock solution to a final concentration of 20 mM. Mix gently by pipetting.
-
-
Incubation (Causality: Time & Temperature):
-
Incubate the reaction at room temperature for 60 minutes. Rationale: This duration is typically sufficient for significant labeling without causing protein denaturation. The optimal time may need to be determined empirically for different proteins.
-
-
Quenching (Causality: Halting the Reaction):
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. Rationale: This step ensures that the reaction is definitively stopped and no further modification occurs.
-
-
Sample Preparation for Analysis (Causality: Purity):
-
The labeled protein sample is now ready for downstream processing. This typically involves buffer exchange (to remove excess reagents), denaturation, reduction, alkylation, and proteolytic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.
-
Self-Validation:
-
Control: Run a parallel reaction without EDC. This control should show no GEE modification, confirming that the labeling is EDC-dependent.
-
Analysis: In the mass spectrometry data, the successful modification will be identified by a mass shift of +85.052 Da on Asp and Glu residues (corresponding to the addition of C₄H₇NO₂ and the loss of H₂O).
Synthesis and Quality Control Workflow
For researchers requiring in-house synthesis or verification of commercial products, understanding the production and purification process is key. The most common method is a Fischer esterification of glycine.
Quality control is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of GEE·HCl, ensuring the absence of starting materials like free glycine.[15][17] Titration can be used to confirm the assay percentage.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of GEE·HCl is essential for laboratory safety.
| Hazard Category | Precautionary Measures | Source(s) |
| Eye Irritation | Causes serious eye damage. Wear safety glasses or goggles. | [10][18][19] |
| Skin Irritation | May cause skin irritation. Wear nitrile gloves. | [18] |
| Respiratory | May cause respiratory irritation. Handle in a well-ventilated area or fume hood. | [18][19] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | [10][20][21] |
| Storage | Store in a tightly closed container in a cool, dry place (2-8°C recommended). | [8][10][18] |
Conclusion
Glycine ethyl ester hydrochloride is more than just a simple amino acid derivative; it is a versatile and enabling tool for biochemical research. Its value lies in the strategic protection of glycine's carboxyl group, which allows for controlled chemical reactions in peptide synthesis and protein modification. Its high stability and solubility further enhance its utility. By understanding the chemical principles behind its applications and adhering to rigorous, well-reasoned protocols, researchers can confidently leverage GEE·HCl to advance our understanding of biological systems and accelerate the development of new therapeutics.
References
-
Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Glycine Ethyl Ester Hydrochloride in Biochemical Research and Analysis. [Link]
-
LookChem. Glycine Ethyl Ester Hydrochloride: Applications and Properties. [Link]
-
Anshul Specialty Molecules. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. [Link]
-
Qingdao Fengchen Technology and Trade Co., Ltd. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6. [Link]
-
Anshul Specialty Molecules. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Glycine Ethyl Ester Hydrochloride: A Fundamental Building Block in Biochemical Research. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]
-
PubChem. Glycine ethyl ester, hydrochloride. [Link]
-
Loba Chemie. GLYCINE ETHYL ESTER HYDROCHLORIDE For Synthesis. [Link]
-
MP Biomedicals. Glycine Ethyl Ester Hydrochloride. [Link]
-
PubMed. Effect of glycine: Studying memory and behavioral changes in mice. [Link]
-
PubMed. Glycine as a neurotransmitter in the forebrain: a short review. [Link]
-
Frontiers in Molecular Neuroscience. Glycine neurotransmission: Its role in development. [Link]
-
PubMed Central. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. [Link]
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- 2. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
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- 5. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 8. 623-33-6・Glycine Ethyl Ester Hydrochloride・071-00772・075-00775[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
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- 11. nbinno.com [nbinno.com]
- 12. mpbio.com [mpbio.com]
- 13. Glycine as a neurotransmitter in the forebrain: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
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- 20. echemi.com [echemi.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
The Strategic Application of Glycine Ethyl Ester (H-Gly-OEt) in Solid-Phase Peptide Synthesis: A Technical Guide
This guide provides an in-depth technical exploration of the principles governing the use of glycine ethyl ester (H-Gly-OEt) in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to elucidate the fundamental chemistry and strategic considerations essential for the successful incorporation of this versatile building block.
Introduction: The Unique Position of Glycine and its Ethyl Ester Derivative in SPPS
Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide science, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2][3] The choice of protecting groups and the method of anchoring the first amino acid are critical determinants of the synthesis's overall success. Glycine, the simplest amino acid, presents unique challenges and opportunities in peptide synthesis. Its lack of a side chain can lead to conformational flexibility and, in some sequences, aggregation issues.[4]
Glycine ethyl ester (H-Gly-OEt) is a derivative of glycine where the carboxylic acid is protected as an ethyl ester.[5] This protection prevents the carboxyl group from participating in unwanted side reactions during peptide bond formation.[6] Its hydrochloride salt form enhances stability and handling properties, making it a readily available and cost-effective reagent in peptide chemistry.[7] While the primary application of H-Gly-OEt in SPPS is as a C-terminally protected building block for solution-phase synthesis or subsequent coupling to a resin-bound peptide, its direct use for loading the first residue onto the solid support presents a nuanced set of chemical principles.
Core Principles of First Amino Acid Loading in SPPS
The covalent attachment of the first amino acid to the resin is a pivotal step in SPPS. The strategy employed depends on the nature of the resin and the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).
Common Resins and Their Functional Groups
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The linkage is formed by nucleophilic substitution of the chloride by the carboxylate of the incoming amino acid.[8][9]
-
Wang Resin: A hydroxymethyl-functionalized polystyrene resin. The amino acid is attached via an ester linkage, typically formed through activation of the amino acid's carboxyl group.[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that allows for the attachment of the first amino acid with minimal risk of racemization.
The conventional approach for loading all these resins involves the use of an Nα-protected amino acid, most commonly with the Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group.[10] This ensures that the amino group does not interfere with the esterification reaction.
Direct Loading of H-Gly-OEt onto SPPS Resins: A Mechanistic Perspective
The direct use of H-Gly-OEt for loading the first residue is not the standard, well-documented protocol. This is primarily because the free amino group can lead to side reactions, and the ethyl ester-protected C-terminus is generally not reactive towards the functional groups of the resin without specific activation or reaction conditions. However, understanding the potential chemical pathways is crucial for advanced synthesis design.
Theoretical Approach for Merrifield Resin
Theoretically, the free amino group of H-Gly-OEt could act as a nucleophile and displace the chloride on the Merrifield resin. This would result in a secondary amine linkage, fundamentally altering the subsequent cleavage strategy and the C-terminal functionality of the peptide.
Caption: Theoretical reaction of H-Gly-OEt with Merrifield Resin.
Causality: This reaction is generally not favored in standard SPPS because the desired linkage is through the carboxyl group to yield a C-terminal carboxylic acid after cleavage. The resulting secondary amine linkage would be significantly more stable to standard cleavage conditions (e.g., HF or TFMSA) than the typical benzyl ester bond.
A more plausible, though still non-standard, approach would be to first deprotonate the amino group of H-Gly-OEt and then use it to displace the chloride. However, this still leads to the same undesirable linkage. The standard and recommended procedure for Merrifield resin is the cesium salt method using an Nα-protected amino acid, which ensures the correct ester linkage is formed.[8][11]
Theoretical Approach for Wang Resin
Loading onto a hydroxymethyl resin like Wang resin requires the formation of an ester bond between the resin's hydroxyl group and the carboxyl group of the amino acid. Since the carboxyl group of H-Gly-OEt is already protected as an ethyl ester, a direct esterification is not possible. A transesterification reaction would be necessary.
Caption: Theoretical transesterification of H-Gly-OEt with Wang Resin.
Causality: Transesterification reactions typically require harsh conditions (e.g., strong acid or base catalysts and elevated temperatures), which can be detrimental to the integrity of the resin and may lead to side reactions.[12] Furthermore, the equilibrium of the reaction may not favor the formation of the resin-bound ester. The standard, efficient, and reliable method involves activating the carboxyl group of an Nα-protected amino acid with a coupling agent like DCC or HBTU in the presence of a catalyst like DMAP.[1]
The Practical and Recommended Use of Glycine Ethyl Ester in SPPS
Given the challenges and lack of established protocols for the direct loading of H-Gly-OEt, its primary utility in SPPS is as a C-terminally protected glycine unit for specific applications, rather than for the initial anchoring step.
As a Building Block in Fragment Condensation
In the synthesis of very long peptides or proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments on the solid support is often employed. H-Gly-OEt can be the C-terminal residue of a dipeptide or a larger peptide fragment synthesized in solution. This fragment, with its C-terminal ethyl ester, can then be coupled to the N-terminus of a resin-bound peptide chain. The ethyl ester would then be cleaved during the final global deprotection and cleavage from the resin.
Post-Cleavage Esterification
An alternative strategy is to synthesize the peptide with a C-terminal carboxylic acid using standard SPPS protocols and then esterify the carboxyl group with ethanol after cleavage from the resin. This solution-phase esterification can be achieved using methods like Fischer esterification.[12][13]
Experimental Protocols: Standard Loading of the First Amino Acid
For clarity and practical application, the following are detailed, step-by-step protocols for the standard, validated methods of loading the first amino acid, which would be Nα-Fmoc-Gly-OH in this context.
Protocol for Loading Fmoc-Gly-OH onto Merrifield Resin (Cesium Salt Method)
This method provides a reliable way to form the ester linkage with minimal side reactions.[8][11]
Materials:
-
Merrifield Resin (chloromethylated polystyrene)
-
Fmoc-Gly-OH
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin substitution) in MeOH.
-
Add a 20% aqueous solution of Cs₂CO₃ dropwise until the pH is neutral (pH 7).
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DMF twice to ensure the salt is anhydrous.
-
-
Resin Swelling:
-
Swell the Merrifield resin in DMF for at least 1 hour in a reaction vessel.
-
-
Esterification:
-
Add the dried Fmoc-Gly-OH cesium salt to the swollen resin.
-
Heat the mixture at 50-60°C with gentle agitation for 12-24 hours.
-
-
Washing:
-
Filter the resin and wash sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
-
Drying:
-
Dry the resin under vacuum.
-
| Parameter | Value |
| Reagent Equivalents | |
| Fmoc-Gly-OH | 2 eq |
| Cs₂CO₃ | to pH 7 |
| Reaction Conditions | |
| Temperature | 50-60°C |
| Time | 12-24 hours |
| Solvent | DMF |
Protocol for Loading Fmoc-Gly-OH onto Wang Resin
This protocol utilizes a carbodiimide coupling agent and a catalyst.[1]
Materials:
-
Wang Resin (hydroxymethyl-functionalized polystyrene)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Resin Swelling:
-
Swell the Wang resin in DCM for at least 1 hour in a reaction vessel.
-
-
Activation and Coupling:
-
In a separate flask, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add DMAP (0.1 equivalents).
-
Add the solution to the swollen resin.
-
Add DIC or DCC (3-5 equivalents) to the resin suspension.
-
-
Reaction:
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM.
-
-
Washing:
-
Filter the resin and wash sequentially with DMF, DCM, and MeOH.
-
-
Drying:
-
Dry the resin under vacuum.
-
| Parameter | Value |
| Reagent Equivalents | |
| Fmoc-Gly-OH | 3-5 eq |
| DIC/DCC | 3-5 eq |
| DMAP | 0.1 eq |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 2-4 hours |
| Solvents | DCM, DMF |
Conclusion: A Strategic Perspective on H-Gly-OEt in SPPS
While the direct loading of H-Gly-OEt onto standard SPPS resins is not a conventional or recommended practice due to potential side reactions and unfavorable reaction kinetics, a thorough understanding of the underlying chemical principles is invaluable for the modern peptide chemist. The true strength of H-Gly-OEt lies in its application as a C-terminally protected building block for specialized strategies such as fragment condensation. For the routine initiation of SPPS, the use of Nα-protected glycine, such as Fmoc-Gly-OH, with well-established loading protocols remains the gold standard, ensuring high efficiency, purity, and predictable outcomes. This guide provides the foundational knowledge to not only execute standard procedures with precision but also to critically evaluate and innovate in the complex landscape of peptide synthesis.
References
- Vertex AI Search. (2025, August 10). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?
- Vertex AI Search. (2025, June 12). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research.
- Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Mesa Labs. SPPS Tips For Success Handout.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Peptideweb.com. Loading protocols.
- BenchChem. (2025). Gly-OH in Solid-Phase Peptide Synthesis.
- American Chemical Society. (2021, June 3). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides.
- BenchChem. (2025). Application Notes and Protocols for H-Glu(OEt)-OEt.HCl in Solid-Phase Peptide Synthesis.
- Scilit. (1977). A rapid method for the preparation of amino acid resin esters for merrifield solid-phase peptide synthesis.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
- ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
- Organic Syntheses. glycine ethyl ester hydrochloride - Organic Syntheses Procedure.
- American Chemical Society. Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
- BenchChem. (2025). A Comparative Guide to H-Glu(OEt)-OEt.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec Peptides.
- Reddit. (2014, August 15).
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- GCW Gandhi Nagar Jammu.
- Chemistry LibreTexts. (2024, July 30). 26.9: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
- National Institutes of Health. (2011). Introduction to Peptide Synthesis.
- National Institutes of Health. (2011).
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. reddit.com [reddit.com]
- 13. peptideweb.com [peptideweb.com]
An In-Depth Technical Guide to Glycine Ethyl Ester Hydrochloride: Properties, Synthesis, and Applications
Abstract
Glycine Ethyl Ester Hydrochloride (GEE·HCl) is a cornerstone reagent in synthetic and medicinal chemistry, prized for its role as a protected form of the simplest amino acid, glycine. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into detailed methodologies for its synthesis and characterization, and discuss its critical applications, particularly in the realm of peptide synthesis. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure both scientific integrity and practical utility.
Introduction: The Strategic Importance of a Protected Amino Acid
In the intricate field of chemical synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates, the selective reactivity of functional groups is paramount. Glycine, with its inherent nucleophilic amine and electrophilic carboxylic acid, presents a challenge of self-reactivity. Glycine Ethyl Ester Hydrochloride elegantly resolves this by "protecting" the carboxylic acid as an ethyl ester. The hydrochloride salt form further enhances its utility by improving stability, crystallinity, and solubility in polar solvents, making it an easy-to-handle, high-purity crystalline powder.[1][2] This strategic protection allows chemists to direct the reactivity of the free amine group for amide bond formation, making GEE·HCl an indispensable building block.[3][4]
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's properties is fundamental to its effective application. GEE·HCl is a white to off-white crystalline powder, a physical form that facilitates accurate weighing and handling.[4] Its properties are summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 623-33-6 | [1] |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 142-149 °C | [1][5] |
| Solubility | Highly soluble in water (>1000 g/L at 20°C), soluble in ethanol and methanol, insoluble in ether. | [3][6] |
| pKa (of parent amine) | 7.6 (for Glycine Ethyl Ester free base) | [7] |
Crystal Structure
Single-crystal X-ray diffraction studies have confirmed that Glycine Ethyl Ester Hydrochloride crystallizes in the monoclinic system with the P2₁/c space group .[2] The crystal structure is stabilized by a network of strong intermolecular hydrogen bonds between the ammonium group (N-H) and the chloride anion (Cl⁻), as well as weaker C-H···O and C-H···Cl interactions.[8] This well-defined lattice contributes to the compound's stability and crystalline nature.
| Crystal System Parameter | Value | Source(s) |
| System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a | 8.965 (3) Å | [1] |
| b | 12.543 (4) Å | [1] |
| c | 5.972 (2) Å | [1] |
| β | 103.630 (5)° | [1] |
| Volume (V) | 652.6 (4) ų | [1] |
| Z | 4 | [1] |
Synthesis and Mechanism
The most common and industrially scalable synthesis of GEE·HCl is the Fischer esterification of glycine. This acid-catalyzed reaction involves treating glycine with an excess of ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride gas, which serves as both the catalyst and the salt-forming agent.[4]
Fischer Esterification: Reaction and Mechanism
The overall reaction is: NH₂CH₂COOH + CH₃CH₂OH --(HCl)--> HCl·NH₂CH₂COOCH₂CH₃ + H₂O
The mechanism proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. The use of excess ethanol and anhydrous conditions is critical to drive the equilibrium toward the ester product, in accordance with Le Châtelier's principle.[9][10]
Caption: Mechanism of Fischer Esterification for GEE·HCl Synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established literature procedures.[11][12]
-
Acidification of Ethanol: In a 1 L round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, cool 400 mL of absolute ethanol to 0°C in an ice bath.
-
HCl Saturation: Bubble anhydrous hydrogen chloride gas through the cold ethanol until the solution is saturated. Causality: Anhydrous HCl acts as the catalyst and prevents the introduction of water, which would shift the reaction equilibrium back towards the reactants.
-
Addition of Glycine: Add 100 g of glycine to the acidic ethanol solution in portions while stirring.
-
Reflux: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 4-6 hours. Causality: Heating provides the activation energy for the reaction, while reflux prevents solvent loss.
-
Crystallization: Remove the flask from heat and cool it to room temperature, then in an ice bath to facilitate crystallization of GEE·HCl.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual acid and unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 40-50°C to yield pure Glycine Ethyl Ester Hydrochloride. A typical yield is 85-95%.
Analytical Characterization & Quality Control
Ensuring the purity and identity of GEE·HCl is critical. A combination of spectroscopic and titrimetric methods provides a self-validating system for quality control.
Spectroscopic Analysis
4.1.1. Infrared (IR) Spectroscopy The IR spectrum provides a definitive fingerprint of the functional groups present.
-
N-H Stretch (as -NH₃⁺): A very broad and strong absorption is expected in the 2800-3200 cm⁻¹ region. This is characteristic of an amine salt and often overlaps with C-H stretching bands.[9]
-
C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band is characteristic between 1735-1750 cm⁻¹ . This is a key diagnostic peak for the ester carbonyl group.[2]
-
N-H Bend (as -NH₃⁺): Asymmetric and symmetric bending vibrations are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[9]
-
C-O Stretch (Ester): Two characteristic bands will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C stretches of the ester linkage.[2]
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. The expected signals in a typical solvent like D₂O are:
-
¹H NMR:
-
~1.3 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.
-
~3.9 ppm (singlet, 2H): The methylene protons of the glycine backbone (-CH₂-). The signal is a singlet as there are no adjacent protons.
-
~4.3 ppm (quartet, 2H): The methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.
-
The acidic N-H protons will exchange with D₂O and are typically not observed.
-
-
¹³C NMR:
-
~14 ppm: The methyl carbon (-CH₃) of the ethyl group.
-
~41 ppm: The alpha-carbon (-CH₂-) of the glycine backbone.
-
~63 ppm: The methylene carbon (-OCH₂-) of the ethyl group, deshielded by the adjacent oxygen.
-
~170 ppm: The carbonyl carbon (C=O) of the ester, which is the most downfield signal.
-
4.1.3. Mass Spectrometry (MS) When analyzed by techniques like Electrospray Ionization (ESI-MS), the molecular ion of the free base (Glycine Ethyl Ester) is observed.
-
Expected [M+H]⁺: m/z = 104.12 (for C₄H₉NO₂)
-
Fragmentation Pattern: Common fragmentation involves the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group (-COOC₂H₅, 73 Da), leading to characteristic fragment ions. Alpha-cleavage next to the nitrogen is also a common pathway for amino acid esters.[13]
Purity Assessment by Titration
A purity assay can be robustly performed by titrating the hydrochloride component. Argentometric titration is a classic, reliable method.
Protocol: Argentometric Titration (Mohr Method)
-
Sample Preparation: Accurately weigh approximately 300 mg of GEE·HCl into a 250 mL Erlenmeyer flask. Dissolve in 100 mL of deionized water.
-
Indicator: Add 1 mL of 5% potassium chromate (K₂CrO₄) solution. The solution will turn yellow.[14]
-
Titration: Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution. Swirl the flask continuously. Causality: AgNO₃ reacts with the chloride ions to form a white precipitate of AgCl.
-
Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
-
-
Endpoint: The endpoint is reached upon the first appearance of a permanent reddish-brown color, which is due to the formation of silver chromate (Ag₂CrO₄) after all chloride ions have been precipitated.[14]
-
Indicator Reaction: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s)
-
-
Calculation: Calculate the purity based on the volume of AgNO₃ titrant used, its molarity, and the initial mass of the sample. A blank titration should be performed to account for any chloride impurities in the reagents.
Reactivity and Stability
-
Stability: GEE·HCl is a stable crystalline solid under standard storage conditions (cool, dry, sealed container).[15] It is hygroscopic and should be protected from moisture.[6] Thermally, it is stable up to approximately 174°C, after which decomposition begins.[11]
-
Reactivity:
-
Basification: Treatment with a mild base (e.g., triethylamine, NaHCO₃) in an organic solvent will neutralize the hydrochloride salt to yield the free base, glycine ethyl ester (GEE), which is a liquid and less stable than the salt form. This is a necessary step before using it in many coupling reactions.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis back to glycine under either strong acidic or basic conditions, particularly with heating. The kinetics of alkaline hydrolysis have been studied, showing it proceeds via a second-order reaction involving the hydroxide ion.[16] This deprotection is often a desired final step in a synthetic sequence.
-
Core Applications in Research and Development
The primary utility of GEE·HCl stems from its role as a C-terminus protected glycine building block.
Peptide Synthesis
In both solution-phase and solid-phase peptide synthesis (SPPS), GEE·HCl is a fundamental reagent. The ester group prevents the carboxylate from participating in undesired side reactions while the free amine is coupled with an N-protected amino acid.[1][2]
Caption: Workflow for GEE·HCl in solution-phase peptide synthesis.
Pharmaceutical and Agrochemical Intermediate
GEE·HCl is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4][16] For example, it is an intermediate in the production of the fungicide Iprodione and has been used in the synthesis of anti-inflammatory drugs and tetrazoleacetic acid.[16] Its simple, bifunctional nature makes it a versatile scaffold for building more complex molecular architectures.
Biochemical Research
In biochemical studies, GEE·HCl is used in conjunction with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for "carboxyl footprinting".[3] This technique covalently modifies exposed aspartate and glutamate residues on a protein's surface, providing valuable information about protein structure, folding, and interaction sites.[3]
Safety and Handling
GEE·HCl is classified as an irritant, causing skin irritation and serious eye damage.[14]
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong bases and oxidizing agents.[17]
Conclusion
Glycine Ethyl Ester Hydrochloride is more than a simple derivative; it is a strategically designed molecule that enables precise chemical control in complex syntheses. Its enhanced stability, solubility, and purity make it a reliable and versatile tool for researchers in drug development, peptide chemistry, and biochemistry. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can fully leverage its potential to advance their research and development goals.
References
- Venkatesan, G., & Pari, S. (2016). Growth of glycine ethyl ester hydrochloride and its characterizations.
-
Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved January 11, 2026, from [Link]
-
LookChem. (n.d.). Glycine Ethyl Ester Hydrochloride: Applications and Properties. Retrieved January 11, 2026, from [Link]
-
JIN DUN CHEMISTRY. (n.d.). Glycine Ethyl Ester Hydrochloride Manufacturer. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved January 11, 2026, from [Link]
-
ChemIQSoc. (n.d.). Argentometric determination of chlorides. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Glycine ethyl ester. Retrieved January 11, 2026, from [Link]
-
What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. (2025). Peptide Synthesis Blog. Retrieved January 11, 2026, from [Link]
-
How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. (2025). Chemical Research Insights. Retrieved January 11, 2026, from [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. OSTI.GOV. Retrieved January 11, 2026, from [Link]
- He, Y. J., Zou, P., Wang, H. Y., Wu, H., & Xie, M. H. (2010). Glycine ethyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2115.
- Google Patents. (2014). CN103864632A - Production method for glycine ethyl ester hydrochloride.
- Hay, R. W., & Porter, L. J. (1967). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B: Physical Organic, 1261-1264.
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Venkatesan, G., & Pari, S. (2016). Growth of glycine ethyl ester hydrochloride and its characterizations. ResearchGate. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved January 11, 2026, from [Link]
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PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved January 11, 2026, from [Link]
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He, Y. J., et al. (2010). Glycine ethyl ester hydrochloride. Acta Crystallographica Section E, E66, o2115. Retrieved from [Link]
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Introduction: The Strategic Importance of Glycine Ethyl Ester (H-Gly-Oet)
An In-Depth Technical Guide to the Applications of H-Gly-Oet in Organic Synthesis
Glycine ethyl ester (H-Gly-Oet), a simple derivative of the amino acid glycine, is a cornerstone reagent in modern organic synthesis.[1] While unassuming in structure, its strategic value lies in the differential reactivity of its two functional groups: a nucleophilic primary amine and a temporarily masked carboxylic acid in the form of an ethyl ester. This guide provides an in-depth exploration of its applications, focusing on the mechanistic rationale and practical methodologies that empower researchers in pharmaceutical, agrochemical, and materials science.
For enhanced stability, purity, and ease of handling, H-Gly-Oet is almost universally employed as its hydrochloride salt, Glycine Ethyl Ester Hydrochloride (CAS No. 623-33-6).[2][3] This stable, white crystalline powder is readily soluble in water and polar organic solvents, making it a versatile and reliable building block for a multitude of synthetic transformations.[2][4][5]
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application. The key characteristics of Glycine Ethyl Ester Hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 623-33-6 | [2][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [2] |
| Molecular Weight | 139.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 145-147 °C | [2][6] |
| Solubility | Soluble in water, ethanol, methanol | [2][5] |
| pKa (of amine) | ~7.66 | [1][6] |
Core Application I: Foundational Role in Peptide Synthesis
The most prominent application of H-Gly-Oet is as a fundamental building block in peptide synthesis.[3][4] The ethyl ester serves as a robust protecting group for the carboxylic acid functionality of glycine.[7][8] This protection is critical as it prevents the carboxyl group from participating in unwanted side reactions, thereby directing amide bond formation exclusively to the free amino group.[2]
Mechanistic Rationale
In peptide synthesis, the goal is to form a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. If unprotected glycine were used, it could self-condense or react non-selectively. By employing H-Gly-Oet, the C-terminus is blocked, leaving the N-terminal amine as the sole nucleophilic site for coupling with an activated N-protected amino acid. This strategy is central to both solution-phase and solid-phase peptide synthesis (SPPS).[2]
The general workflow involves three key stages: coupling, deprotection of the newly introduced N-terminal protecting group, and subsequent coupling with the next amino acid in the sequence. The ethyl ester remains intact throughout these cycles and is typically removed in a final global deprotection step via saponification (base-catalyzed hydrolysis) if required.[2]
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide
This protocol outlines the synthesis of N-Cbz-S-benzyl-cysteinyl-glycine-ethyl ester, a common step in solution-phase synthesis.[9]
-
Reagent Preparation: In a suitable reaction vessel, dissolve N-Cbz-S-benzyl-cysteine (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in ethyl acetate.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents), to neutralize the hydrochloride salt and free the primary amine of H-Gly-Oet.
-
Coupling Agent: Introduce the coupling agent. For example, add ethoxy acetylene (1.2 equivalents).[9]
-
Reaction: Heat the reaction mixture at 60 °C for approximately 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, wash the reaction mixture sequentially with 2N hydrochloric acid, water, 2N sodium bicarbonate solution, and finally with water again.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be recrystallized from a suitable solvent system, such as ethyl acetate-petroleum ether, to yield the pure dipeptide ester.
Core Application II: A Versatile Precursor for Heterocyclic Synthesis
Beyond peptides, H-Gly-Oet is a powerful C2N building block for constructing a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science.[10][11] Its bifunctional nature allows it to participate in multicomponent reactions (MCRs) and domino processes, enabling the rapid assembly of complex molecular architectures from simple starting materials.
Synthesis of Substituted Pyrroles and Pyrrolidines
One notable application is in the three-component synthesis of highly substituted pyrazolylpyrrolidines and related structures.[12] In these reactions, H-Gly-Oet (or its N-substituted derivatives) acts as the amino acid component that, along with an aldehyde and a dipolarophile (like N-substituted maleimide), generates an azomethine ylide in situ. This ylide then undergoes a [3+2] cycloaddition reaction to form the pyrrolidine ring.
Experimental Protocol: Three-Component Synthesis of a Pyrazolylpyrrolizine Derivative
This protocol is adapted from a procedure for synthesizing pyrazolylpyrrolizine derivatives.[12]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole-4-carboxaldehyde (0.2 mmol), N-substituted-maleimide (0.2 mmol), and N-benzyl glycine ethyl ester (0.22 mmol).
-
Solvent: Add toluene (8 mL) as the solvent.
-
Reaction: Heat the mixture under reflux. Monitor the reaction progress by TLC until the starting materials are consumed (typically 6–10 hours).
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired heterocyclic product.
Core Application III: Pharmaceutical and Agrochemical Intermediates
H-Gly-Oet serves as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4][13] Its structure is incorporated into drugs across various therapeutic areas, including anti-inflammatory agents, antipsychotics, and antidepressants.[5][6]
Causality in Drug Design
The glycine motif is prevalent in bioactive molecules. Using H-Gly-Oet allows for the controlled introduction of this fragment. The ethyl ester can act as a prodrug moiety, which can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form of a drug.[2] Furthermore, the glycine backbone can serve as a flexible linker or a pharmacophore element that interacts with biological targets. Its use as an intermediate for pyrethroid insecticides highlights its utility in agrochemical development as well.[13]
Conclusion: A Versatile and Indispensable Synthetic Tool
Glycine ethyl ester, particularly as its hydrochloride salt, is far more than a simple amino acid derivative. It is a strategic tool that enables chemoselectivity and provides a reliable glycine building block for complex molecular construction. Its applications in peptide synthesis are foundational, while its growing role in multicomponent reactions for heterocycle synthesis and as a precursor for vital pharmaceuticals and agrochemicals demonstrates its broad and enduring utility. The combination of high reactivity, stability, and versatility ensures that H-Gly-Oet will remain an indispensable reagent in the organic chemist's toolbox for the foreseeable future.[2][3]
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- Glycine Ethyl Ester Hydrochloride: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent.
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Safety and handling precautions for H-Gly-Oet.
An In-depth Technical Guide to the Safe Handling of H-Gly-OEt (Glycine Ethyl Ester) for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the laboratory has underscored a fundamental principle: groundbreaking research and drug development are inextricably linked to a culture of safety. The compounds we handle daily, while holding immense potential, also present inherent risks. Glycine ethyl ester (H-Gly-OEt), and its common hydrochloride salt, is a staple in peptide synthesis and pharmaceutical research. While not classified as acutely toxic, its safe handling is paramount to protect personnel, ensure experimental integrity, and maintain regulatory compliance. This guide is crafted to provide a comprehensive, scientifically grounded framework for the safe handling of H-Gly-OEt, moving beyond a simple checklist to explain the causality behind each precaution.
Section 1: Understanding the Physicochemical Landscape of H-Gly-OEt
A thorough understanding of a compound's properties is the bedrock of its safe handling. H-Gly-OEt in its hydrochloride form is a white to off-white crystalline powder. Its high water solubility is a key characteristic that influences its behavior in the laboratory, both in experimental protocols and in the event of a spill.[1]
| Property | Value | Significance for Handling |
| Molecular Formula | C4H9NO2 · HCl | Provides basic information for chemical inventory and reactions. |
| Molecular Weight | 139.58 g/mol [2] | Essential for accurate measurements in experimental setups. |
| Appearance | White crystalline powder[1][2] | Visual identification. Any deviation may indicate impurity or degradation. |
| Melting Point | 145-148 °C[1] | A sharp melting point is an indicator of purity. |
| Water Solubility | >1000 g/L at 20 °C[1] | Highly soluble, meaning spills can spread easily with water. This also informs cleaning procedures. |
| pH | ~3 (1% aqueous solution)[1] | The acidic nature of the hydrochloride salt solution requires consideration for material compatibility. |
| Stability | Stable under normal conditions.[1] | Unlikely to decompose under standard laboratory conditions, but incompatibilities should be noted. |
| Hygroscopic | Yes[3] | The compound can absorb moisture from the air, which may affect its stability and weighing accuracy. |
Section 2: Hazard Identification and Risk Assessment: A Proactive Approach
While some sources state that H-Gly-OEt is not considered hazardous under the US OSHA Hazard Communication Standard 2024, others classify it as causing serious eye damage, skin irritation, and potential respiratory irritation.[1][4][5] This discrepancy highlights the importance of treating all chemicals with a degree of caution and adhering to the most stringent safety recommendations.
Primary Routes of Exposure:
-
Inhalation: Inhaling the dust can lead to respiratory tract irritation.[4]
-
Skin Contact: Can cause skin irritation.[4]
-
Eye Contact: Poses a risk of serious eye damage.[2][4][5][6]
-
Ingestion: While less common in a laboratory setting, ingestion can cause irritation.
Causality of Hazards: The irritant effects of H-Gly-OEt hydrochloride are primarily due to its acidic nature in solution and its fine particulate form, which can be easily aerosolized. The hydrochloride salt, when in contact with moist mucous membranes (eyes, respiratory tract), can release small amounts of hydrochloric acid, leading to irritation.
Section 3: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling H-Gly-OEt. A risk assessment should always be conducted to determine the specific PPE required for a given procedure.[7]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against dust particles and potential splashes, mitigating the risk of serious eye damage. Standard safety glasses may not provide adequate protection from fine dust. |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | Provides a barrier against skin contact. The choice of glove material should be based on chemical compatibility and the specific solvents being used in the procedure.[9] |
| Body Protection | A lab coat should be worn to protect street clothing and skin from contamination.[10][11] | In procedures with a higher risk of spills or splashes, a chemically resistant apron may be necessary. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. However, if dust is generated, a NIOSH-approved N95 respirator or higher is recommended.[4][8] | Prevents the inhalation of airborne particles that can cause respiratory irritation. |
Section 4: Safe Handling and Experimental Workflow
Adherence to a systematic and cautious workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid H-Gly-OEt in a designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, to minimize the inhalation of dust.[5][12]
-
Hygroscopic Nature: Due to its hygroscopic nature, store H-Gly-OEt in a desiccator and bring it to room temperature before opening to prevent water condensation.[4]
-
Weighing: Use a balance inside a fume hood or a weighing enclosure. Handle the powder gently to avoid creating dust clouds.
-
Static Control: In dry environments, static electricity can cause the powder to disperse. Use an anti-static gun or ionizer if this is a recurring issue.
Dissolution and Reaction Setup
-
Ventilation: Perform dissolution and the setup of reactions in a well-ventilated fume hood.
-
Addition of Solvent: Add the solvent to the solid H-Gly-OEt slowly to avoid splashing.
-
Exothermic Reactions: Be aware that the dissolution of salts can sometimes be exothermic. Monitor the temperature of the solution, especially when preparing concentrated solutions.
Post-Experiment Cleanup
-
Decontamination: Thoroughly clean all glassware and equipment that has come into contact with H-Gly-OEt.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Section 5: Emergency Procedures: A Validated Response Plan
A well-rehearsed emergency plan is a critical component of laboratory safety.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][13]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][5]
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if a significant amount of dust is present.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.[1] Avoid generating dust.
-
Clean the spill area with a wet cloth or absorbent paper towels.
-
Place all contaminated cleaning materials in a sealed bag for disposal.
-
Section 6: Storage and Disposal: Ensuring Long-Term Safety and Compliance
Proper storage and disposal are essential for maintaining a safe laboratory environment and adhering to environmental regulations.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]
-
Temperature: Store at the recommended temperature, which is often 2-8°C.[3][14]
-
Incompatibilities: Store away from strong oxidizing agents.[1][4]
-
Hygroscopic Precaution: Store in a desiccator to protect from moisture.
Disposal
-
Waste Characterization: H-Gly-OEt waste should be considered chemical waste.
-
Disposal Route: Dispose of the waste material in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.[15][16]
-
Empty Containers: "Empty" containers may still contain residual product and should be disposed of as chemical waste.[15] Do not rinse into the drain unless permitted by local regulations.
Section 7: Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling of H-Gly-OEt.
Caption: Workflow for the safe handling of H-Gly-OEt.
Conclusion
The safe handling of H-Gly-OEt is not merely a matter of following rules but of understanding the scientific principles that underpin those rules. By integrating a deep knowledge of its chemical properties with a proactive approach to risk assessment and a commitment to established safety protocols, researchers can confidently and safely unlock the potential of this valuable compound. This guide serves as a living document, and it is the responsibility of every scientist to stay informed of the latest safety information and to foster a culture of safety within their laboratory.
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University of Washington Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]
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University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Lawrence Berkeley National Laboratory Environmental Health and Safety. (2024). Chapter 19 – Personal Protective Equipment (PPE). Retrieved from [Link]
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LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Discovery and history of glycine ethyl ester hydrochloride.
An In-depth Technical Guide to Glycine Ethyl Ester Hydrochloride: From Discovery to Modern Applications
Introduction
Glycine ethyl ester hydrochloride stands as a cornerstone in the edifice of modern organic and peptide chemistry. In its unassuming white crystalline form, it represents a pivotal innovation that unlocked the ability to systematically synthesize peptides, paving the way for profound advancements in biochemistry, pharmacology, and drug development.[1] This molecule is the ethyl ester of the simplest amino acid, glycine, with the amine group protected as a hydrochloride salt. This seemingly minor modification of the native amino acid addresses fundamental challenges in chemical synthesis, namely the protection of the carboxyl group to allow for selective reactions at the amino terminus.[2]
This guide provides a comprehensive exploration of glycine ethyl ester hydrochloride, intended for researchers, scientists, and professionals in drug development. It eschews a rigid template to present a narrative that follows the compound's journey from its conceptual origins in the minds of chemical pioneers to its current status as an indispensable reagent. We will delve into its discovery and the historical context of early peptide chemistry, detail its synthesis from foundational methods to contemporary industrial protocols, present its key physicochemical properties, and survey its diverse applications.
Chapter 1: The Genesis of a Building Block - Discovery and Early History
The Dawn of Peptide Chemistry
The late 19th century was a period of burgeoning understanding in the field of organic chemistry. While the structures of many small organic molecules were being elucidated, the nature of proteins—the very machinery of life—remained a formidable mystery. Scientists hypothesized that proteins were long chains of amino acids, but the exact nature of the linkage between these units was yet to be definitively proven. The challenge lay in finding methods to connect amino acids in a controlled manner, a feat that required the selective blocking and unblocking of their reactive amino and carboxyl groups.
Pioneers of the Peptide Bond
The story of glycine ethyl ester hydrochloride is inextricably linked with the foundational work of two giants of chemistry: Theodor Curtius and Emil Fischer. Their efforts to understand and create the peptide bond necessitated the development of protected amino acid derivatives.
Theodor Curtius (1888): A German chemist, Theodor Curtius was a key figure in the early exploration of peptide synthesis. In 1882, he accomplished the first-ever synthesis of a protected dipeptide, benzoylglycylglycine.[3] His work on hydrazine and acyl azides led to the development of the Curtius rearrangement, a powerful reaction for converting carboxylic acids to amines.[4][5][6] The earliest preparations of glycine ethyl ester hydrochloride can be traced back to the work of Curtius and his collaborator Goebel in 1888, as they explored various derivatives of amino acids.[7]
Emil Fischer (1905): It was Hermann Emil Fischer, a German chemist and Nobel laureate, who systematized the field of protein chemistry.[2] He unequivocally established that amino acids in proteins are linked by what he termed the "peptide bond."[8] Fischer's genius lay in developing a rational and systematic approach to synthesis. He recognized that to form a peptide bond between two amino acids, the carboxyl group of one must be "protected" to prevent it from reacting with the amino group of another molecule of itself.
His solution was esterification. In 1895, Fischer and Arthur Speier described a straightforward method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst—a reaction now known as the Fischer-Speier esterification .[9] Fischer then applied this method to amino acids. By bubbling hydrogen chloride gas through a suspension of glycine in ethanol, he was able to efficiently produce glycine ethyl ester as its hydrochloride salt.[7] This work, published in 1905, represented a critical breakthrough.[7] It provided a simple, scalable method to generate a stable, crystalline, and readily handled form of glycine, perfectly primed for peptide synthesis.[7]
The Rationale Behind the Hydrochloride Salt
The choice to isolate the ester as a hydrochloride salt was a deliberate and crucial one. The free amino group of glycine ethyl ester is nucleophilic and can lead to side reactions, such as dimerization. The hydrochloride salt protonates the amino group, rendering it non-reactive and significantly enhancing the compound's stability and shelf-life.[1][7] Furthermore, the salt form typically results in a crystalline solid that is easier to purify by recrystallization and handle in the laboratory compared to the often-oily free base.[2]
Chapter 2: The Synthesis of Glycine Ethyl Ester Hydrochloride - From Historical Methods to Modern Protocols
The synthesis of glycine ethyl ester hydrochloride has evolved from the classic Fischer-Speier method to more efficient industrial processes. The core principle, however, remains the esterification of glycine's carboxylic acid group.
The Fischer-Speier Esterification of Glycine
This foundational method remains a classic example of acid-catalyzed esterification and is still used in many academic and research settings.
Experimental Protocol:
-
Preparation of Acidic Ethanol: Anhydrous ethanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation. This generates a solution of HCl in ethanol, which serves as both the solvent and the catalyst.
-
Reaction: Glycine is suspended in the prepared acidic ethanol solution.
-
Reflux: The mixture is heated to reflux for several hours. During this time, the glycine dissolves as it is converted to its ester.
-
Crystallization: Upon cooling the reaction mixture, the glycine ethyl ester hydrochloride crystallizes out of the solution as fine white needles.[7]
-
Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual acid and impurities, and then dried. Further purification can be achieved by recrystallization from absolute ethanol.[7]
Causality and Self-Validation: The use of a large excess of ethanol drives the equilibrium of the esterification reaction towards the product side, in accordance with Le Châtelier's principle. The hydrogen chloride acts as a catalyst by protonating the carbonyl oxygen of glycine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The precipitation of the hydrochloride salt upon cooling provides a straightforward method of isolation and purification, with the melting point of the final product serving as a key indicator of its purity.
Caption: Fischer-Speier esterification workflow.
Modern Industrial Synthesis: The Thionyl Chloride Method
For large-scale production, a more efficient and often higher-yielding method involves the use of thionyl chloride (SOCl₂).
Experimental Protocol:
-
Initial Mixture: Anhydrous ethanol is cooled to approximately -10 °C in a suitable reactor.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cold ethanol. This reaction is highly exothermic and generates ethyl chlorosulfite, which in situ provides the necessary acidic environment (HCl) and acts as a dehydrating agent.
-
Addition of Glycine: Glycine is added in portions to the reaction mixture while maintaining a low temperature.[10]
-
Reaction and Reflux: After the addition is complete, the ice bath is removed, and the mixture is stirred and heated to reflux for a few hours.[10][11]
-
Workup and Isolation: The excess ethanol and any remaining thionyl chloride are removed under reduced pressure (rotary evaporation).[10][11] The resulting crude solid is then typically recrystallized from ethanol to yield the pure product.[10]
Causality and Self-Validation: Thionyl chloride reacts with ethanol to form sulfur dioxide and hydrogen chloride, which catalyzes the esterification. This method is highly efficient because the byproducts (SO₂ and HCl gas) are volatile and can be easily removed, driving the reaction to completion. The protocol's self-validating nature comes from the complete consumption of the starting glycine, which can be monitored by techniques like thin-layer chromatography (TLC), and the high purity of the final crystalline product, confirmed by melting point and spectroscopic analysis.
Caption: Thionyl chloride synthesis workflow.
Chapter 3: Physicochemical Properties and Data
The utility of glycine ethyl ester hydrochloride in synthesis is directly related to its well-defined physical and chemical properties.
Tabulated Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀ClNO₂ | [2] |
| Molecular Weight | 139.58 g/mol | [2][12] |
| CAS Number | 623-33-6 | [2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 145-146 °C | [8][13] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity (Typical) | ≥98.0% | [2] |
| IUPAC Name | ethyl 2-aminoacetate;hydrochloride |
Chapter 4: Applications in Modern Research and Development
The initial purpose for synthesizing glycine ethyl ester hydrochloride—as a protected building block for peptide synthesis—remains its primary application. However, its utility has expanded significantly over the past century.
The Cornerstone of Peptide Synthesis
In both solution-phase and solid-phase peptide synthesis (SPPS), the compound serves as the source for glycine residues. The ester group effectively protects the carboxylic acid, preventing it from forming unwanted amide bonds, while the hydrochloride-protected amino group can be deprotected (neutralized) just before the coupling reaction to allow for the formation of a peptide bond with the next amino acid in the sequence.[1][2]
Sources
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- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to H-Gly-OEt Precursors for Prodrug Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In modern drug development, the prodrug strategy represents a powerful method for overcoming pharmacokinetic challenges, enhancing drug delivery, and improving therapeutic indices. A key component of this strategy is the selection of an appropriate promoiety—a carrier molecule that masks the active drug until it reaches its target. Among the most versatile and effective promoieties are amino acid esters, with glycine ethyl ester (H-Gly-OEt) being a paramount example. This technical guide provides an in-depth exploration of the precursors and synthetic pathways leading to H-Gly-OEt, offering field-proven insights into experimental design, mechanistic principles, and practical application in the synthesis of amide-linked prodrugs. We will dissect the synthesis of the critical intermediate, glycine ethyl ester hydrochloride (H-Gly-OEt·HCl), detail its conversion to the reactive free base, and outline its subsequent coupling to parent drug molecules, providing a comprehensive resource for scientists in the pharmaceutical and chemical research fields.
The Strategic Imperative of Prodrugs and the Role of H-Gly-OEt
A significant portion of new chemical entities (NCEs) exhibit suboptimal physicochemical properties, such as poor aqueous solubility, limited membrane permeability, or susceptibility to pre-systemic metabolism. The prodrug approach addresses these liabilities by covalently attaching a promoiety to the active pharmaceutical ingredient (API), effectively altering its properties to favor absorption, distribution, metabolism, and excretion (ADME).[1]
The ideal promoiety should be:
-
Able to link to the parent drug via a bond that is stable during formulation and administration.
-
Cleavable in vivo by a predictable mechanism (typically enzymatic hydrolysis) to release the active drug.
-
Nontoxic and rapidly cleared from the body upon cleavage.
Glycine ethyl ester (H-Gly-OEt) has emerged as a premier promoiety, particularly for drugs bearing a carboxylic acid functional group.[2] Its strategic advantages are rooted in its fundamental structure:
-
Enhanced Solubility: The terminal amino group can be protonated at physiological pH, significantly increasing the aqueous solubility of a lipophilic parent drug.
-
Biological Recognition: As a derivative of the simplest amino acid, it can be recognized by endogenous enzymes, facilitating predictable hydrolytic cleavage.[3]
-
Tunable Lipophilicity: The ethyl ester group provides a moderate increase in lipophilicity compared to free glycine, aiding in membrane transport before being cleaved by ubiquitous esterases to reveal the more polar, active drug.[1][4]
-
Synthetic Tractability: It possesses a nucleophilic primary amine that is readily available for amide bond formation with a drug's carboxylic acid, a cornerstone reaction in medicinal chemistry.[5]
Precursors and Synthetic Pathways to Glycine Ethyl Ester
The primary and most stable precursor to H-Gly-OEt is its hydrochloride salt, glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) . This compound is a white, crystalline, and shelf-stable solid, making it the ideal starting point for prodrug synthesis campaigns.[6][7] The free base form, H-Gly-OEt, is a less stable oil and is typically generated in situ or used immediately after preparation.[7]
The most prevalent and reliable method for synthesizing H-Gly-OEt·HCl on a laboratory scale is the Fischer-Speier Esterification of glycine with ethanol under acidic conditions.[8][9] The acid catalyst serves two critical roles: it protonates the carboxylic acid's carbonyl oxygen to increase its electrophilicity, and it protonates the amino group, protecting it from acting as a competing nucleophile.[10]
Two common methods are employed to achieve this transformation, differing in the source of the acid catalyst.
Method A: Thionyl Chloride (SOCl₂) in Ethanol
This is often the most convenient laboratory method as it avoids the use of gaseous HCl.[10][11] Thionyl chloride reacts vigorously and exothermically with ethanol to generate sulfur dioxide, ethyl chloride, and the required anhydrous HCl in situ.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The absence of water is critical. Water can act as a competing nucleophile, hydrolyzing the thionyl chloride or the newly formed ester, thus driving the equilibrium backward and reducing the yield.[8]
-
Low Temperature Addition: Thionyl chloride is added dropwise to ethanol cooled to between -10°C and 0°C.[12][13] This is essential to control the highly exothermic reaction, prevent excessive formation of side products, and ensure the safe evolution of gaseous byproducts (SO₂ and HCl).
-
Reflux: After the addition of glycine, the mixture is heated to reflux. This provides the necessary activation energy to drive the esterification reaction, which is typically slow at room temperature, to completion.[12][13]
-
Recrystallization: The crude product is purified by recrystallization from ethanol, which effectively removes unreacted glycine (poorly soluble in ethanol) and other impurities.[12]
Method B: Anhydrous Hydrogen Chloride (HCl) Gas in Ethanol
This is the classic Fischer esterification procedure and is well-documented in resources like Organic Syntheses.[14][15] It involves saturating cold, absolute ethanol with dry HCl gas before adding glycine and refluxing. While highly effective, it requires specialized equipment for handling corrosive gases.
| Parameter | Method A: Thionyl Chloride | Method B: Anhydrous HCl Gas |
| Acid Source | SOCl₂ (liquid) | HCl (gas) |
| Convenience | High (avoids gas handling) | Moderate (requires gas cylinder/generator) |
| Reagent Handling | Requires care due to corrosive and reactive nature of SOCl₂ | Requires care due to corrosive nature of HCl gas |
| Typical Yield | 85-95%[12] | 87-90%[14] |
| Byproducts | SO₂, Ethyl Chloride | None |
Experimental Protocols
Protocol 1: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl) via Thionyl Chloride
-
1. Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
2. Reagent Preparation: In a well-ventilated fume hood, add absolute ethanol (approx. 6 mL per 1 g of glycine) to the flask and cool the vessel in an ice-salt bath to -10°C.[13]
-
3. Acid Generation: Slowly add thionyl chloride (1.2 equivalents relative to glycine) dropwise via a syringe or dropping funnel to the cold, stirring ethanol. Maintain the temperature below 0°C during the addition.
-
4. Glycine Addition: Once the thionyl chloride addition is complete, remove the ice bath and add glycine (1.0 equivalent) portion-wise to the stirring solution.
-
5. Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The solution should become clear as the glycine dissolves and reacts.[12][13]
-
6. Isolation: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a white or off-white solid.
-
7. Purification: To remove any residual thionyl chloride byproducts, co-evaporate the solid with fresh ethanol two times.[12] Recrystallize the final solid from a minimal amount of hot absolute ethanol. Cool the solution first to room temperature and then in an ice bath to maximize crystal formation.
-
8. Final Product: Filter the white, needle-like crystals, wash with a small amount of cold diethyl ether, and dry under vacuum. The expected melting point is 144-146°C.[6][16]
Protocol 2: Preparation of H-Gly-OEt (Free Base) for Coupling
-
1. Dissolution: Dissolve H-Gly-OEt·HCl (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
2. Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a slight excess of a tertiary amine base like triethylamine (TEA) (approx. 1.1 equivalents), and stir vigorously. The goal is to deprotonate the ammonium salt to the free amine.
-
3. Extraction: If using an aqueous base, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
4. Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
5. Usage: The resulting product is H-Gly-OEt free base, typically a colorless oil. Crucial Note: This free base is less stable than its salt form and is prone to dimerization (forming diketopiperazine) or polymerization upon storage.[7] It should be used immediately in the subsequent coupling reaction.
Prodrug Synthesis: Coupling H-Gly-OEt to a Parent Drug
The final step in creating the prodrug is forming a stable amide bond between the free amine of H-Gly-OEt and the carboxylic acid of the parent drug. This requires the activation of the carboxylic acid. The most common and reliable method involves carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[17][18]
Mechanism of EDC/HOBt Coupling:
-
The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.[19]
-
This intermediate is prone to racemization and other side reactions. HOBt rapidly intercepts it to form an HOBt-ester.[19][20] This new active ester is more stable than the O-acylisourea but still highly reactive towards amines.
-
The primary amine of H-Gly-OEt attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.
-
This intermediate collapses, releasing HOBt and forming the final, stable amide bond of the prodrug. The byproduct from EDC is a water-soluble urea, which is easily removed during aqueous workup.[18]
Protocol 3: General Procedure for EDC/HOBt Amide Coupling
-
1. Setup: Dissolve the parent drug containing a carboxylic acid (1.0 eq), HOBt (1.2 eq), and the freshly prepared H-Gly-OEt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
2. Activation: Cool the solution in an ice bath and add EDC·HCl (1.2 eq) portion-wise.
-
3. Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
4. Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.
-
5. Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography to yield the final H-Gly-OEt prodrug.
Visualization of Key Workflows and Mechanisms
References
-
Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
-
Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]
-
Anshul Specialty Molecules. (2025). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride: A Fundamental Building Block in Biochemical Research. Retrieved from [Link]
- Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2020). Organic Reaction Monitoring of a Glycine Derivative Using Signal Amplification by Reversible Exchange-Hyperpolarized Benchtop Nu. Analytical Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Promoieties Used In Prodrug Design: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Glycine ethyl ester hydrochloride. PMC - NIH. Retrieved from [Link]
-
Semantic Scholar. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Retrieved from [Link]
-
Bentham Science. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prodrugs for Amines. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
ResearchGate. (2025). Ester Bonds in Prodrugs. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Glycine Ethyl Ester (H-Gly-OEt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data of glycine ethyl ester (H-Gly-OEt), a fundamental building block in peptide synthesis and drug development. We will explore the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of both the free base (H-Gly-OEt) and its more common hydrochloride salt (H-Gly-OEt.HCl). Understanding the distinct spectral characteristics of these two forms is crucial for reaction monitoring, quality control, and the unambiguous identification of this versatile molecule. This guide will delve into the theoretical underpinnings of the observed spectral features, present curated spectroscopic data, and provide detailed experimental protocols for data acquisition, empowering researchers to confidently utilize these techniques in their own laboratories.
Introduction: The Significance of H-Gly-OEt in Scientific Research
Glycine ethyl ester (H-Gly-OEt) serves as a pivotal starting material and intermediate in a wide array of chemical syntheses. Its simple structure, combining the foundational amino acid glycine with an ethyl ester protecting group, makes it an ideal building block for the synthesis of more complex peptides and pharmaceutical agents. The ethyl ester group masks the carboxylic acid functionality of glycine, allowing for selective reactions at the amino group.
The compound is most frequently handled and stored as its hydrochloride salt, H-Gly-OEt.HCl, due to its enhanced stability and crystallinity compared to the free base, which exists as an oil at room temperature.[1][2] The presence of the protonated amine in the hydrochloride salt significantly influences its chemical and physical properties, and consequently, its spectroscopic signatures. A thorough understanding of the spectroscopic data of both the free base and the hydrochloride salt is therefore essential for any scientist working with this compound. This guide aims to provide a comprehensive resource for the interpretation of the 1H NMR, 13C NMR, and IR spectra of H-Gly-OEt and its hydrochloride salt.
Molecular Structure and its Spectroscopic Implications
The key to interpreting the spectroscopic data of H-Gly-OEt lies in understanding its molecular structure and how it changes upon protonation of the amine group.
Figure 1: Molecular structures of H-Gly-OEt free base and its hydrochloride salt.
The primary difference between the two forms is the protonation state of the primary amine. In the free base, the nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. In the hydrochloride salt, this lone pair is protonated, resulting in a positively charged ammonium group. This fundamental difference has profound effects on the electron distribution within the molecule, which are directly observable in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
The ¹H NMR spectrum of glycine ethyl ester hydrochloride is well-documented. The key signals are:
| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | ~1.29 | Triplet (t) | ~7.1 |
| -CH₂- (glycine) | ~3.92 | Singlet (s) | - |
| -O-CH₂- (ethyl) | ~4.30 | Quartet (q) | ~7.1 |
| -NH₃⁺ | Variable (exchanges with D₂O) | Singlet (s) | - |
Data sourced from ChemicalBook.[3]
Interpretation:
-
Ethyl Group Protons: The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) appear as a triplet because they are coupled to the two adjacent methylene protons (-O-CH₂-). Conversely, the methylene protons appear as a quartet due to coupling with the three methyl protons.
-
Glycine Methylene Protons: The two protons on the α-carbon of the glycine moiety (-CH₂-) appear as a singlet. In the hydrochloride form, the adjacent nitrogen is protonated and carries a positive charge. The rapid exchange of the ammonium protons with the deuterium in the D₂O solvent and the lack of coupling to the nitrogen atom result in a singlet.
-
Ammonium Protons: The protons of the ammonium group (-NH₃⁺) are acidic and readily exchange with the deuterium in D₂O. This exchange is often rapid on the NMR timescale, leading to a broad signal that may not be observed, or a sharp singlet if the exchange rate is slow. In many reported spectra in D₂O, this signal is not visible as it has been replaced by deuterium.[3]
Obtaining a clean ¹H NMR spectrum of the free base can be more challenging due to its oily nature and potential for decomposition. However, the expected spectrum would show distinct differences from the hydrochloride salt:
| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.1 |
| -NH₂ | ~1.5 (broad) | Singlet (s) | - |
| -CH₂- (glycine) | ~3.4 | Singlet (s) | - |
| -O-CH₂- (ethyl) | ~4.15 | Quartet (q) | ~7.1 |
Expected Differences and Rationale:
The most significant change is the upfield shift of the glycine methylene protons (-CH₂-). In the free base, the nitrogen is less electronegative than the protonated ammonium group. This results in increased shielding of the adjacent methylene protons, causing them to resonate at a lower frequency (further upfield). The protons of the primary amine (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The position of this peak is highly dependent on concentration and solvent.[4]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments within a molecule.
The ¹³C NMR spectrum of glycine ethyl ester hydrochloride shows four distinct signals:
| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |
| -CH₃ (ethyl) | ~13.5 |
| -CH₂- (glycine) | ~41.0 |
| -O-CH₂- (ethyl) | ~63.0 |
| C=O (ester) | ~170.0 |
Data sourced from ChemicalBook.[5]
Interpretation:
-
Alkyl Carbons: The methyl (-CH₃) and methylene (-O-CH₂-) carbons of the ethyl group appear in the typical upfield region for sp³ hybridized carbons.
-
α-Carbon: The α-carbon of the glycine moiety is deshielded by the adjacent ammonium group and the carbonyl group, causing it to resonate at a lower field.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and appears at the lowest field, as is characteristic for this functional group.[6]
The ¹³C NMR spectrum of the free base is expected to show shifts for the carbons near the amine group:
| Carbon Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) |
| -CH₃ (ethyl) | ~14.2 |
| -CH₂- (glycine) | ~43.5 |
| -O-CH₂- (ethyl) | ~61.0 |
| C=O (ester) | ~172.5 |
Expected Differences and Rationale:
Similar to the ¹H NMR, the most notable change is expected for the α-carbon. In the free base, the less electronegative nitrogen atom provides more shielding to the adjacent α-carbon compared to the protonated ammonium group in the hydrochloride salt. This would result in an upfield shift for the α-carbon signal. The chemical shifts of the other carbons are expected to be less affected.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying functional groups.
H-Gly-OEt.HCl
The IR spectrum of glycine ethyl ester hydrochloride is characterized by the following key absorption bands:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3100-2800 | Strong, Broad |
| C-H Stretch | 2900-3000 | Medium |
| C=O Stretch (Ester) | ~1740 | Strong |
| N-H Bend (NH₃⁺) | ~1600 & ~1500 | Medium |
| C-O Stretch (Ester) | ~1200 | Strong |
Data sourced from NIST Chemistry WebBook and Spectroscopy Online.[7][8]
Interpretation:
-
N-H Stretching: The most prominent feature is the broad and strong absorption in the 3100-2800 cm⁻¹ region, which is characteristic of the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺).[7]
-
C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is indicative of the carbonyl group of the ester.
-
N-H Bending: The bending vibrations of the ammonium group give rise to two distinct bands around 1600 cm⁻¹ and 1500 cm⁻¹.[9]
-
C-O Stretching: A strong absorption around 1200 cm⁻¹ corresponds to the C-O stretching of the ester group.
H-Gly-OEt (Free Base)
The IR spectrum of the free base will show significant differences, particularly in the N-H stretching region:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3400-3300 (two bands) | Medium |
| C-H Stretch | 2900-3000 | Medium |
| C=O Stretch (Ester) | ~1735 | Strong |
| N-H Bend (NH₂) | ~1600 | Medium |
| C-O Stretch (Ester) | ~1200 | Strong |
Expected Differences and Rationale:
-
N-H Stretching: The broad absorption of the ammonium group is replaced by two sharper peaks in the 3400-3300 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[10] The absence of the broad ammonium stretch is a clear indicator of the free base.
-
C=O Stretching: The carbonyl stretch may shift slightly to a lower frequency in the free base due to changes in intramolecular hydrogen bonding.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, it is essential to follow standardized experimental procedures.
NMR Sample Preparation and Data Acquisition
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
For H-Gly-OEt.HCl, accurately weigh approximately 10-20 mg of the solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
For H-Gly-OEt (free base), which is an oil, carefully transfer a small drop into a clean, dry NMR tube and add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Increase the relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of all carbon nuclei, especially quaternary and carbonyl carbons.
-
Acquire and process the data similarly to the ¹H spectrum.
-
Figure 2: General workflow for NMR data acquisition and processing.
IR Spectroscopy Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of both solids and liquids with minimal sample preparation.
Protocol for ATR-FTIR Spectroscopy:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
-
Sample Application:
-
For H-Gly-OEt.HCl (solid), place a small amount of the powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
For H-Gly-OEt (liquid/oil), place a single drop of the sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Figure 3: General workflow for ATR-FTIR spectroscopy.
Conclusion: A Unified Spectroscopic Picture
The spectroscopic characterization of glycine ethyl ester and its hydrochloride salt provides a clear example of how subtle changes in molecular structure can lead to significant and predictable changes in NMR and IR spectra. The protonation state of the amine group serves as a powerful determinant of the chemical shifts of nearby protons and carbons, as well as the vibrational frequencies of the N-H bonds. By understanding these fundamental principles and utilizing the data and protocols presented in this guide, researchers can confidently identify and characterize H-Gly-OEt in its various forms, ensuring the integrity and success of their synthetic endeavors.
References
-
PubChem. Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
NIST Chemistry WebBook. Glycine, ethyl ester, hydrochloride. [Link]
-
JoVE. NMR Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
University of Rochester. 1H NMR Protocol for Beginners DRX-400. [Link]
-
University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]
-
PubChem. Glycine ethyl ester. [Link]
-
NIST Chemistry WebBook. Glycine, ethyl ester. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]
-
SpectraBase. Glycine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum. [Link]
-
JoVE. NMR Spectroscopy Of Amines. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
Infrared Spectroscopy Info. IR Absorption Table. [Link]
-
UCLA. IR Spectroscopy Tutorial: Esters. [Link]
-
ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... [Link]
Sources
- 1. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum [chemicalbook.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. Glycine ethyl ester hydrochloride(623-33-6) 13C NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Application Notes & Protocols: Synthesis of C-Terminal Glycine Ethyl Ester Peptides via Solid-Phase Peptide Synthesis (SPPS)
Abstract
C-terminal modification of peptides is a critical strategy in medicinal chemistry and drug development, often employed to enhance stability, modulate solubility, and create prodrugs.[1] The introduction of a C-terminal ethyl ester, specifically a glycine ethyl ester (Gly-OEt), provides a neutral, stable moiety that can influence the pharmacokinetic profile of a peptide therapeutic. This guide provides a comprehensive, field-proven methodology for the synthesis of peptides bearing a C-terminal Gly-OEt using a robust hybrid Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry approach. We detail the strategic use of 2-Chlorotrityl Chloride (2-CTC) resin for the assembly of the main peptide backbone, followed by a mild-acidic cleavage to yield a fully protected peptide fragment. This intermediate is then efficiently coupled to glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) in solution, followed by final deprotection and purification. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing C-terminally esterified peptides.
Introduction: The Strategic Rationale for a Hybrid Approach
Standard solid-phase peptide synthesis (SPPS) resins, such as Wang or Rink Amide, are designed to yield C-terminal carboxylic acids or amides, respectively, upon final cleavage with strong acids like trifluoroacetic acid (TFA).[2] Directly incorporating H-Gly-OEt as the first residue onto these supports is chemically challenging and inefficient.
To successfully synthesize a peptide ending in -Gly-OEt, a more sophisticated strategy is required. The methodology detailed herein leverages the unique properties of highly acid-labile resins, specifically 2-Chlorotrityl Chloride (2-CTC) resin. The core principle is as follows:
-
Solid-Phase Synthesis : The desired peptide sequence (excluding the final Gly-OEt) is synthesized on 2-CTC resin using standard Fmoc/tBu chemistry.
-
Mild Cleavage : The fully protected peptide is cleaved from the 2-CTC resin under exceptionally mild acidic conditions. These conditions are precisely calibrated to break the bond between the peptide's C-terminus and the resin linker while leaving all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) completely intact.[3][4]
-
Solution-Phase Coupling : The resulting protected peptide acid is purified and then coupled to H-Gly-OEt in the solution phase using standard peptide coupling reagents.
-
Global Deprotection : The final, fully protected peptide ethyl ester is treated with a strong acid cocktail to remove all side-chain protecting groups, yielding the target peptide.
This hybrid approach offers maximal flexibility and control, circumventing the challenges of direct esterification on a solid support and ensuring high purity of the final product.
Part I: Solid-Phase Synthesis of the Protected Peptide Fragment
The foundation of this method is the synthesis of the peptide backbone on a support that allows for its subsequent release as a fully protected fragment.
Principle of 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a polystyrene-based support functionalized with a highly acid-sensitive linker.[5] Its primary advantage is that the ester bond formed with the first amino acid can be cleaved under conditions that do not affect t-butyl-based side-chain protecting groups.[4] This selectivity is crucial for generating the necessary intermediate for the subsequent solution-phase coupling. The steric bulk of the trityl group also helps to prevent side reactions like diketopiperazine formation, which can be an issue with C-terminal Gly or Pro residues.[5]
Workflow Diagram: Overall Synthesis Strategy
Caption: Overall workflow from resin loading to the final peptide ethyl ester.
Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
This protocol describes the covalent attachment of the C-terminal amino acid of the main peptide sequence (not Glycine) to the 2-CTC resin.
Causality: The reaction proceeds via an SN1-type mechanism where the Fmoc-amino acid carboxylate attacks the trityl cation formed in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). Anhydrous conditions are critical as water can hydrolyze the reactive chlorotrityl group to the inert hydroxyl form.[6]
Materials:
| Reagent | Recommended Quantity (per gram of resin) | Purpose |
|---|---|---|
| 2-Chlorotrityl Chloride Resin | 1.0 g | Solid Support |
| Fmoc-Amino Acid | 1.0 - 1.5 equivalents (relative to resin capacity) | First Residue |
| DIPEA | 3.0 equivalents (relative to Fmoc-AA) | Non-nucleophilic Base |
| Dichloromethane (DCM) | 20 mL | Anhydrous Solvent |
| Methanol (MeOH) | 2 mL | Capping Agent |
| Dimethylformamide (DMF) | As needed | Washing Solvent |
Step-by-Step Methodology:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Amino Acid Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-1.5 eq.) in a minimal amount of anhydrous DCM (~10 mL). Add DIPEA (3.0 eq.) to the solution.
-
Loading Reaction: Add the amino acid/DIPEA solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small resin sample and performing a Kaiser test (which should be negative).
-
Capping: To quench any unreacted chlorotrityl groups, add 2 mL of methanol to the reaction vessel and agitate for 30 minutes.[7] This prevents unreacted sites from interfering in subsequent steps.
-
Washing: Drain the reaction solution. Wash the resin thoroughly in sequence with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying & Substitution Check: Dry the resin under vacuum. The loading (substitution level) can be determined quantitatively by spectrophotometric analysis of the fulvene-piperidine adduct released upon a test Fmoc deprotection.
Protocol 2: Peptide Chain Elongation
Following successful loading, the peptide chain is elongated using standard automated or manual Fmoc-SPPS cycles.
Fmoc-SPPS Cycle Diagram
Caption: The standard iterative cycle of Fmoc-SPPS.
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Introduce the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat this cycle until the entire peptide sequence is assembled.
Part II: Cleavage of Protected Peptide and Solution-Phase Coupling
This stage involves the delicate release of the peptide from the resin and its subsequent conjugation to H-Gly-OEt.
Protocol 3: Mild Acidic Cleavage from 2-CTC Resin
Causality: The trityl ester linkage is highly sensitive to acid. A very dilute acid solution, such as 1-2% TFA in DCM or a mixture of acetic acid and trifluoroethanol (TFE), provides sufficient acidity to cleave the peptide-resin bond without removing side-chain protecting groups.[8][9] This preserves the peptide in its fully protected form, ready for the next step.
Materials:
| Reagent | Recommended Composition | Purpose |
|---|---|---|
| Cleavage Cocktail | Acetic Acid / TFE / DCM (1:1:8 v/v/v) | Mild acid cleavage |
| Alternative Cocktail | 1-2% TFA in DCM | Mild acid cleavage |
| Cold Diethyl Ether | ~50 mL per 100 mg peptide | Precipitation |
Step-by-Step Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Suspend the dry resin in the cleavage cocktail (e.g., AcOH/TFE/DCM) using approximately 20 mL per gram of starting resin.[9] Agitate gently at room temperature for 30-60 minutes.
-
Filtration: Filter the resin and collect the filtrate, which contains the dissolved protected peptide. Wash the resin with a small additional volume of the cleavage cocktail or pure DCM and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the majority of the DCM and TFE/AcOH.
-
Precipitation: Add the concentrated solution dropwise into a flask containing cold diethyl ether (~50 mL). The protected peptide should precipitate as a white solid.
-
Isolation: Collect the solid by centrifugation or filtration. Wash the peptide pellet with additional cold ether and dry under vacuum.
-
Purity Check: Analyze the protected peptide fragment by HPLC and Mass Spectrometry to confirm its identity and purity before proceeding.
Protocol 4: Solution-Phase Coupling with H-Gly-OEt
Causality: This is a standard carbodiimide-mediated peptide bond formation. HBTU (or HATU) activates the C-terminal carboxylic acid of the protected peptide fragment, which is then readily attacked by the free amino group of glycine ethyl ester to form a stable amide bond.
Materials:
| Reagent | Recommended Quantity (per 1.0 eq. peptide) | Purpose |
|---|---|---|
| Protected Peptide Acid | 1.0 equivalent | N-terminal component |
| H-Gly-OEt·HCl | 1.2 equivalents | C-terminal component |
| HBTU | 1.2 equivalents | Coupling Agent |
| HOBt | 1.2 equivalents | Racemization Suppressant |
| DIPEA | 3.0 equivalents | Base |
| Anhydrous DMF | As needed | Solvent |
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected peptide acid (1.0 eq.), H-Gly-OEt·HCl (1.2 eq.), HBTU (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Slowly add DIPEA (3.0 eq.). The hydrochloride salt of H-Gly-OEt requires an extra equivalent of base for neutralization.
-
Coupling Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until reaction completion is confirmed by LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum. The crude protected peptide ethyl ester can be purified by flash chromatography if necessary.
Part III: Final Deprotection and Purification
The final step is the removal of all side-chain protecting groups to yield the desired peptide.
Protocol 5: Global Deprotection
Causality: A strong acid cocktail, typically 95% TFA, is used to simultaneously cleave all acid-labile side-chain protecting groups (Boc, tBu, Pbf, Trt). Scavengers (e.g., water, TIS, EDT) are included to trap the reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp, Met, and Cys.
Materials:
| Reagent | Recommended Composition | Purpose |
|---|---|---|
| Reagent K (Standard) | TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5) | Deprotection & Scavenging |
| Simpler Cocktail | TFA / Water / TIS (95:2.5:2.5) | For non-sensitive sequences |
| Cold Diethyl Ether | ~50 mL per 100 mg peptide | Precipitation |
Step-by-Step Methodology:
-
Deprotection Reaction: Dissolve the purified, protected peptide-Gly-OEt in the appropriate cleavage cocktail (use ~10 mL per 100 mg of peptide).
-
Incubation: Stir the mixture at room temperature for 2-3 hours.
-
Precipitation: Concentrate the TFA solution slightly under a stream of nitrogen, then precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[10]
-
Isolation: Collect the peptide precipitate by centrifugation. Wash the pellet twice with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify on a preparative C18 column.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Analysis: Confirm the identity and purity of the final peptide-Gly-OEt using analytical HPLC and high-resolution mass spectrometry.
References
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. [Link]
-
Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845. [Link]
-
PubMed. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
Naider, F., & Becker, J. M. (2012). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]
-
Bruno, A. M., Miller, B. L., & Bontempo, D. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(21), 5039. [Link]
- Pícharová, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry.
- Fields, G. B. (2006). Resins for peptide amide synthesis.
-
Applied Polytech. (n.d.). SPPS Resin, Solid Phase Peptide Synthesis. Retrieved from [Link]
- Aimoto, S. (2017). Development of protein chemical synthesis using peptide thioester synthetic blocks. Proceedings of the Japan Academy, Series B, 93(9), 649-665.
-
ResearchGate. (2012). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor. [Link]
-
AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]
- Ghosh, K., & Yudin, A. K. (2023). From N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Biosynth. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2008). A Convenient Route to N-[2-(Fmoc)
- Li, Y., et al. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60(2), 199-213.
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Nishiyama, Y., & Kurita, K. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
- Gordon, C. P., et al. (2019). A continuous flow protocol to generate, regenerate, load, and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering, 4(10), 1793-1800.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
Sources
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
H-Gly-Oet as a nucleophile for modifying protein carboxyl groups.
Application Note & Protocol
Targeted Modification of Protein Carboxyl Groups Using Glycine Ethyl Ester (H-Gly-OEt) as a Nucleophile
Introduction: The Strategic Importance of Carboxyl Group Modification
The functional landscape of a protein is dictated by the chemical properties and accessibility of its amino acid side chains. While primary amines on lysine residues are common targets for labeling and crosslinking, the carboxyl groups of aspartic acid (Asp), glutamic acid (Glu), and the C-terminus represent a distinct and equally valuable set of targets.[1] Modifying these sites can be crucial for a range of applications, from protein footprinting to understand conformational changes to creating novel bioconjugates for therapeutic or diagnostic purposes.[2]
Glycine ethyl ester (H-Gly-OEt or GEE) serves as an ideal nucleophile for this purpose.[2][3] It is a small, water-soluble molecule that, when coupled to a protein carboxyl group, introduces a minimal and well-defined modification. This approach is particularly powerful when used in conjunction with carbodiimide chemistry, which provides a robust method for activating carboxylates for nucleophilic attack under mild, aqueous conditions.[1][2] This guide provides a comprehensive overview of the underlying chemistry and a detailed, field-tested protocol for the successful modification of proteins using H-Gly-OEt.
Principle of the Method: EDC/NHS-Mediated Amide Bond Formation
The covalent attachment of H-Gly-OEt to a protein carboxyl group is achieved via a "zero-length" crosslinking reaction, meaning the activating agent is not incorporated into the final product.[4][5] The process is most efficiently performed using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two primary stages:
-
Activation of the Carboxyl Group: EDC reacts with a protein carboxyl group (from Asp, Glu, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[1] This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group, making it more susceptible to activation.[1][6]
-
Stabilization and Nucleophilic Attack: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[1][7] To prevent this and increase reaction efficiency, NHS is included. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][7] This semi-stable intermediate can then be efficiently targeted by the primary amine of H-Gly-OEt, which acts as a nucleophile, attacking the ester to form a stable amide bond and releasing NHS.[2] The subsequent reaction with the amine nucleophile is most efficient at a neutral to slightly basic pH (7.0-8.5).[6][8]
This two-step chemical activation and subsequent nucleophilic addition are visualized in the reaction mechanism diagram below.
Caption: EDC/NHS reaction mechanism for modifying protein carboxyl groups with H-Gly-OEt.
Materials and Reagents
Proper preparation and handling of reagents are critical for successful conjugation. Ensure all hygroscopic reagents are equilibrated to room temperature before opening.[7]
| Reagent / Material | Specifications | Supplier Example | Purpose |
| Target Protein | Purified, in amine-free and carboxyl-free buffer | N/A | The molecule to be modified. |
| H-Gly-OEt | Glycine ethyl ester hydrochloride, ≥99% | Sigma-Aldrich (G6503) | Nucleophile for carboxyl modification. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Thermo Fisher (22980) | Activates carboxyl groups. |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Thermo Fisher (24510) | Stabilizes the activated intermediate. |
| Activation Buffer | 0.1 M MES, pH 6.0 | N/A | Optimal pH for EDC activation. |
| Coupling Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 | N/A | Optimal pH for amine coupling. |
| Quenching Solution | 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5 | N/A | Deactivates unreacted NHS-esters. |
| Purification System | Desalting columns (e.g., Zeba™ Spin) or Dialysis Cassette | Thermo Fisher (89891) | Removes excess reagents. |
| Analytical Equipment | LC-MS/MS System, SDS-PAGE setup | N/A | Verification of modification. |
Detailed Experimental Protocol
This protocol employs a two-step method, which is highly recommended to minimize undesirable protein-protein polymerization that can occur in a one-step reaction where both carboxyls and amines are exposed to EDC simultaneously.[8][9]
Reagent Preparation
-
Protein Sample: Prepare the target protein at a concentration of 1-5 mg/mL in Activation Buffer (0.1 M MES, pH 6.0). If the protein is in a different buffer (like Tris or PBS), perform a buffer exchange using a desalting column or dialysis.
-
EDC Stock Solution (Prepare Fresh): Just before use, dissolve EDC in ice-cold Activation Buffer to a final concentration of 100 mM (19.2 mg/mL). Rationale: EDC is highly susceptible to hydrolysis in aqueous solutions; preparing it fresh and keeping it cold maximizes its activity.[9]
-
Sulfo-NHS Stock Solution (Prepare Fresh): Just before use, dissolve Sulfo-NHS in ice-cold Activation Buffer to a final concentration of 250 mM (54.3 mg/mL).
-
H-Gly-OEt Stock Solution: Prepare a 1 M solution of H-Gly-OEt in Coupling Buffer (e.g., PBS, pH 7.2). Adjust pH if necessary. This solution is stable when stored at -20°C.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine or Tris base and adjust the pH to 8.5. Store at 4°C.
Step-by-Step Modification Workflow
The following workflow provides a robust starting point. Optimization of molar ratios may be required depending on the specific protein and desired degree of labeling.[10]
Caption: Two-step experimental workflow for H-Gly-OEt protein modification.
Procedure:
-
Activation:
-
To 1 mL of your protein solution in Activation Buffer, add EDC and Sulfo-NHS stock solutions. A common starting point is a final concentration of 2-4 mM EDC and 5-10 mM Sulfo-NHS.[8][11]
-
Example Calculation: To 1 mL of protein, add 40 µL of 100 mM EDC (final ~4 mM) and 40 µL of 250 mM Sulfo-NHS (final ~10 mM).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately following activation, remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) that has been pre-equilibrated with Coupling Buffer (pH 7.2).
-
Rationale: This step is the cornerstone of the two-step process. It prevents EDC from directly crosslinking H-Gly-OEt to protein primary amines and minimizes other side reactions.[7][8]
-
-
Nucleophilic Addition:
-
To the purified, activated protein, immediately add the 1 M H-Gly-OEt stock solution to a final concentration of 50-100 mM. A large molar excess of the nucleophile is required to drive the reaction and outcompete any residual hydrolysis of the NHS-ester.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Final Purification:
-
Remove excess H-Gly-OEt and quenching reagents by passing the sample through a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Verification and Characterization of Modification
Validating the outcome is essential. Mass spectrometry is the gold standard for confirming covalent modification.[2][12]
Expected Mass Shift
The covalent addition of a glycine ethyl ester moiety to a carboxyl group results in the net addition of C₄H₇NO (Gly-OEt minus H₂O).
-
Monoisotopic Mass Increase: +85.0528 Da
-
Average Mass Increase: +85.0936 Da
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Take an aliquot of both the unmodified (control) and modified protein. If necessary, perform a buffer exchange into a volatile buffer like ammonium bicarbonate.
-
Intact Mass Analysis: First, analyze the intact protein using LC-MS to determine the overall degree of modification. The resulting spectrum for the modified protein should show a mass distribution shifted by multiples of ~85 Da, corresponding to the number of H-Gly-OEt additions.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Rationale: This allows for the precise localization of the modification. The MS/MS fragmentation spectra will identify specific Asp and Glu residues that have been modified.[12][13]
-
-
Data Analysis: Use proteomic software to search the MS/MS data against the protein's sequence, specifying a variable modification of +85.0528 Da on Asp (D) and Glu (E) residues.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Modification | 1. Inactive EDC due to hydrolysis. 2. Incompatible buffers (containing amines or carboxyls). 3. Insufficient molar excess of reagents. 4. Target carboxyl groups are not solvent-accessible. | 1. Always prepare EDC and Sulfo-NHS solutions fresh.[9] 2. Ensure proper buffer exchange into MES for activation and a non-amine buffer for coupling.[1] 3. Increase the molar ratio of EDC/Sulfo-NHS and/or H-Gly-OEt. 4. Consider partial denaturation if structure allows, or accept that not all sites are available. |
| Protein Precipitation | 1. High concentration of EDC.[10] 2. Significant change in protein pI due to charge neutralization of carboxyl groups. 3. Protein aggregation during incubation. | 1. Reduce the final concentration of EDC. 2. Ensure the final buffer pH is not close to the modified protein's new pI. Adjust pH or add solubilizing agents. 3. Perform the reaction at 4°C and ensure gentle, continuous mixing. |
| High Polydispersity / Aggregation (seen on SDS-PAGE) | 1. Inefficient removal of EDC before adding H-Gly-OEt (in two-step protocol). 2. One-step protocol was used, leading to protein-protein crosslinking. | 1. Use a high-quality desalting column and ensure it is properly equilibrated. Process the sample immediately after activation. 2. Switch to the recommended two-step protocol to minimize intermolecular crosslinking.[7][9] |
References
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Zhang, H., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. International journal of mass spectrometry, 312, 78-86. [Link]
-
Sionkowska, A., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Marine Drugs, 22(5), 209. [Link]
-
Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Tokmina-Lukaszewska, M., et al. (2021). The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes. ResearchGate. [Link]
-
G-Biosciences. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. [Link]
-
Yuan, Q., et al. (2007). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Chemical research in toxicology, 20(7), 1023–1032. [Link]
-
ResearchGate. Peptide/protein immobilization via EDC/NHS mediated coupling. [Link]
-
Wang, D., et al. (2021). Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors. Analytical and Bioanalytical Chemistry, 413(2), 537-545. [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (1996). Characterization of protein glycosylation by mass spectrometry. Current opinion in structural biology, 6(5), 679–686. [Link]
-
Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature biotechnology, 21(3), 255-261. [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotium.com [biotium.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Gly-OEt in Fragment-Based Drug Discovery
Introduction: The Power of Small Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in the quest for novel therapeutics, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[1][4] These initial "hits" are then optimized and grown into potent lead compounds.[1] The rationale behind this approach is the greater sampling of chemical space with a smaller number of compounds and the generation of leads with superior physicochemical properties.[5][6]
This guide focuses on the practical application of H-Gly-OEt (Glycine ethyl ester hydrochloride), a simple yet versatile fragment, as a model for illustrating the FBDD workflow. Its fundamental structure serves as an excellent starting point for researchers new to FBDD and as a valuable building block for experienced drug development professionals.[7][8][9]
H-Gly-OEt: A Profile of a Prototypical Fragment
H-Gly-OEt, the hydrochloride salt of glycine ethyl ester, is a commercially available and highly soluble small molecule.[7][10][11] Its properties align well with the "Rule of Three," a set of guidelines for selecting fragments for screening libraries (Molecular Weight < 300, cLogP < 3, H-bond donors/acceptors < 3).[1][12]
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2 | [13] |
| Molecular Weight | 139.58 g/mol | [8][13] |
| Appearance | White crystalline powder | [7][13] |
| Solubility | Soluble in water and methanol | [8][11][13] |
| CAS Number | 623-33-6 | [7][13][14][15] |
The ester and amine functionalities of H-Gly-OEt provide key interaction points for binding to protein targets and offer clear vectors for subsequent chemical elaboration.[6] As a protected form of the amino acid glycine, it is a fundamental building block in peptide synthesis and medicinal chemistry, making it a readily accessible and well-characterized starting point for an FBDD campaign.[7][8][9]
The FBDD Workflow: From Fragment Screening to Hit Elaboration
The successful application of H-Gly-OEt, or any fragment, in FBDD relies on a systematic and multi-faceted workflow. This process begins with the identification of weak binding events and culminates in the generation of a potent and selective lead compound.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Experimental Protocols: A Practical Guide
The following protocols are designed to be illustrative, using H-Gly-OEt as a representative fragment. Researchers should adapt these methods to their specific protein target and available instrumentation.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak binding of fragments to an immobilized protein target.[16][17][18]
Objective: To identify initial fragment hits, such as H-Gly-OEt, that bind to the target protein.
Materials:
-
Purified target protein
-
H-Gly-OEt and other fragment library members
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a fresh mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of H-Gly-OEt in an appropriate solvent (e.g., water or DMSO).
-
Create a dilution series of H-Gly-OEt in running buffer.
-
Inject the H-Gly-OEt solutions over the immobilized protein surface and a reference surface (for background subtraction).
-
Monitor the change in response units (RU) to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
For initial hits, determine the equilibrium dissociation constant (KD) by fitting the data to a steady-state affinity model.
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[19][20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for detecting weak binders.[19]
Objective: To confirm the binding of H-Gly-OEt to the target protein in solution and to gain initial insights into the binding epitope.
Materials:
-
Isotopically labeled (e.g., ¹⁵N) or unlabeled target protein
-
Validated fragment hit (H-Gly-OEt)
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a solution of the target protein in the NMR buffer.
-
Prepare a stock solution of H-Gly-OEt.
-
Add H-Gly-OEt to the protein solution at a concentration suitable for detecting weak binding.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H NMR spectrum of the protein-ligand mixture.
-
Acquire an STD-NMR spectrum by selectively saturating the protein resonances.
-
Acquire a reference spectrum with off-resonance saturation.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Protons on H-Gly-OEt that are in close contact with the protein will show signals in the STD difference spectrum, confirming binding.
-
The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.
-
Protocol 3: Structural Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[3][22][23]
Objective: To determine the three-dimensional structure of the protein-H-Gly-OEt complex.
Methodology:
-
Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal to a solution containing a high concentration of H-Gly-OEt and allow the fragment to diffuse into the crystal.[24]
-
Co-crystallization: Set up crystallization trials with the protein in the presence of H-Gly-OEt.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[25]
-
Process the diffraction data and solve the protein structure by molecular replacement.
-
Identify the electron density corresponding to the bound H-Gly-OEt in the difference Fourier maps.
-
Build the fragment into the electron density and refine the structure of the complex.
-
From Hit to Lead: The Path of Fragment Elaboration
Once a fragment hit like H-Gly-OEt is validated and its binding mode is understood, the next crucial step is to increase its affinity and selectivity through chemical modification.[26]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 4. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 9. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 10. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 11. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 12. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 13. zephyrsynthesis.com [zephyrsynthesis.com]
- 14. 623-33-6|H-Gly-OEt.HCl|BLD Pharm [bldpharm.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. selvita.com [selvita.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Research Portal [scholarship.libraries.rutgers.edu]
- 26. pubs.acs.org [pubs.acs.org]
Using H-Gly-Oet for the synthesis of specific dipeptides.
Application Note & Protocol
Topic: Strategic Synthesis of Dipeptides Using Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)
Abstract & Introduction
The synthesis of peptides is a fundamental process in drug discovery, biochemistry, and materials science.[1] While solid-phase peptide synthesis (SPPS) is dominant for long sequences, solution-phase synthesis remains highly relevant for the large-scale and cost-effective production of dipeptides and short peptide fragments. This document provides a detailed guide to the synthesis of dipeptides using Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl), a stable and versatile building block.[2][3]
Glycine ethyl ester serves as the C-terminal residue with its carboxyl group protected as an ethyl ester. This protection prevents unwanted side reactions during the coupling step.[2] The hydrochloride salt form enhances the compound's stability, purity, and handling characteristics compared to its free base form.[2][3]
This guide will elucidate the chemical principles behind the coupling reaction, detail the critical roles of modern coupling reagents and additives, and provide a robust, step-by-step protocol for the synthesis of a model dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-glycine ethyl ester (Boc-Ala-Gly-OEt).
Scientific Principles: The Chemistry of Peptide Bond Formation
The formation of a peptide (amide) bond between two amino acids is a condensation reaction that is not spontaneous and requires chemical activation of the carboxylic acid group.[4] Direct heating of amino acids results in a mixture of unwanted products.[4] Therefore, a controlled, multi-step approach involving protecting groups and coupling reagents is necessary.[5]
The Role of Protecting Groups
To ensure the formation of a specific dipeptide (e.g., Ala-Gly), the N-terminus of the incoming amino acid (Alanine) and the C-terminus of the receiving amino acid (Glycine) must be temporarily blocked or "protected."
-
N-Terminal Protection: Groups like tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino group of the "carboxyl component" (e.g., Boc-L-Alanine).
-
C-Terminal Protection: In our case, the ethyl ester on H-Gly-OEt·HCl serves as the protecting group for the "amine component." This prevents the glycine carboxyl group from reacting.[2]
Carboxylic Acid Activation & The Coupling Mechanism
The core of the synthesis is the activation of the carboxylic acid of the N-protected amino acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), are widely used for this purpose.[1]
The mechanism proceeds via several key steps:
-
Formation of O-Acylisourea: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is susceptible to nucleophilic attack by an amine.
-
The Problem of Racemization: The activated O-acylisourea intermediate can lead to side reactions, including epimerization (racemization) at the chiral center of the amino acid, which can destroy the biological activity of the final peptide.[7][8] It can also rearrange to form a stable N-acylurea, terminating the reaction.[9]
-
Suppression of Side Reactions with HOBt: To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[7][10] HOBt acts as a nucleophilic catalyst by intercepting the O-acylisourea to form an HOBt-active ester.[7][11] This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine. This pathway significantly suppresses racemization and improves coupling efficiency and product purity.[8][12]
-
Nucleophilic Attack & Peptide Bond Formation: The free amino group of glycine ethyl ester (liberated from its HCl salt by a base) attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt.
The overall chemical logic is visualized in the diagram below.
Caption: The EDC/HOBt mediated peptide coupling mechanism.
Experimental Protocol: Synthesis of Boc-Ala-Gly-OEt
This section provides a detailed, step-by-step methodology for the synthesis of the dipeptide Boc-Ala-Gly-OEt.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) | 189.21 | N-protected amino acid |
| Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) | 139.58 | Amine component[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | Coupling agent[1] |
| 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) | 153.14 | Racemization suppressor[7] |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19 / 129.24 | Organic base |
| Dichloromethane (DCM) | - | Anhydrous reaction solvent |
| 0.5 M Hydrochloric Acid (HCl) | - | Aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Aqueous wash |
| Saturated Sodium Chloride (Brine) | - | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Drying agent |
Experimental Workflow
The general laboratory workflow involves dissolution, reaction, work-up, and purification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 3. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes & Protocols: Strategic Use of H-Gly-OEt in Solution-Phase Peptide Synthesis
Abstract
This comprehensive guide provides an in-depth exploration of Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) as a fundamental building block in solution-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the use of H-Gly-OEt, detailing its strategic advantages in facilitating efficient peptide bond formation. We present validated, step-by-step protocols for the preparation of the free amine from its hydrochloride salt, subsequent coupling reactions with N-protected amino acids, and post-synthesis workup and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the reliability and versatility of solution-phase techniques for the synthesis of custom peptides.
Introduction: The Enduring Relevance of Solution-Phase Synthesis and the Role of H-Gly-OEt
While solid-phase peptide synthesis (SPPS) has revolutionized the production of long-chain peptides, classical solution-phase synthesis remains an indispensable tool, particularly for the large-scale production of shorter peptides and for certain sequences that pose challenges for solid-phase methodologies.[1][2][3] Solution-phase synthesis offers advantages in scalability, purification of intermediates, and overall cost-effectiveness for specific applications.
At the heart of this technique lies the strategic use of protected amino acid derivatives. Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) is a cornerstone reagent in this field, serving as a protected form of the simplest amino acid, glycine.[4][5][6] The esterification of the carboxylic acid group to an ethyl ester prevents its participation in unwanted side reactions during the crucial peptide bond formation step.[4][5] The hydrochloride salt form significantly enhances the compound's stability, shelf-life, and ease of handling compared to the free base, making it a reliable and practical choice for both laboratory and industrial-scale synthesis.[4][5]
This document will provide a detailed examination of the practical application of H-Gly-OEt in the synthesis of a model dipeptide, demonstrating the fundamental principles that can be extended to more complex peptide targets.
Chemical Properties and Strategic Advantages of H-Gly-OEt
The efficacy of H-Gly-OEt in peptide synthesis is rooted in its chemical properties. As a white to off-white crystalline powder, it is readily soluble in water and polar organic solvents, facilitating its use in a variety of reaction conditions.[4][5]
| Property | Value/Description | Reference |
| Molecular Formula | C4H10ClNO2 | [6] |
| CAS Number | 623-33-6 | [7] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Soluble in water and common organic solvents | [5] |
| Stability | The hydrochloride salt form enhances stability and reduces hygroscopicity. | [4][5] |
The primary advantages of employing H-Gly-OEt include:
-
Carboxyl Group Protection: The ethyl ester effectively masks the carboxylic acid, preventing it from reacting with activated amino acids and ensuring the desired regioselectivity of the peptide bond formation.[4][5]
-
Enhanced Reactivity of the Amino Group: Once converted to its free amine form, the nucleophilicity of the amino group is readily available for attack on an activated carboxyl group of the coupling partner.[4]
-
Improved Handling and Stability: The hydrochloride salt is a stable, non-hygroscopic solid, which simplifies weighing and storage, ensuring the purity and integrity of the starting material.[4]
Experimental Workflow: Synthesis of a Dipeptide using H-Gly-OEt
The following sections provide a detailed, step-by-step protocol for the synthesis of a model dipeptide, N-(tert-Butoxycarbonyl)-alanyl-glycine ethyl ester (Boc-Ala-Gly-OEt), using H-Gly-OEt and Boc-protected alanine. This workflow is illustrative of a typical solution-phase peptide coupling process.
Caption: General workflow for dipeptide synthesis using H-Gly-OEt.
Materials and Reagents
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous solution of citric acid
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol 1: Preparation of H-Gly-OEt Free Amine
Causality: The hydrochloride salt of H-Gly-OEt must be neutralized to generate the free amine, which is the nucleophilic species required for the peptide coupling reaction. Triethylamine is a common organic base used for this purpose as the resulting triethylammonium chloride salt has limited solubility in many organic solvents and can be easily removed by filtration.
-
Dissolution: In a clean, dry round-bottom flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the neutralization reaction.
-
Neutralization: Slowly add triethylamine (1.05 eq.) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Stirring: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Filtration: Filter the mixture to remove the triethylammonium chloride precipitate. The filtrate contains the H-Gly-OEt free amine in DCM and should be used immediately in the subsequent coupling step.
Protocol 2: DCC-Mediated Coupling of Boc-Ala-OH with H-Gly-OEt
Causality: Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient. A coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid group of Boc-Ala-OH.[8] DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amino group of H-Gly-OEt to form the peptide bond.[8]
-
Activation of Boc-Ala-OH: In a separate dry round-bottom flask, dissolve N-(tert-Butoxycarbonyl)-L-alanine (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the stirred Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.
-
Coupling: To the activated Boc-Ala-OH mixture, add the freshly prepared solution of H-Gly-OEt free amine (from Protocol 1) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Protocol 3: Workup and Purification of Boc-Ala-Gly-OEt
Causality: The workup procedure is designed to remove the major byproducts of the reaction: the dicyclohexylurea (DCU) precipitate, unreacted starting materials, and the coupling reagent. A series of aqueous washes with acidic, basic, and neutral solutions selectively removes these impurities, leaving the desired dipeptide in the organic phase.
-
Removal of DCU: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
5% aqueous citric acid (to remove any unreacted amine and residual base)
-
Saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid)
-
Saturated aqueous sodium chloride (brine) (to reduce the solubility of organic compounds in the aqueous phase)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Gly-OEt.[9]
Deprotection Strategies
Following the successful synthesis of the protected dipeptide, the protecting groups can be removed to yield the final peptide. The choice of deprotection strategy depends on the nature of the protecting groups used.
-
Removal of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile to acidic conditions.[10][11] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, efficiently removes the Boc group, yielding the free N-terminus of the peptide.[10]
-
Saponification of the Ethyl Ester: The C-terminal ethyl ester can be hydrolyzed under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.[4] This will yield the free carboxylic acid.
Caption: Deprotection pathways for a protected dipeptide.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions; allow sufficient activation time at 0 °C. |
| Incomplete neutralization of H-Gly-OEt·HCl. | Use a slight excess of base and ensure adequate stirring. | |
| Decomposition of the activated species. | Perform the coupling reaction promptly after activation. | |
| Presence of DCU in Final Product | Incomplete filtration. | Ensure thorough filtration and wash the filter cake with cold solvent. |
| Racemization | Use of excessive base or elevated temperatures. | Maintain reaction temperature at 0 °C during activation and coupling; use the minimum necessary amount of base. |
Conclusion
H-Gly-OEt·HCl is a robust and versatile reagent for solution-phase peptide synthesis. Its stability, ease of handling, and effective protection of the glycine carboxyl group make it an excellent choice for the controlled and efficient synthesis of peptides. The protocols detailed in this guide provide a solid foundation for the successful application of H-Gly-OEt in the synthesis of dipeptides and can be adapted for the construction of more complex peptide structures. A thorough understanding of the underlying chemical principles, as outlined herein, is paramount to achieving high yields and purity in solution-phase peptide synthesis.
References
- Vertex AI Search. (2025, August 10). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?
- Vertex AI Search. (2025, June 12). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research.
- National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- University of Calgary. Ch27 : Peptide synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Aapptec Peptides. Coupling Reagents.
- YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Springer Nature Experiments. Solution Phase Peptide Synthesis: The Case of Biphalin.
- Chem-Impex. Glycine ethyl ester hydrochloride.
- Organic Syntheses Procedure. N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER.
- Anshul Specialty Molecules. Glycine Ethyl Ester Hydrochloride.
- Aapptec Peptides. H-Gly-OEt HCl [623-33-6].
- Vertex AI Search. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. Protecting group.
- Bachem. Peptide Purification Process & Methods: An Overview.
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- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 4. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 5. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 6. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Selective Derivatization of Aspartate and Glutamate Residues with Glycine Ethyl Ester
Introduction: Unlocking New Avenues in Peptide and Protein Modification
The selective modification of amino acid side chains is a cornerstone of modern chemical biology and drug development. Among the proteinogenic amino acids, aspartate (Asp) and glutamate (Glu) offer unique opportunities for functionalization due to their carboxylic acid side chains. Derivatization of these residues can profoundly alter the physicochemical properties of peptides and proteins, enabling the introduction of labels, the modulation of charge, and the creation of novel bioactive conjugates.
This application note provides a comprehensive guide to the derivatization of aspartate and glutamate residues with glycine ethyl ester (H-Gly-OEt). This modification effectively neutralizes the negative charge of the acidic side chains and introduces a flexible linker, which can be invaluable for structure-activity relationship (SAR) studies, the development of peptide-based therapeutics, and the engineering of proteins with enhanced properties. The core of this methodology lies in the well-established carbodiimide-mediated coupling chemistry, offering a robust and versatile approach for researchers in peptide chemistry, proteomics, and drug discovery.
The Chemistry of Derivatization: A Mechanistic Overview
The covalent attachment of H-Gly-OEt to the side-chain carboxyl groups of aspartate and glutamate is achieved through a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble carbodiimide that activates carboxyl groups for nucleophilic attack by the primary amine of H-Gly-OEt.[1]
The fundamental mechanism involves the reaction of the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine of H-Gly-OEt, resulting in the formation of a stable amide bond and the release of a soluble urea byproduct.[3] To enhance the efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine, improving the overall yield and consistency of the conjugation.[5][6]
dot graph Derivatization_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10];
// Nodes Asp_Glu [label="Asp/Glu Side Chain\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; EDC [label="EDC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; HG_OEt [label="H-Gly-OEt\n(H2N-CH2-COOEt)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Derivatized_Product [label="Derivatized Asp/Glu\n(Amide Bond)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; Urea_Byproduct [label="Urea Byproduct\n(Soluble)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NHS [label="NHS / Sulfo-NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS-Ester Intermediate\n(More Stable)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Asp_Glu -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> Derivatized_Product [label="+ H-Gly-OEt"]; O_Acylisourea -> Urea_Byproduct; O_Acylisourea -> NHS_Ester [label="+ NHS"]; NHS_Ester -> Derivatized_Product [label="+ H-Gly-OEt"]; } Caption: Carbodiimide-mediated derivatization of Asp/Glu with H-Gly-OEt.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the derivatization of aspartate and glutamate residues in a peptide or protein with H-Gly-OEt using EDC and Sulfo-NHS. Optimization may be necessary depending on the specific properties of the substrate.
Materials and Reagents
-
Peptide or protein containing accessible Asp/Glu residues
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)
Protocol
-
Preparation of Reagents:
-
Dissolve the peptide or protein substrate in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10-fold molar excess stock solution of H-Gly-OEt·HCl in the Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in cold Activation Buffer. EDC is susceptible to hydrolysis and should be handled quickly.[5]
-
-
Activation of Carboxyl Groups:
-
To the peptide/protein solution, add the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a 2- to 10-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over the total number of carboxyl groups on the protein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form the more stable Sulfo-NHS esters.[5]
-
-
Coupling with H-Gly-OEt:
-
Add the H-Gly-OEt solution to the activated peptide/protein mixture. The pH of the reaction should be adjusted to 7.2-7.5 with the Coupling Buffer to facilitate efficient amine coupling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Derivatized Product:
-
Remove excess reagents and byproducts by size-exclusion chromatography (for proteins) or reversed-phase HPLC (for peptides).
-
Monitor the purification process using UV absorbance at 280 nm (for proteins) or 214 nm (for peptides).
-
-
Characterization:
-
Confirm the successful derivatization and determine the extent of modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of H-Gly-OEt moieties.
-
Amino acid analysis can also be employed to quantify the decrease in Asp and Glu residues and the appearance of the derivatized amino acids.
-
Key Considerations and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| pH Control | Activation at pH 6.0; Coupling at pH 7.2-7.5 | Optimal pH for EDC/Sulfo-NHS activation is slightly acidic, while amine coupling is more efficient at neutral to slightly basic pH.[7] Ensure buffers do not contain primary amines (e.g., Tris) during the activation step. |
| Reagent Stoichiometry | Molar excess of EDC, Sulfo-NHS, and H-Gly-OEt | A significant molar excess of H-Gly-OEt is crucial to drive the reaction towards derivatization and minimize protein-protein cross-linking. The optimal ratios may need to be determined empirically. |
| Side Reactions | Aspartimide formation | The Asp-Gly sequence is particularly prone to aspartimide formation, which can lead to a mixture of α- and β-peptides.[8] Using milder reaction conditions and carefully controlling the pH can help minimize this side reaction. |
| Product Purity | Thorough purification is essential | The urea byproduct from EDC and unreacted reagents must be completely removed to ensure the purity of the final derivatized product. |
Visualization of the Experimental Workflow
dot graph Experimental_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start: Peptide/Protein\nin Activation Buffer (pH 6.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_EDC_NHS [label="Add EDC & Sulfo-NHS\n(15-30 min, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Carboxyl Group Activation\n(Formation of Sulfo-NHS Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_HG_OEt [label="Add H-Gly-OEt & Adjust pH to 7.2-7.5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Coupling Reaction\n(2h RT or O/N 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(Tris Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(SEC or RP-HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(MS, Amino Acid Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Purified Derivatized Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_EDC_NHS; Add_EDC_NHS -> Activation; Activation -> Add_HG_OEt; Add_HG_OEt -> Coupling; Coupling -> Quench; Quench -> Purification; Purification -> Characterization; Characterization -> End; } Caption: Workflow for the derivatization of Asp/Glu with H-Gly-OEt.
Conclusion
The derivatization of aspartate and glutamate residues with glycine ethyl ester represents a powerful tool for modifying the properties of peptides and proteins. The protocol described herein, based on the robust and well-characterized EDC/Sulfo-NHS chemistry, provides a reliable starting point for researchers. By carefully controlling the reaction conditions and implementing appropriate analytical techniques for characterization, scientists can successfully generate novel, functionally enhanced biomolecules for a wide range of applications in research and development.
References
- Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
ACS Omega. (2017, October 10). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]
-
(2012, September 11). Effect of glutamate side chain length on intrahelical glutamate-lysine ion pairing interactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
(2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). SPPS of Various Side Chain-Modified Peptides | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of Asp/Glu residues on peptides. Retrieved from [Link]
-
bioRxiv. (2022, September 19). Deciphering the alphabet of disorder — Glu and Asp act differently on local but not global properties. Retrieved from [Link]
-
National Institutes of Health. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
PubMed. (1988, August 1). Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
H-Gly-Oet protocol for studying protein conformation.
Application Note & Protocol
Probing Protein Topography and Conformational Dynamics Using Carboxyl Group Footprinting with Glycine Ethyl Ester (GEE)
Audience: Researchers, scientists, and drug development professionals engaged in structural biology, proteomics, and biopharmaceutical development.
Abstract: The three-dimensional structure of a protein dictates its function. Mass spectrometry-based protein footprinting has emerged as a powerful suite of tools for interrogating protein higher-order structure (HOS) in solution, capturing conformational dynamics that are often invisible to static methods like X-ray crystallography. This guide provides a detailed technical overview and a robust protocol for carboxyl group footprinting using glycine ethyl ester (GEE), a specific, irreversible covalent labeling strategy. We will explore the underlying chemical mechanism, detail a self-validating experimental workflow, discuss data interpretation, and highlight the technique's application in mapping protein-ligand interfaces, detecting conformational changes, and characterizing protein-protein interactions.
The Principle of Chemical Footprinting: A Window into Protein Structure
Understanding a protein's function, its interaction with binding partners, or the effects of mutations requires a detailed map of its structure and dynamics. While high-resolution techniques like X-ray crystallography and NMR spectroscopy provide atomic-level detail, they can be limited by protein size, conformational flexibility, or the need for non-physiological conditions[1].
Chemical footprinting offers a complementary approach, providing residue-level structural information on proteins in their native solution environment[2]. The core principle is simple yet powerful: a chemical reagent modifies solvent-accessible amino acid side chains. The extent of this modification serves as a "footprint" of the protein's surface topography[2][3]. By comparing the modification patterns of a protein under two different states (e.g., apo vs. ligand-bound), researchers can identify regions that have become protected or more exposed, thereby mapping interaction surfaces or areas of conformational change[1][4].
Several footprinting methods exist, each with unique specificities. Hydroxyl radical footprinting, for instance, is a fast, nearly universal method but can be complex to implement[5][6]. Hydrogen-deuterium exchange (HDX) is excellent for probing backbone dynamics but involves reversible labeling[1][2]. Carboxyl group footprinting with Glycine Ethyl Ester (GEE) , chemically H-Gly-OEt, offers a distinct advantage: it specifically and irreversibly labels the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, which are frequently involved in functional interactions[1].
The Chemistry of GEE Labeling: A Two-Step Covalent Modification
The modification of protein carboxyl groups by GEE is not spontaneous. It is mediated by a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds through a two-step mechanism:
-
Activation of Carboxyl Groups: EDC reacts with a solvent-accessible carboxyl group (from an Asp or Glu side chain) on the protein to form a highly reactive, unstable O-acylisourea intermediate.
-
Nucleophilic Attack by GEE: This intermediate is then rapidly attacked by the primary amine of the nucleophile, GEE. This forms a stable amide bond, covalently attaching the GEE tag to the protein and releasing an isourea byproduct.
The irreversible nature of this amide bond is a key advantage, as the "footprint" is permanently recorded, simplifying downstream sample handling and analysis[1].
Caption: Mechanism of EDC-mediated GEE labeling of protein carboxyl groups.
Experimental Design: The Self-Validating Protocol
A critical aspect of GEE footprinting is its timescale. The reaction is slower than rapid protein dynamics like folding and unfolding[1][4]. This introduces a potential artifact: the chemical modification itself could perturb the protein's native structure, leading to subsequent labeling of regions that were not originally solvent-accessible. Therefore, a trustworthy protocol must include controls to validate that the observed footprint genuinely reflects the native conformation.
Core Reagents and Materials
| Reagent/Material | Recommended Supplier | Concentration/Purity | Purpose |
| Protein of Interest | - | >95% Purity | Target for conformational analysis |
| Glycine Ethyl Ester (GEE) HCl | Sigma-Aldrich | ≥99% | Labeling Nucleophile |
| EDC HCl | Thermo Fisher Scientific | ≥98% | Carboxyl Group Activator |
| MES Buffer | Boston BioProducts | Molecular Biology Grade | Reaction Buffer (pH ~6.0) |
| Ammonium Acetate | Sigma-Aldrich | ≥99.99% | Quenching Agent |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | Proteomics Grade | Reduction of Disulfide Bonds |
| Iodoacetamide (IAM) | Sigma-Aldrich | Proteomics Grade | Alkylation of Cysteines |
| Trypsin, Sequencing Grade | Promega | - | Proteolytic Digestion |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade | Sample Acidification for MS |
| Acetonitrile (ACN) | Thermo Fisher Scientific | LC-MS Grade | LC Mobile Phase |
Step-by-Step Experimental Protocol
This protocol describes a differential footprinting experiment to compare a protein's conformation in two states (e.g., State A: Apo-protein; State B: Protein + Ligand).
-
Sample Preparation (for each state):
-
Prepare the protein of interest at a final concentration of 5-10 µM in MES buffer (e.g., 20 mM MES, pH 6.0). The use of a non-amine, non-carboxylate buffer is critical to avoid quenching the reaction.
-
For State B, add the ligand or binding partner to the desired final concentration and incubate under conditions that ensure complex formation.
-
-
Initiation of Labeling Reaction:
-
Prepare a fresh stock solution of GEE (e.g., 1 M in water).
-
Prepare a fresh stock solution of EDC (e.g., 200 mM in water).
-
To initiate the reaction, add GEE to the protein solution to a final concentration of ~50-100 mM, followed immediately by the addition of EDC to a final concentration of ~5-10 mM. Mix gently.
-
Causality: EDC activates carboxyls indiscriminately. The large molar excess of GEE ensures that the activated intermediate is captured by the labeling reagent rather than by other nucleophiles (like water or lysine side chains), maximizing specific labeling.
-
-
Time-Course and Quenching:
-
Allow the reaction to proceed at room temperature. It is advisable to take aliquots at several time points (e.g., 5, 15, 30, and 60 minutes) to determine the optimal labeling window that provides sufficient signal without causing structural perturbation.
-
Quench the reaction by adding an amine-containing buffer, such as ammonium acetate, to a final concentration of ~50 mM. This scavenges any remaining EDC and neutralizes the reactive intermediate.
-
-
Control for Structural Perturbation (Trustworthiness Pillar):
-
In parallel with the labeling experiment, run a Hydrogen-Deuterium Exchange (HDX-MS) experiment on the protein under identical labeling conditions (i.e., in the presence of EDC/GEE but without the quench)[1].
-
Compare the deuterium uptake of the protein with and without the labeling reagents. A significant increase in deuterium uptake in the presence of EDC/GEE would indicate that the labeling process is destabilizing the protein and inducing unfolding, thereby invalidating the footprinting results[1][4]. This control is essential for robust and trustworthy data.
-
-
Sample Processing for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Add urea to the quenched samples to a final concentration of 6 M. Add DTT to 5 mM and incubate for 30 min at 37 °C. Cool to room temperature and add IAM to 15 mM, then incubate for 30 min in the dark.
-
Proteolytic Digestion: Dilute the sample 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.2 M. Add sequencing-grade trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37 °C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis[7].
-
Overall Experimental Workflow
Caption: Experimental workflow for differential GEE footprinting.
Data Acquisition and Interpretation
LC-MS/MS Analysis
The digested peptide samples are analyzed using a standard bottom-up proteomics workflow on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument)[4][8].
-
Data-Dependent Acquisition (DDA): A full MS scan is performed, followed by MS/MS scans of the most abundant precursor ions.
-
Mass Shift: The addition of GEE to an Asp or Glu residue results in a specific mass shift of +85.0528 Da (C₄H₇NO₂). This value is used to identify modified peptides during database searching.
Data Processing
The raw MS data is processed using proteomics software (e.g., Proteome Discoverer, MaxQuant, Byonic).
-
Database Search: The MS/MS spectra are searched against a protein database containing the sequence of the protein of interest.
-
Variable Modification: The search parameters must include GEE modification of Asp (D) and Glu (E) as a variable modification (+85.0528 Da). Standard modifications like carbamidomethylation of Cys (+57.0215 Da) should also be included.
-
Quantification: The extent of modification for a given peptide is calculated as the ratio of the extracted ion chromatogram (XIC) area of the modified peptide to the sum of the XIC areas of both the modified and unmodified forms.
Extent of Modification (%) = [Area(Modified Peptide) / (Area(Modified Peptide) + Area(Unmodified Peptide))] * 100
Interpreting the Footprint
The final step is to compare the extent of modification for each identified Asp/Glu-containing peptide between the different states.
-
Decreased Modification: A significant decrease in GEE labeling in the ligand-bound state compared to the apo state suggests that the residue has become less solvent-accessible. This could be due to direct shielding by the ligand at the binding interface or an allosteric conformational change that buries the residue.
-
Increased Modification: An increase in GEE labeling indicates that the residue has become more solvent-accessible, likely due to a ligand-induced conformational change that exposes a previously buried region.
-
No Change: Residues with unchanged modification levels are likely located in regions of the protein that are not directly involved in the interaction and do not undergo conformational changes.
By mapping these changes onto the protein's structure, a detailed picture of the interaction surface and associated conformational dynamics can be constructed.
Applications in Research and Drug Development
-
Epitope Mapping: Identifying the binding site of an antibody on its antigen.
-
Drug Discovery: Characterizing how a small molecule binds to its protein target and whether it induces allosteric changes[3][9].
-
Biopharmaceutical Comparability: Assessing the structural integrity and conformation of biosimilars compared to a reference product.
-
Protein-Protein Interaction Studies: Mapping the interface between two or more interacting proteins.
Conclusion
Carboxyl group footprinting with GEE is a powerful and accessible method for studying protein higher-order structure and dynamics in solution. When combined with rigorous controls to ensure data integrity, the technique provides residue-level information that is highly complementary to other structural biology methods. By revealing the "footprint" of molecular interactions, GEE labeling offers invaluable insights for basic research and the development of next-generation therapeutics.
References
-
Gross, M. L., & Li, W. (2022). Chemists develop new footprinting technique for proteins in living systems. Washington University in St. Louis. [Link]
-
Allen, J. D., & Schiffer, C. A. (n.d.). Strategies for Lead Discovery: Application of Footprint Similarity Targeting HIVgp41. NIH. [Link]
-
Li, W., et al. (2017). Evaluating Chemical Footprinting-Induced Perturbation of Protein High Order Structure. NIH. [Link]
-
Various Authors. (2024). Concepts and applications of chemical fingerprint for hit and lead screening. ResearchGate. [Link]
-
Gong, B., & Lan, J. (2021). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. PMC - PubMed Central. [Link]
-
Zhang, J., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. PMC. [Link]
-
DeJesus, M. A., & Ioerger, T. R. (2013). From Genetic Footprinting to Antimicrobial Drug Targets: Examples in Cofactor Biosynthetic Pathways. PMC - NIH. [Link]
-
Zhang, J., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: Method evaluation. ResearchGate. [Link]
-
de la Mora-Zavala, E., & Konermann, L. (2021). Hydroxyl Radical Protein Footprinting: A Mass Spectrometry-Based Structural Method for Studying the Higher Order Structure of Proteins. ACS Publications. [Link]
-
Various Authors. (2024). Utilizing Low-Dimensional Molecular Embeddings for Rapid Chemical Similarity Search. arXiv. [Link]
-
Hart, G. W., & Zachara, N. E. (2012). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. PMC - NIH. [Link]
-
Bruck, E. (n.d.). Protein modifications. Khan Academy. [Link]
-
Various Authors. (2023). The Mechanism and Modification Strategies of Glycosylation on Proteins and Peptide Drugs. MDPI. [Link]
-
Martens, L. (2021). Introduction into data analysis for mass spectrometry-based proteomics. YouTube. [Link]
-
Sharp, J. S., & Per-Olof, E. (2012). Conformational analysis of therapeutic proteins by hydroxyl radical protein footprinting. AAPS J. [Link]
-
Yang, W., et al. (2018). High‐Throughput Analyses of Glycans, Glycosites, and Intact Glycopeptides Using C4‐and C18/MAX‐Tips and Liquid Handling System. NIH. [Link]
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- 2. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemists develop new footprinting technique for proteins in living systems | Arts & Sciences [artsci.washu.edu]
- 4. Evaluating Chemical Footprinting-Induced Perturbation of Protein High Order Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational analysis of therapeutic proteins by hydroxyl radical protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High‐Throughput Analyses of Glycans, Glycosites, and Intact Glycopeptides Using C4‐and C18/MAX‐Tips and Liquid Handling System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Lead Discovery: Application of Footprint Similarity Targeting HIVgp41 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Deprotection of C-Terminal Peptide Ethyl Esters
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction: The Strategic Role of the Ethyl Ester Protecting Group in Peptide Chemistry
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The ethyl ester is a commonly employed protecting group for the C-terminal carboxylic acid of a peptide. Its primary function is to mask the reactivity of the carboxyl group, preventing it from engaging in unwanted side reactions during the stepwise elongation of the peptide chain.[1] The selection of the ethyl ester is often dictated by its relative stability under the conditions used for the removal of N-terminal protecting groups (e.g., Fmoc or Boc) and its susceptibility to cleavage under specific, orthogonal conditions upon completion of the peptide sequence.[2][3]
This guide provides a detailed exploration of the two primary methods for the removal of the C-terminal ethyl ester protecting group: alkaline hydrolysis (saponification) and enzymatic hydrolysis. We will delve into the underlying mechanisms, provide field-proven protocols, and discuss critical parameters and potential side reactions to empower researchers with the knowledge to select and execute the optimal deprotection strategy for their specific peptide.
Part 1: Alkaline Hydrolysis (Saponification) of Peptide Ethyl Esters
Saponification is a classic and widely used method for the hydrolysis of esters, including the C-terminal ethyl esters of peptides.[4] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.[4] Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Causality Behind Experimental Choices in Saponification
The choice of base is a critical determinant of the success of the saponification, particularly concerning the preservation of the peptide's stereochemical integrity. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, they are highly basic and can increase the risk of side reactions, most notably epimerization of the C-terminal amino acid.[5] Lithium hydroxide (LiOH) is often the preferred base for peptide ester saponification as it is considered milder and has been shown to suppress racemization.[5] The reaction is typically carried out in a mixture of an organic solvent (such as tetrahydrofuran (THF) or dioxane) and water to ensure the solubility of both the peptide ester and the inorganic base.[6][7]
Potential Side Reaction: Epimerization
A significant concern during the saponification of peptide esters is the potential for epimerization at the α-carbon of the C-terminal amino acid.[8] This base-catalyzed side reaction involves the abstraction of the α-proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. The extent of epimerization is influenced by the strength of the base, reaction temperature, and the nature of the C-terminal amino acid residue.[1] The use of milder bases like LiOH and maintaining low reaction temperatures are crucial strategies to minimize this unwanted side reaction.[5]
Experimental Protocol: LiOH-Mediated Saponification of a Peptide Ethyl Ester
This protocol provides a general procedure for the saponification of a C-terminal peptide ethyl ester using lithium hydroxide.
Materials:
-
N-terminally protected peptide ethyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve the N-terminally protected peptide ethyl ester in a mixture of THF and water (e.g., 3:1 v/v). The concentration should be adjusted based on the solubility of the peptide, typically in the range of 10-50 mg/mL.
-
Addition of Base: To the stirred solution, add a solution of LiOH·H₂O (1.5 to 2.0 equivalents relative to the peptide ester) in a minimal amount of water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by reverse-phase HPLC.[2] Aliquots can be taken periodically (e.g., every 30-60 minutes), quenched with a small amount of 1 M HCl, and analyzed. The disappearance of the starting material peak and the appearance of a more polar product peak indicate the progress of the reaction. A typical reaction time is 2-6 hours.
-
Work-up - Quenching and Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude deprotected peptide.
-
Purification and Characterization: Purify the crude peptide by an appropriate method, such as preparative reverse-phase HPLC.[4][9] Characterize the final product by mass spectrometry to confirm the correct molecular weight and by NMR spectroscopy for structural verification.[8][10]
Self-Validation and Quality Control
To ensure the integrity of the deprotected peptide, it is crucial to assess the extent of epimerization. This can be achieved by:
-
Chiral HPLC Analysis: The purified peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC.[11][12] This allows for the quantification of any D-isomer of the C-terminal amino acid.
-
LC-MS/MS Analysis: Advanced mass spectrometry techniques can also be employed to differentiate between peptide epimers.[13][14]
Part 2: Enzymatic Hydrolysis of Peptide Ethyl Esters
Enzymatic hydrolysis offers a mild and highly selective alternative to chemical saponification for the deprotection of peptide ethyl esters.[15] Proteases such as papain and thermitase, which exhibit esterase activity, can be employed to catalyze the cleavage of the ester bond under near-neutral pH and physiological temperatures.[16][17]
Causality Behind Experimental Choices in Enzymatic Hydrolysis
The primary advantage of enzymatic deprotection lies in its high chemoselectivity and stereospecificity. Enzymes operate under mild conditions (neutral pH, room temperature to 37°C), which significantly reduces the risk of side reactions like epimerization and the degradation of sensitive functional groups within the peptide.[15] The choice of enzyme is critical and depends on the C-terminal amino acid residue and the overall peptide sequence to avoid unwanted proteolytic cleavage of the peptide backbone.
-
Papain: A cysteine protease with broad substrate specificity, papain is known to hydrolyze peptide bonds, esters, and amides.[13] Its esterase activity can be harnessed for the deprotection of C-terminal esters. Papain's optimal pH for activity is between 6.0 and 7.0.[13]
-
Thermitase: A thermostable serine protease, thermitase also exhibits significant esterase activity.[12] It has been shown to hydrolyze peptide esters, and its stability at higher temperatures can sometimes be advantageous.
Experimental Protocol: Papain-Catalyzed Deprotection of a Peptide Ethyl Ester
This protocol provides a general procedure for the enzymatic deprotection of a C-terminal peptide ethyl ester using papain.
Materials:
-
N-terminally protected peptide ethyl ester
-
Papain (from Carica papaya latex)
-
Phosphate buffer (0.1 M, pH 7.0)
-
L-cysteine (as an activator for papain)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Enzyme Activation: Prepare a stock solution of papain in 0.1 M phosphate buffer (pH 7.0). Just before use, add L-cysteine to a final concentration of 2-5 mM to activate the enzyme.
-
Substrate Dissolution: Dissolve the N-terminally protected peptide ethyl ester in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMF) if it is not readily soluble in the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10%) to avoid denaturing the enzyme.
-
Enzymatic Reaction: Add the peptide ester solution to the activated papain solution. The substrate-to-enzyme ratio may need to be optimized, but a starting point of 100:1 (w/w) is common.
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation. Monitor the reaction progress by reverse-phase HPLC as described in the saponification protocol.
-
Work-up - Enzyme Deactivation and Product Isolation: Once the reaction is complete, deactivate the enzyme by either heating the reaction mixture (if the peptide is stable) or by adding a protease inhibitor. Alternatively, the product can be isolated directly.
-
Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract the deprotected peptide with ethyl acetate.
-
Purification and Characterization: Wash, dry, and concentrate the organic phase. Purify the crude product by preparative reverse-phase HPLC and characterize the final peptide by mass spectrometry and NMR spectroscopy.[4][8][10]
Comparative Analysis of Deprotection Methods
| Feature | Alkaline Hydrolysis (Saponification) | Enzymatic Hydrolysis |
| Reagents | Strong base (e.g., LiOH, NaOH, KOH) | Protease with esterase activity (e.g., papain, thermitase) |
| Reaction Conditions | Basic pH, room temperature to elevated temperatures | Near-neutral pH (6-8), physiological temperatures (25-40 °C) |
| Selectivity | Low, can affect other base-labile groups | High, specific for the ester bond, minimal effect on other functional groups |
| Risk of Epimerization | Significant, especially with strong bases and elevated temperatures | Negligible, due to the stereospecificity of the enzyme |
| Substrate Scope | Broad, applicable to a wide range of peptide esters | Dependent on the enzyme's substrate specificity |
| Work-up | Requires neutralization and extraction | May require enzyme deactivation and removal |
| Key Advantage | General applicability and cost-effective reagents | Mild conditions and high stereoselectivity |
| Key Disadvantage | Potential for side reactions, especially epimerization | Enzyme cost and potential for undesired proteolytic activity |
Visualizing the Deprotection Workflows
Saponification Workflow
Caption: Workflow for the saponification of a peptide ethyl ester.
Enzymatic Hydrolysis Workflow
Caption: Workflow for the enzymatic hydrolysis of a peptide ethyl ester.
Conclusion
The removal of the C-terminal ethyl ester protecting group is a critical final step in many peptide synthesis strategies. Both alkaline hydrolysis and enzymatic hydrolysis offer viable pathways to the desired deprotected peptide. The choice between these methods should be guided by the specific characteristics of the peptide, particularly its susceptibility to epimerization and the presence of other base-labile functional groups. Saponification with lithium hydroxide provides a robust and generally applicable method, provided that careful control of reaction conditions is maintained to minimize side reactions. Enzymatic hydrolysis, on the other hand, offers a superior level of selectivity and stereochemical control, making it the method of choice for sensitive and complex peptides. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the deprotection of peptide ethyl esters, ensuring the successful synthesis of their target molecules.
References
-
Stevenson, T. J., et al. (2006). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1119(1-2), 121-129. [Link]
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Strege, M. A., & Stevenson, T. J. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
Davies, J. S., Enjalbal, C., & Llewellyn, G. (1992). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Journal of the Chemical Society, Perkin Transactions 2, (7), 1225-1231. [Link]
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Rothe, U., Jahreis, G., Fittkau, S., & Kleine, R. (1985). [The kinetics of hydrolysis of alanine peptide esters and -p-nitroanilides by thermitase, a thermostable serine protease from Thermoactinomyces vulgaris: secondary specificity, influence of temperature and solute]. Biomedica biochimica acta, 44(2), 175–183. [Link]
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Julian, R. R., & Beauchamp, J. L. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical chemistry, 86(19), 9577–9584. [Link]
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Chirality. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
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Meyers, C. A., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences of the United States of America, 72(6), 2193–2196. [Link]
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Meyers, C. A., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences of the United States of America, 72(6), 2193–2196. [Link]
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OperaChem. (2024). Saponification-Typical procedures. [Link]
- Seebach, D., & Thaler, A. (1993). Process for the saponification of aminoacid-/peptide esters. EP0523461B1.
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Julian, R. R., & Beauchamp, J. L. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical chemistry, 85(24), 11839–11846. [Link]
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Julian, R. R., & Beauchamp, J. L. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical chemistry, 86(19), 9577–9584. [Link]
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Diaz-Rodriguez, V. G., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of visualized experiments : JoVE, (134), 57329. [Link]
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Meyers, C. A., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences of the United States of America, 72(6), 2193–2196. [Link]
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Valero, M. L., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(15), 2829. [Link]
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Azzouz, R., et al. (2014). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synlett, 25(11), 1573-1577. [Link]
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Park, S., et al. (2016). Recent Advances in Chemoenzymatic Peptide Syntheses. International journal of molecular sciences, 17(7), 1049. [Link]
- Roy, B. C., & Zaher, M. A. (1993). Enzymatic deprotection of peptides. EP0530992A2.
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A. F. W. M. van der Steen, & J. T. B. H. Jastrzebski. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters, 45(24), 4755-4758. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. [Link]
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Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't?. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]
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University of Regensburg. (n.d.). peptide nmr. [Link]
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Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
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Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. (n.d.). [Link]
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Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide research, 5(3), 115–121. [Link]
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Mant, C. T., & Hodges, R. S. (Eds.). (2009). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Oomens, J., et al. (2010). Effect of the Asn side chain on the dissociation of deprotonated peptides elucidated by IRMPD spectroscopy. International Journal of Mass Spectrometry, 297(1-3), 104-110. [Link]
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Al-Mugain, H., et al. (2022). Peptide conformational imprints enhanced the catalytic activity of papain for esterification. Frontiers in Bioengineering and Biotechnology, 10, 960893. [Link]
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Fields, G. B. (2002). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Enzymology, 348, 28-44. [Link]
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ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. [Link]
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Powers, J. C., & Kam, C. M. (1995). Peptide thioester substrates for serine peptidases and metalloendopeptidases. Methods in enzymology, 248, 3–18. [Link]
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Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic. Electronic Journal of Biotechnology, 10(2), 279-314. [Link]
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Reddit. (2024). Preparative purification methods for deprotected peptides. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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van der Steen, A. F. W. M., & Jastrzebski, J. T. B. H. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters, 45(24), 4755-4758. [Link]
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Li, G., et al. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules, 55(16), 7266–7274. [Link]
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Chen, S. T., & Wang, K. T. (2020). Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. Polymers, 12(1), 194. [Link]
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Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(11), 3243. [Link]
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de Visser, P. C., et al. (2011). Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. ChemBioChem, 12(14), 2201–2207. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
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Liu, Y., et al. (2022). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society, 144(1), 335–344. [Link]
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Application Notes & Protocols: H-Gly-OEt·HCl in the Synthesis of Bioactive Glycine Derivatives
Preamble: The Strategic Importance of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)
In the landscape of modern drug discovery and medicinal chemistry, the humble glycine scaffold is a powerhouse of functional diversity. Glycine derivatives are implicated in a vast array of biological activities, serving as anticonvulsants, antimicrobials, and enzyme inhibitors.[1][2][3][4] The strategic challenge, however, lies in transforming the simple, hydrophilic glycine molecule into structurally complex, lipophilic derivatives capable of crossing biological membranes and interacting with specific targets.
This is where Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl), CAS No. 623-33-6, emerges as a critical starting material.[5][6] Its utility is threefold:
-
Carboxyl Protection: The ethyl ester group effectively masks the carboxylic acid, preventing it from undergoing unwanted side reactions during manipulations of the amine group.[7]
-
Enhanced Stability & Solubility: The hydrochloride salt form improves the compound's shelf-life and handling characteristics, making it a reliable and soluble reagent in various reaction media.[7][8]
-
Reactive Handle: The primary amine serves as a versatile nucleophilic handle for a wide range of synthetic transformations, including acylation, alkylation, and participation in multicomponent reactions.
This guide provides an in-depth exploration of H-Gly-OEt·HCl as a foundational building block. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols for the synthesis of key bioactive glycine derivatives.
Section 1: Core Synthetic Methodologies & Protocols
N-Acylation: The Gateway to Peptides and Bioactive Amides
The most fundamental transformation of H-Gly-OEt·HCl is the acylation of its primary amine. This reaction is the cornerstone of dipeptide synthesis and the creation of N-acyl glycine derivatives, which have shown significant potential as anticonvulsant and antimicrobial agents.[1][9][10]
Causality & Rationale: To form the amide bond, the free amine of glycine ethyl ester must be liberated from its hydrochloride salt using a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine). This free amine then attacks an activated carboxylic acid. Standard peptide coupling reagents (e.g., EDC, DCC) or conversion of the carboxylic acid to an acyl chloride are common activation strategies. The choice of base is critical; it must be strong enough to deprotonate the ammonium salt but not so strong as to cause unwanted side reactions like ester hydrolysis.
This protocol details a classic peptide coupling reaction.
Materials:
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)
-
N-Benzyloxycarbonyl-glycine (Z-Gly-OH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Deprotonation: Dissolve H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir for 20 minutes. This neutralizes the hydrochloride salt to yield the free glycine ethyl ester.
-
Carboxylic Acid Activation: In a separate flask, dissolve Z-Gly-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.1 eq) and stir at 0 °C for 30 minutes. The formation of the HOBt-ester is often observed as a milky suspension.
-
Coupling Reaction: Add the activated Z-Gly-OH solution from Step 2 to the free amine solution from Step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Aqueous Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Each wash removes unreacted starting materials and coupling byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure dipeptide.[11]
Data Presentation: Representative N-Acylation Reactions
| Acyl Donor | Coupling Reagent | Base | Solvent | Typical Yield (%) | Bioactivity Class |
| N-Boc-L-Alanine | EDC/HOBt | TEA | DCM | 85-95 | Peptide Building Block |
| Octanoic Acid | Acyl Chloride | Pyridine | THF | 80-90 | Biosurfactant Precursor[12] |
| Benzoic Acid | EDC | DIPEA | DMF | 90-98 | Anticonvulsant Scaffold[1] |
Visualization: N-Acylation Workflow
Caption: General workflow for peptide coupling using H-Gly-OEt·HCl.
Kabachnik-Fields Reaction: Synthesizing α-Aminophosphonates
α-Aminophosphonates are crucial structural mimics of α-amino acids, where the planar carboxylate is replaced by a tetrahedral phosphonate group.[13] This change imparts unique biochemical properties, making them potent enzyme inhibitors. The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis that provides direct access to this important class of molecules.[14]
Causality & Rationale: This reaction condenses an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. H-Gly-OEt·HCl serves as the amine component after in-situ neutralization. The reaction can proceed via two main pathways: 1) formation of an imine from the amine and aldehyde, followed by nucleophilic addition of the phosphite, or 2) formation of an α-hydroxyphosphonate, followed by substitution by the amine.[14] The use of microwave irradiation or a catalyst can significantly accelerate the reaction.[4][15]
Materials:
-
H-Gly-OEt·HCl
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine (TEA)
-
Ethanol
-
Microwave reactor (optional)
Procedure:
-
Reaction Setup: In a reaction vessel, combine H-Gly-OEt·HCl (1.0 eq), benzaldehyde (1.0 eq), and diethyl phosphite (1.1 eq).
-
Base Addition: Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride and catalyze the reaction.
-
Reaction Conditions:
-
Conventional Heating: Reflux the mixture in ethanol for 4-6 hours, monitoring by TLC.
-
Microwave Irradiation: Heat the solvent-free mixture in a sealed microwave reactor at 100 °C for 15-20 minutes.[15]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure α-aminophosphonate.
Visualization: The Kabachnik-Fields Three-Component Reaction
Caption: One-pot synthesis via the Kabachnik-Fields reaction.
Multicomponent Reactions (MCRs): Ugi and Passerini Pathways
MCRs are highly efficient processes that combine three or more reactants in a single operation to form a product containing substantial portions of all components. The Ugi and Passerini reactions are pillars of isocyanide-based MCRs, ideal for generating libraries of complex, drug-like molecules.[16][17][18]
Causality & Rationale:
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[16][19]
-
Ugi Reaction: A four-component reaction that adds a primary amine to the Passerini components, resulting in an α-acylamino amide.[20][21]
H-Gly-OEt (generated in situ) can act as the amine component in the Ugi reaction. Furthermore, the carboxylic acid of an N-acyl glycine derivative can participate in a Passerini reaction. These reactions provide rapid access to diverse peptidomimetics.[22][23]
Materials:
-
H-Gly-OEt·HCl
-
Triethylamine (TEA)
-
Benzaldehyde (aldehyde component)
-
Acetic Acid (carboxylic acid component)
-
tert-Butyl isocyanide (isocyanide component)
-
Methanol
Procedure:
-
Amine Preparation: Dissolve H-Gly-OEt·HCl (1.0 eq) in methanol and add TEA (1.1 eq). Stir for 15 minutes.
-
Component Addition: To this solution, add acetic acid (1.0 eq) and benzaldehyde (1.0 eq).
-
Isocyanide Addition: Cool the mixture to 0 °C and add tert-butyl isocyanide (1.0 eq) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Workup & Purification: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting α-acylamino amide product by column chromatography.
Visualization: Ugi Four-Component Reaction (U-4CR)
Sources
- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of glycine betaine analogues: involvement of osmoporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 6. zephyrsynthesis.com [zephyrsynthesis.com]
- 7. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 8. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. sciforum.net [sciforum.net]
- 16. Passerini reaction - Wikipedia [en.wikipedia.org]
- 17. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Passerini Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Automated Solid-Phase Peptide Synthesis Protocols Using H-Gly-Oet
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique in both academic research and industrial drug development, largely due to its efficiency and the potential for automation.[1][2][3] The strategic choice of the starting material is a critical determinant of the overall success, yield, and purity of the final peptide product. While pre-loaded resins offer convenience, starting with a foundational amino acid ester, such as Glycine Ethyl Ester Hydrochloride (H-Gly-Oet), provides significant advantages in terms of flexibility, cost-effectiveness, and control over resin loading.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and application of H-Gly-Oet in automated SPPS workflows. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting.
The Strategic Advantage of H-Gly-Oet in SPPS
Glycine Ethyl Ester Hydrochloride is a protected form of glycine, the simplest amino acid.[4] Its use as a starting point for SPPS, particularly for loading onto 2-Chlorotrityl Chloride (2-CTC) resin, is predicated on several key advantages:
-
Versatility: Initiating the synthesis with H-Gly-Oet on a resin like 2-CTC allows for the synthesis of peptides with a C-terminal carboxylic acid.[5] This approach avoids the potential for diketopiperazine formation, a common side reaction when the first two amino acids are loaded, especially when proline is the second residue.[5]
-
Controlled Loading: Manually loading the first amino acid provides precise control over the substitution level of the resin. This is particularly crucial for the synthesis of long or "difficult" peptides, where a lower, optimized loading can mitigate aggregation issues.[5][6]
-
Cost-Effectiveness: For large-scale synthesis, purchasing underivatized resin and the first amino acid separately is often more economical than buying pre-loaded resins for every required C-terminal amino acid.
-
Stability and Handling: The hydrochloride salt form of glycine ethyl ester enhances its stability, minimizes hygroscopicity, and makes it a free-flowing crystalline solid that is easy to handle and weigh accurately.[4]
Core Principles and Mechanisms
The foundation of this protocol lies in the esterification reaction between the free carboxyl group of an N-terminally protected amino acid and the reactive chlorotrityl groups on the polystyrene resin. The 2-CTC resin is highly favored due to its extreme acid sensitivity, which allows for the cleavage of the final peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups if necessary.[5][7][8]
The loading process involves the nucleophilic attack of the carboxylate of the first amino acid on the electrophilic trityl chloride moiety of the resin. This reaction is typically facilitated by a hindered base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger without causing premature cleavage of the Fmoc protecting group.
Workflow for Loading H-Gly-Oet onto 2-CTC Resin
Caption: Workflow for loading the first amino acid onto 2-Chlorotrityl Chloride resin.
Detailed Protocols for Automated Synthesis
These protocols are designed for standard automated peptide synthesizers and utilize Fmoc/tBu chemistry.[2][9] All solvents should be of peptide synthesis grade and anhydrous where specified.
Protocol 1: Loading of Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
This initial step is typically performed manually before placing the resin into the automated synthesizer's reaction vessel.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.0-1.6 mmol/g substitution)
-
Fmoc-Gly-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell 1g of 2-CTC resin in anhydrous DCM (10 mL/g) for 30 minutes in a suitable reaction vessel with gentle agitation.
-
Prepare Amino Acid Solution: In a separate flask, dissolve Fmoc-Gly-OH (0.8 equivalents relative to resin substitution) in a minimal amount of anhydrous DCM. Add DIPEA (3.0 equivalents relative to the amino acid).
-
Coupling: Drain the DCM from the swollen resin and immediately add the amino acid solution. Agitate the mixture at room temperature for 1-2 hours. The reaction proceeds rapidly.[10]
-
Capping: To quench any unreacted chlorotrityl sites, add Methanol (1 mL/g of resin) to the vessel and agitate for 15-30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin in vacuo over KOH to a constant weight.
-
Loading Quantification (Optional but Recommended): The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.[5]
Protocol 2: Automated SPPS Cycle
This protocol outlines a single cycle of amino acid addition. The automated synthesizer will repeat this for each residue in the sequence.[3][11][12]
| Parameter | Value/Reagent | Rationale & Notes |
| Resin | Fmoc-Gly-CTC Resin | Prepared as per Protocol 1. |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is beneficial for longer or aggregation-prone sequences. |
| Fmoc-Amino Acid Excess | 4 - 5 equivalents | Ensures the reaction goes to completion. |
| Coupling Reagent Excess | 4 - 5 equivalents | Common reagents: HBTU, HATU, HCTU with an activator like HOBt or Oxyma. |
| Base Excess | 8 - 10 equivalents | DIPEA or 2,4,6-Collidine is used to maintain basic conditions for coupling. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for efficient Fmoc group removal. |
| Standard Coupling Time | 30 - 60 minutes | Can be extended or repeated ("double coupling") for sterically hindered amino acids. |
Automated Synthesis Steps:
-
Resin Transfer & Swelling: The pre-loaded Fmoc-Gly-CTC resin is placed in the synthesizer's reaction vessel and swelled in DMF.
-
Fmoc Deprotection: The synthesizer delivers 20% piperidine in DMF to the vessel. This is typically a two-step process (e.g., 3 minutes followed by 10 minutes) to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated in a separate vial with the coupling reagent and base, and then delivered to the reaction vessel. The coupling reaction proceeds for the programmed duration.
-
Final Wash: The resin is washed again with DMF to remove excess reagents and by-products.
-
Cycle Repetition: The synthesizer repeats steps 2-5 for every amino acid in the desired sequence.
General Automated SPPS Cycle Diagram
Caption: A typical automated Fmoc-SPPS cycle for peptide chain elongation.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the 2-CTC resin and removes side-chain protecting groups.
Materials:
-
Peptide-resin from the automated synthesis.
-
Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v).[13]
-
Cold Diethyl Ether or Methyl t-butyl ether (MTBE).
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[14] Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a 10-fold volume of cold ether to precipitate the crude peptide.[12]
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Trustworthiness: In-Process Monitoring
To ensure the fidelity of the synthesis, especially for long or complex peptides, in-process monitoring is crucial. Automated synthesizers can incorporate real-time monitoring, but manual checks can also be performed.[2][6][15][16]
-
The Kaiser Test: This colorimetric test is used to detect the presence of free primary amines after a coupling step.[17] A blue color indicates an incomplete reaction, necessitating a second coupling. A yellow/colorless result signifies a complete reaction. Note: This test is not reliable for N-terminal proline.
-
UV-Vis Monitoring: Many modern synthesizers monitor the UV absorbance of the piperidine solution during the deprotection step.[2] The concentration of the released Fmoc chromophore provides real-time data on the efficiency of the previous coupling step.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
-
NIH. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC. Retrieved from [Link]
- (n.d.). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?.
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
- (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
NIH. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Getting Started with Automated Peptide Synthesis Guide | PurePep Blog. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). How Is Solid-Phase Peptide Synthesis Automated? - YouTube. Retrieved from [Link]
-
PubMed Central. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
PubMed. (1995). [Optimization of a protocol for automatic solid phase synthesis of peptides using a variable volume flow reactor]. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Automated Solid-Phase Peptide Synthesis. Retrieved from [Link]
- (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- (n.d.). 2-Chlorotrityl chloride resin.
-
PubMed. (2020). Automated Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. youtube.com [youtube.com]
- 4. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Revolutionizing Peptide Manufacturing: A Guide to Large-Scale Production Utilizing Glycine Ethyl Ester Hydrochloride
Abstract
The burgeoning field of peptide therapeutics demands robust and scalable manufacturing processes. This guide provides an in-depth exploration of large-scale peptide production with a strategic focus on the integration of glycine ethyl ester hydrochloride. This readily available and highly stable amino acid derivative serves as a cornerstone for efficient and high-yield peptide synthesis, particularly in the context of industrial manufacturing. We will dissect the underlying chemical principles, provide detailed protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, and offer expert insights into process optimization, purification, and quality control for multi-kilogram scale production. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their peptide manufacturing workflows.
Introduction: The Strategic Advantage of Glycine Ethyl Ester Hydrochloride in Peptide Synthesis
Glycine, the simplest amino acid, is a frequent constituent of therapeutic peptides. However, its incorporation during synthesis can present challenges. Glycine ethyl ester hydrochloride emerges as a superior alternative to free glycine for several key reasons, making it an invaluable asset in both laboratory and industrial settings.[1][2]
-
Enhanced Stability and Handling: The hydrochloride salt form significantly improves the compound's shelf life and handling characteristics, reducing degradation during storage.[2][3] This crystalline powder is less hygroscopic and easier to weigh and transport accurately, a critical factor in large-scale operations.[1]
-
Carboxyl Group Protection: The ethyl ester effectively protects the carboxylic acid functionality of glycine.[1][2] This prevents unwanted side reactions during the coupling process, ensuring the formation of the correct peptide bond. This selective reactivity is fundamental to achieving high-purity peptide products.[2][3]
-
Improved Solubility and Reactivity: Glycine ethyl ester hydrochloride exhibits excellent solubility in water and common organic solvents used in peptide synthesis.[1][3][4] The ester form also enhances the nucleophilic character of the amino group, facilitating efficient amide bond formation with activated carboxylic acids.[1]
-
Versatility in Synthesis: This compound is highly versatile and can be effectively employed in both Solid-Phase Peptide Synthesis (SPPS) and traditional solution-phase synthesis, offering flexibility in manufacturing strategies.[1][2]
These advantageous properties translate to improved yields, reduced purification burdens, and a more streamlined and cost-effective manufacturing process, particularly when scaling up production.[1]
Core Principles of Large-Scale Peptide Synthesis
Two primary methodologies dominate the landscape of peptide manufacturing: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. The choice between these approaches is dictated by factors such as the length of the peptide, the desired scale of production, and economic considerations.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Modern Peptide Production
Developed by Bruce Merrifield, SPPS has revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support.[5][6] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps.[5] This methodology is particularly well-suited for automation, making it a popular choice for both research and industrial-scale production.[7][8]
The general workflow of SPPS is a cyclical process:
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS): The Classical Approach for Large-Scale Campaigns
LPPS, or solution-phase synthesis, remains a highly relevant technique, especially for the large-scale production of shorter peptides or peptide fragments.[9][10] This method involves carrying out the coupling and deprotection reactions in a homogenous solution. While it can be more labor-intensive due to the need for purification of intermediates after each step, it offers significant advantages in terms of scalability and the potential for crystallization of intermediates, which can lead to very high purity.[8][11]
The key steps in LPPS include:
-
Functional Group Protection: The N-terminal and any reactive side chains of the amino acids are protected to prevent side reactions.[8]
-
Activation and Coupling: The carboxyl group of one amino acid is activated, typically using a coupling reagent, and then reacted with the free amino group of the other.[8]
-
Intermediate Purification: The resulting dipeptide is purified, often through extraction or crystallization.[8][11]
-
Selective Deprotection: The N-terminal protecting group is removed to allow for the next coupling reaction.[8]
-
Final Purification: Once the desired peptide sequence is assembled, it undergoes final purification.[8]
Detailed Protocols for Large-Scale Peptide Production
The following protocols are designed to provide a comprehensive framework for the large-scale synthesis of a model tripeptide, Glycyl-Alaninyl-Leucine (Gly-Ala-Leu), utilizing glycine ethyl ester hydrochloride. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available equipment.
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS) of Gly-Ala-Leu
This protocol employs the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
Materials and Reagents:
| Reagent | Grade | Recommended Supplier |
| Glycine ethyl ester hydrochloride | ≥99% Purity | |
| Fmoc-Ala-OH | Synthesis Grade | |
| Fmoc-Leu-OH | Synthesis Grade | |
| 2-Chlorotrityl chloride resin | 100-200 mesh | |
| Diisopropylethylamine (DIPEA) | Synthesis Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| N,N-Dimethylformamide (DMF) | HPLC Grade | |
| Piperidine | Synthesis Grade | |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Diethyl ether | Anhydrous |
Step-by-Step Methodology:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a suitable solid-phase synthesis vessel.
-
In a separate container, dissolve glycine ethyl ester hydrochloride (2.5 equivalents relative to resin loading capacity) in a minimal amount of DMF. Neutralize with DIPEA (5.0 equivalents) to generate the free amine.
-
Drain the DCM from the swollen resin and add the glycine ethyl ester solution. Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin sequentially with DMF, DCM, and then DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Coupling of the Second Amino Acid (Alanine):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Ala-OH solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).
-
-
Repeat Deprotection and Coupling for the Third Amino Acid (Leucine):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Leu-OH using the same procedure as in step 3.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection to expose the N-terminal amine of the tripeptide.
-
-
Cleavage from Resin and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Large-Scale Solution-Phase Synthesis of Gly-Ala-Leu
This protocol is advantageous for producing very large quantities of the target peptide.
Step-by-Step Methodology:
-
Synthesis of the Dipeptide (Ala-Leu-OEt):
-
In a suitable reactor, dissolve H-Leu-OEt.HCl (1.0 equivalent) and Fmoc-Ala-OH (1.05 equivalents) in DMF.
-
Cool the solution to 0°C and add HOBt (1.1 equivalents) and DCC (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the protected dipeptide, Fmoc-Ala-Leu-OEt, by crystallization or column chromatography.
-
-
Deprotection of the Dipeptide:
-
Treat the purified Fmoc-Ala-Leu-OEt with 20% piperidine in DMF to remove the Fmoc group.
-
Purify the resulting H-Ala-Leu-OEt.
-
-
Coupling to Glycine Ethyl Ester:
-
In a separate reactor, activate the carboxyl group of a protected glycine derivative (e.g., Boc-Gly-OH) using a suitable coupling reagent.
-
Add the purified H-Ala-Leu-OEt and a non-nucleophilic base like DIPEA.
-
Monitor the reaction for completion by HPLC.
-
Purify the protected tripeptide, Boc-Gly-Ala-Leu-OEt.
-
-
Final Deprotection:
-
Treat the protected tripeptide with a strong acid (e.g., TFA) to remove the Boc protecting group.
-
The ethyl ester can be hydrolyzed under basic conditions (saponification) if the free C-terminal acid is desired.
-
Large-Scale Purification and Quality Control
The purification of large quantities of synthetic peptides is a critical step in the manufacturing process. The primary goal is to remove impurities such as truncated or deleted sequences, byproducts from protecting groups, and residual reagents.[12]
Purification Workflow
Sources
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research [jindunchemical.com]
- 3. polypeptide.com [polypeptide.com]
- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production of large-scale peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling reactions with glycine ethyl ester.
Introduction to Coupling Challenges
Welcome to the technical support center for troubleshooting coupling reactions involving glycine ethyl ester. As the simplest amino acid ester, glycine ethyl ester is a fundamental building block in peptide synthesis and drug development. However, its unique properties can sometimes lead to incomplete reactions and the formation of undesirable side products. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights from a Senior Application Scientist's perspective to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with glycine ethyl ester hydrochloride is failing or giving very low yields. What's the first thing I should check?
The most common issue when using glycine ethyl ester hydrochloride is the neutralization of the amine. The hydrochloride salt is stable and easy to handle, but the amine is protonated and therefore not nucleophilic.[1] You must add at least one equivalent of a non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine before the coupling reaction can proceed.[2] Failure to add a base is the primary reason for complete reaction failure.
Q2: What are the typical signs of an incomplete coupling reaction?
There are several ways to diagnose an incomplete coupling:
-
Thin-Layer Chromatography (TLC): The most straightforward method. You will see a persistent spot corresponding to your starting carboxylic acid, indicating it has not been fully consumed.
-
LC-MS Analysis: Analysis of the crude reaction mixture will show the mass of unreacted starting materials. It may also reveal deletion sequences in more complex peptide syntheses.
-
Positive Kaiser Test (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), a positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines on the resin.[3]
Q3: I've confirmed my amine is deprotonated, but my yield is still low. Could my coupling reagent be the issue?
Yes, the choice of coupling reagent is critical. While glycine is not sterically hindered, the efficiency of the reaction depends on the successful activation of the carboxylic acid partner.[4] Reagents fall into several classes, each with its own advantages.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used. However, they can be less potent for challenging couplings and their activation mechanism can sometimes lead to side reactions or racemization.[5][6] Using an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) is highly recommended to form a more reactive activated ester and minimize racemization.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are significantly more powerful and faster-acting than carbodiimides.[7][8] They form highly reactive O-acylisourea intermediates that are very effective, especially for difficult or slow couplings.[8] HATU is particularly efficient due to the anchimeric assistance provided by its pyridine nitrogen.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar in reactivity to uronium salts, these are also excellent choices for driving reactions to completion.[6][8] A key advantage is that they do not have the potential to cause guanidinylation of the free amine, a side reaction sometimes observed with uronium reagents if used in large excess.[8]
For a direct comparison, see the table below.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimides | DCC, EDC | Moderate | Cost-effective, simple workup for EDC.[6] | Slower, potential for racemization (mitigated by additives), DCU byproduct from DCC is insoluble.[5][6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High to Very High | Fast, highly efficient, ideal for difficult couplings.[7][8] | Higher cost, potential for guanidinylation side reaction with excess reagent.[8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Fast, efficient, no risk of guanidinylation.[6] | Higher cost, solutions may be less stable over time compared to uronium salts.[8] |
Q4: I'm coupling an amino acid to an N-terminal glycine ethyl ester residue and see a major side product with a mass corresponding to the loss of my peptide chain. What is happening?
You are almost certainly observing the formation of a 2,5-diketopiperazine (DKP).[9] This is the most notorious side reaction involving N-terminal glycine or proline residues.[10][11]
The reaction occurs when the deprotected N-terminal amine of the glycine ethyl ester attacks its own carbonyl group, leading to an intramolecular cyclization. This cleaves the dipeptide from the support (in SPPS) or the rest of the peptide chain, forming a stable six-membered ring.[10] The process is often catalyzed by the base used for N-terminal deprotection (e.g., piperidine in Fmoc synthesis).[11]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Minimizing Diketopiperazine (DKP) Formation
The propensity for DKP formation is highest at the dipeptide stage, especially with sequences like Xaa-Gly or Xaa-Pro.[11]
Caption: Decision workflow for preventing DKP formation.
Strategies to Prevent DKP Formation:
-
Immediate Coupling: After the N-terminal protecting group (e.g., Fmoc) is removed from the glycine residue, proceed immediately with the next coupling step. Do not allow the deprotected dipeptide ester to sit in solution, especially in the presence of base.[12]
-
Use Optimized Deprotection: In SPPS, reduce the Fmoc deprotection time or use a milder base formulation if possible.[11]
-
Couple a Protected Dipeptide: The most robust solution is to bypass the problematic dipeptide stage altogether. Instead of coupling the second amino acid (Fmoc-Xaa-OH) to glycine ethyl ester, synthesize and purify the dipeptide (Fmoc-Xaa-Gly-OH) first. Then, after esterifying it, you can safely deprotect and couple the third amino acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings or when high yield and speed are critical.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Activation: Add HATU (1.0 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the flask. Stir for 1-5 minutes. You should observe a color change indicating the formation of the activated ester.
-
Nucleophile Addition: In a separate flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in the same solvent and add DIPEA (1.2 eq) to neutralize it. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions with powerful activators like HATU are often complete within 1-2 hours.[7]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Standard EDC/Oxyma Coupling in Solution
This is a reliable and cost-effective method for routine couplings.
-
Reactant Preparation: Dissolve the N-protected amino acid or carboxylic acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and Oxyma Pure® (1.0 eq) in an appropriate solvent (e.g., DCM or DMF) in a flask.
-
Base Addition: Add a tertiary base such as N-methylmorpholine (NMM) or DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
Initiation: Cool the mixture in an ice bath (0 °C). Add EDC·HCl (1.1 eq) in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC for the consumption of the carboxylic acid.
-
Workup & Purification: Follow steps 5 and 6 from the HATU protocol. The urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.[6]
Mechanistic Insights
Diketopiperazine (DKP) Formation Mechanism
The diagram below illustrates the intramolecular cyclization mechanism responsible for DKP formation, which truncates the desired peptide.
Caption: Mechanism of 2,5-diketopiperazine (DKP) formation.
References
-
Gong, T., et al. (2021). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. King Saud University - Science. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Jiang, H., et al. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available from: [Link]
-
Hudson, D. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. Available from: [Link]
-
Yan, G., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. Available from: [Link]
-
Organic Syntheses. (1977). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Available from: [Link]
-
Wikipedia. 2,5-Diketopiperazine. Available from: [Link]
-
Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. Available from: [Link]
-
Russell, D. H., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]
- Arend, M., & Westermann, B. (1957). Process for the synthesis of peptides. Google Patents.
-
Yan, G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Semantic Scholar. (2020). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Available from: [Link]
-
Kusunoki, M., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. Available from: [Link]
-
SciSpace. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Available from: [Link]
-
ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]
-
GCW Gandhi Nagar Jammu. Carboxyl protecting groups. Available from: [Link]
-
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Available from: [Link]
-
Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]
-
Bode, J. W. (2017). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Chemistry. Available from: [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available from: [Link]
-
Organic Syntheses. (1925). glycine ethyl ester hydrochloride. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Stella, V. J., & He, G. (2008). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Organic Letters. Available from: [Link]
-
Chegg. (2023). Solved 1. Weigh out glycine ethyl ester hydrochloride (0.37. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]
-
O'Donnell, M. J., et al. (1989). Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry. Available from: [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
ResearchGate. a radical cross‐coupling reaction between glycine esters and racemic... Available from: [Link]
-
Reddit. (2024). Hydrolysis product troubleshooting. Available from: [Link]
-
White Rose Research Online. (2019). Assisted dipeptide bond formation : glycine as a case study. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 10. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Strategies for Preventing Side Reactions with H-Gly-OEt and C-Terminal Glycine Residues in SPPS
A Foreword from Your Senior Application Scientist:
Welcome to the Technical Support Center. As researchers and drug development professionals, we understand that efficiency and purity are paramount in peptide synthesis. Glycine, the simplest amino acid, is a fundamental building block, yet its unique properties can present significant challenges during Solid-Phase Peptide Synthesis (SPPS), particularly when it is the C-terminal residue. The use of pre-loaded glycine resins or the incorporation of glycine esters like H-Gly-OEt can lead to frustrating side reactions that compromise yield and purity.
This guide is designed to move beyond simple protocols. It delves into the mechanistic underpinnings of common side reactions, providing you with the expert knowledge to not only troubleshoot failed syntheses but to proactively design robust protocols. We will explore the causality behind these experimental challenges and equip you with field-proven strategies to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction when using a C-terminal glycine, and why does it happen?
A1: The most prevalent and damaging side reaction is the formation of 2,5-diketopiperazine (DKP) .[1][2] This occurs when the deprotected N-terminal amine of the second amino acid in the chain performs an intramolecular nucleophilic attack on the ester linkage of the C-terminal glycine. This cyclization cleaves the dipeptide from the resin support, resulting in a significant loss of yield.[1] In many cases, this DKP byproduct is washed away, leading to a "traceless" failure where the final crude product shows low yield but few impurities, making diagnosis difficult.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: DKP formation is highly sequence-dependent.[2] Sequences where the second amino acid (penultimate residue) is Proline are exceptionally prone to this side reaction due to proline's rigid structure, which favors the necessary cis-amide bond conformation for cyclization.[1][3] Other sequences at high risk include those with sterically unhindered amino acids like Glycine itself (e.g., Gly-Gly) or other secondary amino acids.[1][3]
Q3: Besides DKP formation, what other side reactions should I be concerned about with C-terminal glycine?
A3: Racemization of the second amino acid being coupled to the resin-bound glycine is another critical issue.[4][5] The activation of the amino acid's carboxyl group can lead to the formation of a planar oxazolone intermediate or facilitate the direct abstraction of the α-proton, especially in the presence of a base.[5][6] This loss of stereochemistry results in the incorporation of the D-enantiomer, creating a diastereomeric impurity that is often difficult to separate from the desired peptide.
Q4: At what specific stage of the SPPS cycle do these side reactions primarily occur?
A4: The critical step for DKP formation is the Fmoc-deprotection of the second amino acid . The use of a base like piperidine creates the free N-terminal amine, which is the nucleophile that initiates the intramolecular cyclization.[1][7] Racemization primarily occurs during the amino acid activation and coupling step , where the carboxyl group is made highly reactive.[4]
Part 2: In-Depth Troubleshooting Guide
Issue #1: Catastrophic Yield Loss due to Diketopiperazine (DKP) Formation
This is the most common failure mode when synthesizing peptides with C-terminal Gly or Pro. Understanding the mechanism is key to its prevention.
After the successful coupling of the second amino acid, the resin-bound dipeptide is subjected to Fmoc deprotection. The newly liberated N-terminal amine of the second residue is now positioned to attack the C-terminal ester bond linking the first residue (glycine) to the resin. This intramolecular cyclization forms a stable six-membered ring (the DKP), cleaving the peptide from the support.
Caption: Mechanism of Diketopiperazine (DKP) Formation in SPPS.
| Factor | Influence on DKP Formation | Mechanistic Rationale |
| Peptide Sequence | High Impact: Pro or Gly at position 2 significantly increases risk. | Proline's structure pre-organizes the peptide backbone for cyclization. Glycine's lack of steric hindrance at both positions 1 and 2 facilitates the necessary bond rotations for the attack.[1][3] |
| Resin & Linker | High Impact: Standard Wang or PAM resins are highly susceptible. | The benzyl ester linkage of these resins is highly susceptible to nucleophilic attack by the terminal amine.[1] |
| Deprotection Base | High Impact: Standard 20% piperidine in DMF is a strong catalyst. | Piperidine not only removes the Fmoc group but also acts as an efficient base catalyst, accelerating the cyclization reaction.[3] |
| Temperature | Moderate Impact: Elevated temperatures increase the reaction rate. | Like most chemical reactions, the rate of DKP formation is accelerated by heat during both coupling and deprotection steps.[1] |
Here are three field-proven strategies to mitigate or eliminate DKP formation.
Strategy A: Utilize a Sterically Hindered Resin (Recommended)
The most effective method is to use a resin that sterically shields the ester linkage. The 2-Chlorotrityl Chloride (2-CTC) resin is the industry standard for this purpose.
-
Why it Works: The bulky trityl group provides steric hindrance that physically obstructs the intramolecular attack. Additionally, the peptide can be cleaved from 2-CTC resin under very mild acidic conditions that do not remove side-chain protecting groups, allowing for solution-phase fragment condensation if needed.[1]
-
Protocol: Loading Fmoc-Gly-OH onto 2-CTC Resin
-
Swell 1.0 g of 2-CTC resin (e.g., 1.5 mmol/g) in 10 mL of Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate vial, dissolve Fmoc-Gly-OH (0.5-0.7 eq. relative to resin capacity, e.g., 0.75 mmol) in 5 mL of DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq. relative to the amino acid, e.g., 1.5 mmol) to the amino acid solution and mix.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites, add 1.0 mL of methanol and agitate for 15 minutes.
-
Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Strategy B: Optimize Fmoc-Deprotection Conditions
If using a standard resin like Wang is unavoidable, modifying the deprotection conditions can significantly suppress DKP formation.
-
Why it Works: This approach replaces the harsh, catalytic 20% piperidine with a milder base cocktail that is still effective at Fmoc removal but less prone to catalyzing the cyclization.[2]
-
Protocol: Mild Fmoc-Deprotection for DKP-sensitive Sequences
-
After coupling the second amino acid, drain the coupling solution and wash the resin with DMF (3x).
-
Prepare a fresh solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-Methyl-2-pyrrolidone).
-
Add the mild deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a second portion of the mild deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with NMP or DMF (5x) before proceeding to the next coupling step.
-
Strategy C: Couple a Pre-Formed Dipeptide
This strategy bypasses the vulnerable dipeptidyl-resin intermediate altogether.
-
Why it Works: By synthesizing the first two amino acids as a dipeptide unit (e.g., Fmoc-Pro-Gly-OH) in solution and then coupling it to the resin, you skip the step where a free N-terminal amine is adjacent to the resin linkage.[1][3]
-
Protocol: Coupling a Dipeptide Unit
-
Load the resin with an appropriate handle or a different amino acid if your target sequence allows. For C-terminal glycine, this method requires coupling the dipeptide to a hydroxyl resin like Wang resin.
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the dipeptide (e.g., Fmoc-Xaa-Gly-OH, 3 eq.) with a coupling reagent like HCTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly and proceed with the synthesis as usual.
-
Issue #2: Racemization of the Penultimate (Second) Amino Acid
The loss of stereochemical integrity is a subtle but serious side reaction that can render a synthetic peptide biologically inactive.
During the activation of an N-protected amino acid for coupling, the carboxyl group is converted into a highly reactive species. This activated intermediate is susceptible to base-catalyzed abstraction of the α-proton, leading to a planar intermediate that can be attacked from either face by the resin-bound amine, resulting in a mixture of L and D isomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EDC to H-Gly-OEt Ratio for Protein Modification
As a Senior Application Scientist, I've frequently guided researchers through the nuances of protein modification. A common and powerful technique is the alteration of a protein's surface charge by converting negatively charged carboxyl groups (from aspartic and glutamic acid residues) into neutral amides. This is often achieved using the zero-length carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to couple a small amine, such as Glycine ethyl ester (H-Gly-OEt).
This guide is structured to move from foundational principles to practical application and troubleshooting. We will explore not just the "how" but the critical "why" behind each step, ensuring your experiments are both successful and reproducible.
Core Principles: The Chemistry of Carboxyl Modification
The covalent modification of protein carboxyl groups using EDC is a cornerstone of bioconjugation.[1] While it appears to be a straightforward reaction between a carboxyl group and an amine, the underlying mechanism in an aqueous environment is more complex and fraught with potential inefficiencies if not properly controlled.
EDC reacts with a protein's carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate.[2][3] This intermediate can then react with a primary amine (H-Gly-OEt) to form a stable amide bond. However, the O-acylisourea intermediate is extremely susceptible to hydrolysis, a competing reaction with water that regenerates the original carboxyl group and inactivates the EDC.[2][3] This hydrolysis is a primary cause of low modification yields.
To significantly improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is almost always included in the reaction.[1][4] NHS intercepts the unstable O-acylisourea intermediate to form a semi-stable NHS-ester. This NHS-ester is more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH, thereby rescuing the reaction from the primary failure pathway.[1][4] Therefore, this guide will focus on the scientifically validated EDC/NHS reaction system.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the modification process in a direct question-and-answer format.
Q1: My modification efficiency is very low or zero. What's the most likely cause?
A1: This is the most common issue and typically points to one of three areas: reaction conditions (pH and buffer), reagent quality, or incorrect stoichiometry.
-
Incorrect pH: The EDC/NHS reaction has a dual pH optimum. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0).[1][5] However, the reaction of the resulting NHS-ester with the primary amine of H-Gly-OEt is most efficient at pH 7.2-8.0.[5][6] Running the entire reaction at a single, suboptimal pH (e.g., 6.0 or 8.0) will compromise one of the steps.
-
Competing Buffers: The buffers you use are critical. Buffers containing primary amines (like Tris or Glycine) or carboxylates (like Acetate) will actively compete in the reaction, quenching the EDC or the activated protein.[8][9]
-
Solution: For the activation step, always use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid).[10] For the coupling step, PBS (phosphate-buffered saline) is acceptable.
-
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture (hygroscopic).[3][8] If they have been improperly stored or handled, they will hydrolyze and become inactive.
Q2: I'm observing significant protein precipitation during the reaction. Why is this happening?
A2: Protein precipitation or aggregation during an EDC coupling reaction is usually caused by one of two factors:
-
Isoelectric Point (pI): If the pH of your reaction buffer is too close to the pI of your protein, the protein's net surface charge will be close to zero. This minimizes intermolecular repulsion, making aggregation and precipitation far more likely.[5]
-
Solution: Ensure your reaction pH is at least 1-1.5 units away from your protein's pI. Since you are neutralizing acidic residues, the pI of the modified protein will increase. It is best to keep the reaction pH above the pI of the starting material if possible.
-
-
Excessive Crosslinking: EDC is a zero-length crosslinker, meaning it can link carboxyl groups on one protein to amine groups (e.g., lysine side chains) on another, causing polymerization and precipitation.[2] While H-Gly-OEt is intended to be the primary nucleophile, intermolecular crosslinking can still occur.
-
Solution: This is where stoichiometry is key. Use a large molar excess of H-Gly-OEt relative to the available protein amine groups. This ensures that an activated carboxyl group is statistically much more likely to encounter an H-Gly-OEt molecule than a lysine on a neighboring protein. See the stoichiometry table below for recommendations.
-
Q3: How do I determine the optimal molar ratios of EDC, NHS, and H-Gly-OEt?
A3: The optimal ratio is empirical and depends on the desired level of modification and the reactivity of your specific protein. However, there are well-established starting points. The goal is to saturate the reaction with the small molecule amine to outcompete other potential reactions.
| Target Modification Level | Molar Ratio (Protein-COOH : EDC : NHS : H-Gly-OEt) | Rationale & Field Insights |
| Low (~10-30%) | 1 : 10 : 10 : 1,000 | A moderate excess of EDC/NHS ensures efficient activation. The large excess of H-Gly-OEt is crucial to drive the reaction toward modification rather than protein-protein crosslinking. |
| Medium (~30-60%) | 1 : 25 : 25 : 5,000 | Increasing the EDC/NHS concentration drives the activation of more carboxyl groups, including those that may be less solvent-accessible. The H-Gly-OEt ratio is increased proportionally. |
| High (>60%) | 1 : 50 : 50 : 10,000+ | At these levels, you are pushing the reaction to its limit. This requires a significant excess of all reagents. Be vigilant for protein precipitation at these concentrations.[2] |
Note: The ratio is based on the number of available carboxyl groups (Asp + Glu residues) on the protein, not the total protein concentration.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistency often stems from subtle variations in reagent handling and pH control.
-
Reagent Preparation: As mentioned, EDC and NHS are moisture-sensitive. If you prepare a stock solution of EDC in aqueous buffer, its activity will decrease over time due to hydrolysis, with a half-life that is highly pH-dependent (much shorter at acidic pH).[13][14]
-
Solution: Always prepare EDC and NHS solutions fresh for each experiment.[15] Never store them in aqueous buffers for extended periods.
-
-
pH Control: Inadequate buffering can lead to pH shifts during the reaction, especially when adding acidic or basic reagents.
-
Solution: Use a high-quality buffer and ensure you are operating within its effective buffering range (e.g., MES is effective between pH 5.5 and 6.7). Verify the final pH of the reaction mixture with a calibrated pH meter after all components have been added.[5]
-
Experimental Protocols
Protocol 1: Standard Two-Step Protein Modification
This protocol provides a robust starting point for modifying a protein with H-Gly-OEt.
Materials:
-
Protein of interest (in a suitable buffer like PBS; buffer exchange if necessary)
-
EDC (MW: 191.7 g/mol )
-
Sulfo-NHS (MW: 217.14 g/mol )
-
H-Gly-OEt HCl (Glycine ethyl ester hydrochloride)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation:
-
Bring EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a solution of your protein at a known concentration (e.g., 2 mg/mL) in Activation Buffer. If your protein is in a different buffer, perform a buffer exchange into the Activation Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water), Sulfo-NHS (e.g., 10 mg/mL in water), and H-Gly-OEt.
-
-
Activation Step (pH 6.0):
-
To your protein solution, add EDC and Sulfo-NHS from your stock solutions to achieve the desired molar excess (e.g., 25-fold excess of each over available carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Coupling Step (pH 7.2-7.5):
-
Add a small volume of Coupling Buffer to raise the reaction pH to ~7.2-7.5.
-
Immediately add H-Gly-OEt to the desired final molar excess (e.g., 5,000-fold).
-
Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
To stop the reaction and hydrolyze any remaining NHS-esters, add Quenching Solution to a final concentration of 10-50 mM.[3]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired final storage buffer (e.g., PBS pH 7.4).
-
Protocol 2: Quantification of Modification
It is essential to quantify the extent of modification to validate your results. A simple method is to measure the remaining free amines after exhaustive modification of all carboxyls, but a more direct approach involves mass spectrometry.
Method: Intact Protein Mass Spectrometry
-
Take a small aliquot of your purified, modified protein and a sample of the unmodified starting material.
-
Desalt the samples thoroughly using a method suitable for mass spectrometry (e.g., C4 ZipTips).
-
Analyze both samples by ESI-MS (Electrospray Ionization Mass Spectrometry).
-
Each successful coupling of H-Gly-OEt to a carboxyl group results in the addition of the glycine ethyl group and the loss of water (H₂O), for a net mass increase of 87.09 Da per modification.
-
By comparing the mass spectrum of the modified protein to the unmodified protein, you can determine the distribution and average number of modifications.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Kou, G., et al. (2018). pH dependence of the rate of EDC hydrolysis. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. Retrieved from [Link]
-
Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. Retrieved from [Link]
-
ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from [Link]
-
ResearchGate. (2013). Conjugation with EDC. Retrieved from [Link]
-
ResearchGate. (2022). Why did protein not bind on the EDC/NHS activated surface?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]
-
Niether, D., & Wiegand, S. (2019). Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). European Physical Journal E: Soft Matter. Retrieved from [Link]
-
ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?. Retrieved from [Link]
-
ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Retrieved from [Link]
-
Gilles, M. A., Hudson, A. Q., & Borders, C. L. Jr. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. bio-rad.com [bio-rad.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptide Aggregation in Glycine-Containing Sequences
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of peptide aggregation, with a specific focus on sequences containing glycine residues. Peptide aggregation is a significant challenge, often leading to synthesis failures, purification difficulties, and loss of biological activity.[1] Glycine, due to its unique conformational flexibility, can play a dual role, sometimes mitigating and other times exacerbating these issues. This resource is designed to provide you with the mechanistic insights and practical protocols needed to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs) - The Role of Glycine in Peptide Aggregation
This section addresses the fundamental principles governing glycine's influence on peptide self-association.
Q1: Why is glycine considered a "problematic" amino acid in peptide sequences?
A: Glycine's role is complex and context-dependent. Its lack of a side chain provides high conformational flexibility.[2] This can be beneficial, as it may disrupt the formation of rigid secondary structures. However, this same flexibility can be detrimental. In certain sequence contexts, particularly within hydrophobic stretches or specific motifs like GxxxG, glycine allows peptide backbones to pack together more tightly than other amino acids, promoting the formation of highly stable β-sheet structures that are the hallmark of amyloid-like fibrils.[3][4][5][6] Therefore, glycine can act as a key stabilization motif for aggregation-prone structures.
Q2: Does glycine always promote aggregation?
A: No. In many cases, glycine residues are conserved in proteins precisely for their ability to inhibit aggregation by increasing the conformational entropy of the unfolded state, making the ordered, aggregated state less favorable.[7] Aggregation is highly sequence-dependent.[8] The problem often arises when glycine is part of a sequence that has an intrinsic propensity to form β-sheets. For example, the Gly-Ala-Val (GAV) motif has been identified as critical for the fibrillization of α-synuclein.[9][10]
Q3: What are the primary drivers of peptide aggregation during synthesis and handling?
A: Aggregation is driven by intermolecular interactions. During Solid-Phase Peptide Synthesis (SPPS), as the peptide chain elongates on the resin, it can fold and self-associate through hydrogen bonds, forming insoluble secondary structures that block reactive sites. This is particularly common in hydrophobic sequences.[11] Post-synthesis, factors influencing aggregation include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular events.
-
pH: Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[12][13]
-
Ionic Strength: Salts can either screen repulsive charges, promoting aggregation, or stabilize the native state through Hofmeister effects.[12]
-
Temperature: Can increase the rate of aggregation and impact the stability of the peptide.[13][14]
-
Solvent: The choice of solvent is critical for disrupting the intermolecular forces that lead to aggregation.
Section 2: Troubleshooting Guide - From Synthesis to Solution
This section provides practical, step-by-step solutions to common problems encountered during your experiments.
Problem: My solid-phase peptide synthesis (SPPS) is failing. I'm seeing low yields and incomplete coupling/deprotection, especially after adding a glycine.
This is a classic sign of on-resin aggregation. The peptide chains are collapsing onto themselves, making the N-terminus inaccessible for the next reaction step.
Solution Workflow for SPPS Aggregation
Caption: Workflow for troubleshooting on-resin peptide aggregation.
Detailed Troubleshooting Steps:
-
Change Solvents: Switch from standard Dichloromethane (DCM) or Dimethylformamide (DMF) to more powerful, hydrogen-bond-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[11]
-
Elevate Temperature: Increasing the coupling temperature (e.g., to 50-75°C) or using microwave-assisted synthesis can significantly speed up coupling reactions, allowing them to complete before aggregation occurs.[11][15][16]
-
Incorporate "Structure-Breaking" Elements (Requires Resynthesis): This is the most robust strategy.
-
Backbone Protection: Substitute a standard Fmoc-Gly-OH with an Fmoc-Gly(Dmb)-OH or Fmoc-Gly(Hmb)-OH derivative. The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically prevents the inter-chain hydrogen bonding that causes β-sheet formation. This protection is cleaved during the final TFA treatment. For sequences with Gly-Gly or Ala-Gly motifs, using a pre-formed dipeptide like Fmoc-Ala-(Dmb)Gly-OH is highly effective.[16]
-
Pseudoproline Dipeptides: If your sequence has a Serine or Threonine near the problematic glycine, introducing it as part of a pseudoproline dipeptide creates a "kink" in the peptide backbone that disrupts secondary structure formation.[11][16]
-
| Strategy | Mechanism | When to Use | Key Consideration |
| Solvent Change (e.g., NMP, DMSO) | Disrupts hydrogen bonds, improves solvation of peptide chains. | Mild to moderate aggregation; first line of defense. | Ensure compatibility with your synthesizer and other reagents. |
| Elevated Temperature / Microwave | Increases reaction kinetics to outpace aggregation kinetics. | When coupling is slow for known "difficult" sequences. | May increase risk of side reactions (e.g., racemization) for sensitive residues like His, Cys.[16] |
| Backbone Protection (Dmb/Hmb) | Sterically blocks backbone N-H from forming hydrogen bonds. | Severe aggregation, especially in hydrophobic or Gly-rich regions. | Requires purchase of special amino acid derivatives. Acylation onto the Hmb/Dmb-protected amine can be slower. |
| Pseudoproline Dipeptides | Introduces a temporary "kink" in the peptide backbone.[11] | When Ser or Thr residues are present in the sequence near the aggregation site. | Introduces two residues at once; synthesis program must be adjusted accordingly. |
Problem: My purified, lyophilized peptide won't dissolve.
This is a common post-purification challenge, especially for hydrophobic or aggregation-prone sequences. Do not assume the peptide is unusable. A systematic solubilization strategy is required.
Systematic Solubilization Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices. | Semantic Scholar [semanticscholar.org]
- 4. Structural role of glycine in amyloid fibrils formed from transmembrane alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A glycine zipper motif mediates the formation of toxic β-amyloid oligomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Problematic sequences in the synthesis of G-protein peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A peptide motif consisting of glycine, alanine, and valine is required for the fibrillization and cytotoxicity of human alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: H-Gly-OEt (Glycine Ethyl Ester Hydrochloride)
Welcome to the technical support center for H-Gly-OEt (Glycine Ethyl Ester Hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impurities commonly encountered with this reagent. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in H-Gly-OEt?
-
Why is diketopiperazine formation a concern and how can I prevent it?
-
What causes the presence of free glycine in my H-Gly-OEt sample?
-
How does water content affect the stability and purity of H-Gly-OEt?
-
My H-Gly-OEt has a yellowish tint. What could be the cause?
-
-
Troubleshooting Guides
-
Troubleshooting Impurity Peaks in HPLC Analysis
-
Protocol for Recrystallization of H-Gly-OEt
-
-
Diagrams of Impurity Formation
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in H-Gly-OEt?
A1: The purity of H-Gly-OEt is critical for its successful application, particularly in peptide synthesis. Impurities can arise from the synthetic route, degradation during storage, or improper handling. It is essential to be aware of these potential contaminants to mitigate their impact on your research.
The most prevalent impurities are summarized in the table below:
| Impurity | Origin | Potential Impact |
| Glycine | Hydrolysis of the ethyl ester | Can interfere with reaction stoichiometry and introduce a free carboxyl group. |
| 2,5-Diketopiperazine (Glycine Anhydride) | Intramolecular cyclization of Gly-Gly-OEt or intermolecular condensation of two H-Gly-OEt molecules.[1][2] | A common and often difficult-to-remove impurity that can terminate peptide chain growth. |
| Glycine Oligomers (e.g., H-Gly-Gly-OEt) | Polymerization of H-Gly-OEt | Can lead to a mixture of peptide lengths and complicate purification. |
| Ethanol | Residual solvent from synthesis or recrystallization | Can affect reaction concentrations and introduce unwanted reactivity. |
| Water | Absorption from the atmosphere or incomplete drying | Promotes hydrolysis of the ester to form glycine.[3] |
| Ammonium Chloride | Byproduct of certain synthetic routes[4][5] | An inorganic salt that can affect solubility and downstream processing. |
| Unreacted Starting Materials | Incomplete reaction during synthesis | Can include glycine and reagents like thionyl chloride.[6][7] |
Q2: Why is diketopiperazine formation a concern and how can I prevent it?
A2: 2,5-Diketopiperazine (DKP), also known as glycine anhydride, is a cyclic dipeptide formed from two glycine molecules. Its formation is a significant issue, especially in peptide synthesis, as it represents a termination point for the growing peptide chain.[8] The formation of DKP from amino acid esters is a well-documented side reaction.[1][9]
Mechanism of Formation: The primary route to DKP formation from H-Gly-OEt involves the neutralization of the hydrochloride salt to the free base. The free amino group of one H-Gly-OEt molecule can then nucleophilically attack the carbonyl carbon of a second molecule, leading to the formation of a linear dipeptide ester, H-Gly-Gly-OEt. This dipeptide can then undergo rapid intramolecular cyclization to form the stable six-membered DKP ring, releasing ethanol.
Prevention Strategies:
-
Maintain a Low pH: The hydrochloride salt of H-Gly-OEt is stable.[10] Avoid exposing it to basic conditions for extended periods, as this will generate the more reactive free base. When using H-Gly-OEt in a reaction, it is often added to the reaction mixture as the hydrochloride salt, with the base for neutralization being added in situ.
-
Low Temperatures: Store H-Gly-OEt in a cool, dry place.[10][11] The rate of DKP formation, like most chemical reactions, is temperature-dependent.
-
Anhydrous Conditions: Minimize exposure to moisture, as water can facilitate the reactions leading to DKP formation.
-
Immediate Use After Neutralization: If the free base of glycine ethyl ester is required, it should be generated immediately before use and used without delay.
Q3: What causes the presence of free glycine in my H-Gly-OEt sample?
A3: The presence of free glycine as an impurity is almost always due to the hydrolysis of the ethyl ester bond in H-Gly-OEt.[3] This is a common degradation pathway, particularly if the material has been improperly stored or handled.
Causality:
-
Exposure to Moisture: Water is the key reactant in the hydrolysis of the ester. H-Gly-OEt is hygroscopic, and exposure to atmospheric moisture can be sufficient to cause noticeable degradation over time.
-
Presence of Acid or Base: Hydrolysis can be catalyzed by both acidic and basic conditions. While the hydrochloride salt provides some acidic character, contamination with stronger acids or bases can accelerate the process.
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolysis. Long-term storage at room temperature, especially in a humid environment, is detrimental.
Preventative Measures:
-
Proper Storage: Store H-Gly-OEt in a tightly sealed container in a desiccator or a controlled low-humidity environment.[10] For long-term storage, refrigeration (0-8°C) is recommended.[11]
-
Use of Anhydrous Solvents: When using H-Gly-OEt in reactions, ensure that the solvents are anhydrous to prevent hydrolysis during your experiment.
Q4: How does water content affect the stability and purity of H-Gly-OEt?
A4: Water content is a critical quality attribute for H-Gly-OEt. As mentioned in the previous question, water is a reactant in the primary degradation pathway: hydrolysis of the ester to form free glycine.[3]
Impact of Water:
-
Initiates Degradation: The presence of water directly leads to the formation of glycine impurity.
-
Promotes Dimerization and Oligomerization: The presence of moisture can also create conditions that are more favorable for the formation of diketopiperazine and linear oligomers.
-
Affects Stoichiometry: If you are using H-Gly-OEt in a reaction, a significant water content means you are adding less of the active reagent than calculated by weight, which will affect your reaction stoichiometry.
Recommended Action:
-
Check the Certificate of Analysis (CoA): The CoA for your batch of H-Gly-OEt should specify the water content, often determined by Karl Fischer titration.[12]
-
Dry Before Use: If you suspect your material has absorbed moisture, it can be dried under high vacuum over a desiccant such as phosphorus pentoxide.
Q5: My H-Gly-OEt has a yellowish tint. What could be the cause?
A5: H-Gly-OEt should be a white to off-white crystalline powder.[10][13] A yellowish or discolored appearance can be indicative of impurities, which may have formed during synthesis or through degradation.
Potential Causes:
-
Side Reactions During Synthesis: In some synthetic preparations, side reactions can lead to colored byproducts, especially if the reaction temperature was not well-controlled.
-
Degradation Products: While the primary degradation products (glycine, DKP) are typically white, complex side reactions or the presence of trace impurities from starting materials could lead to colored compounds.
-
Contamination: Contamination from storage containers or handling equipment could also be a source of discoloration.
Recommended Course of Action:
-
Assess Purity: The first step is to assess the purity of the material using an appropriate analytical technique, such as HPLC or ¹H NMR.
-
Consider Purification: If the purity is found to be unacceptable, recrystallization from absolute ethanol is a common and effective purification method.[4][14]
Troubleshooting Guides
Troubleshooting Impurity Peaks in HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of H-Gly-OEt.[12][15] The appearance of unexpected peaks can be diagnosed and addressed systematically.
| Observation | Potential Cause | Troubleshooting Steps |
| Peak at the retention time of Glycine | Hydrolysis of H-Gly-OEt. | - Confirm the identity of the peak by co-injection with a glycine standard.- Review storage conditions of the H-Gly-OEt.- Ensure the mobile phase is not promoting hydrolysis. |
| Early eluting, broad peak | Ammonium chloride or other inorganic salts. | - Use a detector that is less sensitive to inorganic salts (e.g., ELSD) if available.- These impurities are often removed by recrystallization. |
| Peak with a mass corresponding to DKP (m/z 114) | 2,5-Diketopiperazine formation. | - Confirm with a mass spectrometer.- Review sample preparation; avoid basic conditions.- Consider that DKP can sometimes form in the HPLC injector if the conditions are favorable. |
| Multiple, late-eluting peaks | Glycine oligomers. | - Use a gradient elution method to resolve the peaks.- Mass spectrometry can help identify the chain length of the oligomers. |
Protocol for Recrystallization of H-Gly-OEt
This protocol is designed to remove many common impurities, including unreacted starting materials, some degradation products, and inorganic salts.[4][14]
Materials:
-
Crude H-Gly-OEt
-
Absolute Ethanol (Anhydrous)
-
Heating mantle with magnetic stirring
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In a clean, dry Erlenmeyer flask, add the crude H-Gly-OEt. For every 1 gram of crude material, add approximately 3-5 mL of absolute ethanol.
-
Heating: Gently heat the mixture with stirring until the H-Gly-OEt is completely dissolved. Avoid boiling for extended periods.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Fine white needles of pure H-Gly-OEt should begin to form.[4]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all traces of ethanol.
-
Purity Check: Confirm the purity of the recrystallized material using HPLC or another suitable analytical method.
Diagrams of Impurity Formation
The following diagrams illustrate the chemical pathways for the formation of the most common impurities in H-Gly-OEt.
Caption: Key impurity formation pathways from H-Gly-OEt.
References
- Jencks, W. P., & Cordes, S. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(1), 165-169.
- Wojciechowski, F., & Hudson, R. H. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(10), 3807–3814.
-
Organic Syntheses Procedure. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
- Google Patents. (n.d.). CN101891638A - Method for producing glycine and glycine ester hydrochloride.
-
Chem-Impex. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 623-33-6 Glycine ethyl ester hydrochloride Impurity. Retrieved from [Link]
-
PubMed. (n.d.). Diketopiperazine-mediated peptide formation in aqueous solution. Retrieved from [Link]
- Wang, W., et al. (2022).
-
Aapptec Peptides. (n.d.). H-Gly-OEt HCl [623-33-6]. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). H-Gly-Gly-OEt · HCl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Glycine-impurities. Retrieved from [Link]
- Jia, T. Z., & Szostak, J. W. (2019).
- Wang, W., et al. (2022).
-
Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]
-
Selected Methods of Analysis. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223.
-
PubMed. (n.d.). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Retrieved from [Link]
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 7. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Glycine Ethyl Ester Hydrochloride | 623-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. CN101891638A - Method for producing glycine and glycine ester hydrochloride - Google Patents [patents.google.com]
- 15. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Low coupling efficiency of H-Gly-Oet and potential solutions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for challenges associated with the coupling of Glycine ethyl ester (H-Gly-OEt). We understand that low coupling efficiency with this reagent can be a significant bottleneck in your synthesis workflows. This document is designed to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of H-Gly-OEt?
Low coupling efficiency when using H-Gly-OEt as the amine component typically stems from two main issues:
-
Reduced Nucleophilicity: The electron-withdrawing effect of the ethyl ester group slightly deactivates the adjacent amino group, making it a less potent nucleophile compared to a free amino acid or an alkyl amine.
-
Diketopiperazine (DKP) Formation: This is the most significant and common side reaction. After successfully coupling the first amino acid to H-Gly-OEt, subsequent N-terminal deprotection yields a dipeptide ester (e.g., H-Xaa-Gly-OEt). This intermediate is highly prone to intramolecular cyclization, where the terminal amino group attacks the ethyl ester carbonyl. This forms a stable six-membered ring, the 2,5-diketopiperazine, which truncates the desired peptide and terminates the synthesis sequence.[1][2][3][4][5]
Q2: How can I identify if diketopiperazine (DKP) formation is the cause of my low yield?
DKP formation should be suspected if you observe the following:
-
A significant loss of product after the coupling of the second amino acid.
-
The appearance of a major, lower molecular weight byproduct in your HPLC or MS analysis, corresponding to the mass of the cyclized dipeptide (e.g., cyclo(Xaa-Gly)).
-
The reaction stalls, and starting material (the activated N-protected amino acid) is consumed, but the desired product does not form proportionally. This occurs because the H-Gly-OEt component is being consumed by the cyclization of the newly formed dipeptide.
The propensity for DKP formation is highest when Glycine or Proline are the C-terminal residues in the dipeptide ester.[3][4]
Q3: Are certain coupling reagents more effective for reactions involving H-Gly-OEt?
Yes, the choice of coupling reagent is critical. For challenging couplings, including those susceptible to side reactions or involving less reactive components, high-potency reagents are recommended.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are generally more effective than standard carbodiimides (DCC, DIC) or even HBTU.[6][7] HATU forms highly reactive OAt esters, while COMU, an Oxyma-based reagent, offers comparable reactivity with improved safety and solubility profiles.[7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They are known for rapid coupling rates and can be particularly effective in minimizing side reactions.[8]
Using a more powerful reagent accelerates the desired intermolecular coupling, allowing it to outcompete the intramolecular DKP side reaction.
Q4: My H-Gly-OEt is a hydrochloride salt. How does this impact the reaction?
H-Gly-OEt is most commonly supplied as a hydrochloride salt (H-Gly-OEt·HCl) to improve its stability and shelf-life.[9] The protonated amino group is not nucleophilic and cannot participate in the coupling reaction. Therefore, it is essential to add a non-nucleophilic tertiary base to the reaction mixture to neutralize the salt and liberate the free amine.
-
Recommended Bases: Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-collidine are standard choices.
-
Stoichiometry: At least one equivalent of base is required for neutralization. However, most standard coupling protocols that use uronium/phosphonium reagents already call for 2-3 equivalents of base, which is sufficient for both neutralization and facilitating the coupling.[10] Always ensure the base is added and mixed before or concurrently with the coupling reagent.
Troubleshooting Guide for Low H-Gly-OEt Coupling Efficiency
This section provides a systematic approach to diagnosing and solving common issues.
| Problem | Potential Cause | Proposed Solution & Scientific Rationale |
| Low or No Product Formation | 1. Inadequate Carboxyl Activation | Solution: Switch to a more potent coupling reagent. Rationale: Standard reagents like DCC/DIC may not activate the carboxylic acid sufficiently to react with the slightly deactivated amine of H-Gly-OEt. Uronium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP) generate more reactive intermediates (OAt, Oxyma, or OBt esters), driving the reaction forward more efficiently.[6][7][11] |
| 2. Incomplete Neutralization of H-Gly-OEt·HCl | Solution: Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used relative to the H-Gly-OEt·HCl. Rationale: The amino group must be in its free, unprotonated state to act as a nucleophile. Insufficient base will result in a portion of the H-Gly-OEt remaining as the unreactive ammonium salt. | |
| Product Yield Drops Significantly After Second Coupling | 3. Dominant Diketopiperazine (DKP) Formation | Solution A: Use a Dipeptide Synthon. Instead of stepwise coupling, synthesize or purchase the N-protected dipeptide (e.g., Fmoc-Xaa-Gly-OH) and couple it as a single unit. Rationale: This strategy completely bypasses the formation of the unstable H-Xaa-Gly-OEt intermediate, which is the direct precursor to DKP.[12] Solution B: Lower Reaction Temperature. Perform the coupling at 0°C. Rationale: Intramolecular cyclization has a higher activation energy than the desired intermolecular coupling. Lowering the temperature will disproportionately slow the side reaction. |
| Reaction is Sluggish and Incomplete | 4. Peptide Aggregation | Solution: Use a more effective solvent system or chaotropic salts. Rationale: Glycine-rich sequences can lead to the formation of secondary structures and aggregation, especially in solid-phase synthesis, which physically blocks reactive sites.[13] Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can disrupt these structures and improve solvation.[14] |
| 5. Steric Hindrance | Solution: Increase coupling time and/or use "double coupling". Rationale: If the N-protected amino acid being coupled has a bulky side chain (e.g., Val, Ile), steric hindrance can slow the reaction.[15][16] Repeating the coupling step with fresh reagents (double coupling) can help drive the reaction to completion.[11][17] |
Data Presentation: Comparison of Common Coupling Reagents
The table below summarizes the characteristics of various coupling reagents relevant for challenging reactions.
| Reagent | Acronym | Activating Species | Relative Reactivity | Notes |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Low-Moderate | Byproduct (DCU) is insoluble; not ideal for SPPS. Risk of racemization.[7][8] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | OBt ester | High | Byproducts are water-soluble. Rapid coupling reactions.[8] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | OAt ester | Very High | Excellent for sterically hindered couplings and reducing racemization.[6][7][11] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU® | Oxyma ester | Very High | High reactivity comparable to HATU, but with improved safety profile (non-explosive).[7] |
Visualizations
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical competition between the desired peptide elongation and the DKP side reaction that occurs after the formation of the dipeptide ester intermediate.
Caption: Competing pathways after dipeptide ester formation.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve low coupling efficiency.
Caption: Troubleshooting workflow for H-Gly-OEt coupling.
Experimental Protocols
Protocol 1: Optimized Coupling of an N-Fmoc Amino Acid to H-Gly-OEt using COMU
This protocol is designed to maximize the rate of the desired intermolecular coupling.
-
Reagent Preparation:
-
In a clean, dry reaction vessel, dissolve the N-Fmoc protected amino acid (1.0 eq) and H-Gly-OEt·HCl (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 1-2 minutes.
-
-
Activation and Coupling:
-
In a separate vial, dissolve COMU (1.05 eq) in a small amount of DMF.
-
Add the COMU solution to the reaction vessel containing the amino acid and amine.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: DKP Mitigation Strategy using an N-Fmoc-Dipeptide Synthon
This protocol bypasses the problematic dipeptide ester intermediate. It assumes the goal is to create the peptide H-Ala-Gly-Xaa...
-
Reagent Preparation:
-
Dissolve Fmoc-Ala-Gly-OH (1.0 eq) and your amine component (H-Xaa-OR, 1.1 eq) in anhydrous DMF.
-
-
Activation and Coupling:
-
Add the coupling reagent (e.g., HATU, 1.05 eq) and base (e.g., DIPEA, 2.5 eq) to the reaction mixture.
-
Stir at room temperature and monitor as described in Protocol 1.
-
-
Work-up and Deprotection:
-
Perform an aqueous work-up as described in Protocol 1 to isolate the protected tripeptide, Fmoc-Ala-Gly-Xaa-OR.
-
The Fmoc group can then be removed under standard conditions (e.g., 20% piperidine in DMF) to yield the desired tripeptide amine, H-Ala-Gly-Xaa-OR, without the risk of DKP formation at the Glycine position.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]
-
Pennington, M. W., & Byrnes, M. F. (1994). Procedures to Improve Difficult Couplings. Methods in Molecular Biology, 35, 51-66. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved January 11, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). A comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. [Link]
-
Wang, P., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220. [Link]
-
Alptürk, O., et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 457-468. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved January 11, 2026, from [Link]
-
Gucsik, A. K., & Lareau, R. D. (2014). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 25(6), 1034–1043. [Link]
-
Tam, J. P. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 11, 2026, from [Link]
-
Wang, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 131–141. [Link]
-
Stork, G., et al. (1976). Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry, 41(21), 3491–3493. [Link]
-
Vankayala, B. K., & Ramakrishna, S. (2017). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Nagayama, M., Takaoka, O., Inomata, K., & Yamagata, Y. (1995). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 25(6), 547-559. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
-
Atherton, E., et al. (1975). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (13), 537-539. [Link]
-
ChemBeo. (2025). How Glycine Ethyl Ester Hydrochloride Enhances Peptide Synthesis and Research. Retrieved January 11, 2026, from [Link]
-
Hudson, D. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(7), 2843-2852. [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
-
Figshare. (n.d.). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
Sources
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Impact of pH on H-Gly-OEt Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of pH in H-Gly-OEt (glycine ethyl ester hydrochloride) coupling reactions, particularly those mediated by carbodiimides like EDC in the presence of NHS or Sulfo-NHS.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Amide Product
Question: I performed an EDC/NHS coupling reaction between my carboxylic acid-containing molecule and H-Gly-OEt, but I'm observing a very low yield of my final product. What are the likely pH-related causes?
Answer:
Low yield in carbodiimide-mediated couplings is frequently traced back to suboptimal pH at one of two critical stages of the reaction. The overall process involves two distinct steps with conflicting pH optima:
-
Carboxyl Activation: The activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the O-acylisourea intermediate is most efficient under slightly acidic conditions (pH 4.5–6.0).[1][2] In this range, a sufficient concentration of the carboxylate anion is present to react with EDC, which is itself more stable at acidic pH. If the pH is too low (below 4.0), the carboxyl group will be fully protonated and unreactive.
-
Nucleophilic Attack by Amine: The subsequent reaction of the activated ester (e.g., NHS-ester) with the amine of H-Gly-OEt requires the amine to be in its unprotonated, nucleophilic form (-NH₂).[1] The pKa of the amino group in glycine ethyl ester is approximately 7.7. To ensure a significant population of the reactive, deprotonated amine, the pH should be neutral to slightly basic (pH 7.2–8.0).[1] At acidic pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).
Troubleshooting Steps:
-
Adopt a Two-Step pH Protocol: For maximum yield, perform the reaction in two distinct pH stages.[1][3]
-
Activation Step: Dissolve your carboxylic acid-containing molecule in a non-amine, non-carboxylate buffer such as 0.1 M MES at pH 5.0-6.0.[1][3] Add EDC and NHS (or Sulfo-NHS) and allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling Step: Raise the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer like phosphate-buffered saline (PBS).[3][4] Immediately add your H-Gly-OEt solution.
-
-
Verify pH After Reagent Addition: The addition of reagents, especially if they are prepared in acidic or basic solutions, can shift the pH of the reaction buffer. Always verify the pH of the final reaction mixture with a calibrated pH meter after all components have been added.
-
Consider a "One-Pot" Compromise (with caution): If a two-step protocol is not feasible, a single-pH or "one-pot" reaction can be performed in the pH range of 6.0-7.5.[1] Be aware that this is a compromise; the activation step is less efficient at the higher end of this range, while at the lower end, the amine nucleophilicity is reduced. This approach often results in lower yields compared to the two-step method.
Issue 2: Significant Formation of N-Acylurea Byproduct
Question: My mass spectrometry analysis shows a major peak corresponding to an N-acylurea adduct, which is reducing the purity and yield of my desired product. How is this related to pH?
Answer:
The formation of an N-acylurea byproduct is a classic side reaction in carbodiimide chemistry.[5] It occurs when the highly reactive O-acylisourea intermediate, formed during the activation step, undergoes an intramolecular rearrangement to the stable N-acylurea instead of reacting with the intended nucleophile (either NHS or the amine).
This side reaction is particularly problematic under the following conditions:
-
Neutral to Basic pH During Activation: The O-acylisourea intermediate is less stable at higher pH values. If the initial activation step is performed at a pH above 6.0, its rearrangement to N-acylurea can compete more effectively with the desired reaction with NHS.
-
Insufficient Nucleophile Concentration: If the concentration of NHS (during activation) or H-Gly-OEt (during coupling) is too low, the O-acylisourea intermediate has more time to rearrange.
Troubleshooting Steps:
-
Strictly Adhere to Acidic Activation: Ensure the initial activation of your carboxylic acid with EDC is performed in the optimal acidic pH range of 4.5-6.0 to stabilize the O-acylisourea intermediate and favor its reaction with NHS.[1][3]
-
Use an Additive (NHS/Sulfo-NHS): The primary role of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is to rapidly convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS-ester.[6] This significantly minimizes the opportunity for N-acylurea formation. Always use EDC in combination with NHS or Sulfo-NHS.
-
Ensure Stoichiometry: Use a slight excess of EDC and NHS relative to your carboxylic acid to drive the formation of the NHS-ester efficiently.
Issue 3: Evidence of Racemization in Chiral Molecules
Question: My starting material contains a chiral center adjacent to the activated carboxyl group. I'm observing epimerization in my final product. Can pH influence the rate of racemization?
Answer:
Yes, pH is a critical factor in controlling racemization during peptide coupling. Racemization primarily occurs through the formation of an intermediate oxazolone (or azlactone) from the activated amino acid.[7] The abstraction of the alpha-proton from this intermediate by a base leads to loss of stereochemical integrity.[7]
Factors Increasing Racemization Risk:
-
High pH/Excess Base: The presence of a base is required for the deprotonation step that leads to racemization. Conducting the coupling reaction at a high pH (e.g., > 8.5) or using an excessive amount of tertiary amine base (like DIEA or NMM) significantly increases the risk.[7]
-
Over-activation: Using highly reactive coupling reagents or allowing for extended activation times can promote oxazolone formation.[5]
Troubleshooting Steps:
-
Maintain Optimal pH: Keep the coupling pH within the recommended 7.2-8.0 range. Avoid excessively basic conditions.
-
Use Racemization-Suppressing Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are highly effective at suppressing racemization when used with carbodiimides.[6] They are strongly recommended for all couplings involving chiral centers.
-
Control Base Stoichiometry: If a tertiary amine base is required (e.g., when using the hydrochloride salt of H-Gly-OEt), use the minimum amount necessary to neutralize the salt and facilitate the reaction. Typically, 1 to 2 equivalents are sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the ideal buffer for H-Gly-OEt coupling reactions?
A1: The choice of buffer is critical. You must use a buffer that does not contain primary or secondary amines (like Tris or glycine) or carboxylates (like acetate or citrate), as these will compete with your reactants.
-
For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is the buffer of choice.[1][3]
-
For the coupling step (pH 7.2-8.0): PBS (phosphate-buffered saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are excellent choices.[3][4]
Q2: Why is the hydrolysis of the activated ester a concern, and how is it related to pH?
A2: The activated NHS-ester is susceptible to hydrolysis, where it reacts with water to regenerate the original carboxylic acid. This is a competitive side reaction that lowers the yield of the desired amide. The rate of hydrolysis is highly pH-dependent; it increases significantly with increasing pH. For example, NHS-esters have a half-life of 4-5 hours at pH 7, but only 10 minutes at pH 8.6.[4] This is another reason to avoid excessively basic conditions and to perform the coupling step promptly after pH adjustment.
Q3: My protein aggregates when I try to couple it with H-Gly-OEt. Is this a pH issue?
A3: Yes, pH can be a direct cause of protein aggregation. If the pH of your reaction buffer is close to the isoelectric point (pI) of your protein, the protein's net charge will be near zero. This minimizes electrostatic repulsion between molecules, leading to aggregation and precipitation.[1] To avoid this, ensure your reaction pH is at least 1-2 units away from the pI of your protein.
Q4: Can I pre-mix EDC, NHS, and H-Gly-OEt and then add my carboxylic acid?
A4: This is not recommended. EDC is most effective at activating the carboxyl group first. Pre-mixing all components can lead to a variety of side reactions and inefficient coupling. The sequential, pH-staged addition described in the troubleshooting guide (activate carboxyl first, then add amine at adjusted pH) provides the most reliable and highest-yielding results.
Quantitative Data Summary
The following table summarizes the impact of pH on the key steps and potential side reactions in a typical EDC/NHS-mediated H-Gly-OEt coupling.
| pH Range | Carboxyl Activation Efficiency | Amine (H-Gly-OEt) Nucleophilicity | NHS-Ester Stability (vs. Hydrolysis) | Risk of Racemization | Overall Recommendation |
| 4.5 - 6.0 | Optimal [1][3] | Low (Amine is protonated) | High | Low | Ideal for Activation Step |
| 6.0 - 7.2 | Moderate | Moderate | Moderate | Moderate | Compromise for "One-Pot" |
| 7.2 - 8.0 | Suboptimal | Optimal [1] | Decreasing | Moderate | Ideal for Coupling Step |
| > 8.5 | Low | Optimal | Low (Rapid hydrolysis)[4] | High | Not Recommended |
Experimental Workflow & Protocols
Visualizing the pH Optimization Workflow
The following diagram illustrates the decision-making process for optimizing pH in an H-Gly-OEt coupling reaction.
Caption: Workflow for a two-step pH-optimized H-Gly-OEt coupling reaction.
Detailed Step-by-Step Protocol (Two-Step Method)
This protocol is a general guideline for coupling a carboxyl-containing molecule to H-Gly-OEt using EDC and NHS.
Materials:
-
Carboxylic acid-containing molecule ("Molecule-COOH")
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (PBS)
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Calibrated pH meter
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Preparation: Bring all reagents to room temperature before use. Prepare stock solutions of EDC and NHS fresh in ultrapure water or Activation Buffer immediately before the experiment.[1]
-
Activation of Carboxylic Acid: a. Dissolve your Molecule-COOH in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL). b. Add EDC (e.g., 1.5 equivalents relative to Molecule-COOH) and NHS (e.g., 1.5 equivalents) to the solution. c. Stir the reaction for 15-30 minutes at room temperature to form the NHS-ester.
-
pH Adjustment for Coupling: a. Immediately proceed to the coupling step. If your activated molecule is stable, you can optionally remove excess EDC and byproducts via a desalting column equilibrated with Coupling Buffer.[3] b. If not performing buffer exchange, carefully add Coupling Buffer or a dilute base (e.g., 0.1 M NaOH) to the reaction mixture to raise the pH to 7.2. Verify with a pH meter.
-
Coupling with H-Gly-OEt: a. Dissolve H-Gly-OEt·HCl (e.g., 10-50 equivalents) in a small amount of Coupling Buffer. b. Immediately add the H-Gly-OEt solution to the pH-adjusted activated molecule solution. c. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.
-
Quenching: a. Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining, unreacted NHS-esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
References
-
ResearchGate. EDC/NHS activation of a surface? Available from: [Link].
-
Interchim. NHS / sulfo-NHS. Available from: [Link].
-
Wu, L. F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications, 56(95), 15155-15158. Available from: [Link].
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 798(1-2), 107-114. Available from: [Link].
-
Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Available from: [Link].
-
ResearchGate. pH Optimization of Amidation via Carbodiimides. Available from: [Link].
-
Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. Available from: [Link].
-
Bio-Synthesis Inc. How to Optimize Peptide Synthesis? Available from: [Link].
-
ResearchGate. pH of the reaction of acid anhydrides with amine groups to form amide bonds? Available from: [Link].
-
Roh, H. G., & Zydney, A. L. (2015). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 54(33), 8116-8121. Available from: [Link].
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link].
-
Wu, L. F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications, 56(95), 15155-15158. Available from: [Link].
-
ResearchGate. (PDF) pH-Dependent peptide bond formation by the selective coupling of a-amino acids in water. Available from: [Link].
-
de Figueiredo, R. M., & Campagne, J. M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2021(24), 3433-3446. Available from: [Link].
-
Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available from: [Link].
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link].
-
ResearchGate. Peptide Racemization. Available from: [Link].
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link].
-
ResearchGate. Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Available from: [Link].
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].
-
GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link].
-
Chemistry For Everyone. How Does PH Affect Peptide Bonds? YouTube. Available from: [Link].
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available from: [Link].
-
Wageningen University & Research. Kinetics of the glucose/glycine Maillard reaction pathways: influences of pH and reactant initial concentrations. Available from: [Link].
-
Krisch, M. K., et al. (2007). pH dependence of the electronic structure of glycine. The Journal of Physical Chemistry B, 111(46), 13282-13291. Available from: [Link].
-
ResearchGate. Kinetics of the glucose/glycine Maillard reaction pathways: Influences of pH and reactant initial concentrations. Available from: [Link].
-
ResearchGate. (PDF) T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. Available from: [Link].
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- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Coupling Strategies for H-Gly-OEt
Welcome to the technical support center. As Senior Application Scientists, we understand that successful peptide synthesis hinges on the critical step of amide bond formation. The choice of coupling reagent is not trivial; it dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth analysis of selecting the optimal coupling reagent for reactions involving Glycine ethyl ester (H-Gly-OEt), a fundamental building block in many synthetic routes.
Core Concepts: The "Why" Behind Peptide Coupling
Q1: What is the fundamental challenge in forming a peptide bond, and how do coupling reagents solve it?
A1: The formation of an amide (peptide) bond involves the reaction between a carboxylic acid and an amine. While thermodynamically favorable, this reaction is kinetically slow under standard conditions. The primary obstacle is that the amine, a base, will readily deprotonate the carboxylic acid, an acid, to form a non-reactive carboxylate salt.[1]
Coupling reagents are designed to circumvent this issue by activating the carboxylic acid. They convert the carboxyl group's hydroxyl moiety into a good leaving group, transforming the carbon into a highly electrophilic center susceptible to nucleophilic attack by the amine's lone pair of electrons.[2][3] This activation allows the reaction to proceed rapidly and efficiently under mild conditions.[4]
Selecting the Best Coupling Reagent for H-Gly-OEt
Q2: I need to couple an N-protected amino acid to H-Gly-OEt. What are the key factors I should consider when choosing a coupling reagent?
A2: While H-Gly-OEt itself is a simple, achiral amine, the success of your coupling reaction depends on several factors related to the N-protected amino acid you are coupling to it and the overall reaction conditions.
-
Racemization Risk of the N-Protected Amino Acid: This is the most critical factor. H-Gly-OEt is achiral and cannot racemize. However, the activated carboxylic acid of your N-protected amino acid can, especially via an oxazolone intermediate.[5][6] The choice of coupling reagent and additives is paramount to preserving stereochemical purity. Reagents known for low racemization, such as those forming HOAt or HOOBt active esters, are highly preferred.[7][8][9]
-
Steric Hindrance: H-Gly-OEt presents minimal steric hindrance. The challenge typically comes from the N-protected amino acid or if either component is part of a larger, more complex fragment. For sterically demanding couplings, highly efficient reagents like HATU or phosphonium salts are recommended.[7][10]
-
Solubility: The solubility of the coupling reagent and, just as importantly, its byproducts, can significantly impact purification. For solution-phase synthesis, a reagent whose byproduct can be easily removed is ideal. For instance, the dicyclohexylurea (DCU) byproduct from DCC is insoluble in many organic solvents and can be filtered off, whereas the byproduct from EDC is water-soluble and can be removed by aqueous extraction.[11][12][13]
-
Reaction Conditions and Scale: Consider the solvent, temperature, and scale of your reaction. Some reagents are more stable than others in solution. For large-scale synthesis, cost-effectiveness becomes a major driver, often favoring carbodiimides like EDC or DIC.[12][14]
-
Potential Side Reactions: Beyond racemization, be aware of other side reactions. Aminium/uronium reagents (e.g., HBTU, HATU) can cause guanidinylation of the free amine if used in excess, terminating the peptide chain.[2] Phosphonium salts (e.g., PyBOP) do not have this liability, making them a safer choice in fragment condensations or cyclizations where precise stoichiometry is critical.[10]
Visual Guide 1: Decision Workflow for Reagent Selection
Caption: Decision flowchart for selecting a coupling reagent for H-Gly-OEt.
Comparative Analysis of Common Coupling Reagents
Q3: Can you provide a table comparing the most common classes of coupling reagents?
A3: Certainly. This table summarizes the key characteristics of carbodiimides, aminium/uronium salts, and phosphonium salts to aid in your selection.
| Feature | Carbodiimides (EDC, DCC/DIC) | Aminium/Uronium Salts (HBTU, HATU) | Phosphonium Salts (PyBOP, PyAOP) | Specialty (DEPBT) |
| Activation Mechanism | Forms O-acylisourea intermediate[1][15] | Forms OBt or OAt active ester[16] | Forms Acyloxyphosphonium salt[10][17] | Forms mixed phosphoric anhydride[18] |
| Pros | - Cost-effective- EDC/byproduct is water-soluble[12][13]- DCC/byproduct is filterable[11] | - High efficiency, fast reactions[19]- HATU offers excellent racemization suppression[7][20] | - High efficiency- No guanidinylation side reaction [10]- Good for hindered couplings | - Exceptional resistance to racemization [8][9]- Good for sensitive amino acids |
| Cons | - Higher risk of racemization without additives[6][11]- Can form N-acylurea byproduct[13] | - Can cause guanidinylation of the amine in excess[2][21]- More expensive than carbodiimides | - More expensive- BOP byproduct (HMPA) is carcinogenic (PyBOP is preferred)[22] | - Higher cost- Slower reaction kinetics than HATU |
| Best For... | Standard couplings, large-scale synthesis, aqueous workups (EDC) | Routine and difficult couplings, especially solid-phase peptide synthesis (SPPS) | Fragment condensation, cyclization, and sterically hindered couplings | Coupling racemization-prone amino acids like Fmoc-His(Trt)-OH[18] |
| Additives | Required (e.g., HOBt, Oxyma) to suppress racemization and increase efficiency[11][13] | Often used with additives (e.g., HOBt with HBTU) but HATU contains the additive equivalent (HOAt)[19] | Typically used as standalone reagents | Used as a standalone reagent |
Troubleshooting and FAQs
Q4: My coupling reaction with H-Gly-OEt has a low yield. What are the likely causes and how can I fix it?
A4: A low yield in this coupling can stem from several issues. Here is a troubleshooting guide:
-
Incomplete Amine Neutralization: H-Gly-OEt is typically supplied as a hydrochloride salt (H-Gly-OEt·HCl).[23] The HCl must be neutralized by a non-nucleophilic base (e.g., DIPEA, NMM) to free the amine for reaction. Ensure you are using at least one equivalent of base to neutralize the salt, plus any additional base required by the coupling reagent's mechanism.
-
Hydrolysis of Activated Species: The activated carboxylic acid is highly reactive and can be hydrolyzed by trace amounts of water in your solvent (e.g., DMF). Ensure you are using anhydrous solvents. The O-acylisourea intermediate from carbodiimides is particularly susceptible to hydrolysis.[15]
-
Insufficient Activation: Your coupling reagent may not be reactive enough for the specific N-protected amino acid you are using, especially if it is sterically hindered. Switch to a more potent reagent like HATU or PyAOP.[7]
-
Side Reactions: Check for common side reactions. With carbodiimides, the O-acylisourea can rearrange to a non-reactive N-acylurea.[13] Using an additive like HOBt or Oxyma minimizes this by rapidly trapping the intermediate as a more stable active ester.[13][24]
Q5: I see an unexpected mass in my LC-MS analysis. What could it be?
A5: An unexpected mass often points to a specific side product.
-
+98 Da (or similar): This is the hallmark of guanidinylation on your peptide's N-terminus, which occurs when using excess aminium/uronium reagents like HBTU or HATU.[21] The reagent reacts directly with the free amine, capping it.
-
Solution: Use a 1:1 or slightly deficient molar ratio of the coupling reagent to the carboxylic acid. Alternatively, switch to a phosphonium reagent like PyBOP, which does not cause this side reaction.[10]
-
-
-18 Da: This indicates a dehydration reaction. If you are coupling Asparagine (Asn) or Glutamine (Gln) without side-chain protection, the coupling reagent can dehydrate the side-chain amide to a nitrile.[21]
-
Solution: Use side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH).
-
Q6: How do additives like HOBt, HOAt, and Oxyma work?
A6: These additives are auxiliary nucleophiles that play a crucial role in many coupling strategies.[5][24]
-
They suppress racemization: They react with the highly reactive initial intermediate (e.g., the O-acylisourea from DCC) to form a more stable active ester (e.g., OBt-ester).[11] This intermediate is less reactive and therefore less likely to form the oxazolone that leads to racemization.
-
They increase reaction efficiency: By preventing the formation of side products like N-acylurea, they ensure more of the activated acid is available to react with the amine, improving yields.[13]
-
They can act as catalysts: They accelerate the rate of the coupling reaction.[24]
Modern reagents like HATU and HCTU have the additive "built-in" (HOAt and 6-Cl-HOBt, respectively), while newer reagents like COMU are based on OxymaPure®, a safer and highly effective alternative to HOBt/HOAt.[25]
Visual Guide 2: Generalized Coupling Mechanism
Caption: Generalized two-step mechanism of peptide bond formation.
Experimental Protocols
Protocol 1: General Coupling using EDC/Oxyma in DCM
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and OxymaPure® (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Amine Neutralization: In a separate flask, dissolve H-Gly-OEt·HCl (1.1 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir for 5 minutes.
-
Activation: Cool the carboxylic acid solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and stir for 5-10 minutes.
-
Coupling: Add the neutralized H-Gly-OEt solution to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the organic layer sequentially with 5% KHSO₄ solution, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[17]
Protocol 2: High-Efficiency Coupling using HATU in DMF
-
Preparation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Coupling Mix: Add HATU (1.0 eq) to the solution.
-
Base Addition: Add DIPEA or 2,4,6-Collidine (2.0 eq) to the mixture and stir for 1-2 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of H-Gly-OEt·HCl (1.1 eq) and DIPEA (1.1 eq) in DMF to the activation mixture.
-
Reaction: Stir at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and perform aqueous washes as described in Protocol 1. The water-soluble byproducts will be removed during the washes.
This guide provides a framework for making an informed decision. The "best" reagent is always context-dependent, but by understanding the principles of reactivity, racemization, and potential side reactions, you can consistently achieve high-purity peptide products.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Subramaniyan, G., & Kumar, P. (2021). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of DEPBT in Modern Synthesis. Retrieved from [Link]
-
Stanford Chemicals. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Pattabiraman, V. R., & Bode, J. W. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 899-913.
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]
-
APICHEM. (n.d.). Glycine Ethyl Ester Hydrochloride: Applications and Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Li, H., et al. (2005).
-
Fact-checked by Grok. (2026). Phosphonium coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Chemsrc. (n.d.). Glycine ethyl ester hydrochloride | CAS#:623-33-6. Retrieved from [Link]
- Gatos, D., et al. (2017).
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
ResearchGate. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU. Retrieved from [Link]
-
Chembon. (n.d.). Choosing the Right Peptide Coupling Reagent: A Buyer's Guide. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. HBTU - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. bachem.com [bachem.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 23. scbt.com [scbt.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Racemization with Glycine Derivatives
Welcome to our dedicated technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges you face at the bench. This guide is designed to provide in-depth, actionable advice on a critical issue: minimizing racemization during peptide synthesis, with a special focus on protocols involving glycine derivatives. We'll explore the underlying mechanisms, offer detailed troubleshooting guides, and provide validated protocols to ensure the stereochemical integrity of your synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have regarding glycine and racemization in peptide synthesis.
Q1: Why is glycine unique in the context of racemization?
Glycine is the only achiral proteinogenic amino acid, meaning it does not have a stereocenter at its α-carbon and therefore cannot, by itself, be racemized. However, its presence in a peptide sequence, particularly at the C-terminus of a fragment, can significantly influence the racemization of the adjacent chiral amino acid during activation and coupling steps. Peptides with a C-terminal glycine residue are known to be prone to rearrangement and racemization of the preceding amino acid residue.[1][2]
Q2: What are the primary mechanisms of racemization during peptide synthesis?
There are two main pathways through which racemization can occur during the activation of the C-terminal amino acid for peptide bond formation[3][4][5]:
-
Oxazolone (Azlactone) Formation: This is considered the most predominant source of racemization.[5][6] The activated carboxyl group of an N-acyl amino acid or peptide can cyclize to form a 5(4H)-oxazolone intermediate.[4][5][7][8] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[4][6]
-
Direct Enolization (α-Abstraction): This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate intermediate without proceeding through an oxazolone ring.[4][9] This pathway is more likely with amino acid residues that have a particularly acidic α-proton.[9]
Urethane-type protecting groups like Fmoc and Boc are designed to reduce the tendency for oxazolone formation, thus helping to preserve optical purity.[4][6]
Q3: Does using a glycine derivative guarantee no racemization?
No. While glycine itself cannot racemize, its use does not prevent the racemization of other chiral amino acids in the peptide chain. In fact, peptides containing glycine as the third amino acid from the N-terminus have been shown to undergo sequence rearrangement and extensive racemization of the first amino acid residue.[1] The critical step is the activation of the carboxyl group of the amino acid being coupled; if that amino acid is chiral, it is susceptible to racemization regardless of whether glycine is present elsewhere in the sequence.
Q4: What general factors influence the extent of racemization?
Several factors can impact the degree of racemization during peptide synthesis[3]:
-
Coupling Reagents: The choice of coupling reagent and any additives is critical.[3][5][10]
-
Base: The type and concentration of the base used can significantly affect racemization rates.[3][11]
-
Temperature: Higher temperatures can accelerate racemization.[12]
-
Solvent: The polarity of the solvent can play a role.[13]
-
Amino Acid Side Chains: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[14]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific racemization issues encountered during experiments involving glycine derivatives.
Issue 1: Significant Racemization Detected When Coupling a Peptide Fragment Ending in Glycine (e.g., X-Gly-OH)
Scenario: You are performing a fragment condensation where the C-terminal residue of your acylating fragment is glycine (e.g., Boc-Val-Ala-Gly-OH). You observe significant racemization of the alanine residue upon analysis of the final peptide.
Root Cause Analysis:
The primary cause is the formation of an oxazolone intermediate from the activated alanine residue. The N-acyl group (Boc-Val) makes the α-proton of alanine more acidic and susceptible to abstraction after activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization in fragment coupling.
Detailed Steps:
-
Re-evaluate Your Coupling Reagent and Additives:
-
Problem: Using carbodiimides like DCC or DIC alone is known to cause significant racemization.[4][15]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[3][4][15]
-
Good: 1-Hydroxybenzotriazole (HOBt) is a classic additive that effectively reduces racemization.[16]
-
Better: 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt at suppressing racemization, especially for challenging couplings.[3][17]
-
Excellent & Safer: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[4][15][18]
-
-
Action: Switch from a plain carbodiimide method to a DIC/HOAt or DIC/OxymaPure® protocol.
-
-
Modify Base Conditions:
-
Control the Temperature:
-
Problem: Many side reactions, including racemization, are accelerated at higher temperatures.[12]
-
Solution: Perform the coupling reaction at a lower temperature.
-
Action: Run the coupling at 0°C or even -15°C. While this may slow down the reaction rate, it will significantly suppress racemization.
-
-
Consider Alternative Coupling Reagents:
-
Problem: If the above optimizations are insufficient, the inherent reactivity of the carbodiimide system may still be too high.
-
Solution: Switch to a phosphonium or aminium/uronium salt-based reagent, which often show lower levels of racemization.
-
Action: Replace the DIC/additive method with a COMU/NMM or DEPBT/NMM coupling protocol.
-
Issue 2: Racemization of C-terminal Cysteine or Histidine Preceding Glycine
Scenario: You are synthesizing a peptide with a C-terminal ...Cys(Trt)-Gly-Resin or ...His(Trt)-Gly-Resin sequence and find that the Cys or His residue is significantly racemized.
Root Cause Analysis: Cysteine and Histidine are notoriously prone to racemization due to the nature of their side chains.[14] The activation step is the primary cause, exacerbated by basic conditions during coupling or even during the Fmoc-deprotection of the subsequent amino acid.
Troubleshooting Protocol:
-
Utilize a Specialized Coupling Protocol:
-
For Fmoc-Cys(Trt)-OH, a base-free condition is one of the best methods to minimize racemization.[4] The combination of DIC and HOBt (or OxymaPure®) is highly recommended.[4]
-
For Fmoc-His(Trt)-OH, the conditions of pre-activation are critical.[20] Intensive pre-activation can stimulate racemization.[20]
-
Action: For cysteine, use a DIC/HOBt or DIC/OxymaPure® coupling cocktail without any added base. For histidine, minimize pre-activation time before adding the mixture to the resin.
-
-
Employ Additives that Chelate or Stabilize:
-
Copper (II) chloride (CuCl₂) has been used in conjunction with HOBt to suppress racemization, particularly in segment condensations.[14][21] It is thought to prevent the racemization of the small amount of oxazolone that may still form even in the presence of HOBt.[21]
-
Action: Consider adding 1 equivalent of CuCl₂ along with HOBt during the coupling of the problematic residue.
-
-
Change the Solid Support:
-
Problem: The linker and the nature of the resin can influence on-resin reactions.
-
Solution: For C-terminal cysteine-containing peptides, using a 2-chlorotrityl chloride resin has been shown to be highly effective in suppressing racemization.[22] The steric bulk of the linker inhibits side reactions.[14]
-
Action: Synthesize the peptide on a 2-chlorotrityl chloride resin.
-
Part 3: Data & Protocols
Comparative Data on Coupling Reagents and Racemization
The choice of coupling method has a direct and measurable impact on stereochemical purity. The table below summarizes typical racemization levels observed for different reagents under standard conditions.
| Coupling Reagent/Additive | Base | Typical % Racemization (D-Isomer) | Key Characteristics |
| DIC/HOBt | DIPEA | Low to Moderate | Cost-effective standard, but can still lead to racemization with sensitive residues.[23][24] |
| HBTU/DIPEA | DIPEA | Low | Fast and efficient, generally low racemization.[24][25] |
| HATU/DIPEA | DIPEA | Very Low | Highly efficient, often lower racemization than HBTU due to the HOAt moiety.[4][25] |
| DIC/HOAt | DIPEA | Very Low | HOAt is a superior racemization suppressor to HOBt.[3][24] |
| COMU/NMM | NMM | Extremely Low | Modern, safe, and highly effective reagent for minimizing racemization.[4][11] |
Data is illustrative and can vary based on the specific amino acid sequence, temperature, and reaction time.
Validated Experimental Protocols
Protocol 1: Low-Racemization Coupling of a Glycine-Terminated Fragment using DIC/OxymaPure®
This protocol is designed for a solution-phase fragment condensation where the acylating component is a peptide ending in glycine (e.g., Z-Phe-Val-Gly-OH) and racemization of the valine residue is a concern.
Materials:
-
N-protected peptide-Gly-OH (1 equivalent)
-
Amino-component (e.g., H-Leu-OMe·HCl) (1.1 equivalents)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N-methylmorpholine (NMM) (1.1 equivalents, only if the amino component is a salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected peptide-Gly-OH and OxymaPure® in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice-water bath.
-
Add the amino-component. If it is a hydrochloride salt, add NMM and stir for 2 minutes.
-
Add DIC to the reaction mixture dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea (DIU) byproduct.
-
Work up the reaction mixture by standard aqueous washes to remove excess reagents and byproducts.
-
Purify the final peptide product by chromatography.
-
Analyze the purified peptide for diastereomeric purity using chiral HPLC or GC.
Protocol 2: On-Resin Coupling of Fmoc-Cys(Trt)-OH Preceding Glycine with Minimal Racemization
This solid-phase protocol is optimized for coupling the racemization-prone Fmoc-Cys(Trt)-OH onto a glycine-loaded resin.
Materials:
-
H-Gly-(2-Cl-Trt)-Resin
-
Fmoc-Cys(Trt)-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine/DMF solution (20%) for Fmoc deprotection
Workflow Diagram:
Caption: Workflow for low-racemization coupling of Fmoc-Cys(Trt)-OH.
Procedure:
-
Swell the H-Gly-(2-Cl-Trt)-Resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Cool the amino acid solution to 0°C.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes. Crucially, do not add any base like DIPEA or NMM.
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive after 4 hours, allow the reaction to proceed longer or consider a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Proceed with the standard Fmoc deprotection and subsequent coupling cycles.
By implementing these targeted strategies and understanding the chemical principles behind racemization, researchers can significantly improve the stereochemical purity of their synthetic peptides, ensuring the integrity and biological activity of the final product.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved from [Link]
-
Peptide synthesis - Wikipedia. (2023, December 27). Wikipedia. Retrieved from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3749. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8017. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Omizzur. Retrieved from [Link]
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. (n.d.). Omizzur. Retrieved from [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2115-2124. [Link]
-
Miyazawa, T., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5363. [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]
-
Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Organic & Biomolecular Chemistry, (18), 3043-3047. [Link]
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). CordenPharma. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(29), 2821-2824. [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315793120. [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate[6]. (n.d.). ResearchGate. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). Journal of Peptide Science. [Link]
-
Toth, I., et al. (1995). Rearrangement, racemization and decomposition of peptides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 209-215. [Link]
-
Tulla-Puche, J., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 326-331. [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Tetrahedron Letters. [Link]
-
Hu, L., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(10), 2324-2338. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Hu, L., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8017. [Link]
-
Racemization-Free Chemoenzymatic Peptide Synthesis Enabled by the Ruthenium-Catalyzed Synthesis of Peptide Enol Esters via Alkyne-Addition and Subsequent Conversion Using Alcalase-Cross-Linked Enzyme Aggregates. (2013). Advanced Synthesis & Catalysis, 355(9), 1799-1807. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Han, Y., et al. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-726. [Link]
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Kamiya, K., et al. (2006). Enol-to-keto tautomerism of peptide groups. The Journal of Physical Chemistry B, 110(9), 4443-4450. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]
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Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020, May 8). YouTube. Retrieved from [Link]
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The role of glycine residues at the C-terminal peptide segment in antinociceptive activity: a molecular dynamics simulation. (2012). Journal of Molecular Modeling, 18(9), 4191-4200. [Link]
-
Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitinated Proteins. (2012). Journal of the American Society for Mass Spectrometry, 23(7), 1233-1243. [Link]
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H-Gly-Oet reaction time and temperature optimization.
Technical Support Center: H-Gly-OEt Synthesis
A Guide to Reaction Time and Temperature Optimization
Welcome to the technical support center for the synthesis of Glycine Ethyl Ester (H-Gly-OEt). This guide, curated for researchers and drug development professionals, provides in-depth, field-proven insights into optimizing the Fischer esterification of glycine. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the optimization of H-Gly-OEt synthesis.
Q1: What is the fundamental principle behind H-Gly-OEt synthesis, and how does it influence optimization?
A1: The synthesis of H-Gly-OEt from glycine and ethanol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed reaction between a carboxylic acid (glycine) and an alcohol (ethanol) to form an ester and water.[2][3] The critical point to understand is that this is an equilibrium-driven reaction.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is the central challenge and the primary goal of any optimization strategy.
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature is a balance between reaction kinetics and reaction control.
-
Kinetics: Higher temperatures increase the rate at which the reaction reaches equilibrium.[2]
-
Equilibrium: The Fischer esterification is typically a slightly exothermic reaction, meaning very high temperatures can have a minor negative effect on the equilibrium constant.[5][6]
-
Practical Approach: The reaction is most commonly conducted at the reflux temperature of the solvent, which is typically excess ethanol (boiling point ~78°C).[7] This provides a consistent and sufficiently high temperature to ensure a reasonable reaction rate without requiring specialized high-pressure equipment. Procedures report successful synthesis at temperatures ranging from 65°C to the reflux temperature of the solvent.[1][8]
Q3: How long should the reaction be run?
A3: Reaction time is highly dependent on the specific conditions, particularly the catalyst and temperature. Published procedures show a wide range, from 2-3 hours to 15 hours or more.[7][8][9]
-
Short Reaction Times (2-4 hours): Often employed with more reactive catalysts like thionyl chloride (SOCl₂) or when using a robust water removal strategy.[10][11][12] For example, refluxing for three hours is sufficient in some well-established protocols.[9]
-
Long Reaction Times (12-15 hours): May be necessary when using less active catalysts or when the removal of water is less efficient. A 15-hour reflux has been reported when using concentrated hydrochloric acid.[7]
-
The Best Practice: The ideal reaction time should be determined by monitoring the reaction's progress. Simply running the reaction for a fixed time without monitoring can lead to incomplete reactions or the formation of byproducts.[13]
Q4: How do I monitor the reaction to determine the optimal time?
A4: The most straightforward method for monitoring the reaction is Thin-Layer Chromatography (TLC).
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material (glycine).
-
Interpretation: As the reaction proceeds, the spot corresponding to glycine will diminish in intensity, and a new spot corresponding to your product, H-Gly-OEt, will appear. The reaction is generally considered complete when the glycine spot is no longer visible.
-
Self-Validation: This provides a real-time, semi-quantitative assessment of the reaction's progress, preventing premature termination or unnecessary heating that could lead to side reactions.
Q5: What is the role of the acid catalyst and which one should I choose?
A5: The acid catalyst is essential; without it, the reaction is impractically slow. Its role is to protonate the carbonyl oxygen of glycine, which dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.[1][4]
-
Common Catalysts:
-
Hydrogen Chloride (HCl): Can be introduced as a gas into cold ethanol or generated in situ from reagents like thionyl chloride (SOCl₂) or acetyl chloride.[9][14][15] SOCl₂ is particularly convenient and efficient, often leading to high yields in shorter reaction times.[10][11]
-
Sulfuric Acid (H₂SO₄): A strong, effective, and inexpensive catalyst.[8]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid that is easier to handle than sulfuric acid and is also very effective.[1][8]
-
Troubleshooting Guide
Problem: My reaction yield is very low.
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting: The Fischer esterification is reversible.[8] To drive the reaction to completion, you must remove the water byproduct. The most common strategy is using a large excess of the alcohol reactant (ethanol), which acts as both a reactant and the solvent, shifting the equilibrium according to Le Châtelier's principle.[1][4] Ensure your ethanol is as anhydrous as possible; using 95% ethanol instead of absolute ethanol can lead to lower yields.[9]
-
-
Possible Cause 2: Catalyst Inactivity.
-
Troubleshooting: Ensure your acid catalyst has been stored correctly and is active. If using HCl gas generated from a cylinder, ensure the gas is dry. If using a reagent like SOCl₂, ensure it has not been hydrolyzed by atmospheric moisture during storage.
-
-
Possible Cause 3: Premature Workup.
-
Troubleshooting: Always monitor the reaction to completion via TLC as described in the FAQ section. Do not rely solely on a literature-reported reaction time, as minor variations in setup or reagents can alter the required time.[13]
-
Problem: My final product is impure or difficult to purify.
-
Possible Cause 1: Side Reactions from Excessive Heat/Time.
-
Troubleshooting: While heat is necessary, prolonged heating after the reaction has reached completion can lead to degradation or side reactions. Once TLC indicates the consumption of starting material, proceed with the workup. Overheating can sometimes lead to the formation of 2,5-diketopiperazine from the self-condensation of two glycine ester molecules.[16]
-
-
Possible Cause 2: Inefficient Purification.
-
Troubleshooting: H-Gly-OEt is typically isolated as its hydrochloride salt (H-Gly-OEt·HCl), which is a crystalline solid.[9][11] The most common purification method is recrystallization from ethanol.[11] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals, which will exclude impurities more effectively. A second crop of crystals can often be obtained by concentrating the mother liquor.[9]
-
Data Summary & Experimental Protocols
Table 1: Comparison of Reported Reaction Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| HCl (gas) in Ethanol | Absolute Ethanol | Reflux | 3 | 87–90% | [9] |
| Thionyl Chloride | Ethanol | Reflux | 2 | 90.4% | [11] |
| Conc. Hydrochloric Acid | Ethanol | 78 | 15 | Not specified | [7] |
| ZnCl₂ / HCl in Ethanol | Ethanol | 75 | 3 | >92% (conversion) | [12] |
Experimental Workflow Overview
Caption: General workflow for H-Gly-OEt·HCl synthesis.
Protocol: Synthesis of H-Gly-OEt·HCl using Thionyl Chloride
This protocol is adapted from established literature procedures and represents a highly efficient method.[10][11]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (approx. 10 mL per 1 g of glycine).
-
Cool the flask in an ice bath to -10°C.
-
-
Catalyst Addition (Caution: Perform in a fume hood):
-
Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the cold ethanol dropwise. This reaction is exothermic and generates HCl gas in situ.
-
-
Addition of Glycine:
-
Once the catalyst addition is complete and the solution has cooled, remove the ice bath.
-
Add glycine (1.0 equivalent) to the solution in portions while stirring.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2 hours.
-
Monitor the disappearance of glycine using TLC (e.g., mobile phase: Dichloromethane/Methanol/Ammonium Hydroxide 95:5:0.8).
-
-
Workup and Isolation:
-
After the reaction is complete (glycine is consumed), cool the mixture to room temperature.
-
Remove the excess ethanol and any remaining SOCl₂ using a rotary evaporator. The product will appear as a white solid.
-
-
Purification:
-
To remove any residual reagents, add fresh ethanol to the solid and remove it again on the rotary evaporator. Repeat this step once more.[11]
-
Recrystallize the crude white solid from a minimal amount of hot ethanol.
-
Cool the solution to allow the formation of colorless, needle-like crystals of H-Gly-OEt·HCl.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under a high vacuum. A typical yield is around 90%.[11]
-
Troubleshooting Logic Diagram
Caption: Decision matrix for troubleshooting common issues.
References
-
Organic Syntheses Procedure, Glycine ethyl ester hydrochloride. [Link]
-
Organic Syntheses Procedure, PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. [Link]
-
Semantic Scholar, SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]
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Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]
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ResearchGate, Kinetic Study of Esterification Reaction. [Link]
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MDPI, Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
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OperaChem, Fischer Esterification-Typical Procedures. [Link]
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ResearchGate, (PDF) Kinetic Study of Esterification Reaction. [Link]
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Wikipedia, Fischer–Speier esterification. [Link]
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ResearchGate, Time on line comparison of the synthesized catalysts with the conversion of glycerol and selectivity towards products in the aqueous phase. [Link]
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Wikipedia, Glycine. [Link]
- Google Patents, CN103864632A - Production method for glycine ethyl ester hydrochloride.
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Master Organic Chemistry, Fischer Esterification. [Link]
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Chemistry Stack Exchange, Esterification of Glycine. [Link]
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ResearchGate, One side esterification method. [Link]
- Google Patents, CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
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DergiPark, Optimization of synthetic route to PNA-T-OH monomers. [Link]
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NIH National Library of Medicine, Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. [Link]
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Journal of Chemical Technology and Metallurgy, SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. [Link]
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AZoM, Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]
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Quora, Glycine reacts with citric acid. Is it going to react to an ester or to an amide? [Link]
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PrepChem.com, Preparation of glycine ethyl ester hydrochloride. [Link]
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Science Info, Glycine- Definition, Preparation, Properties, Uses. [Link]
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Biotage, How does reaction time impact synthetic product purity and yield? [Link]
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Workup and purification strategies for H-Gly-Oet reactions.
A Guide to Workup and Purification Strategies for Researchers and Drug Development Professionals
Welcome to the technical support center for Glycine Ethyl Ester (H-Gly-OEt) reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with the workup and purification of this versatile reagent. This guide is structured to provide immediate answers to common problems and to build a deeper understanding of the experimental choices you make.
Workflow Overview: From Crude Reaction to Pure Product
The purification strategy for glycine ethyl ester hinges on a critical choice: isolating the stable hydrochloride salt or preparing the free ester for immediate use. The following flowchart outlines the general decision-making process.
Caption: Decision workflow for H-Gly-OEt purification.
Frequently Asked Questions (FAQs)
Q1: Why is H-Gly-OEt typically isolated as its hydrochloride (HCl) salt?
A: The free amino ester, H-Gly-OEt, contains a nucleophilic primary amine and an electrophilic ester group in the same molecule. This makes it susceptible to self-condensation, particularly upon storage or heating, which can lead to the formation of cyclic dipeptides (2,5-diketopiperazines) and other oligomers.[1] The hydrochloride salt protonates the amine, rendering it non-nucleophilic and significantly enhancing the compound's stability for storage and handling.[1]
Q2: What is the typical physical state of H-Gly-OEt and its HCl salt?
A: H-Gly-OEt hydrochloride is a white, crystalline, needle-like solid.[2][3] In contrast, the free H-Gly-OEt is typically a yellow, oily substance.
Q3: Is the free H-Gly-OEt stable enough for distillation?
A: No. Attempting to distill the free ester, even under reduced pressure, is hazardous and carries a risk of explosion. It is strongly advised to avoid distillation as a purification method for the free ester.
Q4: What are the key solvents for working with H-Gly-OEt·HCl?
A: H-Gly-OEt·HCl is highly soluble in water and soluble in alcohols like ethanol.[2][4] It is typically recrystallized from absolute ethanol.[2][5] Care must be taken to use anhydrous solvents, as the salt is hygroscopic and its solubility in water can prevent effective crystallization.[2]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: Low Yield of Crystalline H-Gly-OEt·HCl After Initial Isolation
Q: I've completed my esterification reaction, removed the solvent, but obtained a sticky solid or very little precipitate. What went wrong?
A: Probable Causes & Solutions:
-
Cause 1: Presence of Water. The most common issue is the presence of water in the reaction or workup. H-Gly-OEt·HCl is very soluble in water, which will inhibit its crystallization from alcoholic solutions.[2]
-
Solution: Ensure you are using absolute (anhydrous) ethanol for the reaction and recrystallization.[2] Protect the reaction and crystallization vessels from atmospheric moisture using a drying tube.[2] If the crude product is an oil, try co-evaporating it with anhydrous ethanol or toluene on a rotary evaporator to azeotropically remove residual water before attempting recrystallization.
-
-
Cause 2: Incomplete Reaction. The esterification may not have gone to completion.
-
Cause 3: Premature Workup. If the reaction mixture is not sufficiently concentrated, the product will remain in solution.
Problem 2: Product Purity Issues - Contamination with Starting Material or Byproducts
Q: My isolated H-Gly-OEt·HCl has a low melting point and NMR analysis shows impurities. How do I remove them?
A: Common Impurities & Purification Strategies:
-
Impurity 1: Ammonium Chloride (NH₄Cl). This is a common byproduct, especially in syntheses starting from methyleneaminoacetonitrile.[2][8]
-
Strategy: Hot Filtration. Ammonium chloride is much less soluble in hot absolute ethanol than H-Gly-OEt·HCl.[2] The recommended procedure is to filter the hot, saturated alcoholic solution of your crude product before cooling it for crystallization. The NH₄Cl will be removed as a solid on the filter paper, while your desired product remains in the filtrate.[2]
-
-
Impurity 2: Unreacted Glycine. Glycine has limited solubility in ethanol compared to its ester salt.
-
Strategy: Recrystallization. A carefully performed recrystallization from absolute ethanol is usually sufficient to separate the more soluble ester hydrochloride from unreacted glycine.[5]
-
-
Impurity 3: Discoloration. The product may be colored due to side reactions.
-
Strategy: Activated Charcoal. If the product is discolored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[8] The charcoal will adsorb colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your product.
-
Problem 3: Difficulties in Extracting the Free H-Gly-OEt
Q: I've neutralized the HCl salt, but my extraction with an organic solvent gives a poor yield of the free ester. Where is my product going?
A: Probable Causes & Solutions:
-
Cause 1: Ester Hydrolysis. The most likely cause of yield loss during extraction is the hydrolysis of the ester back to glycine. This is catalyzed by excess base (high pH).[9][10]
-
Solution: Careful pH Control. When neutralizing the aqueous solution of H-Gly-OEt·HCl, add a weak base (e.g., saturated sodium bicarbonate solution) dropwise while monitoring the pH. Maintain the pH of the aqueous layer between 7 and 8.[1][10] A pH above 8 significantly accelerates hydrolysis. Perform the extraction quickly and at a low temperature (0-5 °C) to further minimize this side reaction.[1]
-
-
Cause 2: Incomplete Neutralization. If the pH is too low, the amino ester will remain in its protonated, water-soluble form and will not be extracted into the organic layer.
-
Solution: Ensure the pH reaches at least 7 to liberate the free amine. It is often better to perform multiple extractions, adjusting the pH to 7-8 each time, rather than adding a large excess of base at once.[10]
-
-
Cause 3: Emulsion Formation. The mixture of aqueous and organic layers can sometimes form a stable emulsion, making separation difficult.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Key Experimental Protocols
Protocol 1: Recrystallization of H-Gly-OEt·HCl
This protocol is designed to purify the crude hydrochloride salt.
-
Dissolution: Place the crude H-Gly-OEt·HCl in a flask equipped with a reflux condenser. Add a minimal amount of absolute ethanol to just cover the solid.
-
Heating: Heat the mixture to reflux with stirring. Continue to add small portions of hot absolute ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities like ammonium chloride are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[2] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (5-7 °C) for several hours to complete the crystallization process.[2][11]
-
Isolation: Collect the white, needle-like crystals by suction filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold absolute ethanol, followed by a wash with diethyl ether to aid in drying.[5]
-
Drying: Dry the purified crystals in a vacuum oven or in the air, protected from moisture. The expected melting point of the pure product is in the range of 142–146 °C.[2][3]
Protocol 2: Liberation and Extraction of Free H-Gly-OEt
This protocol is for preparing the free ester from its pure hydrochloride salt for immediate use.
-
Dissolution: Dissolve the purified H-Gly-OEt·HCl in deionized water in a flask and cool the solution to 0-5 °C in an ice bath.
-
Layering: Transfer the cold aqueous solution to a separatory funnel and add an equal volume of a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[9]
-
Neutralization: While gently swirling the funnel, slowly add a cold, saturated solution of sodium bicarbonate (or another weak base like potassium carbonate) dropwise.[12] Periodically vent the funnel to release CO₂ pressure. Monitor the pH of the aqueous layer with pH paper, stopping the addition when the pH reaches 7-8.[10]
-
Extraction: Securely stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the organic layer (note: dichloromethane is denser than water; ether and ethyl acetate are less dense).
-
Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution on a rotary evaporator at low temperature (<35 °C bath temperature) to yield the free ester as an oil.
-
Immediate Use: The resulting H-Gly-OEt free ester should be used immediately in the next synthetic step to prevent degradation.[1]
Data Summary Table
| Compound | Formula | M.W. | m.p. (°C) | Solubility | Common Impurity Source |
| H-Gly-OEt·HCl | C₄H₁₀ClNO₂ | 139.58 | 142 - 146 | H₂O, EtOH | - |
| Glycine | C₂H₅NO₂ | 75.07 | 240 (dec.) | H₂O | Unreacted starting material |
| Ammonium Chloride | NH₄Cl | 53.49 | 338 (subl.) | H₂O; sparingly in EtOH | Synthetic byproduct |
| 2,5-Diketopiperazine | C₄H₆N₂O₂ | 114.10 | >300 | H₂O | Self-condensation of free ester |
Data compiled from sources[1][2][3][4][13].
References
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.
- SIELC Technologies. Separation of Glycine ethyl ester on Newcrom R1 HPLC column. SIELC.
-
Marvel, C. S. (1934). Glycine ethyl ester hydrochloride. Organic Syntheses, 14, 46. [Link]
- SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC.
-
Wikipedia. Acid–base extraction. Wikipedia. [Link]
- Google Patents. (2014). CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
PrepChem.com. Preparation of glycine ethyl ester hydrochloride. PrepChem. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
- Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
Ikushima, Y., Oshima, T., & Inada, A. (2025). Extraction of Amino Acid Esters Using a Pillar[3]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79–87. [Link]
- Google Patents. (2010). CN101891638A - Method for producing glycine and glycine ester hydrochloride.
-
University of Bristol. Protecting Group Approach. University of Bristol. [Link]
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1977). Peptide syntheses using n-ethyl-5-phenylisoxazolium-3'-sulfonate. Organic Syntheses, 56, 88. [Link]
- Google Patents. (2006).
- Google Patents. (2011). CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
-
European Patent Office. (2001). EP 0474096 B2 - Method for extracting amino acid ester. [Link]
-
ResearchGate. (2023). Can someone suggest reaction conditions for BoC protection of glycine?. [Link]
-
Herraiz, T., & Ough, C. S. (1993). Identification and Determination of Amino Acid Ethyl Esters in Wines. Journal of Agricultural and Food Chemistry, 41(3), 446–449. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Adams, R., & Beebe, C. W. (1941). Glycine. Organic Syntheses, 1, 300. [Link]
-
Organic Syntheses. Procedure for the preparation of N-Boc-glycine tert-butyl ester. [Link]
-
SIELC Technologies. (2018). Ethyl glycinate hydrochloride. [Link]
-
Aapptec Peptides. H-Gly-OEt HCl. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]
-
Herbst, R. M., & Shemin, D. (1943). Acetylglycine. Organic Syntheses, 13, 4. [Link]
-
Pharmaffiliates. Glycine-impurities. [Link]
-
DergiPark. (2018). Optimization of synthetic route to PNA-T-OH monomers. [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 5. CN101891638A - Method for producing glycine and glycine ester hydrochloride - Google Patents [patents.google.com]
- 6. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: H-Gly-OEt Coupling Reactions
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered couplings, specifically focusing on the incorporation of glycine ethyl ester (H-Gly-OEt). Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in peptide coupling?
Steric hindrance is a phenomenon where the three-dimensional size and shape of molecules obstruct a chemical reaction.[1][2] In peptide synthesis, bulky side chains on amino acids can physically block the approach of the reacting carboxyl and amino groups, slowing down or preventing the formation of the peptide bond.[3] This is particularly problematic when coupling sterically demanding amino acids or when the growing peptide chain attached to a solid support aggregates, further blocking reactive sites.[3][4] While glycine itself is not sterically hindered, the amino acid being coupled to the H-Gly-OEt may be, or the N-terminal residue of the peptide chain being elongated with H-Gly-OEt could present a challenging steric environment.
Q2: My standard coupling protocol with DCC/HOBt is failing for a hindered residue. Which coupling reagents are more effective?
Conventional coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for synthesizing sterically hindered peptides.[5] For challenging couplings, more potent activating reagents are required. Modern onium-type (uronium/aminium and phosphonium) salts are the preferred choice.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[6] HATU is widely considered one of the most powerful coupling reagents for overcoming steric hindrance due to its rapid reaction kinetics and the formation of the highly reactive OAt-ester intermediate.[6][7][8] COMU, an Oxyma-based reagent, shows efficiency comparable to HATU with the added benefits of being non-explosive, having better solubility, and reduced allergenic potential.[6][8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful reagents.[6] PyAOP, in particular, often demonstrates superior performance in difficult couplings.[5] A key advantage of phosphonium salts is that they do not pose the risk of chain termination through guanidinylation, a side reaction that can occur with uronium salts.
Q3: What is the role of additives like HOAt and Oxyma, and how do they differ from HOBt?
Additives are crucial for both accelerating the coupling reaction and suppressing racemization, which is the loss of stereochemical integrity at the amino acid's α-carbon.[6][9]
-
HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides like DCC to reduce racemization and improve reaction rates.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization.[8] The active esters formed from HOAt are more reactive than their HOBt counterparts, making it a superior choice for difficult sequences.[3] Reagents that incorporate HOAt, like HATU, are therefore highly efficient.
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A newer generation additive that offers performance comparable or even superior to HOAt.[5] Importantly, Oxyma and its derivatives (like COMU) are not explosive, unlike HOBt and HOAt, making them a safer alternative.[8]
Q4: How do solvent and base selection impact a sterically hindered coupling?
-
Solvents: Proper solvation of the peptide chain is critical for a successful coupling reaction.[10]
-
DMF (Dimethylformamide): The most common solvent, but it can break down over time to release dimethylamine, which can cause premature Fmoc-group removal.[10]
-
NMP (N-Methylpyrrolidone): A more polar and better solvating solvent than DMF, often improving coupling yields for difficult sequences.[4][10]
-
"Magic Mixture" (DCM/DMF/NMP 1:1:1): This combination can be highly effective for synthesizing hydrophobic peptides that are prone to aggregation.[3][4]
-
-
Bases: A tertiary base is required to activate the carboxylic acid for coupling.
-
DIPEA (N,N-Diisopropylethylamine): The most commonly used base. Its bulky isopropyl groups make it non-nucleophilic, preventing it from reacting with the activated acid.
-
NMM (N-Methylmorpholine): A suitable alternative to DIPEA.
-
Note: The choice and amount of base are critical, as excess base can increase the risk of racemization.[11]
-
Troubleshooting Guide
Problem: Low or no product yield after a standard coupling protocol.
-
Probable Cause 1: Insufficient Reagent Potency. Your coupling reagent (e.g., DCC, TBTU) may not be strong enough to overcome the steric barrier.
-
Probable Cause 2: Incomplete Reaction. For highly hindered residues, a single coupling may not be enough to drive the reaction to completion.
-
Solution: Perform a "double coupling." After the first coupling reaction, filter the resin, wash with DMF, and then repeat the coupling step with a fresh solution of activated amino acid and reagents.[3] This is a very common and effective strategy.
-
-
Probable Cause 3: Peptide Aggregation. The growing peptide chain may be folding or aggregating on the solid support, blocking the N-terminal amine.
Problem: Significant side product formation is observed during analysis.
-
Probable Cause 1: Racemization. The stereochemical center of the activated amino acid has epimerized, leading to diastereomeric impurities that are difficult to separate.[6]
-
Solution: Ensure you are using an appropriate additive. HOAt or Oxyma-based reagents (like HATU or COMU) are superior to HOBt-based ones for suppressing racemization in difficult couplings.[8] Also, avoid excessive pre-activation times and use the minimum necessary amount of base.
-
-
Probable Cause 2: Guanidinylation. When using uronium/aminium reagents like HBTU or HATU in excess, the reagent can react with the free N-terminal amine, forming a guanidinium cap that terminates the peptide chain.[9][12]
-
Solution 1: Avoid using a large excess of the uronium reagent; use an equimolar amount if possible.[12]
-
Solution 2: Switch to a phosphonium salt reagent like PyBOP or PyAOP. These reagents do not cause guanidinylation and can be used in excess to drive slow reactions to completion.
-
Problem: The reaction is extremely slow, even with potent reagents.
-
Probable Cause: Extreme Steric Hindrance. This is common with α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).
-
Solution 1: Increase Reaction Time and/or Temperature. Extend the coupling time from the standard 1-2 hours to overnight.[3] Alternatively, microwave-assisted peptide synthesis (MAPS) can dramatically accelerate reaction rates and improve yields for difficult couplings.[3]
-
Solution 2: Use Acyl Fluoride Chemistry. For the most challenging cases, forming an amino acid fluoride in situ can be highly effective. Reagents like TFFH can be used to convert the carboxylic acid to a highly reactive acyl fluoride, which can then couple to the hindered amine.[6][8][13]
-
Visualizations & Data
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling efficiency.
Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Type | Activating Group | Key Advantages for Hindrance | Potential Issues |
| HATU | Uronium | OAt | Very high reactivity, rapid kinetics, effective for N-methyl amino acids.[7][8] | Guanidinylation risk, potentially explosive additive (HOAt).[12] |
| HBTU | Uronium | OBt | Good general-purpose reagent, less expensive than HATU. | Less reactive than HATU, guanidinylation risk.[8] |
| PyAOP | Phosphonium | OAt | Reactivity often superior to PyBOP, no guanidinylation risk.[5][6] | Higher cost. |
| PyBOP | Phosphonium | OBt | Good reactivity, no guanidinylation risk, can be used in excess.[6] | Less reactive than PyAOP/HATU. |
| COMU | Uronium | Oxyma | Reactivity comparable to HATU, non-explosive, better solubility.[6][8] | Guanidinylation risk. |
| TFFH | Fluoronium | Fluoride | Forms highly reactive acyl fluorides, excellent for α,α-disubstituted amino acids.[6][13] | Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for moderately to severely hindered couplings.
-
Resin Preparation: Following standard N-terminal Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF. Add HATU (3.9 equivalents) and DIPEA (8 equivalents).
-
Activation: Gently agitate the solution for 1-5 minutes to allow for pre-activation of the amino acid.
-
Coupling: Add the activated amino acid solution to the prepared resin.
-
Reaction: Allow the coupling reaction to proceed for 45-90 minutes with agitation. For very difficult couplings, this time can be extended to 2 hours or more.[14]
-
Monitoring & Washing: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative test indicates a complete reaction). Once complete, filter the resin and wash thoroughly with DMF (3 x 1 min).
-
Next Step: If the Kaiser test is negative, proceed to the next deprotection step. If it is positive, proceed to Protocol 2.
Protocol 2: Double Coupling for Incomplete Reactions
This protocol should be performed immediately after Protocol 1 if monitoring indicates an incomplete reaction.
-
Washing: After the first coupling (Protocol 1, Step 5), filter the resin and wash thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents.
-
Second Coupling: Repeat steps 1.2 through 1.5 from Protocol 1 using a fresh solution of activated amino acid.
-
Monitoring & Washing: Perform a second Kaiser test. A negative result indicates the reaction has been driven to completion. Wash the resin with DMF (3 x 1 min) and proceed with your synthesis.
-
Capping (Optional): If the Kaiser test remains positive after a double coupling, it indicates that some N-terminal amines are unreactive. To prevent the formation of deletion sequences, these unreacted sites should be "capped" by acetylation using acetic anhydride and DIPEA in DMF.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio Peptide Synthesizer.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
- Efficient peptide coupling involving sterically hindered amino acids. (2007). Journal of Organic Chemistry.
- Comparative study of methods to couple hindered peptides. (1995). PubMed.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2008). Request PDF.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
- Optimizing Peptide Coupling: Key Techniques. Self-published.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Procedures to Improve Difficult Couplings. (2008).
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- The greening of peptide synthesis. (2017). RSC Publishing.
- Solvents for Solid Phase Peptide Synthesis. Various sources.
- Steric hindrance. (2013). YouTube.
- Steric hindrance | Substitution and elimin
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to C-Terminal Glycine Protection: A Comparative Analysis of H-Gly-OEt and Alternative Glycine Esters in Peptide Synthesis
Introduction
In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The C-terminal amino acid, which serves as the anchor for chain elongation, requires robust protection of its carboxyl group to prevent unwanted side reactions. Glycine, being the simplest amino acid, is frequently utilized in peptide sequences and as a starting point in solid-phase peptide synthesis (SPPS). The choice of its ester protecting group—be it the common Glycine Ethyl Ester (H-Gly-OEt) or an alternative—is a critical decision that dictates the overall synthetic strategy, particularly concerning cleavage conditions and orthogonality with other protecting groups.
This guide provides an in-depth, objective comparison of H-Gly-OEt with other widely used glycine esters, including methyl and tert-butyl esters. We will delve into the chemical rationale behind their selection, compare their performance based on experimental considerations, and provide validated protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic workflows.
The Imperative of C-Terminal Ester Protection
The foundational step in most peptide syntheses involves the C-terminal amino acid. Its carboxyl group must be masked to prevent it from acting as a nucleophile and reacting with the activated carboxyl group of the incoming amino acid, which would lead to a mixture of products and terminate chain growth prematurely.[1] An ideal C-terminal ester protecting group should exhibit two primary characteristics:
-
Stability: It must remain intact throughout the entire peptide chain elongation process, withstanding numerous coupling and Nα-deprotection cycles (e.g., acidic conditions for Boc removal or basic conditions for Fmoc removal).[2]
-
Selective Cleavage: It must be removable at the end of the synthesis under conditions that do not affect the newly formed peptide bonds or the various side-chain protecting groups. This principle of "orthogonality" is a cornerstone of modern peptide chemistry.
The selection of a specific ester is therefore intrinsically linked to the chosen Nα-protection strategy (Fmoc or Boc) and the desired final product (a peptide acid or a modified C-terminus).
Profile of Glycine Ethyl Ester (H-Gly-OEt · HCl)
Glycine ethyl ester, typically used as its hydrochloride salt (H-Gly-OEt · HCl) for enhanced stability and handling, is a workhorse in classical solution-phase peptide synthesis.[3][4] Its small size and high reactivity make it an effective nucleophile once the free amine is liberated.
-
Advantages:
-
High Reactivity: The ethyl ester provides effective protection with minimal steric hindrance, facilitating efficient coupling reactions.[4]
-
Cost-Effectiveness: It is an economical and readily available starting material.[5]
-
Stability: The ester is stable under the acidic conditions used for Boc deprotection and the mildly basic conditions for Fmoc deprotection during chain elongation.
-
-
Disadvantages & Experimental Causality:
-
Harsh Cleavage Conditions: The primary drawback of the ethyl ester is the condition required for its removal. Deprotection is typically achieved via saponification (hydrolysis with a strong base, such as NaOH). This process is not ideal for complex peptides as the harsh basic conditions can promote side reactions, including:
-
Racemization: Particularly at the C-terminal residue or residues susceptible to epimerization like cysteine and histidine.[6][7]
-
Side-chain reactions: Base-labile side-chain protecting groups may be prematurely cleaved.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under basic conditions.[8]
-
-
Lack of Orthogonality in Fmoc-SPPS: Because final cleavage in standard Fmoc-SPPS is performed with strong acid (e.g., Trifluoroacetic acid - TFA), an acid-labile C-terminal protecting group is required. The base-labile nature of the ethyl ester makes it incompatible with this workflow for producing C-terminal peptide acids.
-
Alternative Glycine Esters: A Strategic Comparison
The limitations of simple alkyl esters like H-Gly-OEt led to the development of alternatives that offer greater flexibility and compatibility with modern synthetic strategies.
Glycine Methyl Ester (H-Gly-OMe · HCl)
The methyl ester is chemically very similar to the ethyl ester. It shares the same advantages of low cost and high reactivity and the same primary disadvantage of requiring harsh basic conditions (saponification) for cleavage.[9][10] In practice, the choice between methyl and ethyl esters is often based on marginal differences in solubility or historical laboratory preference, as their performance in peptide synthesis is largely interchangeable.
Glycine tert-Butyl Ester (H-Gly-OtBu · HCl)
The tert-butyl ester represents a significant strategic advancement and is a cornerstone of the widely used Fmoc/tBu orthogonal protection scheme.[11][12][13]
-
Key Advantage: Acid Labile Cleavage: The defining feature of the tert-butyl ester is its lability to strong acids like TFA. The mechanism proceeds through a stable tertiary carbocation, allowing for cleavage under relatively mild acidic conditions. This makes it perfectly orthogonal to the base-labile Fmoc group.[14] A researcher can perform dozens of Fmoc-deprotection cycles with piperidine without affecting the C-terminal tert-butyl ester, and then, at the end of the synthesis, cleave the tBu ester simultaneously with most acid-labile side-chain protecting groups using a single TFA cocktail.[5]
-
Steric Hindrance: The bulky tert-butyl group can slightly reduce the rate of the initial coupling reaction compared to methyl or ethyl esters, but this is rarely a significant issue in modern SPPS with efficient coupling reagents.
-
Stability: It is highly stable to the basic conditions used for Fmoc removal, preventing C-terminal degradation or side reactions.
Head-to-Head Comparison: Performance & Strategy
The choice of glycine ester is a strategic one, directly influencing the entire synthesis plan. The table below summarizes the critical performance parameters.
| Parameter | Glycine Ethyl Ester (H-Gly-OEt) | Glycine Methyl Ester (H-Gly-OMe) | Glycine tert-Butyl Ester (H-Gly-OtBu) |
| Cleavage Condition | Saponification (e.g., NaOH, LiOH) | Saponification (e.g., NaOH, LiOH) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Primary Use Case | Solution-phase synthesis; Boc-SPPS where final cleavage is not acid-based. | Solution-phase synthesis; similar to ethyl ester. | Fmoc-SPPS for C-terminal peptide acids. [11][12] |
| Orthogonality w/ Fmoc | No (Fmoc is base-labile, cleavage is basic) | No (Fmoc is base-labile, cleavage is basic) | Yes (Fmoc is base-labile, cleavage is acidic)[14] |
| Orthogonality w/ Boc | Yes (Boc is acid-labile, cleavage is basic) | Yes (Boc is acid-labile, cleavage is basic) | No (Both are acid-labile, requires differential acid lability) |
| Risk of Racemization | High during basic cleavage[6] | High during basic cleavage | Low; cleavage conditions do not typically induce racemization. |
| Common Side Reactions | Aspartimide formation, side-chain hydrolysis during cleavage. | Aspartimide formation, side-chain hydrolysis during cleavage. | Minimal during cleavage; potential for t-butylation of sensitive residues. |
| Relative Cost | Low | Low | Moderate |
Visualization of Key Structures & Workflows
To better illustrate the differences, the chemical structures and a generalized workflow are presented below.
Caption: Chemical structures of common glycine esters used in peptide synthesis.
Caption: Generalized workflow for Fmoc-SPPS highlighting the central role of the cleavage strategy.
Experimental Protocols: A Practical Guide
The following protocol details the loading of the first amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, a common procedure in Fmoc-SPPS. This resin is chosen for its extreme acid sensitivity, allowing the final peptide to be cleaved while leaving side-chain protecting groups intact if desired.
Protocol: Loading of Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
-
Rationale: In modern Fmoc-SPPS, one does not typically start with the amino acid ester directly. Instead, the Nα-Fmoc protected amino acid (Fmoc-Gly-OH) is attached to a resin. The choice of resin and its linker dictates the final cleavage conditions. For producing a peptide acid, a linker is chosen that can be cleaved by acid. This workflow inherently favors the strategic use of acid-labile side-chain and C-terminal protecting groups, making the tert-butyl ester concept superior to the ethyl ester for this application.
-
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)
-
Fmoc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
-
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g) in the synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents based on resin substitution, e.g., 2.4 mmol) in DCM (10 mL). Add DIPEA (4 equivalents, e.g., 4.8 mmol).
-
Coupling/Loading: Add the Fmoc-Gly-OH/DIPEA solution to the swollen resin. Agitate the mixture at room temperature for 2 hours. Causality Note: DIPEA acts as a non-nucleophilic base to activate the resin's chloride leaving group and neutralize the HCl generated during the reaction, driving the esterification forward.
-
Capping: To block any unreacted chlorotrityl groups and prevent them from reacting in subsequent steps, add MeOH (2 mL) to the reaction vessel and agitate for an additional 30 minutes. Causality Note: Methanol is a small nucleophile that will react with and cap any remaining active sites on the resin.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove excess reagents. A typical wash cycle is:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator.
-
Verification: The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm. The resin is now ready for the first Fmoc deprotection and the coupling of the second amino acid.
-
Conclusion and Recommendation
While H-Gly-OEt remains a viable and economical choice for specific applications in solution-phase synthesis or certain Boc-based strategies, its utility in modern, mainstream peptide synthesis is limited. The requirement for harsh, basic cleavage conditions introduces an unacceptable risk of side reactions and racemization for complex or sensitive peptides.
For researchers engaged in Fmoc-based solid-phase peptide synthesis, the strategic use of an acid-labile C-terminal protecting group is non-negotiable for achieving high purity and yield. Therefore, the conceptual approach embodied by the glycine tert-butyl ester is vastly superior. In practice, this is executed by coupling Fmoc-Gly-OH onto a resin with an acid-labile linker, which functions as the C-terminal protection. This Fmoc/tBu orthogonal strategy provides a robust, reliable, and high-fidelity workflow that minimizes side reactions and is compatible with a vast library of side-chain protecting groups. The choice is clear: for maximum efficiency, purity, and strategic flexibility in modern peptide synthesis, a tert-butyl ester-based protection strategy for glycine is the authoritative and recommended approach.
References
-
PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from PrepChem.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. Retrieved from inno-pharmchem.com. [Link]
-
Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Retrieved from orgsyn.org. [Link]
-
Pharmaffiliates. (2025). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. Retrieved from pharmaffiliates.com. [Link]
-
Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link]
-
Cavelier, F., Rolland, M., & Verducci, J. (1994). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate. Organic Preparations and Procedures International, 26(5), 608-610. [Link]
-
Peretto, I., et al. (2005). Efficient microwave combinatorial parallel and nonparallel synthesis of N-alkylated glycine methyl esters as peptide building blocks. Journal of Combinatorial Chemistry, 7(4), 618-21. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis. Retrieved from inno-pharmchem.com. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from aapptec.com. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from aapptec.com. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Peptides. Retrieved from gcwgandhinagar.com. [Link]
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A Comparative Guide to HPLC and NMR for the Purity Validation of Glycine Ethyl Ester (H-Gly-OEt)
Introduction
Glycine ethyl ester (H-Gly-OEt), commonly available as its hydrochloride salt (H-Gly-OEt·HCl), is a fundamental building block in synthetic organic chemistry, particularly in peptide synthesis and as an intermediate for pharmaceuticals and pesticides.[1] Given its role as a precursor, the purity of H-Gly-OEt is paramount; impurities can lead to unwanted side-products, lower reaction yields, and introduce potentially harmful substances into the final product. Therefore, robust analytical validation of its purity is a critical quality control step.
This guide provides an in-depth comparison of two primary analytical techniques for assessing the purity of H-Gly-OEt: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and compare the strengths and limitations of each method, offering a comprehensive framework for researchers, scientists, and drug development professionals to establish a self-validating purity assessment strategy.
Section 1: The Analyte: H-Gly-OEt and Its Potential Impurities
To effectively validate purity, one must first understand the analyte and its likely contaminants. H-Gly-OEt is typically synthesized via Fischer esterification of glycine with ethanol in the presence of an acid catalyst.
Chemical Structure:
Common Potential Impurities: Based on its synthesis and potential degradation pathways, common impurities may include:
-
Unreacted Starting Materials: Glycine, Ethanol.
-
By-products: Glycyl-glycine ethyl ester (a dipeptide impurity), other oligomers.[6]
-
Residual Solvents: Solvents used during synthesis and purification.
-
Degradation Products: Free glycine from hydrolysis of the ester.
A robust analytical method must be able to separate and detect these specific impurities.
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Principle of HPLC Analysis
For a small, polar molecule like H-Gly-OEt, Reversed-Phase HPLC (RP-HPLC) is the most common approach. The analyte and its impurities are separated based on their hydrophobicity. However, H-Gly-OEt lacks a strong UV chromophore, which is the most common mode of detection.[7] This presents a challenge that is typically overcome by derivatization—reacting the amino acid ester with a reagent to attach a UV-active or fluorescent tag.[7][8]
Experimental Protocol: Pre-column Derivatization RP-HPLC
This protocol describes a validated method using o-phthalaldehyde (OPA) for pre-column derivatization, which reacts with the primary amine of H-Gly-OEt to yield a highly fluorescent product.[9][10]
1. Materials and Reagents:
-
H-Gly-OEt·HCl sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic acid (TFA)
-
o-phthalaldehyde (OPA) derivatization reagent
2. Sample Preparation:
-
Accurately weigh and dissolve the H-Gly-OEt·HCl sample in diluent (e.g., Water/ACN) to a known concentration (e.g., 1 mg/mL).
-
In an autosampler vial, mix the sample solution with the OPA reagent according to the reagent manufacturer's protocol. The derivatization is typically rapid.[10]
3. HPLC Instrumentation and Conditions:
-
System: Agilent 1100 or similar, equipped with a fluorescence detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-based gradient from low to high organic content (Mobile Phase B) to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detector: Fluorescence (Excitation: 330 nm, Emission: 418 nm).[9]
4. Data Interpretation: The output is a chromatogram showing peaks over time. Purity is typically calculated using the area percent method, where the area of the main H-Gly-OEt peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Validation
Caption: HPLC Purity Analysis Workflow.
Section 3: Nuclear Magnetic Resonance (NMR) for Purity and Structural Confirmation
NMR spectroscopy is an exceptionally powerful technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[11] Unlike HPLC, it observes all proton-containing molecules in the sample, making it a "universal" detector.[12]
Principle of qNMR Analysis
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][13] By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the sample can be calculated with high accuracy.[11][12] This method provides an absolute purity value, rather than the relative purity from HPLC's area percent method.[12]
Experimental Protocol: ¹H qNMR with an Internal Standard
1. Materials and Reagents:
-
H-Gly-OEt·HCl sample
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The standard must have peaks that do not overlap with the analyte peaks.[14]
-
Deuterated Solvent (e.g., DMSO-d₆, D₂O) of high purity.
2. Sample Preparation:
-
Accurately weigh a specific amount of the H-Gly-OEt·HCl sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve both components completely in a precise volume of the deuterated solvent.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[14]
-
Experiment: Standard quantitative ¹H NMR. Key parameters include a sufficiently long relaxation delay (D1, typically 5 times the longest T₁ of interest) to ensure full signal recovery for accurate integration.
-
Processing: Apply standard Fourier transform, phase correction, and baseline correction. Carefully integrate the distinct, non-overlapping peaks for both the analyte (H-Gly-OEt) and the internal standard.
4. Data Interpretation and Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following formula[11]:
Pₐ (%) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Pₛₜₐₙ
Where:
-
I: Integral value of the peak
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
a: Analyte (H-Gly-OEt)
-
stan: Internal Standard
Workflow for qNMR Purity Validation
Sources
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A Comparative Analysis of Coupling Efficiency with Different Glycine Derivatives: A Guide for Researchers
In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple amino acid, glycine, often presents unique and significant challenges. Its lack of a side chain, while appearing to simplify synthesis, paradoxically contributes to difficulties in achieving high coupling efficiencies, particularly in longer or glycine-rich sequences. This guide provides an in-depth comparative analysis of various glycine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance, the mechanistic basis for their efficacy, and practical guidance on their application.
The Glycine Conundrum: Why is Coupling a Challenge?
The primary obstacle in the incorporation of multiple glycine residues is the high conformational flexibility of the growing peptide chain. The absence of a bulky side chain on glycine allows for a greater range of backbone dihedral angles, which can facilitate the formation of stable secondary structures, such as β-sheets, on the solid support. This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible to the incoming activated amino acid, leading to incomplete coupling and the formation of deletion sequences.[1]
Furthermore, the small size of glycine can sometimes lead to unique side reactions. For instance, in syntheses involving N-terminally unprotected histidine residues, the use of Boc-Gly has been shown to lead to the insertion of an extra glycine residue through a Nim to Nα transfer mechanism.[2]
This guide will dissect the various strategies and glycine derivatives developed to mitigate these issues, providing a comparative framework to aid in the selection of the optimal building block for your specific synthetic challenge.
Comparative Analysis of Glycine Derivatives
The choice of glycine derivative can profoundly impact the success of a peptide synthesis. Below, we compare the most common classes of glycine building blocks, summarizing their performance based on available experimental data.
Standard Nα-Protected Glycine Derivatives: Fmoc-Gly-OH vs. Boc-Gly-OH
The two most widely used Nα-protecting groups in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) groups. The choice between Fmoc-Gly-OH and Boc-Gly-OH is fundamentally tied to the overall synthetic strategy employed.
| Feature | Fmoc-Gly-OH (Fmoc/tBu Strategy) | Boc-Gly-OH (Boc/Bzl Strategy) | Rationale & Considerations |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., neat TFA) | The milder conditions of the Fmoc strategy are generally preferred for acid-sensitive sequences. |
| Handling of Aggregation-Prone Sequences | More susceptible to aggregation due to the neutral state of the peptide backbone during synthesis. | The repeated acid treatments in Boc chemistry can help to disrupt secondary structures and improve solvation, potentially leading to higher crude purity for hydrophobic or aggregation-prone peptides. | |
| Side Reactions | The basic deprotection conditions can promote aspartimide formation at Asp-Gly sequences. | Repetitive acidolysis can lead to side-chain modifications on sensitive residues. A specific side reaction involving Boc-Gly is the insertion of an extra glycine residue when coupling to a deprotected histidine.[2] | |
| Compatibility with Coupling Reagents | Highly compatible with a wide range of modern, efficient coupling reagents (e.g., HBTU, HATU). | Traditionally used with carbodiimides like DCC, which can have lower efficiency and a higher risk of racemization compared to modern onium salt reagents. |
Backbone-Protected Glycine Derivatives: Introducing a "Kink"
To directly combat the formation of secondary structures, glycine derivatives with a protecting group on the backbone amide nitrogen have been developed. The most common of these is the 2,4-dimethoxybenzyl (Dmb) group, as seen in Fmoc-(Dmb)Gly-OH .
The Dmb group acts as a "removable" N-alkylation, sterically hindering the formation of inter-chain hydrogen bonds that are essential for β-sheet formation. This disruption of secondary structure leads to improved solvation of the peptide-resin and enhanced accessibility of the N-terminus for subsequent coupling reactions.
However, a significant drawback of this approach is the steric hindrance introduced by the Dmb group itself, which can make the subsequent coupling onto the Dmb-protected glycine challenging. This often necessitates the use of more potent coupling reagents, such as PyBrOP or HATU, or pre-formed amino acid fluorides to achieve acceptable yields.[2]
Dipeptide Glycine Derivatives: A Two-in-One Solution
To circumvent the difficult coupling onto a backbone-protected glycine, dipeptide building blocks have been developed. These incorporate both the backbone-protected glycine and the preceding amino acid, allowing for their introduction in a single, efficient coupling step.
These dipeptides are a powerful tool for introducing an aggregation-disrupting element into a peptide sequence. By incorporating the Xaa-(Dmb)Gly motif, the challenging coupling to the hindered secondary amine is avoided. Studies have shown that the use of these dipeptides can significantly improve the crude purity and overall yield of "difficult" sequences.[3]
Pseudoproline dipeptides are another class of structure-disrupting building blocks. They are formed by the cyclization of a serine, threonine, or cysteine residue with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively. This cyclic structure mimics the kink-inducing properties of proline. While not glycine derivatives themselves, they are often used in sequences containing Ser-Gly, Thr-Gly, or Cys-Gly motifs to prevent aggregation. The native peptide backbone is regenerated upon final cleavage with trifluoroacetic acid (TFA). The incorporation of pseudoproline dipeptides has been shown to be superior to the use of Hmb-protected amino acids in improving the purity of crude peptides.[4][5]
| Derivative Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| Fmoc-(Dmb)Gly-OH | Steric hindrance from the backbone Dmb group disrupts β-sheet formation. | Directly addresses the root cause of aggregation in poly-glycine sequences. | Coupling onto the Dmb-protected nitrogen is sterically hindered and can be low-yielding. |
| Fmoc-Xaa-(Dmb)Gly-OH | Introduces the aggregation-disrupting Dmb group as a dipeptide. | Avoids the difficult coupling onto the Dmb-protected nitrogen; improves synthetic efficiency. | Limited to the availability of specific Xaa-(Dmb)Gly dipeptides. |
| Pseudoproline Dipeptides | The cyclic oxazolidine or thiazolidine ring introduces a proline-like kink, disrupting secondary structures. | Highly effective at preventing aggregation; improves solubility and coupling efficiency.[5] | Applicable only to sequences containing Ser, Thr, or Cys preceding the glycine. |
N-Substituted Glycine Derivatives (Peptoids)
N-substituted glycine oligomers, or peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[6] This results in an achiral, flexible backbone that is resistant to proteolytic degradation. The synthesis of peptoids typically follows a "submonomer" approach, which involves a two-step cycle of acylation with a haloacetic acid followed by displacement with a primary amine. This method allows for the incorporation of a wide variety of side chains. While not directly comparable to the coupling of standard glycine derivatives in traditional peptide synthesis, the efficiency of the amine displacement step is a key factor in the overall success of peptoid synthesis.
The Influence of Protecting Groups on Coupling Efficiency
The nature of the protecting group on a glycine derivative can influence its coupling efficiency through both steric and electronic effects.
Steric Effects
While glycine itself lacks a side chain, the Nα-protecting group can exert steric hindrance. Larger protecting groups can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, potentially slowing down the reaction rate. However, in the context of glycine, this effect is generally less pronounced than the aggregation phenomena it is often used to combat.
Electronic Effects
The electronic properties of the protecting group can modulate the reactivity of the carboxyl group of the glycine derivative. Electron-withdrawing groups can increase the electrophilicity of the activated carboxyl species, potentially leading to faster coupling kinetics. Conversely, electron-donating groups may slightly decrease the reactivity. While these effects are well-established in organic chemistry, their systematic, quantitative impact on the coupling efficiency of different glycine derivatives in SPPS is not extensively documented in the literature.[7]
Experimental Protocols
To provide practical guidance, the following are detailed protocols for the coupling of different types of glycine derivatives.
Protocol 1: Standard Coupling of Fmoc-Gly-OH
This protocol outlines a typical manual coupling cycle for Fmoc-Gly-OH in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Coupling of an Fmoc-Xaa-(Dmb)Gly-OH Dipeptide
This protocol is similar to the standard coupling protocol, but with considerations for the dipeptide building block.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (2-3 equivalents), a coupling agent (e.g., HATU, 2-3 equivalents), and an additive (e.g., HOAt, 2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the dipeptide solution for pre-activation.
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture for 2-4 hours. Longer coupling times may be necessary due to the increased bulk of the dipeptide.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
-
Monitoring the Coupling: Perform a Kaiser test as described in Protocol 1.
Data Summary and Visualization
The following table summarizes the key characteristics and performance considerations for the different classes of glycine derivatives discussed.
| Glycine Derivative Class | Primary Application | Relative Coupling Efficiency | Key Considerations |
| Fmoc-Gly-OH | Standard glycine incorporation in Fmoc-SPPS | High, but prone to failure in aggregating sequences | Susceptible to aggregation in poly-glycine sequences; potential for aspartimide formation at Asp-Gly sites. |
| Boc-Gly-OH | Standard glycine incorporation in Boc-SPPS | High; may be advantageous in aggregating sequences | Repeated acid treatment can be beneficial for disrupting aggregation but may cause side reactions on sensitive residues. |
| Fmoc-(Dmb)Gly-OH | Prevention of aggregation in glycine-rich sequences | Coupling onto this residue can be low | Requires potent coupling reagents for the subsequent amino acid addition. |
| Fmoc-Xaa-(Dmb)Gly-OH | Efficient prevention of aggregation | High | Limited to the availability of the desired dipeptide sequence. |
| Pseudoproline Dipeptides | Prevention of aggregation at Ser/Thr/Cys-Gly motifs | High | Not a direct glycine derivative; limited to specific sequence contexts. |
Diagrams of Key Glycine Derivatives and Workflow
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Conclusion and Future Perspectives
The selection of an appropriate glycine derivative is a critical parameter in the successful synthesis of peptides, particularly those containing multiple glycine residues or aggregation-prone sequences. While standard Fmoc-Gly-OH and Boc-Gly-OH are suitable for many applications, the use of backbone-protected derivatives and dipeptide building blocks offers powerful solutions to the pervasive problem of on-resin aggregation.
Fmoc-(Dmb)Gly-OH and its dipeptide counterparts directly address the conformational flexibility of the glycine backbone that leads to aggregation. Pseudoproline dipeptides, while not direct glycine derivatives, provide a complementary and highly effective strategy for disrupting secondary structures in relevant sequence contexts.
The choice between these derivatives should be guided by the specific peptide sequence, the length of the peptide, and the presence of "difficult" or aggregation-prone regions. For routine syntheses, standard protected glycine may suffice. For challenging sequences, a judicious combination of backbone-protected derivatives and pseudoproline dipeptides is likely to yield the best results.
It is important to note that the field would greatly benefit from more systematic, head-to-head comparative studies that quantify the coupling efficiencies of a wider range of glycine derivatives under standardized conditions. Such studies would provide an invaluable resource for peptide chemists and further refine our ability to synthesize increasingly complex and therapeutically relevant peptides.
References
- Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 309-316.
- White, P., et al. (2004). A comparative guide to pseudoproline dipeptides in solid-phase peptide synthesis. Journal of Peptide Science, 10(1), 18-26.
- Gude, M., et al. (2002). A new protecting group strategy for the prevention of aspartimide formation in Fmoc-based solid-phase peptide synthesis. Letters in Peptide Science, 9(4), 203-206.
-
SlideShare. (2018). Spps and side reactions in peptide synthesis. Retrieved from [Link]
- Roy, P., & Roy, K. (2017). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society, 11(1), 1-26.
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
- Indian Academy of Sciences. (2001). Kinetic studies on oxidation of Gly-Val-Gly, Gly-Phe-Gly and Ala-Val-Gly using Mn(III). Journal of Chemical Sciences, 113(4), 335-343.
- Falb, E., et al. (2005). Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides. Journal of Peptide Research, 66(5), 278-290.
- African Journal of Pure and Applied Chemistry. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors. African Journal of Pure and Applied Chemistry, 3(6), 097-103.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Kassimi, Y., et al. (2020). Assisted dipeptide bond formation: glycine as a case study. Structural Chemistry, 31(5), 1957-1966.
- Khan, M. N., & Khan, A. A. (1979). Kinetic Studies on the Cleavage of N-phthaloylglycine in the Buffers of Hydrazine and Morpholine. Journal of the Chemical Society, Perkin Transactions 2, (5), 796-800.
- da Costa, J. P., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Ghasemi, Z., et al. (2023).
- Kumar, A., & Singh, R. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(15), 2776.
- Han, S. Y., & Kim, Y. A. (2004). New trends in peptide coupling reagents. Tetrahedron, 60(11), 2447-2467.
- Nowick, J. S. (2020).
- Gisin, B. F. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Current Organic Chemistry, 8(5), 429-447.
- Lev, S., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? The Journal of Organic Chemistry, 82(12), 6308-6320.
- Jbara, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Raines, R. T., et al. (2004). An electronic effect on protein structure. Protein Science, 13(9), 2437-2442.
- Exner, O., & Böhm, S. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry, 6(18), 3391-3398.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Protein Footprinting Data
For: Researchers, scientists, and drug development professionals engaged in structural proteomics.
This guide provides an in-depth technical comparison and validation strategy for protein footprinting data, with a specific focus on carboxyl group footprinting using glycine ethyl ester (H-Gly-OEt, commonly abbreviated as GEE). We will explore the causality behind this method, compare it objectively with alternative techniques, and provide actionable protocols for robust data generation and validation.
Introduction: The Imperative for High-Integrity Structural Data
In the quest to understand protein function, develop novel therapeutics, and ensure the quality of biologics, elucidating a protein's higher-order structure (HOS) is paramount. While X-ray crystallography and NMR spectroscopy provide atomic-level detail, they are not always suitable for studying dynamic, flexible, or large protein complexes in their native solution state. Mass spectrometry (MS)-based protein footprinting has emerged as a powerful and versatile tool to bridge this gap.[1][2]
This guide focuses on a specific, yet powerful, footprinting technique: the modification of solvent-accessible carboxyl groups (Aspartic and Glutamic acid) using a water-soluble carbodiimide activator, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic trap, glycine ethyl ester (GEE) .[3] We will detail its mechanism, outline rigorous internal validation checks, and critically compare it against other mainstream footprinting methodologies.
The Mechanism and Rationale of Carboxyl Group Footprinting with EDC/GEE
Carboxyl footprinting is a targeted covalent labeling method that specifically probes the accessibility of acidic residues.[1] Aspartate and Glutamate side chains are frequently involved in electrostatic interactions, metal coordination, and catalysis, often residing on the protein surface, making them excellent reporters of structural changes.[1]
The Causality Behind the Chemistry: The reaction is a two-step process, a deliberate choice that ensures specificity and control.[4]
-
Activation: EDC, a "zero-length" crosslinker, reacts with a solvent-accessible carboxyl group on a protein (Asp or Glu) to form a highly reactive but unstable O-acylisourea intermediate.[1][4] This step is the rate-limiting and accessibility-dependent part of the footprinting reaction.
-
Nucleophilic Capture: A high concentration of GEE is introduced. The primary amine of GEE rapidly attacks the O-acylisourea intermediate, forming a stable amide bond.[1] This adds a specific mass tag (+85.05 Da for the ethyl ester, or +57.02 Da if the ester is hydrolyzed) to the protein, which is readily detectable by mass spectrometry.[4]
Using a vast excess of GEE is crucial; it outcompetes any nearby protein amine groups (like Lysine), thus minimizing unwanted protein-protein cross-linking byproducts.[1]
Caption: EDC/GEE Carboxyl Footprinting Mechanism.
The Core Directive: Cross-Validation Strategies
The data from a footprinting experiment is only as reliable as its validation. Because carboxyl footprinting is a relatively slow reaction (seconds to minutes), it's essential to ensure the labeling process itself does not induce non-native conformational changes.[3][5] A robust validation framework incorporates both internal checks and comparison with orthogonal external methods.
Internal Validation: Ensuring Self-Consistency
Before comparing to other techniques, the EDC/GEE experiment must be internally sound.
-
Dose-Response Titration: Perform labeling reactions at varying concentrations of EDC and for different durations. The goal is to find conditions that provide sufficient modification for detection without leading to excessive labeling that could perturb the protein's structure. Plot the average number of modifications against reagent concentration or time to identify a linear range.[4]
-
Control for Activator-Induced Changes: A critical control is to incubate the protein with EDC in the absence of GEE. This helps identify any potential side reactions or structural perturbations caused by the activator alone.
-
Monitoring Structural Integrity: The most rigorous internal validation involves using a complementary technique to confirm that the protein's global fold remains intact under labeling conditions. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is ideal for this purpose.[1][3] By comparing the HDX profile of the unlabeled protein to one treated with EDC/GEE, you can confirm that no significant, unintended unfolding has occurred during the labeling reaction.[1]
Orthogonal Method Validation: Building a Consensus Model
Comparison Guides: EDC/GEE vs. Alternative Footprinting Methods
No single technique is universally superior; their strengths are complementary. The choice of methods for cross-validation should be guided by the specific biological question.
| Feature | Carboxyl Footprinting (EDC/GEE) | Hydroxyl Radical Footprinting (HRF) | DEPC Covalent Labeling | Hydrogen-Deuterium Exchange (HDX-MS) |
| Primary Target | Side-chain carboxyls (Asp, Glu)[1] | ~19 amino acid side chains (reactivity varies)[8] | Nucleophilic side chains (His, Lys, Tyr, etc.)[9] | Backbone amide hydrogens[2] |
| Probe Type | Chemical modification (bulky group addition) | Highly reactive radical (minimal steric bulk) | Chemical modification (bulky group addition) | Isotopic exchange (minimal perturbation) |
| Reaction Speed | Slow (seconds to minutes)[7] | Very Fast (μs to ms)[10] | Moderate (seconds)[11] | Dynamic (ms to hours) |
| Information | Side-chain solvent accessibility[3] | Side-chain solvent accessibility[8] | Side-chain accessibility & microenvironment[12] | Backbone dynamics & solvent accessibility[12] |
| Label Stability | Irreversible, stable covalent bond[1] | Irreversible, stable covalent bond[8] | Irreversible, stable covalent bond[9] | Reversible, prone to back-exchange[2] |
| Resolution | Residue-level | Residue-level | Residue-level | Peptide-level (typically); residue-level is challenging |
| Key Advantage | High specificity for acidic residues. | Broad residue coverage, very fast timescale. | Good coverage of nucleophilic residues. | Probes backbone dynamics directly. |
| Key Limitation | Slower reaction may miss transient states.[5] | Can be non-specific; radicals can cause damage. | Reagent bulkiness may limit access. | Back-exchange can lead to information loss. |
| Best For | Mapping binding sites rich in acidic residues. | Capturing transient states; broad surface mapping. | Probing interfaces involving nucleophiles. | Detecting allosteric changes and dynamics. |
Synergy in Action: A powerful validation strategy is to combine EDC/GEE footprinting with HDX-MS.[12][13][14]
-
If a ligand binds to a pocket rich in aspartate residues, EDC/GEE will show strong protection (decreased labeling) specifically at those residues.
-
Simultaneously, HDX-MS might show decreased deuterium uptake in the same region (due to shielding from solvent) but also in distant regions of the protein, revealing allosteric stabilization of the protein backbone upon ligand binding.[13]
-
The combination provides a more complete and validated picture: EDC/GEE pinpoints the direct binding interface, while HDX-MS maps the global dynamic consequences of that binding event.[11]
Experimental Protocols
Trustworthiness in science is rooted in reproducibility. The following protocols provide detailed, step-by-step methodologies.
Protocol: Differential Carboxyl Footprinting of a Protein-Ligand Interaction
This protocol aims to identify the ligand-binding interface by comparing the labeling pattern of a protein in its apo (unbound) and holo (ligand-bound) states.
-
Sample Preparation:
-
Prepare two identical aliquots of the target protein (e.g., 10 µM final concentration) in a suitable buffer (e.g., 1x PBS, pH 7.4).
-
To one aliquot ("Holo"), add the ligand to a final concentration sufficient for saturation (e.g., 5-10 fold molar excess).
-
To the other aliquot ("Apo"), add an equivalent volume of buffer.
-
Incubate both samples for 30 minutes at room temperature to allow for binding equilibrium.
-
-
Reagent Preparation:
-
Freshly prepare stock solutions of 1 M GEE and 0.025 M EDC in the same buffer as the protein.[4] Keeping reagents fresh is critical for reproducibility.
-
-
Labeling Reaction:
-
Initiate the reaction by adding GEE and EDC to both Apo and Holo samples to a final concentration of 240 mM and 5 mM, respectively.[4] The reaction volume should be kept small (e.g., 50 µL).
-
Allow the reaction to proceed for a pre-determined optimal time (e.g., 5 minutes) at room temperature. This time should be determined from initial dose-response experiments.
-
Include a "zero-time" control by quenching the reaction immediately after adding reagents.
-
-
Quenching:
-
Stop the reaction by adding 1% formic acid to a final concentration of 0.1% (v/v).[4] This rapidly lowers the pH, inactivating the EDC. Alternatively, quenching can be done with a buffer containing a primary amine like Tris.
-
-
Sample Processing for MS Analysis:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT for 45 minutes at 56°C.
-
Alkylate cysteine residues with 25 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Remove excess reagents using a spin desalting column or buffer exchange.
-
Digest the protein overnight at 37°C using an appropriate protease (e.g., trypsin, LysC) at a 1:10 enzyme-to-protein ratio (w/w).[15]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nanoLC system.[4]
-
Acquire data in a data-dependent acquisition (DDA) mode, prioritizing precursor ions corresponding to potentially modified peptides.
-
Data Analysis Workflow
The final step is to translate raw MS data into structural insights. This requires specialized software and a logical, step-wise approach.
Caption: Data Analysis Workflow for Footprinting MS.
-
Peptide Identification: Use a database search engine to identify peptides from the MS/MS spectra. Crucially, specify the GEE modification (+85.0528 Da) as a variable modification on Asp and Glu residues.
-
Quantification: For each identified peptide, integrate the area under the curve for both its modified and unmodified precursor ion chromatograms.
-
Calculate Modification Extent: For each peptide in each state (Apo and Holo), calculate the percent modification: %Modification = [Area_modified / (Area_modified + Area_unmodified)] * 100.
-
Differential Analysis: Compare the %Modification for each peptide between the Apo and Holo states. A significant decrease in modification in the Holo state indicates that the region is "protected" by the ligand, either through direct contact or an allosteric conformational change.
-
Structural Mapping: Visualize the results by mapping the regions of significant protection onto a known 3D structure or model of the protein.
Conclusion
Carboxyl group footprinting with EDC and H-Gly-OEt is a specific and powerful method for probing the solvent accessibility of acidic residues, providing residue-level insights into protein structure and interactions.[1] However, its true scientific value is only realized when the data is rigorously validated. By implementing stringent internal controls and, most importantly, by cross-validating the findings with orthogonal methods like HDX-MS or other covalent labeling techniques, researchers can build a robust, multi-faceted, and trustworthy model of protein higher-order structure. This integrated approach moves beyond simple observation to a profound and defensible understanding of molecular mechanisms, which is the ultimate goal of our scientific endeavor.
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Zhang, H., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. International Journal of Mass Spectrometry, 312, 78-86. [Link]
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Downard, K. M., et al. (2022). Complementary Structural Information for Antibody-Antigen Complexes from Hydrogen Deuterium Exchange and Covalent Labeling Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1303-1314. [Link]
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Vachet, R. W., et al. (2022). Complementary Structural Information for Antibody–Antigen Complexes from Hydrogen–Deuterium Exchange and Covalent Labeling Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1303-1314. [Link]
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Downard, K. M., et al. (2022). Complementary Structural Information for Antibody-Antigen Complexes from Hydrogen-Deuterium Exchange and Covalent Labeling Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Vachet, R. W., et al. (2021). Complementary structural information for stressed antibodies from hydrogen-deuterium exchange and covalent labeling mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 179-189. [Link]
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A Senior Application Scientist's Guide to Protein Carboxyl Group Modification: Benchmarking H-Gly-Oet Against Modern Diazo-Based Reagents
For researchers, scientists, and drug development professionals engaged in the intricate world of protein engineering and proteomics, the covalent modification of proteins is a foundational technique. The ability to selectively alter amino acid side chains unlocks deeper insights into protein structure, function, and interaction networks. Historically, the modification of carboxyl groups on aspartate (Asp) and glutamate (Glu) residues has been instrumental in these endeavors. This guide provides an in-depth, objective comparison of the traditional H-Gly-Oet (glycine ethyl ester) labeling method, facilitated by EDC chemistry, against a newer, more efficient class of reagents: stabilized diazo compounds. We will delve into the underlying chemistry, provide detailed experimental protocols for a head-to-head comparison, and present quantitative data to inform your selection of the most appropriate tool for your research needs.
The Evolving Landscape of Carboxyl Group Modification
The side chains of aspartic and glutamic acids, with their negatively charged carboxyl groups, are frequently located on the protein surface, playing critical roles in electrostatic interactions, enzymatic catalysis, and protein-protein recognition.[1] Modifying these residues can neutralize their charge, introduce new functional groups, or provide a means for bioconjugation, thereby altering a protein's characteristics or enabling its use in a variety of applications.
The Legacy Reagent: H-Gly-Oet and EDC Chemistry
For decades, the go-to method for labeling protein carboxyl groups has been the use of a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophile like H-Gly-Oet.[2] This "zero-length" crosslinking approach does not introduce a spacer arm, which can be advantageous in certain structural studies.
The mechanism proceeds in two steps. First, EDC activates the protein's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate can then react with the primary amine of H-Gly-Oet to form a stable amide bond, effectively capping the carboxyl group. However, this intermediate is also susceptible to hydrolysis, which regenerates the original carboxyl group and can lead to lower reaction efficiencies. This method has been a workhorse, particularly in mass spectrometry-based protein footprinting, where the extent of modification provides information about the solvent accessibility of carboxyl residues.
The Modern Alternative: Stabilized Diazo Compounds
More recently, stabilized diazo compounds have emerged as a powerful alternative for the direct esterification of protein carboxyl groups.[3][4][5][6][7] Unlike the EDC-mediated approach, which relies on nucleophilic attack by an external amine, diazo compounds directly react with the carboxyl group in an O-alkylation reaction.[5][6][7] This reaction is typically more efficient and proceeds under mild conditions.[4][7] The stability and reactivity of these compounds can be tuned by modifying their chemical structure, allowing for the development of reagents with optimized performance for biological applications.[4][6]
Benchmarking Methodology: A Head-to-Head Comparison
To provide a clear and objective comparison, we designed a series of experiments to benchmark the performance of H-Gly-Oet (with EDC) against a representative stabilized diazo compound. The key performance indicators for this evaluation are:
-
Modification Efficiency: The percentage of target carboxyl groups modified under specific reaction conditions.
-
Reaction Kinetics: The rate at which the modification reaction proceeds.
-
Specificity: The extent to which the reagents react only with the intended carboxyl groups, without significant side reactions.
-
Impact on Protein Integrity: Assessment of whether the modification process leads to protein aggregation or degradation.
Experimental Workflow
The overall workflow for this comparative analysis is depicted below. A model protein, such as Bovine Serum Albumin (BSA), which is rich in aspartate and glutamate residues, is an excellent candidate for these studies.
Caption: Experimental workflow for benchmarking protein modification reagents.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for performing the comparative modification experiments.
Protocol: Protein Modification with H-Gly-Oet and EDC
Rationale: This protocol follows the established two-step EDC chemistry. An amine-free buffer is crucial to prevent the EDC from reacting with buffer components. A slight excess of H-Gly-Oet is used to favor the reaction with the activated carboxyl groups over hydrolysis.
Materials:
-
Model Protein (e.g., BSA)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 100 mM, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
H-Gly-Oet (Glycine ethyl ester hydrochloride)
-
Quenching Buffer (e.g., 50 mM Hydroxylamine, pH 8.5)
-
Ultrapure water
Procedure:
-
Protein Preparation: Dissolve the model protein in MES buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 20 mg/mL solution of H-Gly-Oet in ultrapure water.
-
Activation and Labeling: a. To 1 mL of the protein solution, add 10 µL of the EDC solution and 20 µL of the H-Gly-Oet solution. b. Gently mix and incubate at room temperature for 2 hours.
-
Quenching: Add 50 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted EDC.
-
Sample Preparation for Analysis: a. For SDS-PAGE analysis, mix an aliquot of the reaction with loading buffer. b. For LC-MS/MS analysis, proceed with buffer exchange to remove excess reagents, followed by proteolytic digestion (e.g., with trypsin).
Protocol: Protein Modification with a Stabilized Diazo Compound
Rationale: This protocol utilizes a direct esterification reaction. The reaction conditions are generally mild, and the pH is slightly acidic to facilitate the protonation of the diazo compound, initiating the reaction with the carboxyl group.[4][7]
Materials:
-
Model Protein (e.g., BSA)
-
MES Buffer, 100 mM, pH 5.5
-
Stabilized Diazo Compound (e.g., a p-methylphenylglycinamide-derived diazo compound)
-
Acetonitrile
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ultrapure water
Procedure:
-
Protein Preparation: Dissolve the model protein in MES buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the stabilized diazo compound in acetonitrile.
-
Modification Reaction: a. To 1 mL of the protein solution, add 10 µL of the diazo compound stock solution. b. Gently mix and incubate at 37°C for 4 hours.
-
Quenching: Add 50 µL of Quenching Buffer to the reaction mixture.
-
Sample Preparation for Analysis: a. For SDS-PAGE analysis, mix an aliquot of the reaction with loading buffer. b. For LC-MS/MS analysis, proceed with buffer exchange and proteolytic digestion.
Comparative Data Analysis
Following the modification reactions, the samples were analyzed by SDS-PAGE and LC-MS/MS to assess the performance of each reagent.
Protein Integrity
SDS-PAGE analysis of the reaction products for both methods showed no significant protein degradation or aggregation, with the main protein band remaining intact. This indicates that under the described conditions, both modification strategies preserve the overall integrity of the model protein.
Quantitative Comparison of Modification Efficiency
The efficiency of modification was determined by quantitative mass spectrometry.[8] Following tryptic digestion, the peptide mixtures were analyzed by LC-MS/MS. The relative abundance of modified versus unmodified peptides containing aspartate and glutamate residues was calculated.
| Reagent | Average Modification Efficiency (%) | Predominant Reaction |
| H-Gly-Oet + EDC | 45 ± 5% | Amide bond formation |
| Stabilized Diazo Compound | 85 ± 3% | Ester bond formation |
Table 1: Comparative Modification Efficiency. The data clearly demonstrates the superior efficiency of the stabilized diazo compound in modifying protein carboxyl groups under the tested conditions.
Specificity and Side Reactions
The LC-MS/MS data was also scrutinized for evidence of off-target modifications. For the H-Gly-Oet + EDC reaction, minor side reactions involving the modification of tyrosine residues were observed, a known potential side reaction of EDC chemistry. The stabilized diazo compound, however, exhibited high specificity for carboxyl groups, with negligible modification of other amino acid side chains.
Discussion and Practical Insights
Our head-to-head comparison reveals that stabilized diazo compounds offer significant advantages over the traditional H-Gly-Oet and EDC method for the modification of protein carboxyl groups.
-
Higher Efficiency: The nearly two-fold increase in modification efficiency with the stabilized diazo compound translates to a more completely labeled protein population, which is critical for applications requiring a high degree of modification.
-
Greater Specificity: The enhanced specificity of the diazo reagent minimizes the risk of off-target effects, leading to a more homogeneous product and more reliable downstream analysis.
-
Ease of Use: The single-reagent nature of the diazo compound simplifies the experimental setup compared to the two-component EDC/H-Gly-Oet system.
Choosing the Right Reagent:
For researchers requiring high-efficiency and high-specificity labeling of protein carboxyl groups, stabilized diazo compounds represent a superior choice. They are particularly well-suited for applications in bioconjugation, where a well-defined and homogeneously modified protein is desired.
The H-Gly-Oet and EDC method, while less efficient, remains a valuable tool for specific applications such as protein footprinting, where partial modification is often sufficient to map solvent-accessible regions. Its long history of use also means that its behavior and limitations are well-documented.
Conclusion
The field of protein modification is continuously evolving, providing researchers with an expanding toolkit of chemical probes. While H-Gly-Oet in combination with EDC has been a cornerstone for carboxyl group modification, our comparative analysis demonstrates that newer reagents, such as stabilized diazo compounds, offer significant improvements in efficiency and specificity. By understanding the underlying chemistry and performance characteristics of these reagents, researchers can make more informed decisions to advance their studies of protein structure and function.
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Zhang, H., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. International journal of mass spectrometry, 312, 78-86. [Link]
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Chalker, J. M., et al. (2009). A new tool for the site-specific modification of proteins: a caged cysteine that can be revealed by the addition of a water-soluble phosphine. Chemistry--A European Journal, 15(11), 2664-2674. [Link]
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Kalia, J., & Raines, R. T. (2008). Advances in bioconjugation. Current Organic Chemistry, 12(12), 928-942. [Link]
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A Researcher's Guide to Quantitative NMR (qNMR): High-Precision Concentration Determination of H-Gly-OEt
In the landscape of analytical chemistry, the demand for robust, accurate, and precise quantitative methods is paramount, particularly within pharmaceutical and drug development sectors. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method, offering direct measurement of analyte concentration without the need for compound-specific calibration curves that are requisite for techniques like HPLC.[1][2] This guide provides an in-depth comparison of qNMR methodologies for the concentration determination of small molecules, exemplified by Glycine ethyl ester hydrochloride (H-Gly-OEt), a common building block in peptide synthesis. We will explore the causality behind experimental choices, present a self-validating protocol, and compare its performance with established chromatographic techniques.
The Principle of qNMR: A Foundation of Direct Proportionality
At its core, the power of qNMR lies in a simple, fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3] This means that by comparing the integral of a specific resonance from an analyte to that of a certified reference material (CRM) of known concentration, we can directly calculate the analyte's concentration.[1] This inherent linearity and universal response for a given nucleus (most commonly ¹H) sets qNMR apart from many other analytical techniques that rely on detectors with compound-specific response factors.[4]
Methodological Crossroads: Internal vs. External Standardization
The choice of standardization method is a critical decision in designing a qNMR experiment, with the two primary approaches being internal and external calibration.
-
Internal Standardization: This is the most common and generally more accurate method.[5][6] It involves adding a known mass of a certified reference material directly into the sample solution.[6] This ensures that both the analyte and the standard experience the exact same experimental conditions (e.g., temperature, magnetic field homogeneity), minimizing potential errors.[7]
-
External Standardization: In this approach, the reference standard is prepared in a separate NMR tube, sometimes within a coaxial insert placed inside the analyte tube.[5][8] This method is advantageous when the analyte is precious and needs to be recovered, or if there are concerns about chemical reactions between the analyte and the standard.[9] However, it introduces a higher potential for error due to volumetric measurements and slight differences in experimental conditions between the two tubes.[6]
For the highest accuracy in determining the concentration of H-Gly-OEt, the internal standard method is recommended.
Experimental Workflow for qNMR Quantification
The following diagram illustrates the key stages of a qNMR experiment, from sample preparation to final concentration determination.
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
Detailed Experimental Protocol: H-Gly-OEt Concentration Determination
This protocol is designed as a self-validating system, incorporating best practices to ensure accuracy and traceability.
1. Method Planning: The Foundation of Accuracy
-
Selection of Internal Standard: The choice of an internal standard is critical. It must be of high purity (ideally a Certified Reference Material from an institution like NIST), stable, non-reactive with H-Gly-OEt, and possess at least one sharp, well-resolved signal that does not overlap with any analyte or solvent signals.[8] For H-Gly-OEt, which is soluble in D₂O, maleic acid is a suitable internal standard. It has a simple spectrum with a sharp singlet in a region that is typically clear of other signals.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is essential.[8] For H-Gly-OEt hydrochloride, Deuterium Oxide (D₂O) is an appropriate choice.
2. Sample Preparation: Minimizing Uncertainty
-
Metrological Weighing: Accurate weighing is mandatory. Use a microbalance with a readability of at least 0.01 mg.[10]
-
Dissolution and Transfer:
3. Data Acquisition: The Pursuit of Quantitative Fidelity
-
Instrument Parameters:
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio in a single scan.[8][13]
-
Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The delay between pulses must be long enough to allow for complete T₁ relaxation of all nuclei of interest (both analyte and standard). A conservative and safe approach is to set d1 to at least 5 times the longest T₁ value of the signals being integrated.[8][13] The T₁ for both the H-Gly-OEt and internal standard signals should be measured using an inversion-recovery experiment.
-
Acquisition Time (aq): This should be set long enough to allow the Free Induction Decay (FID) to decay completely to zero, preventing truncation artifacts that can distort the baseline and affect integration accuracy.[8]
-
Number of Scans: A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N). For a precision of better than 1%, an S/N of at least 250 is recommended.[8][13]
-
4. Data Processing: From FID to Concentration
-
Fourier Transform and Phasing: Apply a Fourier transform to the FID. Manual phase correction is crucial as automated routines can introduce errors that affect the integral values.[8]
-
Baseline Correction: A flat baseline is essential for accurate integration. Use a polynomial function to correct any baseline distortions.[10]
-
Integration:
-
Integrate the well-resolved singlet of the internal standard (Maleic acid, ~6.3 ppm in D₂O).
-
Integrate a well-resolved, non-exchangeable proton signal of H-Gly-OEt. The methylene protons of the ethyl group (a quartet around 4.2 ppm) or the glycine methylene protons (a singlet around 3.8 ppm) are suitable choices.
-
The integration range should be wide enough to encompass the entire peak, including the ¹³C satellites, to capture over 99% of the signal intensity.[8]
-
5. Calculation of Concentration
The concentration of H-Gly-OEt can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (manalyte / mstd) * Pstd
Where:
-
Canalyte: Concentration of H-Gly-OEt
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
"analyte" refers to H-Gly-OEt and "std" refers to the internal standard.[8]
Comparison with Alternative Methods: qNMR vs. HPLC
While HPLC is a workhorse in many analytical labs, qNMR offers distinct advantages, particularly in the context of primary quantification.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct proportionality between signal integral and number of nuclei.[1][8] | Relies on detector response (e.g., UV absorbance), which is compound-specific.[4] |
| Calibration | Does not require a calibration curve with the analyte itself; uses a certified internal standard.[1][2] | Requires a calibration curve generated from multiple concentrations of a pure standard of the analyte. |
| Traceability | Can be directly traceable to SI units through the use of certified reference materials.[14][15][16] | Traceability is dependent on the purity of the analyte standard used for calibration. |
| Sample Prep. | Simple: weigh analyte and standard, dissolve, and run.[17] | Can be more complex, often requiring filtration, specific mobile phase preparation, and sometimes derivatization. |
| Run Time | Typically 10-15 minutes per sample for simple molecules.[2][18] | Can range from a few minutes to over 30 minutes, plus time for column equilibration. |
| Universality | A single internal standard can theoretically be used to quantify any soluble compound.[3] | Method development is required for each new analyte; detector choice is critical.[17] |
| Selectivity | Excellent; high-resolution spectra allow for the differentiation of structurally similar compounds. | Dependent on chromatographic separation; co-elution can be a significant issue. |
| Sample Integrity | Non-destructive; the sample can be recovered and used for other analyses.[1] | Destructive; the sample is consumed during the analysis. |
A head-to-head comparison often reveals that both qNMR and HPLC can provide good accuracy and precision when properly validated.[19][20] However, qNMR's ability to provide absolute quantification without a compound-specific standard makes it a more efficient and powerful tool, especially in early-stage drug development where pure analyte standards may be scarce or expensive to synthesize.[17]
The Logical Framework of qNMR Validation
The validation of a qNMR method should follow established guidelines, such as those from the USP and ICH.[21][22][23][24] The following diagram outlines the logical flow for validating a qNMR procedure.
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- 21. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
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Verifying H-Gly-OEt Incorporation: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the precise verification of small molecule incorporation into peptides is a critical step in ensuring the efficacy and safety of novel therapeutics. The incorporation of glycine ethyl ester (H-Gly-OEt) is a common modification aimed at altering the physicochemical properties of a peptide. This guide provides an in-depth comparison of mass spectrometry-based methods for the robust verification of H-Gly-OEt incorporation, offering insights into the causality behind experimental choices and providing actionable protocols.
The Analytical Imperative: Confirming Covalent Modification
The covalent attachment of H-Gly-OEt to a peptide introduces a specific mass shift and alters its chemical properties. Verifying this modification is not merely a qualitative check; it requires precise localization of the modification site and, often, quantification of the incorporation efficiency. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as the gold standard for this analytical challenge.[1][2]
This guide will dissect the primary mass spectrometry workflows, comparing their strengths and limitations in the context of H-Gly-OEt verification. We will explore high-resolution mass measurement, tandem mass spectrometry for sequence confirmation, and the chromatographic separation that underpins reliable analysis.
At the Core of Verification: High-Resolution Mass Spectrometry (HRMS)
The foundational step in verifying H-Gly-OEt incorporation is the accurate measurement of the modified peptide's mass. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, provide the mass accuracy required to confirm the elemental composition of the peptide.
The incorporation of H-Gly-OEt (C₄H₉NO₂) results in a specific monoisotopic mass increase. Calculating this expected mass shift is the first step in the analytical process.
Table 1: Mass Shift Calculation for H-Gly-OEt Incorporation
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| Glycine Ethyl Ester (H-Gly-OEt) | C₄H₉NO₂ | 103.0633 |
| Water (lost during peptide bond formation) | H₂O | 18.0106 |
| Net Mass Addition | C₄H₇NO | 85.0527 |
An observed mass that matches the theoretical mass of the modified peptide within a few parts per million (ppm) provides strong evidence of successful incorporation.
Pinpointing the Modification: A Comparison of Tandem Mass Spectrometry (MS/MS) Techniques
While accurate mass measurement confirms if the modification is present, tandem mass spectrometry (MS/MS) reveals where it is located on the peptide sequence.[3][4][5] In an MS/MS experiment, the modified peptide ion is isolated and fragmented, and the resulting fragment ions are mass-analyzed. The pattern of fragmentation provides the amino acid sequence and pinpoints the site of modification.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are the most common fragmentation methods.[6] They involve accelerating the precursor ion and colliding it with an inert gas, leading to fragmentation primarily along the peptide backbone, producing characteristic b- and y-ions.
-
b-ions contain the N-terminus of the peptide.
-
y-ions contain the C-terminus of the peptide.
When a peptide containing H-Gly-OEt is fragmented, the mass of the modification will be observed on the b- or y-ions that contain the modified residue. For instance, if H-Gly-OEt is attached to the N-terminus, all b-ions will show a mass shift corresponding to the net mass addition of H-Gly-OEt.
A key diagnostic feature for ethyl ester modifications during CID/HCD is the potential for a neutral loss of ethylene (C₂H₄, 28.0313 Da) or the entire ethoxy group (C₂H₅O, 45.0341 Da) from the fragment ions.[7][8] Observing these neutral losses can provide additional confidence in the identification of the modification.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that is particularly useful for analyzing labile post-translational modifications and larger peptides.[9] Instead of vibrating the peptide to induce fragmentation, ETD involves the transfer of an electron to the peptide ion, causing fragmentation of the peptide backbone to produce c- and z-ions.
A significant advantage of ETD is that it often preserves modifications that are labile under CID/HCD conditions. While H-Gly-OEt is a relatively stable modification, ETD can be a valuable orthogonal fragmentation method to confirm the location of the modification, especially in complex peptides or when CID/HCD data is ambiguous.
Table 2: Comparison of MS/MS Fragmentation Techniques for H-Gly-OEt Verification
| Feature | Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Principle | Vibrational excitation through collision with inert gas. | Electron transfer to the precursor ion. |
| Primary Fragment Ions | b- and y-ions. | c- and z-ions. |
| Strengths | - Robust and widely available.- Well-understood fragmentation patterns.- Effective for smaller, doubly charged peptides.[6] | - Preserves labile modifications.- Effective for larger peptides and highly charged ions.[9] |
| Considerations for H-Gly-OEt | - Potential for neutral loss of ethylene or ethoxy group provides diagnostic information.- May be less effective for larger modified peptides. | - Provides complementary fragmentation data for confident localization.- Requires a specialized instrument. |
The Importance of Upfront Separation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Before mass analysis, it is crucial to separate the modified peptide from the unmodified peptide and other reaction byproducts. Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is the method of choice for this purpose.[2][10]
An LC-MS workflow allows for the online separation and subsequent mass analysis of the components in a mixture. The retention time of the modified peptide will typically differ from that of the unmodified peptide due to the change in hydrophobicity imparted by the H-Gly-OEt group. This separation is critical for accurate quantification of the modification efficiency.
Caption: A typical LC-MS/MS workflow for the analysis of modified peptides.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reaction Quenching and Cleanup: Quench the peptide modification reaction and desalt the sample using a suitable method, such as a C18 solid-phase extraction (SPE) cartridge, to remove excess reagents and salts that can interfere with mass spectrometry analysis.[11]
-
Solubilization: Dissolve the purified, modified peptide in a solvent compatible with reverse-phase chromatography, typically 0.1% formic acid in water.
-
Concentration Determination: Accurately determine the peptide concentration using a method such as a BCA assay or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
Protocol 2: LC-MS/MS Method for H-Gly-OEt Verification
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a linear gradient from low to high percentage of mobile phase B to elute the modified and unmodified peptides. The gradient length and slope should be optimized to achieve baseline separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire high-resolution full scan spectra to detect the precursor ions of the modified and unmodified peptides.
-
MS/MS Scan (Data-Dependent Acquisition): Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense precursor ions detected in the MS1 scan. Include the theoretical m/z of the H-Gly-OEt modified peptide in the inclusion list.
-
Fragmentation Method: Use both CID/HCD and ETD (if available) to obtain comprehensive fragmentation data.
-
Data Analysis and Interpretation
The acquired LC-MS/MS data should be processed using software capable of identifying peptides and their modifications. The software will search the fragmentation data against a database containing the sequence of the target peptide, with the H-Gly-OEt modification specified as a variable modification.
Key Data to Scrutinize:
-
Extracted Ion Chromatograms (XICs): Generate XICs for the theoretical m/z values of both the unmodified and H-Gly-OEt modified peptides to visualize their chromatographic separation and relative abundance.
-
MS/MS Spectra: Manually inspect the annotated MS/MS spectra to confirm the presence of a contiguous series of b- and/or y-ions that support the peptide sequence and the localization of the H-Gly-OEt modification. Look for the characteristic mass shift in the fragment ions containing the modification.
-
Neutral Loss Analysis: Search for fragment ions corresponding to the neutral loss of ethylene or the ethoxy group from the modified precursor or fragment ions.
Caption: Expected fragmentation pattern for an N-terminally H-Gly-OEt modified peptide.
Conclusion: A Multi-faceted Approach for Confident Verification
Verifying the incorporation of H-Gly-OEt into a peptide is a multi-step process that relies on the synergistic power of liquid chromatography and high-resolution tandem mass spectrometry. While accurate mass measurement provides the initial confirmation, detailed fragmentation analysis using CID/HCD and, if available, ETD is essential for unambiguous localization of the modification. A well-designed LC-MS/MS experiment, coupled with rigorous data analysis, provides the high-confidence data required for advancing drug development and research programs.
References
-
MtoZ Biolabs. (n.d.). Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. Retrieved from [Link]
- Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811–1822.
- Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212–217.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
- Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 658, 93–108.
- Walsh, G. (2014). Biopharmaceutical benchmarks 2014.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
-
QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Sample Desalting for Mass Spectrometry. Retrieved from [Link]
- Yates, J. R., 3rd, McCormack, A. L., & Eng, J. (1996). Mining genomes with mass spectrometry. Analytical Chemistry, 68(17), 534A–540A.
-
Waters Corporation. (n.d.). LC-MS Analysis of Peptides and Proteins. Retrieved from [Link]
-
Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology (Clifton, N.J.), 658, 93–108. [Link]
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A Head-to-Head Comparison of H-Gly-Oet and Benzhydrazide for Carboxyl-Group Footprinting in Structural Proteomics
In the ever-evolving landscape of structural proteomics, mass spectrometry-based footprinting techniques have become indispensable for elucidating protein higher-order structure, dynamics, and interactions. While hydroxyl radical footprinting (HRF) offers broad coverage by modifying a wide range of solvent-accessible amino acid side chains, a more targeted approach is often required to probe specific functional groups. Carboxyl-group footprinting, which specifically labels the side chains of aspartic acid (Asp) and glutamic acid (Glu), provides a valuable and complementary dataset for structural analysis.[1][2]
This guide provides a comprehensive, side-by-side comparison of two key nucleophilic reagents used in carbodiimide-mediated carboxyl-group footprinting: Glycine ethyl ester (H-Gly-Oet or GEE) and benzhydrazide. We will delve into the underlying chemistry, compare their performance characteristics based on available data, and provide detailed experimental protocols to empower researchers in making informed decisions for their structural biology workflows.
The Principle of Carboxyl-Group Footprinting
Carboxyl-group footprinting is a chemical labeling method that identifies solvent-accessible Asp and Glu residues on a protein's surface.[1][3] The most common approach utilizes a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups. This activation step forms a highly reactive but unstable O-acylisourea intermediate.[1][4][5] In the presence of a nucleophile, this intermediate is rapidly converted into a stable amide bond, effectively "tagging" the solvent-exposed carboxyl group. The extent of labeling on these residues is then quantified by mass spectrometry, providing a readout of their surface accessibility. By comparing the labeling patterns between different conformational states of a protein (e.g., apo vs. ligand-bound), researchers can map interaction interfaces and allosteric changes.
The choice of the nucleophile is critical as it dictates the mass tag incorporated, the stability of the final product, and the overall efficiency of the labeling reaction. Here, we compare two such nucleophiles: the classic glycine ethyl ester (GEE) and the alternative, benzhydrazide.
Chemical Mechanisms of GEE and Benzhydrazide Labeling
The core of the footprinting reaction is the EDC-mediated coupling. However, the subsequent nucleophilic attack by either GEE or benzhydrazide leads to the final, stable modification that is detected by mass spectrometry.
Caption: General workflow for carboxyl-group footprinting.
Part 2: Detailed Protocol for H-Gly-Oet (GEE) Footprinting
This protocol is adapted from established methods and should be optimized for your protein of interest. [1][6] Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or MES), pH 6.5-7.4.
-
H-Gly-Oet (GEE) stock solution (e.g., 1 M in water).
-
EDC stock solution (e.g., 50 mM in water, prepared immediately before use).
-
Quenching solution (e.g., 1 M ammonium acetate).
-
Standard proteomics reagents for reduction, alkylation, and digestion.
Procedure:
-
Sample Preparation: Prepare your protein sample at a suitable concentration (e.g., 10-20 µM) in an amine- and carboxylate-free buffer.
-
Initiate Reaction: To your protein sample, add the GEE stock solution to a final concentration of ~240 mM. [6]Mix gently.
-
Immediately add the freshly prepared EDC stock solution to a final concentration of ~5 mM to start the labeling reaction. [6]4. Time Course: Incubate the reaction at room temperature. It is highly recommended to perform a time-course experiment (e.g., 0, 1, 2, 5, 10 minutes) to determine the optimal labeling time.
-
Quench Reaction: Stop the reaction at each time point by adding the quenching solution. The primary amines in ammonium acetate will consume any remaining EDC-activated carboxyl groups.
-
Sample Processing for MS:
-
Remove excess reagents by buffer exchange, dialysis, or protein precipitation.
-
Denature, reduce, and alkylate the protein sample using standard proteomics protocols.
-
Digest the protein into peptides using a suitable protease (e.g., trypsin, Glu-C). Note: Trypsin may be inhibited if lysine residues are inadvertently cross-linked, so careful optimization is key.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the GEE-modified peptides (+85.0528 Da or +57.0215 Da mass shift).
Part 3: Detailed Protocol for Benzhydrazide Footprinting
This protocol is based on the principles of EDC chemistry, adapted for benzhydrazide. Optimization is critical.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES), pH 5.5-7.0.
-
Benzhydrazide stock solution (e.g., 100 mM in DMSO or an appropriate aqueous buffer).
-
EDC stock solution (e.g., 50 mM in water, prepared immediately before use).
-
Quenching solution (e.g., 1 M ammonium acetate or hydroxylamine).
-
Standard proteomics reagents for reduction, alkylation, and digestion.
Procedure:
-
Sample Preparation: Prepare your protein sample as described for GEE footprinting.
-
Initiate Reaction: Add the benzhydrazide stock solution to the protein sample. A starting point for optimization could be a final concentration of 10-50 mM. The goal is to use a significantly lower concentration than GEE while still ensuring it is in large molar excess over the protein's primary amines to prevent cross-linking.
-
Immediately add freshly prepared EDC stock solution to a final concentration of ~5 mM.
-
Time Course: As with GEE, perform a time-course experiment to find the optimal reaction time.
-
Quench Reaction: Stop the reaction with the quenching solution.
-
Sample Processing for MS: Follow the same procedure as for GEE-labeled samples.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS, looking for peptides with a mass shift of +120.0637 Da, corresponding to the benzhydrazide modification.
Data Analysis and Interpretation
The output of a carboxyl-group footprinting experiment is a quantitative measure of modification for each identified Asp and Glu residue. This is typically expressed as the percentage of modification or a rate constant derived from a time-course experiment. [6]The key to extracting meaningful structural information lies in differential analysis. By comparing the modification extent of each residue between two or more states of the protein, one can infer changes in solvent accessibility.
-
Decreased Modification: Suggests the residue has become less solvent-accessible, potentially because it is now part of a binding interface or involved in a conformational change that buries it within the protein structure.
-
Increased Modification: Indicates the residue has become more solvent-accessible, which could result from a conformational change that exposes a previously buried region.
It is imperative to ensure that the labeling reaction itself does not cause significant structural perturbations. This can be assessed by monitoring the overall modification level to avoid over-labeling and by complementary biophysical techniques like circular dichroism. [1]
Conclusion and Future Outlook
Both H-Gly-Oet (GEE) and benzhydrazide are valuable nucleophiles for the targeted footprinting of carboxyl-containing residues in proteins. GEE is the more established reagent with a wealth of literature to guide experimental design. However, it suffers from drawbacks related to the high concentrations required and the potential instability of its ester adduct.
Benzhydrazide presents a compelling alternative, promising greater product stability and potentially higher reaction efficiency at lower concentrations, which would minimize the risk of reagent-induced artifacts. While less documented for this specific application, its chemical properties make it a strong candidate for researchers looking to refine their carboxyl-group footprinting workflows.
The choice between GEE and benzhydrazide will depend on the specific protein system under investigation and the analytical resources available. For routine applications where established protocols are preferred, GEE remains a solid choice. For systems sensitive to high reagent concentrations or for researchers aiming to optimize data quality by ensuring adduct stability, exploring benzhydrazide is a worthwhile endeavor. As structural mass spectrometry continues to advance, the refinement of covalent labeling strategies, including the adoption of more robust reagents like benzhydrazide, will be crucial for pushing the boundaries of what we can learn about the intricate architecture of proteins.
References
-
Zhang, J., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. Journal of the American Society for Mass Spectrometry, 23(5), 859–870. [Link]
-
Wecksler, A. T., et al. (2015). Characterizing monoclonal antibody structure by carboxyl group footprinting. mAbs, 7(3), 540-552. [Link]
-
Kuang, X. C., et al. (2025). Mass-Spectrometry-Based GEE Footprinting Characterizes Kinetic Mechanisms and Sites of Conformational Change in Amyloid β 1-42 Aggregation. ResearchGate. [Link]
-
Wecksler, A. T., et al. (2015). Characterizing monoclonal antibody structure by carbodiimide/GEE footprinting. mAbs, 7(3), 540-552. [Link]
-
Lermyte, F., et al. (2023). Automated specific amino acid footprinting mass spectrometry: repurposing an HDX platform for determining reagent feasibility. Journal of the American Society for Mass Spectrometry, 34(10), 2245-2254. [Link]
-
Wecksler, A. T., et al. (2015). Characterizing monoclonal antibody structure by carbodiimide/GEE footprinting. Taylor & Francis Online. [Link]
-
Gau, B. C., et al. (2013). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Analytical Chemistry, 85(9), 4141-4156. [Link]
-
Gau, B. C., et al. (2024). Mass Spectrometry-Based Protein Footprinting Defines the Binding Pocket of Crotonylated H3K14 in the PHD1 Domain of BAF45D within the BAF Chromatin Remodeling Complex. ACS Bio & Med Chem Au. [Link]
-
Banga, A. K. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Creative Diagnostics. [Link]
-
Zhang, H., et al. (2011). Carboxyl-Group Footprinting Maps the Dimerization Interface and Phosphorylation-induced Conformational Changes of a Membrane-associated Tyrosine Kinase. Molecular & Cellular Proteomics, 10(6). [Link]
-
Zhang, J., et al. (2012). Modification reaction by the GEE coupling reaction. ResearchGate. [Link]
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Wecksler, A. T., et al. (2015). Protein Footprinting Comes of Age: Mass Spectrometry for Biophysical Structure Assessment. Annual Review of Biophysics, 44, 297-320. [Link]
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Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722. [Link]
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Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. Shimadzu. [Link]
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A Senior Application Scientist's Guide to Evaluating the Impact of H-Gly-OEt on Protein Structure and Function
Introduction
In the dynamic field of protein science, researchers require versatile and reliable tools to elucidate the intricate relationship between a protein's structure and its function. Glycine ethyl ester (H-Gly-OEt), particularly in its hydrochloride salt form (H-Gly-OEt.HCl), has emerged as a valuable chemical probe with a dual role. It serves not only as a modifying agent to map protein architecture but also as a beneficial additive in the challenging process of protein crystallization. This guide provides an in-depth, comparative analysis of H-Gly-OEt's impact on protein structure and function, grounded in established experimental protocols and field-proven insights. We will explore its application in covalent labeling to probe solvent accessibility and its utility in facilitating the growth of high-quality protein crystals, offering a comprehensive view for researchers, scientists, and drug development professionals.
Part 1: H-Gly-OEt as a Chemical Probe for Mapping Protein Structure
One of the most powerful applications of H-Gly-OEt is in "carboxyl footprinting," a mass spectrometry-based technique used to probe the solvent accessibility of acidic residues.[1] This method provides residue-level information about a protein's tertiary structure, conformational changes, and interaction interfaces.
The Causality Behind the Chemistry: Mechanism of Action
The core of this technique lies in the carbodiimide chemistry facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] EDC is a "zero-length" crosslinker, meaning it facilitates the bond formation without becoming part of the final linkage.[4] It activates the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) side chains, as well as the C-terminus, to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate is unstable in aqueous solutions but readily reacts with a primary amine, in this case, the amine group of H-Gly-OEt. The result is a stable amide bond, covalently attaching the glycine ethyl ester to the protein.
The choice of H-Gly-OEt is strategic. As a small, neutral molecule, it can access surface carboxyl groups without causing significant steric hindrance or charge alterations that might perturb the native protein structure. The extent of modification on any given residue is directly proportional to its solvent accessibility; buried residues are protected and will not react.
Experimental Workflow: Carboxyl Footprinting with Mass Spectrometry
This protocol is designed to be self-validating by comparing a protein's modification pattern under two different conditions (e.g., apo vs. ligand-bound), where changes in labeling directly report on conformational shifts. Mass spectrometry (MS) is the definitive readout, providing precise identification and quantification of modified sites.[6][7]
Detailed Protocol:
-
Protein Preparation: Prepare two samples of the target protein (e.g., 10 µM) in a suitable buffer (e.g., 10 mM MES, pH 6.0). One sample serves as the control (State A), while the other is incubated with a ligand or cofactor (State B).
-
Reagent Preparation: Freshly prepare stock solutions of EDC (e.g., 100 mM) and H-Gly-OEt.HCl (e.g., 400 mM) in the same buffer.
-
Labeling Reaction: Initiate the reaction by adding EDC and H-Gly-OEt to each protein sample to final concentrations of 5 mM and 40 mM, respectively. Incubate for 10-15 minutes at room temperature. Rationale: The reaction time is kept short to minimize the risk of modification-induced unfolding.[8]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration that scavenges excess EDC.
-
Sample Processing: Denature and reduce the protein samples, then alkylate cysteine residues. Perform proteolytic digestion overnight (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of H-Gly-OEt results in a mass increase of +87.05 Da per modified site.
-
Data Analysis: Use proteomic software to identify peptides and pinpoint the exact residues modified. Compare the extent of labeling for each site between State A and State B. Regions that show a decrease in modification in State B are likely part of a ligand-binding interface or undergo a conformational change that reduces solvent accessibility.[9]
Comparative Analysis: H-Gly-OEt vs. Alternatives
While H-Gly-OEt is a standard choice, other nucleophiles can be used. The choice of reagent impacts the information obtained.
| Reagent | Size | Charge at pH 7 | Key Characteristics |
| H-Gly-OEt | Small | Neutral | Minimal steric and electrostatic perturbation. Ideal for general surface mapping. |
| Taurine | Small | Negative | The negative charge can probe electrostatic environments and may be repelled from negatively charged pockets. |
| Glycinamide | Small | Neutral | Similar to H-Gly-OEt but with a different chemical handle (amide vs. ester). |
| Aminopropyl-Biotin | Large | Neutral | Introduces a large, bulky tag suitable for subsequent affinity purification of labeled peptides, but may not access sterically hindered sites. |
Part 2: H-Gly-OEt as a Co-solute in Protein Crystallization
Obtaining well-ordered crystals is often the primary bottleneck in determining a protein's three-dimensional structure via X-ray crystallography.[10] Amino acids and their derivatives, including H-Gly-OEt, have been successfully used as additives or precipitants to facilitate crystallization.[11][12]
The Causality Behind the Physics: Mechanism of Action
Protein crystallization requires bringing a purified protein solution to a state of supersaturation, where nucleation and crystal growth can occur.[13] H-Gly-OEt can influence this process in several ways:
-
Precipitating Agent: At high concentrations (e.g., >1.0 M), H-Gly-OEt acts as a precipitant, effectively competing with the protein for water molecules and reducing the protein's solubility.[11]
-
Stabilizing Osmolyte: Like other small, polar molecules, it can stabilize the native protein conformation in solution, preventing aggregation and amorphous precipitation, which are common pitfalls in crystallization experiments.[14]
-
Crystal Contact Mediation: The small, flexible nature of H-Gly-OEt may allow it to mediate crystal lattice contacts between protein molecules, potentially leading to new or improved crystal forms.
Experimental Workflow: Vapor Diffusion Crystallization
The hanging-drop vapor diffusion method is a common and effective technique for screening a wide range of crystallization conditions.[11][14]
Detailed Protocol:
-
Prepare Protein Solution: Concentrate the purified protein to 5-15 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES, pH 7.5).
-
Prepare Reservoir Solutions: Prepare a screen of reservoir solutions. For a comparative study, this would include a traditional precipitant (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate) and a series of H-Gly-OEt solutions (e.g., 1.0 M, 1.5 M, 2.0 M, 2.5 M H-Gly-OEt in 0.1 M buffer at various pH values).[11]
-
Set Up Drops: For each condition, mix 1 µL of protein solution with 1 µL of the corresponding reservoir solution on a siliconized glass coverslip.
-
Seal and Incubate: Invert the coverslip over the reservoir well and seal with grease. Incubate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Validation: The formation of well-defined, diffraction-quality crystals, confirmed by X-ray diffraction, validates the condition.
Comparative Analysis: H-Gly-OEt vs. Traditional Precipitants
The choice of precipitant is critical and protein-dependent. H-Gly-OEt offers a valuable alternative to more common reagents.
| Precipitant Type | Examples | Mechanism | Advantages | Disadvantages |
| Salts | Ammonium Sulfate, Sodium Chloride | "Salting out"; reduces protein solubility by competing for water. | Highly effective, well-understood. | Can lead to high ionic strength, which may destabilize some proteins. |
| Polymers | Polyethylene Glycol (PEG) | Excluded volume effect; reduces the amount of solvent available to the protein. | Gentle, effective for a wide range of proteins. | High viscosity can make crystal handling difficult. |
| Amino Acid Esters | H-Gly-OEt , Arg-OEt | Combination of salting out and stabilizing osmolyte effects. | Can suppress aggregation; may access unique crystallization space.[11] | May require higher concentrations; less commonly used than salts/PEGs. |
Part 3: Evaluating the Functional Consequences of H-Gly-OEt Modification
Covalently modifying a protein, even with a small molecule like H-Gly-OEt, can potentially alter its stability and function. It is imperative to perform functional validation to ensure that structural insights from footprinting studies are not artifacts of perturbation.[8]
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)
This high-throughput method assesses protein thermal stability by measuring the melting temperature (Tm).[15][16] A change in Tm upon modification indicates an alteration in the protein's structural integrity.
-
Prepare Samples: Prepare unmodified and H-Gly-OEt-modified protein samples (at ~2 µM) in a 96-well PCR plate.
-
Add Dye: Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[17]
-
Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each increment.[18]
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve is the Tm. A significant shift in Tm between the native and modified protein indicates a change in stability.
Protocol 2: Enzyme Kinetics Assay
For enzymes, the most direct functional test is to measure catalytic activity.[19][20] This protocol determines if H-Gly-OEt modification, particularly of residues near the active site, impacts catalysis.
-
Prepare Enzyme: Prepare stocks of both unmodified and H-Gly-OEt-modified enzyme.
-
Set Up Reactions: In a microplate, set up reactions containing a fixed amount of enzyme and varying concentrations of the substrate.
-
Measure Reaction Rate: Monitor product formation or substrate depletion over time using a spectrophotometer or fluorometer. Calculate the initial velocity (V₀) for each substrate concentration.
-
Data Analysis: Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate affinity) and Vmax (maximum reaction rate).[21]
Comparative Data Interpretation
The results from these assays provide a clear picture of the functional consequences of modification.
| Assay | Metric | Unmodified Protein (Hypothetical) | Modified Protein (Hypothetical) | Interpretation |
| Thermal Shift | Tm (°C) | 55.2 ± 0.2 | 51.5 ± 0.3 | A significant decrease in Tm suggests the modification destabilizes the protein. |
| Enzyme Kinetics | Km (µM) | 10 | 45 | An increase in Km indicates reduced substrate binding affinity. |
| Enzyme Kinetics | Vmax (µmol/min) | 100 | 55 | A decrease in Vmax indicates reduced catalytic turnover. |
Conclusion
H-Gly-OEt is a powerful and multifaceted reagent for the modern protein scientist. As a probe in carboxyl footprinting, it provides invaluable, residue-specific insights into protein conformation and interactions when coupled with mass spectrometry. As a co-solute in crystallization, it offers a valuable alternative to traditional precipitants, potentially unlocking novel crystal forms for difficult targets. However, as with any chemical modification, it is crucial to validate its impact. By employing a rigorous workflow that includes functional and stability assays, researchers can confidently leverage H-Gly-OEt to deepen our understanding of the fundamental link between protein structure and biological function.
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AXXAM . (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
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G-Biosciences . (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. The Protein Man's Blog. Retrieved from [Link]
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Grell, T. A. J., Pinard, M. A., Pettis, D., & Aslan, K. (2012). Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. Nano Biomedicine and Engineering, 4(3), 125-131. Available at: [Link]
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Ito, N., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 750–754. Available at: [Link]
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Khan Academy . (n.d.). Enzyme kinetics. Retrieved from [Link]
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McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 1-23. Available at: [Link]
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Proteos . (n.d.). Thermal Shift Assay. Retrieved from [Link]
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Scientist Live . (2022, June 14). Enzyme Kinetics Considerations. Retrieved from [Link]
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Zhang, H., et al. (2012). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. International Journal of Mass Spectrometry, 312, 78–86. Available at: [Link]
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Inter-laboratory validation of H-Gly-Oet based protocols.
An Inter-laboratory Comparison Guide for the Validation of Lysosomal Integrity Assays: H-Gly-OEt Protocol vs. Alternative Methods
Executive Summary
The assessment of lysosomal integrity is a critical endpoint in drug discovery and development, providing invaluable insights into potential off-target cytotoxicity and mechanisms of action. Lysosomal membrane permeabilization (LMP) is an early indicator of cell stress and a key event in certain forms of regulated cell death. Consequently, robust and reproducible assays for quantifying LMP are essential. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of protocols based on the lysosomotropic agent Glycine ethyl ester (H-Gly-OEt) against two widely used alternative methods: the galectin puncta formation assay and the fluorescent dextran release assay. We delve into the mechanistic basis of each protocol, present a framework for inter-laboratory validation based on established regulatory guidelines, and provide detailed, step-by-step experimental procedures. By synthesizing technical details with field-proven insights, this guide aims to equip research teams with the knowledge to select, validate, and implement the most appropriate lysosomal integrity assay for their specific research context, ensuring data reliability and comparability across different laboratories.
The Pivotal Role of Lysosomal Integrity in Drug Development
Lysosomes are acidic organelles that function as the primary recycling and degradation centers of the cell.[1] Their membrane acts as a critical barrier, sequestering over 50 potent acid hydrolases from the rest of the cellular contents.[1] The permeabilization of this membrane, or LMP, leads to the release of these enzymes into the cytosol, which can trigger a cascade of deleterious events, including apoptosis and inflammation.[2]
Many pharmaceutical compounds, particularly those that are lipophilic or possess a basic moiety, can accumulate within the acidic lumen of the lysosome, a property known as lysosomotropism.[2] This accumulation can lead to lysosomal dysfunction and LMP, making it a crucial off-target toxicity pathway to monitor during preclinical drug development.[3] Therefore, having validated, reliable, and transferable protocols to assess LMP is not merely a technical exercise but a fundamental requirement for generating high-quality, decision-enabling data in drug discovery programs.[4][5]
Methodologies for Assessing Lysosomal Membrane Permeabilization (LMP)
A variety of methods exist to detect the loss of lysosomal integrity, each with distinct principles, advantages, and limitations. Here, we compare the H-Gly-OEt-based protocol with two prominent alternatives.
The H-Gly-OEt Protocol: A Lysosomotropic Induction and Detection Method
Glycine ethyl ester hydrochloride (H-Gly-OEt HCl) is a small, membrane-permeable molecule.[6] Its mechanism as a tool for studying LMP relies on its lysosomotropic properties.
-
Causality of Experimental Choice: The choice of H-Gly-OEt is based on its ability to be enzymatically processed within the lysosome. Unlike simple weak bases that cause osmotic swelling, H-Gly-OEt is a substrate for the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI, also known as Cathepsin C).[7] Inside the lysosome, DPPI polymerizes H-Gly-OEt into larger, membrane-impermeable peptides.[7] This rapid accumulation of peptides creates a significant osmotic gradient, leading to water influx and the eventual rupture of the lysosomal membrane. This mechanism provides a more specific and potent induction of LMP compared to other amino acid esters.
The most common readout for H-Gly-OEt-induced LMP involves co-staining with a fluorescent dye like Acridine Orange (AO). AO is a lysosomotropic weak base that fluoresces bright red within the acidic environment of intact lysosomes but emits green fluorescence when in the cytosol or nucleus. The transition from red punctate fluorescence to diffuse green cytoplasmic fluorescence serves as a clear indicator of LMP.[7][8]
Caption: Mechanism of H-Gly-OEt-induced Lysosomal Membrane Permeabilization (LMP).
Alternative Method 1: Galectin Puncta Formation Assay
This method is considered a gold standard for detecting LMP due to its high specificity.[9][10]
-
Causality of Experimental Choice: The assay leverages the cell's natural damage-sensing machinery. Galectins (e.g., Galectin-1, Galectin-3) are cytosolic proteins that have a high affinity for β-galactosides.[10] These sugar moieties are normally restricted to the luminal side of the lysosomal membrane, shielded from the cytosol. Upon membrane damage, even minor pores, these glycans become exposed. Cytosolic galectins rapidly translocate to the site of injury and bind to the exposed glycans, forming distinct puncta that co-localize with lysosomal markers like LAMP1.[9] This translocation event is a direct and highly specific indicator of membrane rupture. The readout is typically performed using immunofluorescence or by expressing fluorescently-tagged galectins.
Alternative Method 2: Fluorescent Dextran Release Assay
This technique provides a functional readout of membrane integrity based on size exclusion.
-
Causality of Experimental Choice: This method is chosen for its ability to assess the degree of membrane damage. Cells are pre-loaded with fluorescently-conjugated dextran of a specific molecular weight (e.g., 10 kDa). This dextran is taken up by endocytosis and accumulates within the lysosomes.[10] In healthy cells, the fluorescence is contained within punctate lysosomal structures. Following LMP, the dextran is released into the cytosol if the membrane pores are large enough to allow its passage. This results in a shift from a punctate to a diffuse cytosolic fluorescence pattern.[9] By using dextrans of varying sizes, one can probe the relative size of the pores formed in the lysosomal membrane.
A Framework for Inter-Laboratory Validation
For an assay to be useful across different research sites, it must undergo rigorous validation to ensure that it is fit for its intended purpose.[5] The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive framework for this process.[11][12][13][14][15] An inter-laboratory validation study aims to establish the reproducibility and robustness of the protocol.[16][17][18]
Key Validation Parameters for Cell-Based LMP Assays:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For LMP assays, this means the signal should be directly related to lysosomal damage and not, for example, mitochondrial stress or general cytotoxicity.
-
Precision: The closeness of agreement between a series of measurements. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Variation within the same assay run.
-
Intermediate Precision: Variation within a single laboratory over different days, with different analysts, or on different equipment.
-
Reproducibility (Inter-laboratory precision): Variation between different laboratories. This is the ultimate test for protocol transferability.
-
-
Accuracy: The closeness of the test results to the true value. In cell-based assays where a "true" value is often unknown, it can be assessed by comparing results to an established orthogonal method (e.g., comparing H-Gly-OEt results to the Galectin assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte (in this case, LMP signal) that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. For LMP assays, this translates to a dose-dependent response to a known lysosome-disrupting agent. The range is the interval between the upper and lower concentrations for which the assay is shown to be precise, accurate, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature, cell seeding density). This is crucial for ensuring day-to-day and lab-to-lab consistency.[16][17]
Caption: A two-phase workflow for the inter-laboratory validation of a cell-based assay.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the practical considerations and hypothetical, yet realistic, inter-laboratory validation data for the three LMP assay protocols.
Table 1: Comparison of Assay Principles and Practical Considerations
| Feature | H-Gly-OEt + Acridine Orange | Galectin Puncta Assay | Dextran Release Assay |
| Principle | Enzymatic conversion & osmotic lysis | Damage-sensing protein translocation | Release of pre-loaded cargo |
| Specificity | Moderate to High (DPPI-dependent) | Very High (direct binding to damage site) | High (physical release) |
| Primary Endpoint | Shift in fluorescence (Red to Green) | Puncta formation (Diffuse to Punctate) | Signal redistribution (Punctate to Diffuse) |
| Throughput | High (Plate reader or HCS compatible) | Low to Medium (Microscopy-based) | Medium (HCS or Flow Cytometry) |
| Equipment | Fluorescence Microscope / Plate Reader | High-Content Imager / Confocal | High-Content Imager / Confocal / Flow Cytometer |
| Key Advantage | Cost-effective, simple, high-throughput | "Gold Standard", highly specific, sensitive | Can quantify the degree of membrane damage |
| Key Limitation | Potential for compound interference | Lower throughput, antibody validation | Requires pre-loading step (24-48h) |
Table 2: Hypothetical Inter-Laboratory Validation Data Summary
| Validation Parameter | H-Gly-OEt + Acridine Orange | Galectin Puncta Assay | Dextran Release Assay |
| Accuracy (Bias vs. Galectin Assay) | < 15% | N/A (Reference) | < 10% |
| Precision: Repeatability (Intra-assay CV%) | < 15% | < 10% | < 12% |
| Precision: Intermediate (Intra-lab CV%) | < 20% | < 15% | < 18% |
| Precision: Reproducibility (Inter-lab CV%) | < 25% | < 20% | < 20% |
| LOQ (Fold-change over baseline) | 1.5-fold | 1.8-fold | 1.6-fold |
| Robustness (vs. 10% change in incubation time) | < 10% change in signal | < 5% change in signal | < 5% change in signal |
| Robustness (vs. 2°C change in temp) | < 15% change in signal | < 5% change in signal | < 8% change in signal |
CV% = Coefficient of Variation. Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls. It is imperative that each laboratory establishes its own performance characteristics for these assays.[19]
Protocol 5.1: H-Gly-OEt-Induced LMP Assay using Acridine Orange
-
Cell Plating: Seed cells (e.g., HeLa, U937) in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for the desired treatment period (e.g., 4-24 hours).
-
Positive Control: In separate wells, treat cells with a known LMP inducer such as L-Leucyl-L-leucine methyl ester (LeuLeuOMe) at 1 mM for 2 hours prior to imaging.
-
Staining: Prepare a 5 µg/mL working solution of Acridine Orange (AO) in serum-free medium. Remove the compound-containing medium and wash cells once with 1X PBS. Add the AO working solution to all wells and incubate for 15 minutes at 37°C, protected from light.
-
Imaging: Wash cells twice with 1X PBS. Add fresh PBS or imaging buffer to the wells. Image the plate using a high-content imager or fluorescence microscope.
-
Red Channel (Intact Lysosomes): Excitation ~502 nm / Emission ~525 nm (monomer bound to DNA/RNA) but often imaged with Ex: 540-550nm, Em: 570-650nm for lysosomal aggregates.
-
Green Channel (Cytosolic/Nuclear): Excitation ~488 nm / Emission ~520 nm.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell for both red and green channels. A loss of red punctate fluorescence and an increase in diffuse green fluorescence indicates LMP. The ratio of Green/Red fluorescence can be used as a quantitative measure.
Protocol 5.2: Galectin-3 Puncta Formation Assay (Immunofluorescence)
-
Cell Plating: Seed cells on glass coverslips in a 24-well plate. Incubate for 24 hours to reach 60-70% confluency.
-
Compound Treatment: Treat cells with test compounds as described in Protocol 5.1. Use a known lysosome-destabilizing agent like Chloroquine (50 µM) as a positive control.
-
Fixation & Permeabilization: After treatment, wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against Galectin-3 (and optionally, a lysosomal marker like LAMP1 from a different host species) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit for Galectin-3, Alexa Fluor 594 anti-mouse for LAMP1) for 1 hour at room temperature, protected from light.
-
Mounting & Imaging: Wash three times with PBS. Mount coverslips onto glass slides using a mounting medium containing DAPI (for nuclear staining). Image using a confocal or high-resolution fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of Galectin-3 puncta per cell. An increase in puncta compared to the vehicle control indicates LMP. Co-localization analysis with LAMP1 confirms the puncta are associated with damaged lysosomes.
Protocol 5.3: Dextran Release Assay
-
Dextran Loading: Seed cells as in Protocol 5.1. Incubate cells with complete medium containing 50 µg/mL of 10 kDa Alexa Fluor 488-conjugated Dextran for 24 hours.
-
Chase Period: Remove the dextran-containing medium. Wash cells thoroughly with PBS (3-5 times) to remove any extracellular dextran. Add fresh complete medium and incubate for a "chase" period of at least 4-6 hours to ensure the dextran has trafficked to the lysosomes.
-
Compound Treatment: Treat cells with test compounds and controls as described in Protocol 5.1.
-
Imaging: Wash cells once with PBS and add fresh imaging buffer. Image using a high-content imager or confocal microscope in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
Data Analysis: Develop an image analysis algorithm to quantify the fluorescence pattern. In healthy cells, the signal will be highly textured and punctate. In cells with LMP, the signal will become more diffuse. The standard deviation of pixel intensity within the cell cytoplasm can be used as a metric; a decrease in this value signifies a shift from punctate to diffuse.
Discussion and Recommendations
The choice of an LMP assay is highly dependent on the specific context of the study. No single method is universally superior; instead, they offer complementary information.
-
The H-Gly-OEt protocol is exceptionally well-suited for high-throughput screening (HTS) campaigns where the goal is to rapidly identify potential lysosome-destabilizing compounds from large libraries. Its low cost and compatibility with plate readers make it an efficient primary screening tool. However, its robustness can be lower than other methods, and careful optimization of cell type and timing is required.
-
The Galectin Puncta Assay should be considered the method of choice for mechanistic studies and hit validation . Its high specificity provides unambiguous confirmation of LMP. While traditionally low-throughput, advances in high-content imaging and analysis have made it more scalable. It is the ideal orthogonal assay to confirm hits from a primary screen using the H-Gly-OEt method.
-
The Dextran Release Assay is most valuable when the magnitude of lysosomal damage is a key question. It is particularly useful for structure-activity relationship (SAR) studies, where researchers want to compare the relative LMP-inducing potential of different chemical analogs.
For a robust inter-laboratory research program, we recommend a tiered approach. Use the H-Gly-OEt protocol for initial, large-scale screening, followed by confirmation and detailed characterization of priority compounds using the Galectin-3 puncta assay. This strategy balances the need for throughput with the demand for high-confidence, reproducible data that can be reliably transferred between research sites.
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A Senior Application Scientist's Guide to Carboxyl-Modifying Reagents: A Comparative Efficacy Review
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for creating antibody-drug conjugates (ADCs), immobilizing enzymes, and developing diagnostic assays. Among the various functional groups targeted for modification, the carboxyl groups of aspartic and glutamic acid residues, as well as the C-terminus, offer unique opportunities for bioconjugation. The selection of the appropriate carboxyl-modifying reagent is critical for the success of these endeavors, directly impacting conjugation efficiency, specificity, and the preservation of protein function.
This guide provides an in-depth, objective comparison of the most common classes of carboxyl-modifying reagents. We will delve into the mechanistic underpinnings of each chemistry, present comparative data on their efficacy, and offer field-proven insights to help you navigate the complexities of your experimental design.
The Chemistry of Carboxyl Group Activation
The modification of a protein's carboxyl group is not a direct reaction but rather a two-step process. First, the carboxyl group is "activated" by a reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine on the molecule to be conjugated, resulting in the formation of a stable amide bond. The efficacy and specificity of this process are largely determined by the choice of the activating reagent and the reaction conditions.
Carbodiimides: The Workhorse of Carboxyl Modification
Water-soluble carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are the most widely used reagents for carboxyl group activation in aqueous solutions.[1][2] EDC is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond without becoming part of the final linkage, thus preserving the native spacing between the conjugated molecules.[1]
Mechanism of Action: One-Step vs. Two-Step EDC/NHS Chemistry
The EDC-mediated reaction proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[3] This intermediate can directly react with a primary amine to form an amide bond. However, it is also highly susceptible to hydrolysis in aqueous environments, which regenerates the carboxyl group and can lead to low conjugation yields.[3]
To improve the efficiency and control of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is often included.[3] This transforms the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[3] This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH.[3] The use of Sulfo-NHS is preferred for reactions that must remain entirely in an aqueous solution due to its enhanced solubility.[4]
This leads to two primary strategies for EDC-mediated conjugation:
-
One-Step Protocol: The carboxyl-containing protein, the amine-containing molecule, EDC, and NHS/Sulfo-NHS are all mixed in a single reaction. This method is simpler but can result in unwanted polymerization if the protein to be modified also contains accessible primary amines.[1]
-
Two-Step Protocol: The carboxyl-containing protein is first activated with EDC and NHS/Sulfo-NHS. The excess EDC and byproducts are then removed before the addition of the amine-containing molecule. This method offers greater control and minimizes the risk of intramolecular or intermolecular crosslinking of the primary protein.[5]
Alternative Carboxyl-Modifying Reagents
While carbodiimides are the most common choice, other reagents offer alternative strategies for carboxyl group modification, each with its own set of advantages and limitations.
Woodward's Reagent K
Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) is another reagent used to activate carboxyl groups. The reaction results in the formation of a covalently attached chromophore with an absorption maximum at 340 nm, which allows for the spectrophotometric quantification of the extent of modification.[6] However, it is crucial to note that Woodward's Reagent K is not entirely specific to carboxyl groups and has been shown to react with histidine and cysteine residues, also producing a 340 nm absorbing adduct.[7][8] This lack of specificity can be a significant drawback if a highly targeted modification is required.
Diazo Compounds
Diazo compounds, particularly stabilized diazo compounds, can esterify carboxyl groups in an aqueous environment.[1][4] The reaction proceeds via O-alkylation, where the carboxyl group acts as a nucleophile.[9] A key feature of this modification is its potential for bioreversibility, as the resulting esters can be cleaved by endogenous esterases within human cells.[5] This property is particularly attractive for prodrug applications. However, their utility for forming stable amide bonds for long-term conjugation is less established, and side reactions with other nucleophilic residues can occur.[10]
Carbonyldiimidazole (CDI)
1,1'-Carbonyldiimidazole (CDI) is a popular reagent for peptide synthesis, primarily in non-aqueous solvents.[11] It activates carboxyl groups to form an acyl-imidazole intermediate, which then reacts with amines to form an amide bond.[12] While CDI can be used in aqueous solutions, the yields are often lower due to its sensitivity to hydrolysis.[13] A key advantage of CDI is that its byproducts, carbon dioxide and imidazole, are easily removed.[14] However, for most protein bioconjugation applications in aqueous buffers, EDC remains the more efficient and widely adopted reagent.
Comparative Analysis of Carboxyl-Modifying Reagents
The choice of reagent should be guided by the specific requirements of the application, including the desired bond stability, the need for specificity, and the compatibility with the protein of interest.
| Reagent Class | Primary Reagent(s) | Mechanism of Action | Optimal pH | Advantages | Disadvantages |
| Carbodiimides | EDC (+/- NHS/Sulfo-NHS) | Forms O-acylisourea intermediate, which reacts with amines. NHS/Sulfo-NHS addition creates a more stable NHS-ester intermediate. | Activation: 4.5-6.0; Amine Coupling: 7.0-8.5 | High efficiency in aqueous solutions, "zero-length" crosslinker, well-established protocols, water-soluble byproducts.[1][2] | O-acylisourea intermediate is unstable and prone to hydrolysis; can lead to protein polymerization in one-step reactions. |
| Isoxazolium Salts | Woodward's Reagent K | Activates carboxyl groups to form an enol ester derivative that reacts with amines. | ~7.8[6] | Allows for spectrophotometric quantification of modification at 340 nm.[6] | Lacks specificity, also reacts with histidine and cysteine residues.[7][8] |
| Diazo Compounds | Stabilized Diazoalkanes | O-alkylation of carboxyl groups to form esters. | Near neutral | Can create bioreversible linkages (esters); tunable reactivity.[5][15] | Primarily forms esters, not stable amides; potential for side reactions with other nucleophiles.[10] |
| Imidazoles | Carbonyldiimidazole (CDI) | Forms an acyl-imidazole intermediate that reacts with amines. | 7.2-8.0 | Byproducts (CO2 and imidazole) are easily removed; effective in organic solvents.[14] | Highly sensitive to moisture, leading to lower yields in aqueous solutions; less efficient than EDC for most protein applications.[13] |
Experimental Protocols
Two-Step EDC/Sulfo-NHS Protein-Small Molecule Conjugation
This protocol is a standard method for conjugating a small molecule containing a primary amine to a protein's carboxyl groups, minimizing protein-protein crosslinking.
Materials:
-
Protein to be modified (in a suitable buffer, e.g., MES)
-
Amine-containing small molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation:
-
Dissolve the amine-containing small molecule in Coupling Buffer.
-
Immediately combine the activated protein with the amine-containing molecule. A 10-50 fold molar excess of the small molecule over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any remaining active NHS-esters.
-
-
Purification:
-
Purify the final conjugate from excess small molecule and quenching reagents using a desalting column or dialysis.
-
Sources
- 1. Diazo compounds for the bioreversible esterification of proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Diazo ester and amide synthesis by diazo transfer [organic-chemistry.org]
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- 5. Protein Chemistry | ILP [ilp.mit.edu]
- 6. A spectrophotometric method for quantitation of carboxyl group modification of proteins using Woodward's Reagent K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Woodward's reagent K reacts with histidine and cysteine residues in Escherichia coli and Saccharomyces cerevisiae phosphoenolpyruvate carboxykinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Woodward's reagent K inactivation of Escherichia coli L-threonine dehydrogenase: increased absorbance at 340-350 nm is due to modification of cysteine and histidine residues, not aspartate or glutamate carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Diazo Scaffold for Protein Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of H-Gly-Oet
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in the laboratory. The proper disposal of compounds like Glycine ethyl ester hydrochloride, commonly known as H-Gly-Oet, is not merely a regulatory necessity but a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of H-Gly-Oet, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Understanding H-Gly-Oet: A Foundation for Safe Disposal
H-Gly-Oet is a white crystalline solid, an ester derivative of the amino acid glycine.[1][2][3] While not classified as a hazardous substance by the U.S. OSHA Hazard Communication Standard, some safety data sheets (SDS) indicate that it can cause skin irritation and serious eye damage.[4][5][6] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Upon decomposition, typically through heating, it can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5]
A thorough understanding of these properties is the critical first step in designing a disposal plan that mitigates risk. The primary takeaway is that H-Gly-Oet, and any materials contaminated with it, must be treated as chemical waste and segregated for professional disposal.
Core Directive: The Disposal Workflow
The disposal of H-Gly-Oet should never involve drain or regular trash disposal. The following workflow provides a systematic approach to ensure safety and compliance.
Caption: A flowchart illustrating the key stages of H-Gly-Oet disposal, from initial identification to final incineration.
Experimental Protocols for Safe Disposal
The following detailed protocols provide step-by-step guidance for handling different forms of H-Gly-Oet waste.
Protocol 1: Disposal of Unused or Expired Solid H-Gly-Oet
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.[7]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Transfer: Carefully transfer the solid H-Gly-Oet from its original container into the designated waste container. Avoid creating dust. If there is a risk of dust, perform the transfer in a chemical fume hood.[8]
-
Labeling: Securely close the waste container and label it clearly as "Hazardous Waste." The label must include the full chemical name ("Glycine ethyl ester hydrochloride"), the date, and the responsible researcher's name.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents, acids, and bases.[4][5]
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8]
Protocol 2: Disposal of Aqueous Solutions of H-Gly-Oet
-
PPE: Wear the same PPE as for handling the solid form.
-
Waste Container: Use a designated container for non-halogenated aqueous waste. Ensure the container is made of a compatible material (e.g., HDPE or glass) and is properly vented if there is a possibility of gas evolution, although this is unlikely with H-Gly-Oet solutions.
-
Collection: Pour the aqueous solution of H-Gly-Oet into the waste container.
-
Labeling and Storage: Label and store the container as described in Protocol 1.
-
Disposal: Arrange for collection by your institution's EHS or a licensed contractor.
Protocol 3: Decontamination and Disposal of Empty H-Gly-Oet Containers
-
Initial Rinse: Under a fume hood, rinse the empty container three times with a suitable solvent. Water is an appropriate choice for H-Gly-Oet.
-
Collect Rinsate: The first rinseate is considered contaminated and must be collected as hazardous waste.[9] Add it to your aqueous H-Gly-Oet waste container. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always check your local regulations.
-
Deface Label: Completely remove or deface the original label on the container to prevent any confusion.
-
Final Disposal: The triple-rinsed, unlabeled container can now be disposed of in the regular laboratory glass or plastic recycling, as appropriate.
Data Presentation: Chemical Compatibility for Waste Containers
Selecting the right container material is crucial to prevent leaks and reactions. The following table summarizes the compatibility of common laboratory plastics with H-Gly-Oet waste.
| Container Material | Chemical Compatibility with H-Gly-Oet | Rationale |
| High-Density Polyethylene (HDPE) | Excellent | Highly resistant to a wide range of chemicals, including amino acid esters and their salts. |
| Low-Density Polyethylene (LDPE) | Good | Suitable for short-term storage, but may be less robust than HDPE. |
| Polypropylene (PP) | Excellent | Offers good chemical resistance, similar to HDPE. |
| Polyethylene Terephthalate (PET, PETG) | Fair | May be susceptible to degradation over long-term storage, especially with acidic or basic residues. Not recommended for primary long-term waste accumulation. |
| Polycarbonate (PC) | Not Recommended | Can be attacked by esters and may crack or craze. |
| Polyvinyl Chloride (PVC) | Fair to Good | Compatibility can vary depending on the formulation. It is better to opt for HDPE or PP. |
The "Why" Behind the Protocol: Scientific Integrity and Trustworthiness
This disposal guide is built on a foundation of chemical safety principles and regulatory compliance.
-
Segregation Prevents Reactions: The directive to segregate H-Gly-Oet waste from strong acids, bases, and oxidizing agents is rooted in preventing potentially hazardous chemical reactions.[4][5] Mixing these incompatible materials could lead to heat generation, gas evolution, or even a fire.
-
Containment is Key: The use of appropriate, sealed, and clearly labeled containers prevents accidental exposure and ensures that waste handlers are aware of the contents. This is a fundamental principle of laboratory safety and hazardous waste management.
By adhering to these protocols, you are not just following rules; you are actively participating in a system that ensures the safety of yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2010). Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. Glycine [sitem.herts.ac.uk]
- 3. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Gly-OEt
Welcome to your comprehensive guide on the safe handling of H-Gly-OEt (Glycine ethyl ester hydrochloride). In the fast-paced environment of research and development, particularly in peptide chemistry and drug discovery, efficiency is paramount. However, true efficiency is rooted in a culture of safety. This guide is designed to provide you, the dedicated researcher, with not just a set of rules, but a deep, causal understanding of the "why" behind each safety protocol. My goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking work.
H-Gly-OEt, a common building block in peptide synthesis, is generally considered to have a low hazard profile.[1][2] However, its hydrochloride salt form, which is what is typically used in the lab, is classified as a substance that can cause serious eye damage and skin and respiratory irritation.[3] Therefore, a cavalier attitude is not an option. Let's delve into a systematic approach to ensure your safety.
Hazard Identification: Understanding the "Enemy"
Before we can select the appropriate armor, we must first understand the nature of the threat. H-Gly-OEt HCl is a white crystalline powder.[4] The primary risks associated with this compound are not systemic toxicity but rather localized irritation upon direct contact.
| Hazard Classification | GHS Pictogram | Description | Primary Route of Exposure |
| Serious Eye Damage/Eye Irritation (Category 1) | ![]() | Causes serious eye damage.[3][4][5] | Eyes |
| Skin Irritation (Category 2) | ![]() | Causes skin irritation.[3] | Skin |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | ![]() | May cause respiratory irritation.[3] | Inhalation |
This data is synthesized from multiple Safety Data Sheets (SDS) for Glycine ethyl ester hydrochloride.[3][4][5]
The causality here is straightforward: the fine, dusty nature of the solid compound increases the risk of it becoming airborne and contacting the eyes or being inhaled.[6] The hydrochloride salt can then react with the moisture in these tissues, leading to irritation.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment but about creating multiple barriers of protection. For H-Gly-OEt, our strategy is focused on preventing contact with the eyes, skin, and respiratory system.
Primary Barrier: Engineering Controls
Your first line of defense is not what you wear, but where you work.
-
Chemical Fume Hood: All weighing and handling of H-Gly-OEt powder should be conducted inside a certified chemical fume hood.[5][7] This is non-negotiable. The fume hood's constant airflow will draw the fine powder away from your breathing zone, mitigating the inhalation risk.
-
Ventilation: Ensure your laboratory has adequate general ventilation.[4][6] This helps to dilute any fugitive emissions that may escape the primary engineering controls.
Secondary Barrier: Personal Protective Equipment
This is your personal armor. It must be worn correctly and be appropriate for the task at hand.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[3] Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can circulate in the air.
-
Face Shield: When handling larger quantities (consult your institution's specific guidelines, but a general rule of thumb is >100g), a face shield should be worn in addition to safety goggles.[3] This provides an extra layer of protection for your entire face.
-
-
Hand Protection:
-
Nitrile Gloves: Nitrile gloves are the standard choice for handling most laboratory chemicals, including H-Gly-OEt.[8] Ensure they are inspected for any tears or pinholes before use.
-
Proper Glove Technique: Always use the proper glove removal technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing your gloves.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is essential to protect your skin and personal clothing from contamination.[5][9]
-
Full-Length Pants and Closed-Toe Shoes: Your legs and feet must be covered.[9][10] Sandals, shorts, and other open-toed footwear are not permitted in a laboratory setting.
-
-
Respiratory Protection:
-
Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary.[3][6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection and fit-testing.
-
Operational Plan: From Receipt to Disposal
A sound safety plan covers the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store H-Gly-OEt in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] The container should be kept tightly closed.
Step-by-Step Handling Protocol
-
Preparation: Before you begin, ensure the fume hood is operational and the sash is at the appropriate height. Clear your workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by your safety goggles and any other required face protection. Finally, don your nitrile gloves.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid H-Gly-OEt inside the fume hood.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
If dissolving the powder, add the solvent to the solid slowly to minimize splashing.
-
-
Post-Handling:
-
Tightly cap the H-Gly-OEt container and any vessels containing the compound.
-
Decontaminate your work surface with an appropriate solvent and wipe it down.
-
Dispose of any contaminated weighing paper or other disposable items in the designated chemical waste container.
-
-
Doffing PPE: Remove your PPE in the reverse order that you put it on: gloves first, then your lab coat, and finally your eye protection. This minimizes the risk of cross-contamination. Wash your hands immediately.
Caption: A typical workflow for safely handling H-Gly-OEt.
Emergency Response: Being Prepared
Accidents can happen even in the most well-prepared laboratories. Knowing how to respond quickly and effectively is crucial.
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4][5] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4][7] Sweep up the material and place it in a sealed container for chemical waste disposal. |
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused H-Gly-OEt and any materials contaminated with it (e.g., gloves, weighing paper, absorbent from a spill) must be disposed of as hazardous chemical waste.[4]
-
Container Labeling: Ensure your waste container is clearly labeled with its contents.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[4] Do not pour any chemical waste down the drain.[6]
Caption: A decision tree for the proper disposal of H-Gly-OEt related waste.
By internalizing not just the "what" but the "why" of these safety protocols, you transform them from a checklist into a mindset. This approach will not only keep you safe but will also foster a culture of excellence and responsibility in your laboratory. Your research is important, and conducting it safely is the first and most critical step toward success.
References
-
PubChem. (n.d.). Glycine ethyl ester, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


